molecular formula C6H13O9P B125014 beta-D-Fructose 6-phosphate CAS No. 113181-03-6

beta-D-Fructose 6-phosphate

Cat. No.: B125014
CAS No.: 113181-03-6
M. Wt: 260.14 g/mol
InChI Key: BGWGXPAPYGQALX-ARQDHWQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-D-Fructose 6-phosphate (F6P) is a fundamental biochemical reagent and a key intermediate in central carbon metabolism. As a critical metabolite in the glycolytic pathway, it is generated from glucose-6-phosphate by the action of phosphoglucose isomerase . It is subsequently converted to fructose-1,6-bisphosphate by phosphofructokinase (PFK), a key regulatory step in glycolysis that consumes one molecule of ATP . Conversely, in the gluconeogenic pathway, F6P is produced from fructose-1,6-bisphosphate by the enzyme fructose-1,6-bisphosphatase (FBPase) . This places F6P at a crucial metabolic branch point, making it an essential compound for studies investigating the regulation of carbohydrate metabolism, substrate cycling, and energy homeostasis . Beyond its core metabolic roles, F6P serves as a substrate for other significant pathways. It is a precursor in the hexosamine biosynthesis pathway, where it is converted to glucosamine-6-phosphate by the enzyme glutamine—fructose-6-phosphate amidotransferase; this pathway links glucose metabolism to the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) for protein glycosylation . Researchers utilize this compound in a wide range of applications, including enzymatic assays, metabolic flux studies, the investigation of metabolic disorders, and plant biochemistry research on sucrose accumulation . This product is intended for research purposes only and is not approved for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWGXPAPYGQALX-ARQDHWQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90889361
Record name D-Fructose, 6-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Beta-D-Fructose 6-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

643-13-0
Record name D-Fructose, 6-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pivotal Role of β-D-Fructose 6-Phosphate in Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the critical role of β-D-fructose 6-phosphate (F6P) in the glycolytic pathway. As a key metabolic intermediate, F6P stands at a crucial regulatory juncture, dictating the flux of glucose towards energy production or alternative biosynthetic pathways. This document details the enzymatic conversion of F6P, the intricate allosteric regulation of phosphofructokinase-1 (PFK-1), and the significant influence of signaling molecules, particularly fructose 2,6-bisphosphate. Quantitative data on enzyme kinetics and metabolite concentrations are presented for comparative analysis. Furthermore, detailed experimental protocols for the assessment of PFK-1 activity and the quantification of F6P are provided to facilitate further research and drug development efforts targeting glycolytic control points.

Introduction

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is fundamental to cellular energy production. Within this cascade of reactions, the phosphorylation of fructose 6-phosphate to fructose 1,6-bisphosphate represents the first committed and irreversible step, earmarking glucose for catabolism through glycolysis.[1][2] This pivotal reaction is catalyzed by the allosteric enzyme phosphofructokinase-1 (PFK-1).[1][2] The regulation of PFK-1 activity is a master control point for glycolysis, exquisitely sensitive to the energy status of the cell and hormonal signals. Fructose 6-phosphate, the substrate for this reaction, is therefore a central molecule whose metabolic fate is tightly controlled. Understanding the multifaceted role of F6P and the regulation of its conversion is paramount for researchers in metabolic diseases and for professionals in drug development seeking to modulate glycolytic flux in pathologies such as cancer and diabetes.

The Position of β-D-Fructose 6-Phosphate in Glycolysis

β-D-fructose 6-phosphate is formed from glucose 6-phosphate, the product of the initial phosphorylation of glucose upon its entry into the cell, in a reversible isomerization reaction catalyzed by phosphoglucose isomerase. Its primary fate in glycolysis is its phosphorylation to fructose 1,6-bisphosphate by PFK-1, an ATP-dependent reaction.[1] This step is a critical control point; before this, glucose-6-phosphate can be diverted into the pentose phosphate pathway or be converted to glucose-1-phosphate for glycogen synthesis. The conversion of F6P to fructose 1,6-bisphosphate effectively traps the carbohydrate in the glycolytic pathway.[1]

Enzymatic Regulation at the Fructose 6-Phosphate Juncture

The conversion of fructose 6-phosphate is predominantly regulated by the activity of PFK-1. PFK-1 is a tetrameric enzyme subject to complex allosteric regulation by a variety of cellular metabolites that signal the energy state of the cell.

Allosteric Regulation of Phosphofructokinase-1 (PFK-1)

PFK-1 activity is inhibited by high levels of ATP and citrate.[1][2] ATP, a substrate for the reaction, also binds to an allosteric inhibitory site on the enzyme when cellular energy levels are high.[2][3] This binding increases the enzyme's Michaelis constant (Km) for fructose 6-phosphate, thereby reducing its activity.[3] Citrate, an intermediate of the citric acid cycle, also acts as an allosteric inhibitor, signaling an abundance of biosynthetic precursors and energy.

Conversely, PFK-1 is allosterically activated by AMP and ADP.[2] When the cell's energy charge is low, the concentration of AMP rises, which binds to an allosteric site on PFK-1 and alleviates the inhibitory effect of ATP.[2]

The Role of Fructose 2,6-Bisphosphate

The most potent allosteric activator of PFK-1 is fructose 2,6-bisphosphate (F2,6BP).[1] F2,6BP dramatically increases the affinity of PFK-1 for its substrate, fructose 6-phosphate, and diminishes the inhibitory effect of ATP.[1] The concentration of F2,6BP is, in turn, regulated by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). This enzyme has both kinase activity (synthesizing F2,6BP from fructose 6-phosphate) and phosphatase activity (degrading F2,6BP back to fructose 6-phosphate).

The activity of PFK-2/FBPase-2 is under hormonal control. Insulin, released in response to high blood glucose, leads to the dephosphorylation and activation of the PFK-2 domain, increasing F2,6BP levels and stimulating glycolysis. Conversely, glucagon, released during periods of low blood glucose, activates a cAMP-dependent protein kinase that phosphorylates PFK-2/FBPase-2. This phosphorylation inactivates the kinase domain and activates the phosphatase domain, leading to a decrease in F2,6BP levels and an inhibition of glycolysis.

Quantitative Data

Kinetic Parameters of Phosphofructokinase-1

The following table summarizes the kinetic parameters for PFK-1 from various sources. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.

ParameterSubstrate/EffectorOrganism/TissueValueReference
Km Fructose 6-phosphateSetaria cervi1.05 mM[2]
Km ATP (substrate)Setaria cervi3 µM[2]
Km ATP (substrate)Phosphofructokinase0.020 mM - 0.032 mM[4]
K0.5 Fructose 6-phosphateAedes aegypti1.48 ± 0.22 mM[5]
Ki ATP (inhibitor)---
Ki Citrate---
Ka AMP---
Ka Fructose 2,6-bisphosphate---

Note: Further research is required to populate all fields with specific values and their corresponding references.

Intracellular Metabolite Concentrations

The intracellular concentrations of glycolytic intermediates provide a physiological context for the kinetic parameters of the enzymes.

MetaboliteCell Type/OrganismConditionConcentrationReference
Fructose 6-phosphate Leishmania major promastigotesAerobic (95% O2)~1.5 nmol/mg protein[6]
Fructose 6-phosphate Leishmania major promastigotesLow O2 (10%)~1 nmol/mg protein[6]
Glucose 6-phosphate Leishmania major promastigotesAerobic (95% O2)~12 nmol/mg protein[6]
Glucose 6-phosphate Leishmania major promastigotesLow O2 (10%)~8 nmol/mg protein[6]

Experimental Protocols

Phosphofructokinase-1 (PFK-1) Activity Assay

This protocol describes a coupled enzyme assay to determine PFK-1 activity by measuring the rate of NADH oxidation.[7][8][9]

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl2, 1 mM DTT.[7]

  • Substrate Solution: 100 mM Fructose 6-phosphate.

  • ATP Solution: 100 mM ATP.

  • Coupling Enzymes: Aldolase (0.675 units/ml), triosephosphate isomerase (5 units/ml), and glycerol-3-phosphate dehydrogenase (2 units/ml).[7]

  • NADH Solution: 15 mM NADH.

  • Sample: Purified PFK-1 or cell/tissue lysate.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Coupling Enzymes, and NADH solution in each well of the microplate.

  • Add the sample (purified enzyme or lysate) to the wells.

  • Initiate the reaction by adding the Substrate Solution (Fructose 6-phosphate) and ATP Solution.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the PFK-1 activity.

  • Calculate the PFK-1 activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of PFK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose 1,6-bisphosphate per minute.[1]

Quantification of β-D-Fructose 6-Phosphate by LC-MS

This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) method for the sensitive and specific quantification of fructose 6-phosphate in biological samples.[10][11][12]

Materials:

  • LC-MS system (e.g., UFLC with a mass spectrometer).

  • HILIC column (e.g., Shodex HILICpak VT-50 2D).[13]

  • Mobile Phase A: 100 mM ammonium formate in 10% acetonitrile.[12]

  • Mobile Phase B: 1% formic acid in 75% acetonitrile.[12]

  • Fructose 6-phosphate standard.

  • Sample: Cell or tissue extract.

  • Extraction Solvent: 80% methanol.

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in ice-cold 80% methanol to precipitate proteins and extract metabolites. Centrifuge to remove debris.

  • LC Separation: Inject the supernatant onto the HILIC column. Elute the metabolites using a gradient of Mobile Phase A and B.

  • MS Detection: Detect fructose 6-phosphate using the mass spectrometer in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z).

  • Quantification: Generate a standard curve using known concentrations of the fructose 6-phosphate standard. Quantify the amount of fructose 6-phosphate in the samples by comparing their peak areas to the standard curve.

Visualizations

Signaling Pathway of PFK-1 Regulation

PFK1_Regulation cluster_Hormonal_Control Hormonal Control cluster_Cellular_State Cellular Energy State cluster_Enzymatic_Control Enzymatic Control Insulin Insulin PFK2_FBPase2 PFK-2/FBPase-2 Insulin->PFK2_FBPase2 + (dephosphorylation) Glucagon Glucagon Glucagon->PFK2_FBPase2 - (phosphorylation) High_ATP High ATP PFK1 Phosphofructokinase-1 (PFK-1) High_ATP->PFK1 -- (inhibitor) High_Citrate High Citrate High_Citrate->PFK1 -- (inhibitor) High_AMP High AMP High_AMP->PFK1 ++ (activator) F26BP Fructose 2,6-bisphosphate PFK2_FBPase2->F26BP synthesis/degradation F26BP->PFK1 ++ (potent activator) F16BP Fructose 1,6-Bisphosphate PFK1->F16BP product F6P Fructose 6-Phosphate F6P->PFK1 substrate

Caption: Allosteric regulation of PFK-1 by cellular energy signals and hormonal control via F2,6BP.

Experimental Workflow for PFK-1 Kinetic Analysis

PFK1_Kinetics_Workflow cluster_Preparation Sample Preparation cluster_Assay Enzyme Assay cluster_Analysis Data Analysis Purify_PFK1 Purify PFK-1 Enzyme Setup_Reaction Set up Coupled Enzyme Assay (Varying [F6P] and [Effector]) Purify_PFK1->Setup_Reaction Prepare_Lysate Prepare Cell/Tissue Lysate Prepare_Lysate->Setup_Reaction Measure_Absorbance Measure NADH Absorbance (340 nm) Over Time Setup_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates (v₀) Measure_Absorbance->Calculate_Rates Plot_Data Plot v₀ vs. [Substrate] (Michaelis-Menten Plot) Calculate_Rates->Plot_Data Determine_Parameters Determine Kinetic Parameters (Km, Vmax, Ki, Ka) Plot_Data->Determine_Parameters

Caption: Workflow for determining the kinetic parameters of PFK-1.

Logical Relationship of Glycolytic Flux Control

Glycolysis_Flux_Control cluster_feedback Feedback Inhibition cluster_feedforward Feedforward Activation High_Energy High Energy Charge (High ATP/AMP Ratio) PFK1_Activity PFK-1 Activity High_Energy->PFK1_Activity Inhibits Low_Energy Low Energy Charge (Low ATP/AMP Ratio) Low_Energy->PFK1_Activity Activates Glycolytic_Flux Glycolytic Flux PFK1_Activity->Glycolytic_Flux Increases Citrate Citrate Citrate->PFK1_Activity Inhibits F26BP Fructose 2,6-Bisphosphate F26BP->PFK1_Activity Activates

Caption: Logical control of glycolytic flux centered on PFK-1 activity.

Conclusion

β-D-fructose 6-phosphate is a metabolite of paramount importance in glycolysis, situated at the gateway to the committed steps of this central metabolic pathway. The intricate regulation of its conversion to fructose 1,6-bisphosphate by PFK-1 underscores the cell's remarkable ability to adapt its energy production to its physiological needs. The allosteric control by ATP, AMP, citrate, and the potent activator fructose 2,6-bisphosphate provides multiple layers of regulation that are responsive to both intracellular energy status and extracellular hormonal signals. For researchers and drug development professionals, the F6P-PFK-1 nexus represents a prime target for therapeutic intervention in a host of metabolic diseases. A thorough understanding of the kinetics, regulation, and experimental assessment of this crucial step is essential for the development of novel strategies to modulate glycolytic flux for therapeutic benefit.

References

An In-depth Technical Guide to the Metabolic Pathway of beta-D-Fructose 6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the metabolic pathways involving beta-D-Fructose 6-phosphate (F6P), a critical intermediate in central carbon metabolism. The document details the core reactions, regulatory mechanisms, and key enzymatic players. Furthermore, it offers in-depth experimental protocols for the quantitative analysis of this pathway and its intermediates, aimed at facilitating advanced research and therapeutic development.

Core Metabolic Pathways of this compound

This compound is a pivotal molecule positioned at the crossroads of glycolysis and the pentose phosphate pathway (PPP), two fundamental processes for energy production and biosynthesis.

Glycolysis

In the glycolytic pathway, F6P is generated from glucose-6-phosphate (G6P) by the enzyme phosphoglucose isomerase (PGI) . This reversible isomerization is a crucial step in preparing the glucose molecule for the subsequent energy-investment phase of glycolysis.[1]

The primary fate of F6P in glycolysis is its phosphorylation to fructose-1,6-bisphosphate (F1,6BP) , a reaction catalyzed by the key regulatory enzyme phosphofructokinase-1 (PFK-1) .[1] This is an irreversible and committed step in glycolysis, making PFK-1 a major point of metabolic control.[1]

Pentose Phosphate Pathway (PPP)

Alternatively, F6P can be shunted into the non-oxidative branch of the pentose phosphate pathway. Here, it is a substrate for the enzyme transketolase , which, along with transaldolase, interconverts pentose phosphates and glycolytic intermediates.[2][3] This pathway is vital for the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for the synthesis of precursors for nucleotides and nucleic acids.[4] The reversible nature of the non-oxidative PPP allows the cell to adapt the output of the pathway to its metabolic needs.

Regulation of the Fructose 6-Phosphate Metabolic Crossroads

The flux of F6P through either glycolysis or the PPP is tightly regulated to meet the cell's energetic and biosynthetic demands. This regulation is primarily centered on the allosteric control of PFK-1.

Allosteric Regulation of Phosphofructokinase-1 (PFK-1)

PFK-1 is a highly regulated allosteric enzyme with multiple activators and inhibitors.[1]

  • Inhibition by ATP and Citrate: High levels of ATP, an indicator of a high energy state in the cell, allosterically inhibit PFK-1 by decreasing its affinity for F6P.[1] Citrate, an intermediate of the citric acid cycle, also acts as an inhibitor, signaling an abundance of biosynthetic precursors.[5][6]

  • Activation by AMP and Fructose 2,6-bisphosphate: Conversely, high levels of AMP, a signal of low energy, activate PFK-1 by counteracting the inhibitory effect of ATP.[1] The most potent allosteric activator of PFK-1 is fructose 2,6-bisphosphate (F2,6BP) .[7] F2,6BP dramatically increases the affinity of PFK-1 for F6P and diminishes the inhibitory effect of ATP.[7]

The Role of Fructose 2,6-bisphosphate (F2,6BP)

The concentration of F2,6BP is controlled by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) . This enzyme has both kinase activity (producing F2,6BP from F6P) and phosphatase activity (degrading F2,6BP). The balance between these two activities is regulated by hormonal signals, primarily through the action of protein kinase A.[1] This regulatory loop allows for fine-tuning of glycolytic flux in response to systemic metabolic signals. In many cancer cells, the concentration of F2,6BP is significantly elevated compared to normal cells.[8]

Quantitative Data on Key Enzymes and Metabolites

The following tables summarize key quantitative data for the enzymes and metabolites involved in the F6P metabolic pathway. These values can vary depending on the specific isoform, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes
EnzymeIsoform/OrganismSubstrateK_m / K_0.5 (µM)InhibitorK_i (µM)ActivatorAC_50 (µM)Reference
Phosphofructokinase-1 (PFK-1) Human Muscle (PFK-M)Fructose 6-Phosphate147ATP-Fructose 2,6-Bisphosphate6.27[7]
Human Muscle (PFK-M)ATP152Citrate-[7]
Human Liver (PFK-L)Fructose 6-Phosphate1360ATP-Fructose 2,6-Bisphosphate0.17[7]
Human Liver (PFK-L)ATP160Citrate-[7]
Human Platelet (PFK-P)Fructose 6-Phosphate1333ATP-Fructose 2,6-Bisphosphate9.13[7]
Human Platelet (PFK-P)ATP276Citrate-[7]
Human GliomaCitrate750[5]
Normal Human BrainCitrate100[5]
Transketolase Normal Rat LiverErythrose 4-Phosphate130----[2]
Normal Rat LiverFructose 6-Phosphate300-350----[2]
Normal Rat LiverRibose 5-Phosphate300----[2]
Normal Rat LiverXylulose 5-Phosphate500----[2]
Transaldolase Normal Rat LiverErythrose 4-Phosphate130----[2]
Normal Rat LiverFructose 6-Phosphate300-350----[2]
Table 2: Intracellular Concentrations of Key Metabolites
MetaboliteCell Type/TissueConditionConcentrationReference
Fructose 2,6-bisphosphate Fetal Hepatocytes-1.6 nmol/g cells[9]
Tumor Cells-Significantly higher than normal cells[8]
Fructose A549 Lung Cancer CellsAfter 4h 13C-glucose treatmentSaturation point reached[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the analysis of the F6P metabolic pathway.

Quantification of Fructose 6-Phosphate and other Sugar Phosphates by LC-MS/MS

This protocol describes a method for the sensitive and targeted analysis of sugar phosphates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a porous graphitic carbon (PGC) column.[11]

4.1.1. Sample Preparation (from Arabidopsis thaliana tissues as an example)

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract with 1 ml of a pre-chilled (-20°C) mixture of methanol/chloroform/water (60:20:20 v/v/v).

  • Vortex for 30 seconds and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and store at -80°C until analysis.[11]

4.1.2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: Hypercarb™ PGC column (e.g., 100 mm × 2.1 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM ammonium carbonate with 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the sugar phosphates (e.g., starting with a low percentage of B and increasing over time).

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Use selected reaction monitoring (SRM) for targeted quantification of each sugar phosphate based on their specific precursor and product ion transitions.

4.1.3. Data Analysis

  • Quantify the concentration of each sugar phosphate by comparing the peak area of the analyte in the sample to a standard curve generated from authentic standards.

  • Use software such as Xcalibur for data processing.[11]

Spectrophotometric Assay of Phosphofructokinase-1 (PFK-1) Activity

This coupled enzyme assay measures PFK-1 activity by monitoring the oxidation of NADH at 340 nm.[12][13]

4.2.1. Reagents

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂, 1 mM dithiothreitol.

  • Substrate Solution: Fructose 6-phosphate.

  • ATP Solution.

  • Coupling Enzyme Mix: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

  • NADH Solution.

  • Sample: Cell or tissue lysate containing PFK-1.

4.2.2. Procedure

  • Prepare a reaction mixture containing assay buffer, F6P, ATP, coupling enzyme mix, and NADH in a microplate well or cuvette.

  • Add the sample to initiate the reaction.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader. The rate of NADH oxidation is proportional to the PFK-1 activity.

  • To determine the specific activity, measure the protein concentration of the sample using a standard method (e.g., Bradford assay).

4.2.3. Calculation

  • Calculate the PFK-1 activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of PFK-1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate per minute under the specified conditions.

Metabolic Flux Analysis (MFA) using [1,2-¹³C₂]glucose

This protocol outlines a method to distinguish between glycolytic and pentose phosphate pathway flux by tracing the fate of ¹³C-labeled glucose.[14]

4.3.1. Cell Culture and Labeling

  • Culture cells in a medium containing [1,2-¹³C₂]glucose as the sole glucose source.

  • Allow the cells to reach a metabolic and isotopic steady state (typically after several cell doublings).

4.3.2. Metabolite Extraction

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

  • Extract intracellular metabolites using a cold solvent, such as 80% methanol.

4.3.3. GC-MS or LC-MS/MS Analysis

  • Analyze the isotopic labeling patterns of key downstream metabolites, such as lactate and ribose-5-phosphate, using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.

4.3.4. Data Analysis and Flux Calculation

  • Metabolism of [1,2-¹³C₂]glucose through glycolysis will result in lactate labeled on two carbons (M+2).

  • Entry into the oxidative PPP will lead to the loss of the ¹³C label from the first carbon, resulting in singly labeled (M+1) or unlabeled (M+0) downstream metabolites.[14]

  • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model and calculate the relative flux through glycolysis and the PPP.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic pathways and experimental workflows described in this guide.

Glycolysis_Pathway cluster_glycolysis Glycolysis cluster_regulation PFK-1 Regulation G6P Glucose 6-Phosphate F6P This compound G6P->F6P Phosphoglucose Isomerase F16BP Fructose 1,6-Bisphosphate F6P->F16BP Phosphofructokinase-1 (PFK-1) PPP Pentose Phosphate Pathway F6P->PPP Transketolase/ Transaldolase ATP ATP ATP->F6P Citrate Citrate Citrate->F6P AMP AMP AMP->F6P F26BP Fructose 2,6-Bisphosphate F26BP->F6P

Caption: Core metabolic fate of this compound.

MFA_Workflow start Start: Cell Culture labeling Isotopic Labeling ([1,2-13C2]glucose) start->labeling quench Quench Metabolism (e.g., cold methanol) labeling->quench extract Metabolite Extraction quench->extract analysis LC-MS/MS or GC-MS Analysis extract->analysis data Mass Isotopomer Distribution Data analysis->data modeling Metabolic Flux Modeling and Calculation data->modeling end End: Flux Map modeling->end

References

The Pivotal Role of β-D-Fructose 6-Phosphate at the Crossroads of the Pentose Phosphate Pathway and Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentose phosphate pathway (PPP) is a critical metabolic route that operates in parallel with glycolysis, providing essential precursors for nucleotide biosynthesis and the primary cellular reductant, NADPH. At the heart of the interplay between these two fundamental pathways lies β-D-fructose 6-phosphate (F6P), a key intermediate that serves as a crucial hub for regulating carbon flux based on the metabolic demands of the cell. This technical guide provides a comprehensive overview of the function of F6P in the non-oxidative phase of the pentose phosphate pathway, detailing its role as both a substrate and a product of the key enzymes transketolase and transaldolase. We present quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the analysis of PPP activity, and visual representations of the involved pathways and mechanisms to facilitate a deeper understanding of this vital metabolic nexus.

Introduction

The pentose phosphate pathway (PPP) is a cytosolic pathway that diverges from glycolysis at the level of glucose 6-phosphate. The PPP is comprised of two distinct phases: the oxidative phase, which is irreversible and responsible for the production of NADPH and the precursor for nucleotide synthesis, ribulose 5-phosphate; and the non-oxidative phase, which consists of a series of reversible sugar-phosphate interconversions.[1] The non-oxidative phase provides a critical link back to glycolysis through the production and consumption of fructose 6-phosphate and glyceraldehyde 3-phosphate.[2] This intricate connection allows the cell to dynamically modulate the output of the PPP to meet its specific requirements for NADPH, for reductive biosynthesis and antioxidant defense, and ribose 5-phosphate, for the synthesis of nucleotides and nucleic acids.[3][4]

β-D-fructose 6-phosphate, a central metabolite in glycolysis, plays a multifaceted role in the non-oxidative PPP. It can be generated from pentose phosphates, thereby returning carbon skeletons to the glycolytic pathway, or it can be utilized in the reverse direction to generate pentose phosphates when the demand for nucleotide precursors is high. This bidirectional flow is orchestrated by the enzymes transketolase and transaldolase, making F6P a critical determinant of the metabolic fate of glucose.

The Role of β-D-Fructose 6-Phosphate in the Non-Oxidative Pentose Phosphate Pathway

The non-oxidative phase of the PPP involves a series of reversible reactions that interconvert three-, four-, five-, six-, and seven-carbon sugar phosphates. β-D-fructose 6-phosphate is a key player in two of these reactions, catalyzed by transketolase and transaldolase.

Formation of Fructose 6-Phosphate

Fructose 6-phosphate is synthesized in the non-oxidative PPP through the action of two key enzymes:

  • Transketolase: This enzyme catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. In one of the final steps of the non-oxidative PPP, transketolase transfers a two-carbon unit from xylulose 5-phosphate to erythrose 4-phosphate, yielding fructose 6-phosphate and glyceraldehyde 3-phosphate.[5]

  • Transaldolase: This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. Transaldolase transfers this three-carbon unit from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, resulting in the formation of fructose 6-phosphate and erythrose 4-phosphate.[6]

Utilization of Fructose 6-Phosphate

Conversely, when the cellular demand for pentose phosphates is high, fructose 6-phosphate, along with glyceraldehyde 3-phosphate from the glycolytic pathway, can be utilized to generate ribose 5-phosphate through the reversal of the non-oxidative PPP reactions.[1] This highlights the critical role of F6P as a flexible intermediate that can be directed into either glycolysis for energy production or the PPP for biosynthesis, depending on the metabolic state of the cell.

Quantitative Data

The following tables summarize key quantitative data related to the function of β-D-fructose 6-phosphate in the pentose phosphate pathway.

Table 1: Kinetic Parameters of Transaldolase and Transketolase

EnzymeOrganism/TissueSubstrateKm (mM)Vmax (µmol/min/mg)Reference
TransaldolaseRat LiverFructose 6-phosphate0.30 - 0.35-[7]
TransaldolaseHepatoma 3924AFructose 6-phosphate0.30 - 0.35-[7]
TransaldolaseMethanocaldococcus jannaschiiFructose 6-phosphate0.64 (25°C), 0.65 (50°C)1.0 (25°C), 12.0 (50°C)[8]
TransketolaseHumanFructose 6-phosphate--[9]

Note: Comprehensive kinetic data for transketolase with fructose 6-phosphate as a direct substrate is limited in readily available literature, as its primary role in the forward pathway is the utilization of xylulose 5-phosphate and erythrose 4-phosphate to produce F6P.

Table 2: Intracellular Concentrations of Pentose Phosphate Pathway Intermediates

MetaboliteCell Type/OrganismConditionConcentration (nmol/mg protein or as specified)Reference
Fructose 6-phosphateLeishmania major promastigotes95% O2~1.5 (declining from ~12 at 5 min)[10]
Fructose 6-phosphateLeishmania major promastigotes10% O2~6 (declining from ~8 at 5 min)[10]
Glucose 6-phosphateLeishmania major promastigotes95% O2~5 (declining from ~12 at 5 min)[10]
Glucose 6-phosphateSaccharomyces cerevisiae V5 wild-typeAerobic batch growth~1.5 - 2.5 µmol/g dry weight[11]
Sedoheptulose 7-phosphateSinorhizobium melilotiGrowth on glucose~0.5 nmol/mg pellet weight[12]
Ribose/Ribulose 5-phosphateSinorhizobium melilotiGrowth on glucose~1.0 nmol/mg pellet weight[12]
Fructose 6-phosphateA549 Lung Cancer Cells-Relative Flux (% of Glucose Uptake): ~85 (Glycolysis)[13]
Fructose 6-phosphateHCT116 Colon Cancer Cells-Relative Flux (% of Glucose Uptake): ~90 (Glycolysis)[13]

Experimental Protocols

Measurement of Transketolase Activity

Principle: The activity of transketolase can be determined by a coupled enzyme assay where the product glyceraldehyde 3-phosphate is converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.

Protocol: A detailed protocol for a spectrophotometric transketolase activity assay can be found in the supplementary information of various research articles and commercial assay kits. A representative protocol involves the following steps:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.6), MgCl2, thiamine pyrophosphate (TPP), xylulose 5-phosphate, ribose 5-phosphate, NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

  • Initiation of Reaction: The reaction is initiated by the addition of the enzyme sample (e.g., cell lysate).

  • Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Calculation: The transketolase activity is calculated from the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Measurement of Transaldolase Activity

Principle: The activity of transaldolase is measured in a coupled assay where the product, fructose 6-phosphate, is converted by phosphoglucose isomerase and glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH, which is monitored at 340 nm.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing glycylglycine buffer (pH 7.7), erythrose 4-phosphate, sedoheptulose 7-phosphate, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

  • Initiation of Reaction: The reaction is started by the addition of the transaldolase-containing sample.

  • Measurement: The increase in absorbance at 340 nm is recorded over time.

  • Calculation: The activity is calculated based on the rate of NADPH formation.

Quantification of Pentose Phosphate Pathway Metabolites using LC-MS

Principle: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of intracellular metabolites.

Protocol:

  • Metabolite Extraction: Cells or tissues are rapidly quenched to halt metabolic activity, and metabolites are extracted using a cold solvent mixture (e.g., methanol/water).

  • Chromatographic Separation: The extracted metabolites are separated using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

  • Mass Spectrometry Detection: The separated metabolites are detected using a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification: Absolute quantification is achieved by using stable isotope-labeled internal standards for each metabolite of interest.

13C-Metabolic Flux Analysis (13C-MFA)

Principle: 13C-MFA is a sophisticated technique used to determine the rates (fluxes) of metabolic pathways in living cells. Cells are cultured in the presence of a 13C-labeled substrate (e.g., [1,2-13C2]glucose), and the distribution of the 13C label in downstream metabolites is analyzed by mass spectrometry or NMR.[14][15] This labeling pattern provides information about the relative activities of different pathways.[16]

Protocol:

  • Cell Culture with 13C-Tracer: Cells are cultured in a medium containing a specific 13C-labeled glucose tracer until a metabolic and isotopic steady state is reached.[17]

  • Metabolite Extraction and Analysis: Metabolites are extracted and the mass isotopomer distributions of key intermediates (e.g., amino acids derived from PPP intermediates, RNA ribose) are determined by GC-MS or LC-MS/MS.[18]

  • Computational Modeling: The experimental labeling data are fitted to a metabolic model of the central carbon metabolism to estimate the intracellular metabolic fluxes.

Visualizations

Pentose_Phosphate_Pathway G6P Glucose 6-Phosphate F6P Fructose 6-Phosphate G6P->F6P PGI Ru5P Ribulose 5-Phosphate G6P->Ru5P G3P Glyceraldehyde 3-Phosphate F6P->G3P PFK-1, Aldolase, TPI Glycolysis Glycolysis G3P->Glycolysis S7P Sedoheptulose 7-Phosphate G3P->S7P R5P Ribose 5-Phosphate Ru5P->R5P RPI X5P Xylulose 5-Phosphate Ru5P->X5P RPE R5P->S7P Transketolase X5P->F6P X5P->G3P Transketolase S7P->F6P Transaldolase E4P Erythrose 4-Phosphate S7P->E4P E4P->F6P Transketolase

Caption: Interplay between Glycolysis and the Pentose Phosphate Pathway.

Transketolase_Mechanism cluster_TK Transketolase Active Site TPP Thiamine Pyrophosphate (TPP) X5P Xylulose 5-Phosphate (Donor Ketose) Intermediate Glycolaldehyde-TPP Intermediate X5P->Intermediate 2-carbon transfer to TPP G3P Glyceraldehyde 3-Phosphate (Product Aldose) X5P->G3P R5P Ribose 5-Phosphate (Acceptor Aldose) Intermediate->R5P Transfer to acceptor S7P Sedoheptulose 7-Phosphate (Product Ketose) R5P->S7P

Caption: Catalytic mechanism of Transketolase.

Transaldolase_Mechanism cluster_TA Transaldolase Active Site Lysine Active Site Lysine S7P Sedoheptulose 7-Phosphate (Donor Ketose) SchiffBase Schiff Base Intermediate S7P->SchiffBase Forms Schiff base with Lysine E4P Erythrose 4-Phosphate (Product Aldose) S7P->E4P G3P Glyceraldehyde 3-Phosphate (Acceptor Aldose) SchiffBase->G3P 3-carbon transfer to acceptor F6P Fructose 6-Phosphate (Product Ketose) G3P->F6P

Caption: Catalytic mechanism of Transaldolase.

PPP_Regulation High_NADPH High Cellular Need for NADPH G6P Glucose 6-Phosphate High_NADPH->G6P Favors High_R5P High Cellular Need for Ribose 5-Phosphate F6P_G3P Fructose 6-Phosphate + Glyceraldehyde 3-Phosphate High_R5P->F6P_G3P Favors Balanced Balanced Need for NADPH and Ribose 5-Phosphate Balanced->G6P Oxidative_PPP Oxidative PPP G6P->Oxidative_PPP Flux Increased G6P->Oxidative_PPP NonOxidative_PPP_Forward Non-Oxidative PPP (Forward) Oxidative_PPP->NonOxidative_PPP_Forward R5P_output Ribose 5-Phosphate Oxidative_PPP->R5P_output NADPH_output NADPH Oxidative_PPP->NADPH_output Oxidative_PPP->NADPH_output NonOxidative_PPP_Forward->F6P_G3P NonOxidative_PPP_Reverse Non-Oxidative PPP (Reverse) NonOxidative_PPP_Reverse->R5P_output Glycolysis Glycolysis F6P_G3P->G6P Gluconeogenesis F6P_G3P->NonOxidative_PPP_Reverse Flux Increased

Caption: Regulation of carbon flux through the PPP.

Conclusion

β-D-fructose 6-phosphate stands as a pivotal metabolite at the intersection of the pentose phosphate pathway and glycolysis. Its dual role as both a product and a substrate in the non-oxidative PPP, mediated by the enzymes transketolase and transaldolase, allows for a remarkable metabolic flexibility. This enables cells to fine-tune the production of NADPH and ribose 5-phosphate to meet their ever-changing physiological demands. For researchers in drug development, a thorough understanding of the regulation and kinetics of the enzymes that metabolize fructose 6-phosphate within the PPP is crucial for identifying potential therapeutic targets, particularly in diseases characterized by altered metabolic states, such as cancer and metabolic syndrome. The experimental protocols and quantitative data provided in this guide offer a foundational resource for further investigation into the intricate and vital role of β-D-fructose 6-phosphate in cellular metabolism.

References

An In-depth Technical Guide on the Structure and Stereoisomers of beta-D-Fructose 6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, stereoisomerism, and key metabolic role of beta-D-fructose 6-phosphate (β-F6P). As a pivotal intermediate in glycolysis and other metabolic pathways, a thorough understanding of its chemical and stereochemical properties is crucial for researchers in biochemistry, drug development, and metabolic engineering. This document details the structural features of β-F6P, systematically explores its various stereoisomers, and presents its involvement in metabolic pathways. Furthermore, it includes detailed experimental protocols for the synthesis, purification, and structural characterization of this important biomolecule, supplemented with quantitative data and visual diagrams to facilitate comprehension and application in a research setting.

Introduction

This compound is a key metabolic intermediate found in virtually all living organisms.[1][2] It is a phosphorylated derivative of fructose and plays a central role in the glycolysis pathway, where it is synthesized from glucose 6-phosphate and subsequently phosphorylated to fructose 1,6-bisphosphate.[2] The stereochemistry and conformational flexibility of β-F6P are critical for its recognition and processing by various enzymes, making a detailed understanding of its structure essential for the study of metabolic regulation and the design of enzyme inhibitors. This guide aims to provide an in-depth technical resource on the structural and stereochemical aspects of β-F6P.

Chemical Structure of this compound

This compound is a six-carbon sugar (a hexose) that exists predominantly in a cyclic furanose form, a five-membered ring. The "beta" designation refers to the stereochemistry at the anomeric carbon (C2), where the hydroxyl group is oriented on the same side as the exocyclic CH₂OH group at C5 in the Haworth projection. The phosphate group is attached to the C6 hydroxyl group.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₆H₁₃O₉P
Average Molecular Weight 260.1358 g/mol [1]
Monoisotopic Molecular Weight 260.029718526 g/mol [1]
IUPAC Name {[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy}phosphonic acid[1]
CAS Number 643-13-0
Physical State Solid[3]
InChI Key BGWGXPAPYGQALX-ARQDHWQXSA-N[1]

Stereoisomers of D-Fructose 6-phosphate

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The stereoisomerism of D-fructose 6-phosphate is complex due to the presence of multiple chiral centers.

Anomers

Anomers are a type of epimer that differ in configuration only at the anomeric carbon. In the case of fructose 6-phosphate, which cyclizes to form a hemiketal, the anomeric carbon is C2. The two anomers are:

  • This compound (β-F6P): The form where the hydroxyl group at the anomeric carbon (C2) is on the same side as the exocyclic C6 hydroxymethyl group in the Haworth projection. This is the biologically prevalent form in many metabolic pathways.[2]

  • alpha-D-fructose 6-phosphate (α-F6P): The form where the hydroxyl group at the anomeric carbon (C2) is on the opposite side of the exocyclic C6 hydroxymethyl group.

Enantiomers

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The enantiomer of D-fructose 6-phosphate is L-fructose 6-phosphate. In L-fructose 6-phosphate, the stereochemistry at all chiral centers (C3, C4, and C5) is inverted relative to D-fructose 6-phosphate.

Diastereomers

Diastereomers are stereoisomers that are not mirror images of each other. This class includes epimers and other stereoisomers with different configurations at one or more, but not all, chiral centers.

Epimers are diastereomers that differ in configuration at only one chiral center. For D-fructose 6-phosphate, epimerization can occur at C3, C4, or C5.

  • C3 Epimer: D-Psicose 6-phosphate

  • C4 Epimer: D-Tagatose 6-phosphate

  • C5 Epimer: L-Sorbose 6-phosphate

Conformational Isomers

The five-membered furanose ring of this compound is not planar and can adopt several puckered conformations. The two most common conformations are the envelope (E) and twist (T) forms.[4] In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The flexibility of the furanose ring allows for interconversion between these conformations, which can be crucial for enzymatic recognition and catalysis.[4]

Metabolic Pathway Involvement: Glycolysis

This compound is a key intermediate in the glycolytic pathway. It is formed from glucose 6-phosphate by the enzyme phosphoglucose isomerase and is the substrate for phosphofructokinase-1, which catalyzes its phosphorylation to fructose 1,6-bisphosphate.

Glycolysis_Pathway G6P Glucose 6-phosphate PGI Phosphoglucose Isomerase G6P->PGI F6P This compound PFK1 Phosphofructokinase-1 F6P->PFK1 F16BP Fructose 1,6-bisphosphate PGI->F6P PFK1->F16BP ADP1 ADP PFK1->ADP1 ATP1 ATP ATP1->PFK1

Fig. 1: Role of this compound in Glycolysis.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of β-F6P from D-fructose and ATP using the enzyme hexokinase.

Materials:

  • D-Fructose

  • Adenosine triphosphate (ATP), disodium salt

  • Hexokinase (from Saccharomyces cerevisiae)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Magnesium chloride (MgCl₂) (1 M)

  • Hydrochloric acid (HCl) (1 M)

  • Sodium hydroxide (NaOH) (1 M)

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture with the following final concentrations: 50 mM D-fructose, 60 mM ATP, 100 mM Tris-HCl (pH 7.5), and 10 mM MgCl₂.

  • Enzyme Addition: Add hexokinase to a final concentration of approximately 1-2 units/mL.

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation. Monitor the reaction progress by measuring the consumption of ATP or the formation of ADP using a suitable assay (e.g., HPLC or a coupled enzyme assay). The reaction is typically complete within 2-4 hours.

  • Reaction Termination: Terminate the reaction by adding an equal volume of cold 0.6 M perchloric acid or by heating the mixture to 100°C for 2 minutes to denature the enzyme.

  • Neutralization: If acid was used to stop the reaction, neutralize the mixture by the dropwise addition of 5 M potassium carbonate (K₂CO₃) to a pH of approximately 7.0. The precipitated potassium perchlorate can be removed by centrifugation.

Purification by Ion-Exchange Chromatography

This protocol outlines the purification of the synthesized β-F6P using anion-exchange chromatography.

Materials:

  • Synthesized β-F6P solution

  • DEAE-Sephadex or similar anion-exchange resin

  • Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

  • Deionized water

  • Chromatography column

Procedure:

  • Column Preparation: Pack a chromatography column with the anion-exchange resin and equilibrate it with 10-20 column volumes of a low concentration TEAB buffer (e.g., 20 mM, pH 7.5).

  • Sample Loading: Apply the neutralized and clarified synthesis mixture to the top of the column.

  • Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound impurities, such as unreacted fructose and ADP.

  • Elution: Elute the bound β-F6P using a linear gradient of TEAB buffer (e.g., from 20 mM to 500 mM, pH 7.5).[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of β-F6P using a suitable method, such as a phosphate assay or HPLC. Pool the fractions containing the purified product.

  • Desalting: Remove the TEAB buffer from the pooled fractions by repeated lyophilization with additions of deionized water.

NMR Spectroscopic Analysis

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of β-F6P.

Materials:

  • Purified β-F6P

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of purified, lyophilized β-F6P in 0.5-0.7 mL of D₂O.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical spectral width: 10-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a water suppression pulse sequence if necessary.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical spectral width: 200-220 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration if quantitative analysis is desired.

X-ray Crystallography

This protocol describes a general workflow for obtaining a crystal structure of a small molecule like β-F6P.

Materials:

  • Highly purified β-F6P

  • A variety of solvents for crystallization screening (e.g., water, ethanol, isopropanol, acetone)

  • Crystallization plates (e.g., 24- or 96-well)

  • Microscope

Procedure:

  • Crystallization Screening:

    • Prepare a concentrated stock solution of β-F6P in a suitable solvent (e.g., water).

    • Use a variety of crystallization techniques, such as vapor diffusion (hanging or sitting drop), slow evaporation, or solvent layering.

    • Screen a wide range of conditions by varying the precipitant type and concentration, pH, and temperature.

  • Crystal Growth Optimization:

    • Once initial crystals are obtained, optimize the conditions to grow larger, single crystals suitable for X-ray diffraction. This may involve fine-tuning the precipitant concentration, pH, or temperature.

  • Crystal Mounting and Data Collection:

    • Carefully mount a suitable crystal on a goniometer head.

    • Collect X-ray diffraction data at a controlled temperature (often cryogenic temperatures to minimize radiation damage).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic model against the experimental data to obtain the final, high-resolution structure.

Conclusion

This compound is a fundamentally important molecule in cellular metabolism. Its specific stereochemistry and conformational properties are intimately linked to its biological function. This technical guide has provided a detailed examination of the structure and stereoisomers of β-F6P, its role in glycolysis, and comprehensive protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of biochemistry, drug discovery, and metabolic engineering, facilitating further investigation into the crucial roles of this central metabolite.

References

The Neuberg Ester: A Cornerstone in the Elucidation of Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, History, and Significance of Fructose-6-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the Neuberg ester, now known as fructose-6-phosphate, by German biochemist Carl Neuberg in 1918 was a pivotal moment in the history of biochemistry.[1] This phosphorylated hexose was identified as a key intermediate in alcoholic fermentation, providing crucial evidence for the stepwise nature of metabolic pathways. This technical guide delves into the historical context of this discovery, the experimental approaches of the era, the biochemical significance of the Neuberg ester in glycolysis, and its lasting impact on our understanding of cellular metabolism.

Introduction: The Dawn of Modern Biochemistry

The early 20th century was a period of profound discovery in the field of biochemistry. The prevailing theory of vitalism—the idea that the processes of life were not governed by the laws of chemistry and physics—was steadily being dismantled. A significant blow to vitalism came in 1897, when Eduard Buchner demonstrated that cell-free yeast extracts could still ferment sugar into alcohol, proving that fermentation was a chemical process driven by enzymes.

Building on this, the work of Arthur Harden and William John Young led to the discovery of a heat-stable co-factor (cozymase, later identified as NAD+) and a phosphorylated sugar, the "Harden-Young ester" (fructose-1,6-bisphosphate). It was in this fertile scientific environment that Carl Neuberg, a pioneer often called the "father of modern biochemistry," made his significant contributions.[1] Neuberg's research focused on elucidating the chemical reactions of alcoholic fermentation, and in 1918, he identified another crucial intermediate: the Neuberg ester.[1]

The Discovery of the Neuberg Ester (Fructose-6-Phosphate)

Carl Neuberg's discovery of fructose-6-phosphate was a landmark achievement that further solidified the concept of a multi-step pathway for glucose metabolism.[1]

Identification and Chemical Structure

The Neuberg ester is fructose phosphorylated at the 6-hydroxy group.[2] The biologically active form is the β-D-isomer.[3] Neuberg's work established this compound as a distinct chemical entity from the previously discovered Harden-Young ester (fructose-1,6-bisphosphate).

Compound Name Common Name Chemical Formula Molar Mass ( g/mol )
Fructose-6-phosphateNeuberg esterC₆H₁₃O₉P260.14
Fructose-1,6-bisphosphateHarden-Young esterC₆H₁₄O₁₂P₂340.12

Experimental Protocols of the Era

Preparation of Neuberg Ester by Mild Acid Hydrolysis

Neuberg prepared his ester through the mild acid hydrolysis of the Harden-Young ester (fructose-1,6-bisphosphate).[3] This process selectively removes the phosphate group from the C1 position.

Plausible Experimental Protocol:

  • Starting Material: A solution of the calcium or sodium salt of fructose-1,6-bisphosphate, prepared from yeast fermentation products.

  • Hydrolysis: The fructose-1,6-bisphosphate solution would be treated with a dilute mineral acid (e.g., sulfuric acid or hydrochloric acid) and gently warmed. The precise concentration of the acid and the temperature would have been critical to ensure selective hydrolysis of the C1 phosphate without significant degradation of the sugar backbone.

  • Neutralization and Precipitation: After a set time, the reaction would be stopped by neutralization with a base, such as barium hydroxide or calcium hydroxide. This would also serve to precipitate the inorganic phosphate released during hydrolysis as insoluble barium or calcium phosphate.

  • Isolation of Fructose-6-Phosphate: The desired fructose-6-phosphate would remain in the supernatant. It could then be precipitated by the addition of ethanol, in which the sugar phosphate is insoluble.

  • Purification: The crude precipitate of the fructose-6-phosphate salt would be redissolved in water and re-precipitated with ethanol to improve purity.

Analytical Methods in the Early 20th Century

Characterization of the newly isolated compound would have relied on the analytical techniques available at the time:

  • Elemental Analysis: Determination of the carbon, hydrogen, and phosphorus content to establish the empirical formula.

  • Sugar Chemistry: Classical methods for identifying sugars, such as the formation of osazones with phenylhydrazine, would have been employed to confirm the fructose backbone.

  • Phosphate Analysis: The amount of phosphate per mole of sugar would be determined by gravimetric or titrimetric methods after ashing the sample.

  • Fermentation Assays: The fermentability of the ester by yeast, both before and after more vigorous acid hydrolysis to release the free sugar, would have provided evidence of its identity as a hexose phosphate.

G Logical Workflow for Neuberg Ester Preparation cluster_preparation Preparation cluster_analysis Analysis start Start with Harden-Young Ester (Fructose-1,6-bisphosphate) hydrolysis Mild Acid Hydrolysis (e.g., dilute H₂SO₄) start->hydrolysis neutralization Neutralization (e.g., Ba(OH)₂) hydrolysis->neutralization precipitation Precipitate Inorganic Phosphate (BaSO₄) neutralization->precipitation filtration Filtration precipitation->filtration supernatant Supernatant containing Neuberg Ester filtration->supernatant ethanol_precip Precipitation with Ethanol supernatant->ethanol_precip product Crude Neuberg Ester (Barium Salt) ethanol_precip->product elemental Elemental Analysis product->elemental sugar_chem Sugar Chemistry (Osazone formation) product->sugar_chem phosphate_analysis Phosphate Content product->phosphate_analysis fermentation_assay Fermentation Assay product->fermentation_assay

Caption: Logical workflow for the preparation and analysis of Neuberg ester.

Biochemical Significance and Neuberg's Fermentation Schemes

The discovery of the Neuberg ester was instrumental in shaping our understanding of glycolysis and fermentation. It demonstrated that the conversion of glucose to ethanol was not a single event but a sequence of reactions involving phosphorylated intermediates.

Role in Glycolysis

Fructose-6-phosphate is a central molecule in the glycolytic pathway. It is formed from glucose-6-phosphate by the enzyme phosphoglucose isomerase and is subsequently phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase-1. This latter step is a major regulatory point of glycolysis.

Glycolysis_Pathway Position of Neuberg Ester in Glycolysis G6P Glucose-6-Phosphate F6P Neuberg Ester (Fructose-6-Phosphate) G6P->F6P Phosphoglucose Isomerase F16BP Harden-Young Ester (Fructose-1,6-Bisphosphate) F6P->F16BP Phosphofructokinase-1 (ATP -> ADP) Downstream Downstream Glycolysis (Pyruvate, ATP, NADH) F16BP->Downstream

Caption: The central role of Neuberg ester in the upper phase of glycolysis.

Neuberg's Three Forms of Fermentation

Neuberg's genius was not limited to the isolation of intermediates. He devised ingenious experiments using "trapping agents" to divert the normal course of fermentation and reveal its underlying chemistry. This led to his proposal of three forms of fermentation:

  • First Form: The normal alcoholic fermentation, yielding ethanol and carbon dioxide.

  • Second Form: In the presence of a trapping agent like sodium bisulfite, acetaldehyde is captured, preventing its reduction to ethanol. This leads to the accumulation of glycerol.

  • Third Form: Under alkaline conditions, the pathway is again altered, resulting in the production of ethanol, acetic acid, and glycerol.

These schemes were critical in identifying pyruvate and acetaldehyde as key intermediates downstream of the hexose phosphates and provided a comprehensive chemical map of fermentation that stood for decades.

Conclusion

The discovery of the Neuberg ester was more than the identification of a single molecule; it was a conceptual breakthrough that illuminated the intricate, stepwise nature of metabolic pathways. Carl Neuberg's work, characterized by meticulous chemical analysis, provided a foundational framework for the field of biochemistry. The central role of fructose-6-phosphate in glycolysis is a testament to the enduring significance of his discovery, a cornerstone upon which much of our current understanding of cellular energy metabolism is built. This pioneering work continues to inform research in metabolic regulation, drug development, and synthetic biology.

References

An In-depth Technical Guide to the Biochemical Properties of β-D-Fructose 6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-Fructose 6-phosphate (β-F6P), also known as the Neuberg ester, is a pivotal metabolic intermediate in virtually all living organisms.[1][2] It is the β-anomer of fructose phosphorylated at the 6-hydroxyl group.[3][4] As a central hub in carbohydrate metabolism, β-F6P sits at the crossroads of glycolysis, gluconeogenesis, and the pentose phosphate pathway, making its regulation and enzymatic conversion critical for cellular energy homeostasis, biosynthesis, and redox balance.[4][5][6] This document provides a comprehensive overview of the biochemical properties of β-F6P, its role in metabolic signaling, and detailed experimental protocols for its study, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental chemical and physical characteristics of β-D-Fructose 6-phosphate are essential for understanding its behavior in biological systems and for developing analytical methodologies.

PropertyValueSource(s)
Chemical Formula C₆H₁₃O₉P[2][3]
Average Molar Mass 260.14 g/mol [2][3]
Monoisotopic Mass 260.029718526 Da[3]
Water Solubility 33.4 g/L (Predicted)[1]
logP -2.1 to -2.9 (Predicted)[1]
pKa (Strongest Acidic) 1.22 (Predicted)[1]
pKa (Strongest Basic) -3.5 (Predicted)[1]
Physiological Charge -2[1]
Polar Surface Area 156.91 Ų (Predicted)[1]
Collision Cross Section 141.02 Ų ([M-H]⁻)[7]
Formation Gibbs Energy ΔfG' = -1297.7 ± 2.5 kJ/mol (Estimated)

Role in Core Metabolic Pathways

β-F6P is a key substrate and product in three major metabolic pathways, with its flux being tightly controlled by enzymatic regulation.

Glycolysis and Gluconeogenesis

In glycolysis, β-F6P is formed from glucose 6-phosphate via isomerization and is the substrate for the committed step of the pathway, catalyzed by phosphofructokinase-1 (PFK-1).[2][8] Conversely, in gluconeogenesis, β-F6P is produced from fructose 1,6-bisphosphate by fructose-1,6-bisphosphatase (FBPase-1), a key rate-limiting step in glucose synthesis.[5] This substrate cycle allows for precise control over the direction of glucose metabolism.

glycolysis_gluconeogenesis cluster_glycolysis Glycolysis G6P Glucose 6-Phosphate F6P β-D-Fructose 6-Phosphate G6P->F6P Phosphoglucose Isomerase F6P->G6P Phosphoglucose Isomerase F16BP Fructose 1,6-Bisphosphate F6P->F16BP PFK-1 F16BP->F6P FBPase-1 Glycolysis To Glycolysis F16BP->Glycolysis

Fig 1. Central role of β-F6P in the glycolysis and gluconeogenesis pathways.
Pentose Phosphate Pathway (PPP)

β-F6P is a critical link between glycolysis and the non-oxidative branch of the pentose phosphate pathway.[6] It can be synthesized from the PPP intermediates erythrose 4-phosphate and xylulose 5-phosphate. It can also be used, along with glyceraldehyde 3-phosphate, to regenerate pentose phosphates, demonstrating the pathway's flexibility in meeting cellular demands for NADPH and nucleotide precursors.[9][10]

pentose_phosphate_pathway F6P β-D-Fructose 6-Phosphate S7P Sedoheptulose 7-Phosphate F6P->S7P Transaldolase Glycolysis From/To Glycolysis F6P->Glycolysis GAP Glyceraldehyde 3-Phosphate GAP->S7P Transaldolase GAP->Glycolysis E4P Erythrose 4-Phosphate E4P->F6P Transketolase X5P Xylulose 5-Phosphate X5P->GAP Transketolase R5P Ribose 5-Phosphate X5P->R5P S7P->E4P Transketolase PPP From Oxidative PPP PPP->X5P PPP->R5P

Fig 2. β-F6P as a key intermediate in the non-oxidative pentose phosphate pathway.

Enzymology and Allosteric Regulation

The metabolic fate of β-F6P is dictated by the reciprocal regulation of PFK-1 and FBPase-1. This regulation is crucial for preventing futile cycling and ensuring that glycolysis and gluconeogenesis do not operate simultaneously at high rates.

  • Phosphofructokinase-1 (PFK-1): This key glycolytic enzyme is subject to complex allosteric regulation. It is inhibited by high levels of ATP (an indicator of high energy charge) and citrate.[11][12] Conversely, it is activated by AMP (an indicator of low energy charge) and, most potently, by fructose 2,6-bisphosphate (F2,6BP), a powerful signaling molecule whose concentration is hormonally controlled.[12][13][14]

  • Fructose-1,6-bisphosphatase (FBPase-1): The primary regulatory enzyme of gluconeogenesis, FBPase-1, is allosterically inhibited by AMP and F2,6BP.[5][14] This ensures that when glycolytic flux is high (signaled by F2,6BP), gluconeogenesis is suppressed.

EnzymeSubstratesProductsActivatorsInhibitorsOrganism (Example)K½ for F6P (mM)
PFK-1 F6P, ATPF1,6BP, ADPAMP, F2,6BPATP, CitrateT. circumcincta0.35 - 0.75
FBPase-1 F1,6BP, H₂OF6P, PiATPAMP, F2,6BPN/AN/A

K½ values for PFK-1 from Teladorsagia circumcincta vary with ATP concentration.[11]

regulation F6P β-D-Fructose 6-Phosphate PFK1 PFK-1 F6P->PFK1 ATP F16BP Fructose 1,6-Bisphosphate FBP1 FBPase-1 F16BP->FBP1 PFK1->F16BP ADP FBP1->F6P Pi F26BP Fructose 2,6-Bisphosphate F26BP->PFK1 F26BP->FBP1 AMP AMP AMP->PFK1 AMP->FBP1 ATP ATP ATP->PFK1

Fig 3. Allosteric regulation of the β-F6P / F1,6BP substrate cycle.

Experimental Protocols

Accurate quantification of β-F6P and the activity of its related enzymes are fundamental for metabolic research.

Quantification of β-D-Fructose 6-Phosphate

Method: Spectrophotometric Endpoint Determination [15]

This method relies on a coupled enzyme assay where the amount of β-F6P is determined by the total production of NADPH, measured by the change in absorbance at 340 nm.

Principle:

  • β-F6P is isomerized to Glucose 6-Phosphate (G6P) by Phosphoglucose Isomerase (PGI).

  • G6P is oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH), which stoichiometrically reduces NADP⁺ to NADPH.

Reagents:

  • Assay Buffer: 300 mM Triethanolamine HCl, pH 7.6.

  • MgCl₂ Solution: 300 mM.

  • NADP⁺ Solution: 20 mM (prepare fresh).

  • Enzyme 1 (PGI): 100 units/mL solution in cold assay buffer.

  • Enzyme 2 (G6PDH): 100 units/mL solution in cold assay buffer.

  • Sample: Deproteinated cell or tissue extract.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, MgCl₂ solution, and NADP⁺ solution.

  • Add the sample to the "Test" cuvette and an equal volume of water to the "Blank" cuvette.

  • Add G6PDH enzyme solution to both cuvettes to consume any endogenous G6P in the sample. Mix and incubate until the reaction is complete (stable A₃₄₀ reading).

  • Record the initial absorbance (A₁).

  • Initiate the primary reaction by adding the PGI enzyme solution to both cuvettes.

  • Mix by inversion and incubate at 25°C for approximately 10-15 minutes, or until the reaction proceeds to completion (A₃₄₀ is stable).

  • Record the final absorbance (A₂).

  • Calculate the change in absorbance (ΔA = A₂ - A₁) for both Test and Blank. The concentration of β-F6P is proportional to (ΔA_Test - ΔA_Blank) using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Fig 4. Workflow for the spectrophotometric quantification of β-F6P.
Phosphofructokinase (PFK) Activity Assay

Method: Coupled Colorimetric Assay

This assay measures PFK activity by quantifying the ADP produced, which is coupled to the generation of a chromophore.

Principle:

  • PFK converts F6P and ATP to F1,6BP and ADP.

  • An enzyme mix uses the ADP to generate NADH.

  • NADH reduces a colorless probe, producing a colored product with absorbance at 450 nm. The rate of color formation is proportional to PFK activity.

Procedure:

  • Sample Preparation: Homogenize ~20 mg of tissue or 2 x 10⁶ cells in ice-cold PFK Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

  • Reaction Mix: Prepare a master mix containing PFK Assay Buffer, PFK Substrate (F6P), ATP, PFK Enzyme Mix, and PFK Developer.

  • Assay:

    • Add the prepared sample to wells in a 96-well plate.

    • For background control, prepare parallel samples without the PFK Substrate.

    • Add the Reaction Mix to initiate the reaction.

    • Immediately measure absorbance at 450 nm in a kinetic mode at 37°C, taking readings every 5 minutes.

  • Calculation: Determine the rate of change in absorbance (ΔA₄₅₀/minute). Convert this rate to PFK activity (e.g., nmol/min/mg protein) using a standard curve generated with NADH. One unit of PFK generates 1.0 µmole of NADH per minute at pH 7.4 and 37°C.

Fructose-1,6-bisphosphatase (FBPase) Activity Assay

Method: Coupled Colorimetric Assay [16]

This assay measures FBPase activity by quantifying the F6P produced, which is coupled to a colorimetric reaction.

Principle:

  • FBPase hydrolyzes Fructose 1,6-bisphosphate to produce β-F6P and inorganic phosphate.

  • The resulting β-F6P enters an enzyme-coupled reaction that reduces a chromophore, which can be measured at OD 450 nm.

Procedure:

  • Sample Preparation: Homogenize tissue or cells in FBP Assay Buffer. Centrifuge to clarify the lysate.

  • Reaction Mix: Prepare a master mix containing FBP Assay Buffer, FBP Substrate (F1,6BP), FBP Converter, and FBP Developer.

  • Assay:

    • Add the sample to wells in a 96-well plate.

    • Prepare a background control for each sample by omitting the FBP Substrate.

    • Add the Reaction Mix to start the reaction.

    • Measure absorbance at 450 nm in kinetic mode for 5-60 minutes at 37°C.

  • Calculation: Calculate the rate of change in absorbance (ΔA₄₅₀/minute) after subtracting the background rate. Determine FBPase activity by comparing the rate to an F6P standard curve.

Relevance in Drug Development

The central role of β-F6P metabolism makes the enzymes that regulate its concentration attractive targets for therapeutic intervention.

  • Type 2 Diabetes: FBPase-1 is a key gluconeogenic enzyme. Inhibiting FBPase-1 is a therapeutic strategy to lower hepatic glucose production and improve insulin sensitivity, making it a target for the development of new anti-diabetic drugs.[16][17]

  • Oncology: Many cancer cells exhibit high rates of glycolysis (the Warburg effect). PFK-1 activity is often elevated in tumors to support rapid proliferation.[18][19] Therefore, targeting PFK-1 or its regulatory pathways is an active area of cancer drug discovery. Conversely, the loss of the gluconeogenic enzyme FBP1 has been linked to poor prognosis in several cancers, suggesting a complex role for this metabolic axis in tumorigenesis.[20]

References

The Synthesis and Degradation of beta-D-Fructose 6-Phosphate: A Central Nexus in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Beta-D-fructose 6-phosphate (F6P) is a pivotal metabolic intermediate situated at the crossroads of several major pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. The regulation of its synthesis and degradation is critical for maintaining cellular energy homeostasis and providing precursors for biosynthesis. This technical guide provides a comprehensive overview of the in vivo synthesis and degradation of F6P, with a focus on the key enzymes, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Pathways of F6P Metabolism

The intracellular concentration of this compound is primarily governed by the activities of two key enzymes: Phosphofructokinase-1 (PFK-1), which catalyzes its conversion to fructose-1,6-bisphosphate in the committed step of glycolysis, and Fructose-1,6-bisphosphatase-1 (FBPase-1), which mediates the reverse reaction in gluconeogenesis.[1]

Synthesis of this compound

In the context of glycolysis, F6P is synthesized from glucose-6-phosphate (G6P) by the enzyme phosphoglucose isomerase.[1] The primary regulated step for the forward flux from F6P is its phosphorylation to fructose-1,6-bisphosphate (F1,6BP) by Phosphofructokinase-1 (PFK-1) . This irreversible reaction is a major control point of glycolysis.[2][3]

Degradation of this compound

Conversely, during gluconeogenesis, F6P is produced from fructose-1,6-bisphosphate by the action of Fructose-1,6-bisphosphatase-1 (FBPase-1) .[1][4] This hydrolytic reaction is also a key regulatory step, ensuring that glycolysis and gluconeogenesis do not occur simultaneously in a futile cycle.

Quantitative Data

A thorough understanding of the kinetics and intracellular concentrations of the key enzymes and metabolites is crucial for comprehending the regulation of F6P metabolism.

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters for mammalian PFK-1 and FBPase-1.

EnzymeSubstrateOrganism/TissueKm (µM)Reference
Phosphofructokinase-1Fructose-6-phosphateRabbit Muscle410[5]
Phosphofructokinase-1Fructose-6-phosphateHuman Platelet800[3]
Phosphofructokinase-1ATPB. stearophilus20 - 32[6]
Phosphofructokinase-1ATPHuman Platelet-[7]
EnzymeSubstrateOrganism/TissueKm (µM)Reference
Fructose-1,6-bisphosphatase-1Fructose-1,6-bisphosphateHuman Muscle0.77
Fructose-1,6-bisphosphatase-1Fructose-1,6-bisphosphateRat Liver-[8]
EnzymeInhibitorOrganism/TissueKi (µM)Reference
Phosphofructokinase-1ATPHuman Platelet>500[7]
Fructose-1,6-bisphosphatase-1AMP--[4]
Fructose-1,6-bisphosphatase-1Fructose-2,6-bisphosphateRat Liver0.5[8]
Fructose-1,6-bisphosphatase-1Fructose-2,6-bisphosphateHuman Muscle0.13
In Vivo Metabolite Concentrations

The physiological concentrations of F6P and its related metabolites provide context for the kinetic data.

MetaboliteTissueConcentration (nmol/g wet weight)Reference
Fructose-6-phosphateRat Liver15 - 30[9]
Fructose-1,6-bisphosphateRat Liver5 - 15[9]
Fructose-1,6-bisphosphateRat Brain~20[10]

Regulation of F6P Synthesis and Degradation

The synthesis and degradation of F6P are tightly regulated by a complex interplay of allosteric effectors and hormonal signaling, ensuring that the metabolic flux is directed according to the cell's energetic needs.

Allosteric Regulation

Phosphofructokinase-1 (PFK-1) is a key regulatory enzyme of glycolysis and is subject to allosteric inhibition by high levels of ATP, indicating an energy-rich state.[2] Conversely, AMP, a signal of low energy, allosterically activates PFK-1.[2] The most potent allosteric activator of PFK-1 is fructose-2,6-bisphosphate (F2,6BP) , which increases the affinity of PFK-1 for F6P and overcomes the inhibitory effect of ATP.[11]

Fructose-1,6-bisphosphatase-1 (FBPase-1) , the counteracting enzyme in gluconeogenesis, is allosterically inhibited by AMP and fructose-2,6-bisphosphate.[4][12] This reciprocal regulation by F2,6BP is a critical mechanism that prevents a futile cycle of glycolysis and gluconeogenesis.[12]

Allosteric_Regulation F6P Fructose-6-Phosphate PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate FBPase1 FBPase-1 F16BP->FBPase1 PFK1->F16BP FBPase1->F6P ATP ATP ATP->PFK1 Inhibits AMP AMP AMP->PFK1 Activates AMP->FBPase1 Inhibits F26BP Fructose-2,6-Bisphosphate F26BP->PFK1 Activates F26BP->FBPase1 Inhibits

Allosteric regulation of PFK-1 and FBPase-1.
Hormonal Regulation

The hormones insulin and glucagon play a crucial role in regulating F6P metabolism, primarily by controlling the intracellular concentration of the key allosteric effector, fructose-2,6-bisphosphate. The synthesis and degradation of F2,6BP are catalyzed by a bifunctional enzyme, phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) .

  • Insulin: Released in response to high blood glucose, insulin activates a phosphatase that dephosphorylates the PFK-2/FBPase-2 enzyme. This dephosphorylation activates the PFK-2 kinase activity and inhibits the FBPase-2 phosphatase activity, leading to an increase in F2,6BP levels. The elevated F2,6BP then stimulates PFK-1 and inhibits FBPase-1, promoting glycolysis.

  • Glucagon: Secreted during periods of low blood glucose, glucagon activates protein kinase A (PKA), which phosphorylates the PFK-2/FBPase-2 enzyme. Phosphorylation activates the FBPase-2 domain and inhibits the PFK-2 domain, resulting in a decrease in F2,6BP levels. The reduced F2,6BP concentration alleviates the inhibition of FBPase-1 and reduces the activation of PFK-1, thereby favoring gluconeogenesis.

Hormonal_Regulation cluster_Hormones Hormonal Signals cluster_Enzyme Bifunctional Enzyme cluster_Effector Allosteric Effector cluster_Pathways Metabolic Pathways Insulin Insulin (High Blood Glucose) PFK2_FBPase2 PFK-2/FBPase-2 Insulin->PFK2_FBPase2 Dephosphorylates (Activates PFK-2) Glucagon Glucagon (Low Blood Glucose) Glucagon->PFK2_FBPase2 Phosphorylates (Activates FBPase-2) F26BP Fructose-2,6-Bisphosphate PFK2_FBPase2->F26BP Synthesizes Glycolysis Glycolysis (PFK-1) F26BP->Glycolysis Activates Gluconeogenesis Gluconeogenesis (FBPase-1) F26BP->Gluconeogenesis Inhibits

Hormonal regulation of F2,6BP and its impact on glycolysis and gluconeogenesis.

Experimental Protocols

Accurate measurement of the activity of PFK-1 and FBPase-1 is essential for studying the regulation of F6P metabolism. Continuous spectrophotometric assays are commonly employed for this purpose.

Continuous Spectrophotometric Assay for Phosphofructokinase-1 (PFK-1) Activity

This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Principle:

The ADP produced by the PFK-1 reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH.

PFK1_Assay_Workflow F6P_ATP Fructose-6-Phosphate + ATP PFK1 PFK-1 F6P_ATP->PFK1 F16BP_ADP Fructose-1,6-Bisphosphate + ADP PK Pyruvate Kinase F16BP_ADP->PK ADP PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH NADH->LDH NAD NAD+ Lactate Lactate PFK1->F16BP_ADP PK->Pyruvate LDH->NAD LDH->Lactate

Coupled enzyme assay for PFK-1 activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT

  • Fructose-6-phosphate solution

  • ATP solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Enzyme sample (e.g., cell lysate)

Procedure:

  • Prepare a reaction mixture containing assay buffer, F6P, ATP, PEP, and NADH in a cuvette.

  • Add PK and LDH to the mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The PFK-1 activity is proportional to this rate.

Continuous Spectrophotometric Assay for Fructose-1,6-Bisphosphatase-1 (FBPase-1) Activity

This assay measures the production of F6P, which is coupled to the reduction of NADP⁺, resulting in an increase in absorbance at 340 nm.

Principle:

The F6P produced by the FBPase-1 reaction is converted to glucose-6-phosphate (G6P) by phosphoglucose isomerase (PGI). G6P is then oxidized to 6-phosphoglucono-δ-lactone by glucose-6-phosphate dehydrogenase (G6PDH), a reaction that reduces NADP⁺ to NADPH.

FBPase1_Assay_Workflow F16BP Fructose-1,6-Bisphosphate FBPase1 FBPase-1 F16BP->FBPase1 F6P Fructose-6-Phosphate PGI Phosphoglucose Isomerase F6P->PGI G6P Glucose-6-Phosphate G6PDH Glucose-6-Phosphate Dehydrogenase G6P->G6PDH NADP NADP+ NADP->G6PDH NADPH NADPH SixPG 6-Phosphoglucono-δ-lactone FBPase1->F6P PGI->G6P G6PDH->NADPH G6PDH->SixPG

Coupled enzyme assay for FBPase-1 activity.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EDTA

  • Fructose-1,6-bisphosphate solution

  • NADP⁺ solution

  • Phosphoglucose Isomerase (PGI)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Enzyme sample (e.g., purified enzyme or cell lysate)

Procedure:

  • Prepare a reaction mixture containing assay buffer, F1,6BP, and NADP⁺ in a cuvette.

  • Add PGI and G6PDH to the mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH formation from the linear portion of the absorbance curve. The FBPase-1 activity is proportional to this rate.

Conclusion

The synthesis and degradation of this compound represent a critical control point in cellular metabolism. The reciprocal regulation of PFK-1 and FBPase-1 by allosteric effectors and hormonal signals ensures that the direction of metabolic flux through glycolysis and gluconeogenesis is exquisitely tuned to the energetic and biosynthetic needs of the cell. A comprehensive understanding of these pathways and their regulation is paramount for researchers and drug development professionals targeting metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for further investigation into this central aspect of cellular physiology.

References

Beta-D-Fructose 6-Phosphate: A Critical Intermediate in Cellular Respiration

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Beta-D-fructose 6-phosphate (F6P) is a pivotal metabolic intermediate situated at a critical juncture of cellular respiration. Primarily recognized for its role in the glycolytic pathway, F6P serves as the substrate for the rate-limiting enzyme phosphofructokinase-1 (PFK-1), marking the committed step of glycolysis.[1][2][3] Its strategic position also allows it to be a key branching point, directing carbon flux into the pentose phosphate pathway (PPP) and the hexosamine biosynthetic pathway, thereby influencing not only energy production but also nucleotide synthesis, redox balance, and protein glycosylation. This technical guide provides an in-depth exploration of the roles of F6P in cellular respiration, detailing its enzymatic regulation, metabolic fate, and the experimental methodologies used for its study. Quantitative data on metabolite concentrations and enzyme kinetics are presented in structured tables, and key pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic pathways.

The Role of this compound in Glycolysis

This compound is the second sugar phosphate intermediate in the glycolytic pathway, formed from the reversible isomerization of glucose 6-phosphate (G6P). This reaction is catalyzed by the enzyme phosphoglucose isomerase (PGI).[4] Subsequently, F6P is irreversibly phosphorylated to fructose 1,6-bisphosphate (F1,6BP) by phosphofructokinase-1 (PFK-1), a reaction that consumes one molecule of ATP.[2] This step is the major regulatory point and the committed step of glycolysis.[2]

Formation and Consumption of Fructose 6-Phosphate in Glycolysis

The formation of F6P from G6P is a near-equilibrium reaction under cellular conditions, meaning its direction is largely influenced by the concentrations of the substrate and product.[5] The standard Gibbs free energy change (ΔG°') for this reaction is slightly positive, favoring G6P.[5] However, the continuous consumption of F6P by PFK-1 drives the reaction in the forward direction.[5]

The phosphorylation of F6P to F1,6BP is a highly exergonic and irreversible reaction, making it the key control point of glycolysis.[6] The activity of PFK-1 is tightly regulated by the energy status of the cell, primarily through allosteric regulation by ATP, AMP, and fructose 2,6-bisphosphate (F2,6BP).[2][7]

Fructose 6-Phosphate as a Metabolic Crossroads

F6P is not solely committed to glycolysis. It stands at a critical metabolic branch point, directing glucose-derived carbons into alternative pathways:

  • Pentose Phosphate Pathway (PPP): A portion of G6P is shunted into the PPP, and intermediates of the non-oxidative phase of the PPP can be converted back to F6P and glyceraldehyde 3-phosphate, re-entering glycolysis. This pathway is crucial for generating NADPH for reductive biosynthesis and cellular antioxidant defense, as well as producing precursors for nucleotide biosynthesis.

  • Hexosamine Biosynthetic Pathway (HBP): F6P can be converted to glucosamine-6-phosphate, initiating the HBP. This pathway produces UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein and lipid glycosylation.

The flux of F6P through these pathways is dynamically regulated based on the cell's needs for energy, reducing power, and biosynthetic precursors.

Quantitative Data

Intracellular Concentrations of Glycolytic Intermediates

The intracellular concentrations of glycolytic intermediates can vary depending on the cell type and metabolic state. The following table provides representative concentrations from the literature.

MetaboliteConcentration in AS-30D Cells (5 mM Glucose) (mM)[8]Concentration in S. cerevisiae (50 mM Glucose) (mM)[9]
Glucose 6-phosphate (G6P)5.3 ± 2.61.15 ± 0.06
Fructose 6-phosphate (F6P) 1.5 ± 0.7 0.23 ± 0.02
Fructose 1,6-bisphosphate (FBP)25 ± 7.63.60 ± 0.28
Dihydroxyacetone phosphate (DHAP)10 ± 2.30.80 ± 0.05
Glyceraldehyde 3-phosphate (G3P)0.9 ± 0.40.19 ± 0.02
Phosphoenolpyruvate (PEP)0.1 ± 0.020.38 ± 0.04
Pyruvate (Pyr)2.1 ± 1.01.48 ± 0.10
Kinetic Parameters of Key Enzymes

The activity of the enzymes that produce and consume F6P is critical for regulating glycolytic flux. The following tables summarize key kinetic parameters for phosphoglucose isomerase and phosphofructokinase-1.

Table 2.2.1: Kinetic Parameters of Phosphoglucose Isomerase (PGI)

OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Reference
Pyrococcus furiosusGlucose 6-phosphate1.99--[10]
Fructose 6-phosphate0.63--[10]
Rat BrainGlucose 6-phosphate0.593 ± 0.0312.291 ± 0.061-[11]
Fructose 6-phosphate0.095 ± 0.0132.035 ± 0.098-[11]
Baker's YeastFructose 6-phosphate2.62 ± 0.55 (at 293.4K)-2.78 ± 0.34 (at 293.4K)[12]
Glucose 6-phosphate2.62 ± 0.55 (at 293.4K)-0.852 ± 0.086 (at 293.4K)[12]

Table 2.2.2: Kinetic Parameters of Phosphofructokinase-1 (PFK-1)

Organism/IsoformSubstrate/EffectorKm / K0.5 (mM)Vmax (U/mg)CommentsReference
Human PFKLFructose 6-phosphate0.58 ± 0.04-pH 7.5, 125 µM ATP[13][14]
Aedes aegyptiFructose 6-phosphate1.48 ± 0.224.47 ± 0.15-[15]
ATP-4.73 ± 0.57-[15]
Gilthead Sea Bream MuscleFructose 6-phosphate--Sigmoidal kinetics[16]
ATP--Sigmoidal kinetics[16]
Rodent AS-30D CarcinomaFructose 6-phosphate--Sigmoidal kinetics, modulated by activators[1]
Thermodynamic Properties
ReactionEnzymeΔG°' (kJ/mol)Reference
Glucose 6-phosphate ⇌ Fructose 6-phosphatePhosphoglucose Isomerase+1.7[5]
Fructose 6-phosphate + ATP → Fructose 1,6-bisphosphate + ADPPhosphofructokinase-1-14.2

Experimental Protocols

Metabolite Extraction from Adherent Mammalian Cells

This protocol is designed for the quenching of metabolism and extraction of polar metabolites, including F6P, from adherent mammalian cells for analysis by LC-MS.

Materials:

  • Liquid nitrogen

  • Ice-cold 0.9% NaCl solution

  • -80°C 80% methanol (v/v in water)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Place the cell culture plate on a bed of dry ice or in a container with liquid nitrogen to rapidly cool the plate and quench metabolic activity.

  • Aspirate the culture medium.

  • Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular contaminants.

  • Immediately add a sufficient volume of -80°C 80% methanol to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.

  • Using a pre-chilled cell scraper, scrape the cell lysate from the wells.

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for analysis.

Quantification of Fructose 6-Phosphate by LC-MS/MS

This protocol provides a general framework for the quantification of F6P using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions (example):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar metabolites.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with an appropriate buffer (e.g., ammonium acetate or ammonium hydroxide)

  • Gradient: A suitable gradient from high to low organic content to retain and elute F6P.

  • Flow Rate: Optimized for the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions (example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z 259 (for [M-H]- of F6P)

    • Product Ions (Q3): Select characteristic fragment ions of F6P for quantification and confirmation (e.g., m/z 97, m/z 79).

  • Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximal signal intensity of F6P.

Quantification:

  • Prepare a standard curve of known concentrations of F6P.

  • Analyze samples and quantify F6P concentrations by interpolating their peak areas against the standard curve.

  • Use of a stable isotope-labeled internal standard (e.g., 13C6-F6P) is highly recommended for accurate quantification.

Enzyme Activity Assay for Phosphofructokinase-1 (PFK-1)

This is a coupled enzyme assay to determine PFK-1 activity by spectrophotometrically measuring the rate of NADH oxidation.

Principle: The ADP produced in the PFK-1 reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PFK-1 activity.

Reagents:

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT)

  • Fructose 6-phosphate (F6P) solution

  • ATP solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Enzyme sample (cell or tissue lysate)

Procedure:

  • Prepare a reaction mixture containing assay buffer, F6P, ATP, PEP, NADH, PK, and LDH in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

  • One unit of PFK-1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of F1,6BP (or the oxidation of 1 µmol of NADH) per minute under the specified conditions.

13C-Metabolic Flux Analysis (13C-MFA) of Glycolysis

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. This is a general workflow for a stationary 13C-MFA experiment using 13C-labeled glucose.[17][18][19]

1. Experimental Design:

  • Select the appropriate 13C-labeled glucose tracer (e.g., [U-13C6]-glucose, [1,2-13C2]-glucose). The choice of tracer depends on the specific pathways of interest.[17]

  • Define the cell culture conditions, ensuring a metabolic steady state.

2. Isotope Labeling Experiment:

  • Culture cells in a medium where the primary carbon source is the selected 13C-labeled glucose.

  • Allow the cells to grow for a sufficient duration to reach isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This typically requires several cell doubling times.[18]

3. Sample Collection and Metabolite Extraction:

  • Rapidly quench metabolism and extract intracellular metabolites as described in Protocol 3.1.

4. Analytical Measurement:

  • Analyze the isotopic labeling patterns of key downstream metabolites (e.g., pyruvate, lactate, amino acids derived from glycolytic intermediates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Data Analysis and Flux Calculation:

  • Correct the raw mass isotopomer data for the natural abundance of 13C.

  • Use a metabolic network model and specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the model to the experimental labeling data.

Visualizations

Signaling Pathways and Experimental Workflows

Glycolysis_Pathway G6P Glucose 6-phosphate F6P β-D-Fructose 6-phosphate G6P->F6P Phosphoglucose Isomerase (PGI) PPP Pentose Phosphate Pathway G6P->PPP F6P->G6P F16BP Fructose 1,6-bisphosphate F6P->F16BP Phosphofructokinase-1 (PFK-1) ATP -> ADP HBP Hexosamine Biosynthetic Pathway F6P->HBP Glycolysis_downstream Downstream Glycolysis F16BP->Glycolysis_downstream PPP->F6P

Caption: The central role of this compound in glycolysis and connecting pathways.

PFK1_Regulation PFK1 Phosphofructokinase-1 (PFK-1) F16BP Fructose 1,6-bisphosphate PFK1->F16BP F6P Fructose 6-phosphate F6P->PFK1 ATP_substrate ATP (substrate) ATP_substrate->PFK1 ATP_inhibitor ATP (inhibitor) ATP_inhibitor->PFK1 AMP AMP AMP->PFK1 F26BP Fructose 2,6-bisphosphate F26BP->PFK1

Caption: Allosteric regulation of Phosphofructokinase-1 (PFK-1) activity.

Metabolite_Extraction_Workflow start Adherent Cells in Culture quench Rapid Quenching (e.g., Liquid Nitrogen) start->quench wash Wash with Ice-Cold Saline quench->wash extract Add -80°C 80% Methanol wash->extract lyse Freeze-Thaw & Scrape extract->lyse centrifuge Centrifuge to Pellet Debris lyse->centrifuge supernatant Collect Supernatant (Metabolite Extract) centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Experimental workflow for metabolite extraction from adherent cells.

C13_MFA_Workflow start Cell Culture with 13C-Labeled Glucose steady_state Achieve Isotopic Steady State start->steady_state sampling Quench Metabolism & Extract Metabolites steady_state->sampling measurement Measure Mass Isotopomer Distributions (MS) sampling->measurement analysis Computational Flux Analysis measurement->analysis flux_map Metabolic Flux Map analysis->flux_map

References

An In-depth Technical Guide to the Cellular Regulation of Beta-D-Fructose 6-Phosphate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing the cellular production of beta-D-fructose 6-phosphate (F6P), a critical intermediate in the glycolytic pathway. A thorough understanding of these processes is paramount for research in metabolic diseases, oncology, and the development of novel therapeutic agents. This document details the key enzymatic control points, allosteric and hormonal regulation, and provides standardized experimental protocols for the quantitative analysis of these pathways.

Core Regulatory Enzymes in Fructose 6-Phosphate Metabolism

The cellular concentration of Fructose 6-phosphate is primarily determined by the activity of three key enzymes: Hexokinase/Glucokinase, Phosphoglucose Isomerase, and Phosphofructokinase-1 (PFK-1). While Hexokinase/Glucokinase and Phosphoglucose Isomerase are responsible for its synthesis from glucose, PFK-1 catalyzes its conversion to fructose 1,6-bisphosphate, representing the committed step of glycolysis.[1][2] The regulation of PFK-1 is the most critical control point in the glycolytic pathway.[3][4]

Table 1: Key Enzymes in Fructose 6-Phosphate Metabolism and their Regulators

EnzymeReaction CatalyzedActivatorsInhibitorsHormonal Regulation
Hexokinase Glucose + ATP → Glucose 6-Phosphate + ADP-Glucose 6-Phosphate[5][6]Insulin (synthesis)[6]
Glucokinase Glucose + ATP → Glucose 6-Phosphate + ADPFructose 1-Phosphate[7]Fructose 6-Phosphate (via GKRP)[5][7]Insulin (synthesis)[6]
Phosphoglucose Isomerase Glucose 6-Phosphate ⇌ Fructose 6-Phosphate---
Phosphofructokinase-1 (PFK-1) Fructose 6-Phosphate + ATP → Fructose 1,6-bisphosphate + ADPAMP, ADP, Fructose 2,6-bisphosphate[8][9][10]ATP, Citrate, H+[4][9]Insulin (upregulates transcription), Glucagon (downregulates transcription)[1]
Fructose 1,6-bisphosphatase (FBPase-1) Fructose 1,6-bisphosphate + H₂O → Fructose 6-Phosphate + Pi-AMP, Fructose 2,6-bisphosphate[11]-

Allosteric Regulation of Phosphofructokinase-1

PFK-1 is a highly regulated allosteric enzyme that functions as a key control point in glycolysis.[3][12] Its activity is finely tuned by the energy status of the cell, as reflected by the concentrations of various allosteric effectors.[8][9]

Regulation by Adenine Nucleotides

High levels of ATP, indicating an energy-rich state, allosterically inhibit PFK-1 by binding to a regulatory site distinct from the active site.[10][13] This inhibition is relieved by AMP and ADP, which are indicators of a low energy state.[8][10] The ratio of ATP to AMP is a critical determinant of PFK-1 activity.[9]

Inhibition by Citrate

Citrate, an intermediate of the citric acid cycle, also acts as an allosteric inhibitor of PFK-1.[9] Elevated citrate levels signal that the biosynthetic precursors are abundant and that further breakdown of glucose for this purpose is not required.

Potent Activation by Fructose 2,6-bisphosphate

The most potent allosteric activator of PFK-1 is fructose 2,6-bisphosphate (F2,6BP).[4][14] F2,6BP increases the affinity of PFK-1 for its substrate, fructose 6-phosphate, and diminishes the inhibitory effect of ATP.[14] The concentration of F2,6BP is, in turn, regulated by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[11][14]

Hormonal Regulation of Fructose 6-Phosphate Production

Hormones, particularly insulin and glucagon, play a crucial role in regulating glycolytic flux and, consequently, the levels of F6P. This regulation is primarily exerted through changes in the phosphorylation state of the PFK-2/FBPase-2 enzyme and by influencing the transcription of key glycolytic enzymes.[1][15]

Insulin Signaling

High blood glucose levels trigger the release of insulin, which leads to the dephosphorylation of the PFK-2/FBPase-2 enzyme.[15] This activates the PFK-2 domain and inhibits the FBPase-2 domain, resulting in an increase in the concentration of F2,6BP.[16] Elevated F2,6BP levels then strongly activate PFK-1, stimulating glycolysis.[14] Insulin also upregulates the transcription of glucokinase, phosphofructokinase, and pyruvate kinase over a period of hours to days.[1]

Glucagon Signaling

Low blood glucose levels stimulate the secretion of glucagon, which, via a cAMP-dependent pathway, leads to the phosphorylation of the PFK-2/FBPase-2 enzyme.[15][16] Phosphorylation activates the FBPase-2 domain and inhibits the PFK-2 domain, causing a decrease in F2,6BP levels.[16][17] This reduction in the potent activator of PFK-1 leads to the inhibition of glycolysis. Glucagon also downregulates the transcription of key glycolytic enzymes.[1]

hormonal_regulation cluster_high_glucose High Blood Glucose cluster_low_glucose Low Blood Glucose Insulin Insulin PFK-2/FBPase-2_dephospho PFK-2/FBPase-2 (dephosphorylated) Insulin->PFK-2/FBPase-2_dephospho activates phosphatase Glucagon Glucagon PFK-2/FBPase-2_phospho PFK-2/FBPase-2 (phosphorylated) Glucagon->PFK-2/FBPase-2_phospho activates protein kinase A F2,6BP_up ↑ [F2,6BP] PFK-2/FBPase-2_dephospho->F2,6BP_up PFK-2 active F2,6BP_down ↓ [F2,6BP] PFK-2/FBPase-2_phospho->F2,6BP_down FBPase-2 active PFK-1_active PFK-1 Active F2,6BP_up->PFK-1_active activates PFK-1_inactive PFK-1 Inactive F2,6BP_down->PFK-1_inactive removes activator Glycolysis_up ↑ Glycolysis PFK-1_active->Glycolysis_up Glycolysis_down ↓ Glycolysis PFK-1_inactive->Glycolysis_down

Caption: Hormonal regulation of PFK-1 activity via Fructose 2,6-bisphosphate.

Experimental Protocols

Measurement of Phosphofructokinase-1 Activity

PFK-1 activity can be determined using a coupled enzyme assay.[18][19] The production of fructose 1,6-bisphosphate is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • 50 mM Tris-HCl, pH 7.4

  • 100 mM KCl

  • 10 mM MgCl₂

  • 0.15 mM NADH

  • 0.675 U/ml aldolase

  • 5 U/ml triosephosphate isomerase

  • 2 U/ml glycerol phosphate dehydrogenase

  • ATP solution

  • Fructose 6-phosphate solution

  • Cell or tissue lysate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 0.15 mM NADH, 0.675 U/ml aldolase, 5 U/ml triosephosphate isomerase, and 2 U/ml glycerol phosphate dehydrogenase.

  • Add the cell or tissue lysate to the reaction mixture.

  • Initiate the reaction by adding ATP and fructose 6-phosphate.

  • Immediately monitor the decrease in absorbance at 340 nm at 25°C.

  • The rate of NADH oxidation is proportional to the PFK-1 activity. One unit of PFK-1 activity is the amount of enzyme that generates 1.0 µmol of NADH per minute.[20]

pfk1_assay_workflow Prepare_Mixture Prepare reaction mixture (Tris, KCl, MgCl2, NADH, coupling enzymes) Add_Lysate Add cell/tissue lysate Prepare_Mixture->Add_Lysate Initiate_Reaction Initiate reaction with ATP and F6P Add_Lysate->Initiate_Reaction Monitor_Absorbance Monitor absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate PFK-1 activity Monitor_Absorbance->Calculate_Activity

Caption: Workflow for the coupled enzyme assay of PFK-1 activity.
Quantification of Fructose 6-Phosphate

The concentration of F6P in biological samples can be quantified using a fluorometric assay kit.[21][22] This method is based on a coupled enzyme reaction that results in a fluorescent product proportional to the amount of F6P present.

Materials:

  • Fructose-6-Phosphate Assay Kit (e.g., Sigma-Aldrich MAK020)

  • 96-well black plate with a clear bottom

  • Fluorescence multiwell plate reader

  • 10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Tissue or cell samples

Procedure:

  • Sample Preparation:

    • Homogenize 10–100 mg of tissue or 5 × 10⁶ cells in 2–3 volumes of ice-cold PBS.[21]

    • Centrifuge at 13,000 × g for 10 minutes to remove insoluble material.[21]

    • Deproteinize the samples using a 10 kDa MWCO spin filter.[21]

    • Bring the final volume of the sample to 50 µL with the assay buffer.[21]

  • Standard Curve Preparation:

    • Prepare a series of F6P standards in the range of 0.1 to 0.5 nmoles per well according to the kit manufacturer's instructions.[21]

  • Assay Reaction:

    • Add 50 µL of the Reaction Mix (containing assay buffer, enzyme mix, converter, substrate, and probe) to each well containing the standards and samples.[21][22]

    • For samples with potentially high levels of NADH, NADPH, or glucose-6-phosphate, prepare a background control by omitting the F6P Converter from the reaction mix.[22]

    • Incubate the plate for 5 minutes at 37°C, protected from light.[21][22]

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[21]

  • Calculation:

    • Subtract the background fluorescence from all readings.

    • Plot the standard curve and determine the concentration of F6P in the samples from the curve.

Conclusion

The production and utilization of this compound are subject to a multi-layered and highly sophisticated regulatory network. The allosteric control of PFK-1 by cellular energy sensors and metabolic intermediates, coupled with the overarching hormonal regulation mediated by insulin and glucagon, ensures that glycolytic flux is precisely matched to the metabolic needs of the cell and the organism as a whole. A comprehensive understanding of these regulatory mechanisms is essential for developing therapeutic strategies targeting metabolic dysregulation in various disease states. The experimental protocols provided herein offer standardized methods for the quantitative investigation of these critical cellular processes.

References

The Pivotal Role of Phosphoglucose Isomerase in Beta-D-Fructose 6-Phosphate Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI) or phosphohexose isomerase (PHI), is a ubiquitous and indispensable enzyme that catalyzes the reversible isomerization of D-glucose 6-phosphate (G6P) to D-fructose 6-phosphate (F6P). This reaction represents a critical junction in central carbon metabolism, linking the glycolytic and pentose phosphate pathways. Beyond its canonical role in metabolism, PGI exhibits remarkable moonlighting functions, acting as a cytokine, growth factor, and neurotrophic factor, implicating it in a diverse range of physiological and pathological processes, including cancer metastasis and inflammatory diseases. This technical guide provides an in-depth exploration of the core functions of PGI, with a focus on its catalytic mechanism, kinetics, regulation, and the experimental methodologies employed in its study.

Enzymatic Mechanism and Active Site

The isomerization of G6P to F6P catalyzed by PGI is a multi-step process that proceeds through a cis-enediol intermediate.[1][2] The reaction is initiated by the binding of the substrate, primarily the α-anomer of G6P, to the active site of the enzyme.[3] The catalytic mechanism can be broadly divided into three key stages: ring opening, isomerization, and ring closure.[2][4]

Key amino acid residues within the active site play crucial roles in catalysis. While the exact residues can vary slightly between species, a conserved set of functional groups facilitates the reaction. In rabbit muscle PGI, for instance, His388 is proposed to initiate the ring opening of the pyranose form of G6P through a "push-pull" mechanism, assisted by Lys518.[2] Following ring opening, Glu357 acts as a general base to abstract a proton from the C2 of the open-chain aldose, leading to the formation of a cis-enediolate intermediate.[2] This intermediate is stabilized by the positively charged side chain of Arg272.[1] Subsequently, Glu357 acts as a general acid, donating a proton to C1, which results in the formation of the open-chain ketose, fructose-6-phosphate. The final step involves the closure of the furanose ring to yield beta-D-fructose 6-phosphate.[2]

PGI_Mechanism cluster_0 Enzyme Active Site α-D-Glucose-6-P α-D-Glucose-6-P Open-chain G6P Open-chain G6P α-D-Glucose-6-P->Open-chain G6P Ring Opening (His388, Lys518) cis-Enediol Intermediate cis-Enediol Intermediate Open-chain G6P->cis-Enediol Intermediate Isomerization (Glu357 abstracts H+ from C2) Open-chain F6P Open-chain F6P cis-Enediol Intermediate->Open-chain F6P Isomerization (Glu357 donates H+ to C1) β-D-Fructose-6-P β-D-Fructose-6-P Open-chain F6P->β-D-Fructose-6-P Ring Closure

Fig. 1: Catalytic mechanism of Phosphoglucose Isomerase.

Quantitative Data on Phosphoglucose Isomerase Activity

The kinetic parameters of PGI have been characterized from a variety of organisms. The Michaelis-Menten constant (Km) for both G6P and F6P, the catalytic rate constant (kcat), and the catalytic efficiency (kcat/Km) are crucial for understanding the enzyme's function under different physiological conditions. Furthermore, the inhibition constant (Ki) for various competitive inhibitors provides insights into the active site architecture and is valuable for drug development.

ParameterSubstrate/InhibitorOrganism/SourceValueConditionsReference
Km D-Glucose-6-PhosphateSaccharomyces cerevisiae (Baker's Yeast)2.62 ± 0.55 mM293.4 K, pH 8.0[5][6]
Saccharomyces cerevisiae (Baker's Yeast)7.8 ± 4.8 mM311.5 K, pH 8.0[5][6]
D-Fructose-6-PhosphateSaccharomyces cerevisiae (Baker's Yeast)140 µM0°C, pH 8.2[7]
Aspergillus fumigatus280 ± 19 µM30°C, pH 7.5[8]
kcat D-Glucose-6-PhosphateSaccharomyces cerevisiae (Baker's Yeast)0.852 ± 0.086 s-1293.4 K, pH 8.0[5][6]
Saccharomyces cerevisiae (Baker's Yeast)1.46 ± 0.06 s-1298.4 K, pH 8.0[5][6]
D-Fructose-6-PhosphateSaccharomyces cerevisiae (Baker's Yeast)2.78 ± 0.34 s-1293.4 K, pH 8.0[5][6]
Saccharomyces cerevisiae (Baker's Yeast)11.4 ± 1.0 s-1311.5 K, pH 8.0[5][6]
kcat/Km D-Fructose-6-PhosphateAspergillus fumigatus0.57 µM-1s-130°C, pH 7.5[8]
D-Glucose-6-PhosphateAspergillus fumigatus0.99 µM-1s-130°C, pH 7.5[8]
Ki Erythrose 4-PhosphateRabbit Muscle0.32 µM0°C, pH 8.2[7]
Apple Leaf (Cytosolic)1.2 µM-[9]
Apple Leaf (Chloroplastic)3.0 µM-[9]
6-PhosphogluconateRabbit Muscle21 µM0°C, pH 8.2[7]
Fructose 1,6-bisphosphateRabbit Muscle800 µM0°C, pH 8.2[7]
Sorbitol 6-PhosphateApple Leaf (Cytosolic)61 µM-[9]
Apple Leaf (Chloroplastic)40 µM-[9]
5-Phospho-d-arabinonohydroxamic acid (5PAH)Rabbit Muscle0.2 µM-[10]
Specific Activity D-Fructose-6-PhosphatePyrococcus furiosus35 U/mg50°C[11]
Apple Leaf (Cytosolic)2456 U/mg-[9]
Apple Leaf (Chloroplastic)72 U/mg-[9]

Extracellular Signaling Roles of PGI

In addition to its intracellular metabolic function, PGI is secreted from cells and acts as a signaling molecule, where it is often referred to as Autocrine Motility Factor (AMF). As AMF, it binds to its cell surface receptor, gp78/AMFR, and activates downstream signaling cascades that are implicated in cell motility, proliferation, and survival. Two major pathways activated by the PGI/AMF-gp78/AMFR axis are the MAPK/ERK and PI3K/AKT pathways. Activation of these pathways is crucial in the context of cancer, where PGI/AMF is often overexpressed and contributes to metastasis.

PGI_Signaling cluster_out Extracellular Space cluster_mem Cell Membrane cluster_in Intracellular Space PGI_AMF PGI / AMF gp78 gp78/AMFR PGI_AMF->gp78 Binding Ras Ras gp78->Ras PI3K PI3K gp78->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Motility Cell Motility & Proliferation ERK->Cell_Motility PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates AKT->Cell_Motility

Fig. 2: Extracellular signaling pathways of PGI/AMF.

Experimental Protocols

A variety of experimental techniques are employed to study the structure, function, and regulation of PGI. Below are detailed methodologies for some of the key experiments.

Phosphoglucose Isomerase Activity Assay (Coupled Enzyme Assay)

This is a common method to determine the enzymatic activity of PGI in a sample. The assay is based on a coupled reaction where the product of the PGI reaction, glucose-6-phosphate, is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the PGI activity.

Materials:

  • Glycylglycine buffer (250 mM, pH 7.4)

  • D-Fructose 6-phosphate solution (100 mM)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+) solution (20 mM)

  • Magnesium chloride (MgCl2) solution (100 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) solution (50 units/mL)

  • PGI enzyme solution (sample to be tested)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette by adding the following reagents in the specified order:

    • Glycylglycine buffer

    • D-Fructose 6-phosphate solution

    • NADP+ solution

    • MgCl2 solution

    • G6PDH solution

  • Mix the contents of the cuvette by gentle inversion and incubate at 25°C to reach thermal equilibrium.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding a small volume of the PGI enzyme solution to the cuvette.

  • Immediately mix by inversion and record the increase in absorbance at 340 nm over a period of 5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

  • Calculate the PGI activity using the Beer-Lambert law, where the molar extinction coefficient of NADPH at 340 nm is 6.22 mM-1cm-1.

One unit of PGI activity is defined as the amount of enzyme that converts 1.0 µmole of D-fructose 6-phosphate to D-glucose 6-phosphate per minute at pH 7.4 at 25°C.[2]

PGI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reaction Mixture (Buffer, F6P, NADP+, MgCl2, G6PDH) equilibrate Equilibrate Reaction Mixture at 25°C prep_reagents->equilibrate prep_sample Prepare PGI Sample initiate Initiate Reaction with PGI Sample prep_sample->initiate baseline Measure Baseline Absorbance at 340 nm equilibrate->baseline baseline->initiate measure Record Absorbance Increase at 340 nm over Time initiate->measure calc_rate Calculate Rate of Absorbance Change (ΔA340/min) measure->calc_rate calc_activity Calculate PGI Activity using Beer-Lambert Law calc_rate->calc_activity

Fig. 3: Workflow for a coupled PGI activity assay.
Purification of Recombinant Phosphoglucose Isomerase

The expression and purification of recombinant PGI are essential for detailed structural and functional studies. A common approach involves the use of an E. coli expression system and affinity chromatography for purification.

Materials:

  • E. coli cells transformed with a PGI expression vector (e.g., containing a His-tag)

  • Lysis buffer (e.g., containing lysozyme, DNase I, and protease inhibitors)

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Wash buffer

  • Elution buffer (containing a high concentration of imidazole for His-tagged proteins)

  • Dialysis tubing and buffer

  • SDS-PAGE equipment and reagents

Procedure:

  • Expression: Induce the expression of the recombinant PGI in E. coli by adding an inducer (e.g., IPTG) to the culture medium.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the cell lysate at high speed to pellet the cell debris. Collect the supernatant containing the soluble recombinant PGI.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated affinity chromatography column.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound recombinant PGI from the column using the elution buffer.

  • Dialysis: Dialyze the eluted protein against a suitable buffer to remove the eluting agent (e.g., imidazole) and to exchange the buffer for storage or downstream applications.

  • Purity Analysis: Assess the purity of the purified PGI by SDS-PAGE.

X-ray Crystallography for Structural Determination

X-ray crystallography is a powerful technique to determine the three-dimensional structure of PGI at atomic resolution, providing invaluable insights into its catalytic mechanism and interactions with substrates and inhibitors.

Materials:

  • Purified and concentrated PGI solution

  • Crystallization screening kits or custom-made crystallization solutions

  • Crystallization plates (e.g., hanging-drop or sitting-drop vapor diffusion plates)

  • Cryoprotectant solution

  • X-ray source (synchrotron or in-house) and detector

Procedure:

  • Crystallization Screening: Set up crystallization trials by mixing the purified PGI solution with a variety of crystallization solutions to identify conditions that promote the formation of well-ordered crystals.

  • Crystal Optimization: Optimize the initial crystallization conditions by fine-tuning the concentrations of the protein, precipitant, and additives, as well as the temperature and pH.

  • Cryo-protection: Soak the obtained crystals in a cryoprotectant solution to prevent ice formation during flash-cooling.

  • Data Collection: Flash-cool the cryo-protected crystals in liquid nitrogen and mount them on a goniometer in an X-ray beam. Collect diffraction data as the crystal is rotated.

  • Data Processing: Process the diffraction data to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Determination: Determine the crystal structure of PGI using molecular replacement (if a homologous structure is available) or experimental phasing methods.

  • Structure Refinement: Refine the atomic model of PGI against the experimental diffraction data to obtain a final, accurate three-dimensional structure.

Conclusion

Phosphoglucose isomerase is a multifaceted enzyme with a central role in cellular metabolism and a growing appreciation for its extracellular signaling functions. Its well-characterized enzymatic mechanism and the availability of robust experimental protocols make it an attractive subject for further research, particularly in the context of drug development targeting metabolic and signaling pathways in diseases such as cancer and parasitic infections.[12] A thorough understanding of its structure, kinetics, and regulation is paramount for the rational design of novel therapeutics that modulate PGI activity.

References

Unveiling the Subcellular Landscape of Fructose-6-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-fructose 6-phosphate (F6P) is a pivotal metabolic intermediate situated at the crossroads of several fundamental cellular processes, including glycolysis, gluconeogenesis, the pentose phosphate pathway, and the biosynthesis of amino sugars. Its strategic position underscores the importance of understanding its spatial and temporal distribution within the cell. The compartmentalization of F6P into distinct subcellular pools allows for the precise and independent regulation of interconnected metabolic pathways, a critical aspect for maintaining cellular homeostasis and responding to environmental cues. This technical guide provides an in-depth exploration of the cellular localization of F6P pools, detailing the experimental methodologies used for its quantification and discussing its role in key signaling pathways.

Quantitative Data on Subcellular Fructose-6-Phosphate Pools

The precise quantification of F6P in different subcellular compartments is technically challenging, leading to a limited availability of comprehensive datasets across various cell types. The following table summarizes available quantitative data, highlighting the distribution of F6P and related metabolites. It is important to note that concentrations can vary significantly depending on the organism, cell type, metabolic state, and the analytical techniques employed.

Organism/Cell TypeCompartmentMetaboliteConcentration/ContentCitation
Rat (Zucker diabetic fatty)Liver (total)Fructose-6-phosphate~40-50 nmol/g liver[1]
MousePrimary HepatocytesFructose-1,6-bisphosphate15 µM (basal) to 21 µM (after 10 mM glucose)[2]
HumanHLE liver cancer cellsFructose-1,6-bisphosphate15 µM (basal) to 78 µM (after 10 mM glucose)[2]
HumanHuh6 liver cancer cellsFructose-1,6-bisphosphate21 µM (basal) to 33 µM (after 10 mM glucose)[2]
HumanHeLa cellsFructose-1,6-bisphosphate~380 µM[2]
Spinach, Pea, Wheat, CornLeaves (cytosol)Fructose-1,6-bisphosphate (Km for aldolase)1.1-2.3 µM[3][4]
Spinach, Pea, Wheat, CornLeaves (chloroplast)Fructose-1,6-bisphosphate (Km for aldolase)8.0-10.5 µM[3][4]

Note: Data for Fructose-1,6-bisphosphate (FBP) is included as it is directly downstream of F6P and provides an indication of glycolytic flux in different compartments. The Km values for aldolase provide an estimate of the physiological concentration range of its substrate, FBP, in the respective compartments.

Experimental Protocols

The accurate determination of subcellular metabolite concentrations requires specialized techniques that preserve the in vivo distribution of molecules during the fractionation process.

Subcellular Fractionation of Plant Cells using Non-Aqueous Fractionation (NAF)

This method is considered the gold standard for analyzing subcellular metabolite distributions in plant tissues as it minimizes metabolite leakage and enzymatic activity during fractionation.[5][6][7][8][9][10][11]

Principle: Frozen, lyophilized tissue is homogenized and fractionated in a density gradient of non-aqueous organic solvents. This separates cellular components based on their density, allowing for the isolation of fractions enriched in cytosol, chloroplasts, and vacuoles.

Detailed Protocol:

  • Metabolism Quenching and Tissue Preparation:

    • Rapidly harvest plant tissue (e.g., Arabidopsis leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.[6][9]

    • Lyophilize the frozen tissue to remove all water.

    • Grind the freeze-dried tissue to a fine powder.

  • Homogenization and Sonication:

    • Suspend the tissue powder in a non-aqueous solvent mixture (e.g., tetrachloroethylene and heptane).

    • Sonicate the suspension to break open cells and release organelles.

  • Density Gradient Centrifugation:

    • Prepare a discontinuous or continuous density gradient of tetrachloroethylene and heptane in centrifuge tubes.

    • Layer the sonicated homogenate on top of the gradient.

    • Centrifuge at high speed to separate the cellular components based on their density.

  • Fraction Collection and Analysis:

    • Carefully collect the fractions from the gradient.

    • Analyze each fraction for marker enzyme activities to determine the distribution of each subcellular compartment (e.g., phosphoglucose isomerase for cytosol, Rubisco for chloroplasts).

    • Extract metabolites from each fraction for subsequent quantification.

Subcellular Fractionation of Animal Cells

For animal cells, aqueous fractionation methods are more common.

Principle: Cells are gently lysed, and organelles are separated by differential centrifugation based on their size and density.

Detailed Protocol:

  • Cell Harvesting and Lysis:

    • Harvest cultured cells and wash with a cold buffer.

    • Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells.

    • Homogenize the cell suspension using a Dounce homogenizer or by passing through a fine-gauge needle to disrupt the plasma membrane while keeping organelles intact.[12]

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.[12]

    • Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.

  • Metabolite Extraction and Quenching:

    • For each fraction, immediately add a cold organic solvent (e.g., methanol or acetonitrile) to quench enzymatic activity and extract metabolites.

Quantification of Fructose-6-Phosphate

a) Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying F6P.[13][14][15][16][17]

Protocol Outline:

  • Sample Preparation: Extract metabolites from the subcellular fractions using a cold solvent mixture (e.g., methanol/water).

  • Chromatographic Separation: Separate F6P from other metabolites using a suitable liquid chromatography column (e.g., an anion-exchange or HILIC column).[13][15]

  • Mass Spectrometry Detection: Ionize the separated F6P using electrospray ionization (ESI) and detect the specific mass-to-charge ratio (m/z) of F6P and its fragments for accurate quantification.[13][15]

b) Enzymatic Assay: This method relies on the specific conversion of F6P by a series of coupled enzymatic reactions that produce a detectable product (e.g., NADPH).[18][19][20]

Principle: F6P is converted to glucose-6-phosphate (G6P) by phosphoglucose isomerase. G6P is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically or fluorometrically.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP+.

  • Sample Addition: Add the metabolite extract from the subcellular fraction to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 340 nm or fluorescence to determine the amount of NADPH produced, which is proportional to the initial amount of F6P.[20]

Signaling Pathways and Logical Relationships

Glycolysis and Pentose Phosphate Pathway

F6P is a central intermediate in both glycolysis and the pentose phosphate pathway (PPP). The flux of F6P into either pathway is tightly regulated based on the cell's energy and biosynthetic needs.

Glycolysis_PPP G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase-1 Glycolysis Glycolysis F16BP->Glycolysis PPP->F6P Transketolase/ Transaldolase NADPH NADPH PPP->NADPH Ribose5P Ribose-5-Phosphate PPP->Ribose5P

Caption: Interplay of F6P in Glycolysis and the Pentose Phosphate Pathway.

Glucagon Signaling Pathway

Glucagon, a hormone released in response to low blood glucose, acts primarily on the liver to increase blood glucose levels. It influences the levels of F6P to favor gluconeogenesis over glycolysis.[21][22][23][24][25]

Glucagon_Signaling Glucagon Glucagon Receptor Glucagon Receptor Glucagon->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA Activates PFK2_FBPase2 PFK-2/FBPase-2 PKA->PFK2_FBPase2 Phosphorylates (activates FBPase-2 activity) F26BP Fructose-2,6-Bisphosphate PFK2_FBPase2->F26BP Decreases F6P Fructose-6-Phosphate PFK2_FBPase2->F6P Increases PFK1 Phosphofructokinase-1 F26BP->PFK1 Inhibits activation F16BP Fructose-1,6-Bisphosphate PFK1->F16BP F6P -> F6P->F16BP Gluconeogenesis Gluconeogenesis F6P->Gluconeogenesis Glycolysis Glycolysis F16BP->Glycolysis

Caption: Glucagon signaling pathway and its effect on F6P metabolism.

Insulin Signaling Pathway

Insulin, released in response to high blood glucose, promotes glucose uptake and utilization, including the flux through glycolysis, thereby affecting F6P levels.[26][27][28]

Insulin_Signaling Insulin Insulin Receptor Insulin Receptor Insulin->Receptor IRS IRS Proteins Receptor->IRS Phosphorylates PI3K PI3-Kinase IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> Akt Akt/PKB PIP3->Akt Activates PFK2_FBPase2 PFK-2/FBPase-2 Akt->PFK2_FBPase2 Activates PFK-2 activity F26BP Fructose-2,6-Bisphosphate PFK2_FBPase2->F26BP Increases PFK1 Phosphofructokinase-1 F26BP->PFK1 Activates F16BP Fructose-1,6-Bisphosphate PFK1->F16BP F6P -> F6P Fructose-6-Phosphate F6P->F16BP Glycolysis Glycolysis F16BP->Glycolysis

Caption: Insulin signaling pathway leading to increased glycolytic flux.

Experimental Workflow Diagrams

Non-Aqueous Fractionation Workflow

NAF_Workflow Harvest 1. Rapid Tissue Harvest & Freezing (Liquid N2) Lyophilize 2. Lyophilization (Freeze-drying) Harvest->Lyophilize Grind 3. Grinding to Fine Powder Lyophilize->Grind Homogenize 4. Homogenization in Non-Aqueous Solvents Grind->Homogenize Sonicate 5. Sonication Homogenize->Sonicate Gradient 6. Density Gradient Centrifugation Sonicate->Gradient Collect 7. Fraction Collection Gradient->Collect Analyze 8. Analysis of Fractions (Markers & Metabolites) Collect->Analyze

Caption: Workflow for Non-Aqueous Fractionation of plant tissue.

LC-MS/MS Analysis Workflow

LCMS_Workflow Extract 1. Metabolite Extraction from Subcellular Fraction Separate 2. Liquid Chromatography Separation Extract->Separate Ionize 3. Electrospray Ionization (ESI) Separate->Ionize Detect 4. Mass Spectrometry Detection (MS1) Ionize->Detect Fragment 5. Fragmentation (MS2) Detect->Fragment Quantify 6. Quantification of F6P Fragment->Quantify

Caption: Workflow for F6P quantification by LC-MS/MS.

Conclusion

The subcellular localization of fructose-6-phosphate is a critical determinant of metabolic flux and cellular decision-making. While significant progress has been made in developing sophisticated techniques like non-aqueous fractionation and LC-MS/MS to probe these compartmentalized pools, a comprehensive quantitative understanding across a wide range of biological systems remains an active area of research. The methodologies and pathway diagrams presented in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate role of F6P in health and disease, paving the way for novel therapeutic strategies that target specific metabolic vulnerabilities. Future efforts should focus on expanding the quantitative dataset of subcellular F6P concentrations to build more accurate and predictive models of cellular metabolism.

References

Whitepaper: The Pivotal Role of β-D-Fructose 6-Phosphate in Cancer Cell Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

The metabolic landscape of cancer is characterized by profound reprogramming to support relentless proliferation, survival, and metastasis. While glucose has traditionally been viewed as the primary fuel for tumors, the role of fructose and its metabolic intermediates is gaining significant attention. At the heart of this altered circuitry lies β-D-Fructose 6-phosphate (F6P), a critical node that integrates glycolysis and the pentose phosphate pathway (PPP). Cancer cells exploit the metabolism of F6P to fuel anabolic processes, maintain redox homeostasis, and adapt to the harsh tumor microenvironment. This document provides an in-depth technical examination of F6P's role in cancer, detailing the key enzymatic regulators, upstream signaling pathways, and relevant experimental methodologies. A comprehensive understanding of these mechanisms is paramount for developing novel therapeutic strategies that target the metabolic vulnerabilities of cancer.

Introduction: Metabolic Reprogramming in Cancer

Cancer cells exhibit a remarkable ability to rewire their metabolism to meet the high bioenergetic and biosynthetic demands of malignant growth. This phenomenon, known as metabolic reprogramming, is now recognized as a core hallmark of cancer. A key feature of this reprogramming is the "Warburg effect," where cancer cells favor aerobic glycolysis—metabolizing glucose to lactate even in the presence of oxygen—over oxidative phosphorylation. This metabolic shift, while less efficient in terms of ATP production per mole of glucose, facilitates the rapid production of ATP and provides the necessary carbon building blocks for the synthesis of nucleotides, lipids, and amino acids required for cell proliferation.

Recent research has expanded this view, highlighting that cancer cells can utilize alternative carbon sources, such as fructose, to fuel their growth, particularly in glucose-depleted tumor microenvironments. Fructose metabolism converges with glycolysis at the level of key intermediates, with β-D-Fructose 6-phosphate (F6P) serving as a central hub in these interconnected pathways.

The Synthesis and Position of β-D-Fructose 6-Phosphate (F6P)

Fructose 6-phosphate is a key hexose phosphate intermediate in cellular metabolism. In the context of cancer, it is primarily generated from two sources: glucose and fructose.

  • From Glucose: The vast majority of glucose entering a cell is rapidly phosphorylated by hexokinase (HK) to form glucose 6-phosphate (G6P). G6P is then reversibly isomerized to F6P by the enzyme phosphoglucose isomerase (PGI) in the second step of glycolysis.

  • From Fructose: Dietary fructose can be taken up by cancer cells through specific transporters like GLUT5. While the primary route of fructose metabolism in the liver involves phosphorylation to fructose 1-phosphate by ketohexokinase (KHK), in many cancer cells, hexokinase can also phosphorylate fructose directly to F6P, shunting it directly into the glycolytic pathway.

This dual-source production makes F6P a critical integration point for both glucose and fructose catabolism, allowing cancer cells metabolic flexibility.

F6P in the Core Metabolic Pathways of Cancer Cells

F6P stands at a critical metabolic crossroads, directing carbon flux into two fundamental pathways essential for cancer cell survival and proliferation: glycolysis and the pentose phosphate pathway (PPP).

Glycolysis: Fueling Energy and Biosynthesis

In the glycolytic pathway, F6P is phosphorylated to fructose-1,6-bisphosphate (F1,6BP) by the enzyme 6-phosphofructo-1-kinase (PFK-1). This is a major rate-limiting and irreversible step in glycolysis. The activity of PFK-1 is tightly regulated, and its bypass is a key feature of fructose metabolism via KHK, which allows for a rapid and unregulated glycolytic influx.

The most potent allosteric activator of PFK-1 is fructose-2,6-bisphosphate (Fru-2,6-P2). Fru-2,6-P2 is synthesized from F6P by a family of bifunctional enzymes, the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFBs). By increasing the concentration of Fru-2,6-P2, cancer cells can dramatically enhance the activity of PFK-1, thereby sustaining a high glycolytic flux to produce ATP and biosynthetic precursors.

The Pentose Phosphate Pathway (PPP): A Source for Anabolism and Redox Balance

F6P is a key substrate for the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP runs parallel to glycolysis and is crucial for producing two key cellular resources:

  • NADPH: A primary source of reducing equivalents essential for antioxidant defense (e.g., regeneration of reduced glutathione) and for reductive biosynthesis, such as fatty acid synthesis.

  • Ribose-5-phosphate (R5P): The precursor for nucleotide and nucleic acid (DNA and RNA) synthesis.

Cancer cells often exhibit an upregulated PPP flux to support rapid proliferation and combat the high levels of oxidative stress inherent to their malignant state. F6P, along with another glycolytic intermediate, glyceraldehyde-3-phosphate, can be converted by the enzymes transketolase (TKT) and transaldolase into pentose phosphates, directly feeding the biosynthetic needs of the cell. Studies have shown that pancreatic cancer cells, for instance, preferentially metabolize fructose via the non-oxidative PPP to synthesize nucleic acids.

// Extracellular to Intracellular Glucose -> GLUT1 [dir=none]; GLUT1 -> G6P [label="ATP", arrowhead=vee]; Fructose -> GLUT5 [dir=none]; GLUT5 -> F1P [label="KHK\n(ATP)", arrowhead=vee]; GLUT5 -> F6P [label="HK\n(ATP)", arrowhead=vee, style=dashed];

// Main Glycolytic Path G6P -> PGI [dir=none]; PGI -> F6P [arrowhead=vee]; F6P -> PFK1 [dir=none]; PFK1 -> F16BP [label="ATP", arrowhead=vee]; F1P -> Aldolase [dir=none]; Aldolase -> DHAP_G3P [arrowhead=vee]; F16BP -> DHAP_G3P [label="Aldolase", arrowhead=vee]; DHAP_G3P -> Pyruvate [label="...", arrowhead=vee]; Pyruvate -> Lactate [label="LDHA", arrowhead=vee];

// PPP Branch G6P -> NADPH_prod [label="Oxidative PPP", color="#34A853", fontcolor="#34A853"]; F6P -> R5P [label="Non-oxidative PPP\n(via TKT/TALDO)", color="#34A853", fontcolor="#34A853"]; R5P -> Nucleotides [color="#34A853", fontcolor="#34A853"]; NADPH_prod -> Redox [color="#34A853", fontcolor="#34A853"];

// Enzyme associations GLUT1 -> HK [style=invis]; HK -> G6P [style=dotted, arrowhead=none, constraint=false]; } enddot Figure 1. Overview of Fructose and Glucose Metabolism converging on F6P.

Key Regulators of F6P Flux in Cancer

The metabolic fate of F6P is not arbitrary; it is meticulously controlled by the activity of key enzymes, which are themselves regulated by upstream oncogenic signaling pathways.

The PFKFB Isoenzyme Family

The concentration of Fru-2,6-P2, the potent activator of glycolysis, is determined by the kinase and phosphatase activities of the PFKFB isoenzymes. Four such isoenzymes (PFKFB1-4) exist, but PFKFB3 and PFKFB4 are frequently overexpressed in a wide range of human cancers. These isoenzymes exhibit vastly different kinetic properties, which has profound implications for cancer cell metabolism.

  • PFKFB3: This isoenzyme has the highest kinase-to-phosphatase activity ratio (approx. 730:1), making it a powerful producer of Fru-2,6-P2. Its high activity strongly promotes glycolytic flux. PFKFB3 expression is often induced by hypoxia and various oncogenic signals, and it is associated with tumor progression, angiogenesis, and metastasis.

  • PFKFB4: This isoenzyme has a much lower kinase-to-phosphatase ratio (approx. 4.6:1). While it still favors Fru-2,6-P2 synthesis, its weaker kinase activity is thought to help balance glycolytic flux with the demands of the PPP. PFKFB4 can redirect glucose flux toward the PPP, supporting NADPH production for antioxidant defense and biosynthesis.

The differential expression and activity of these two "valves" allow cancer cells to fine-tune their glucose metabolism to adapt to diverse conditions like nutrient availability and oxidative stress.

Table 1: Overexpression of PFKFB3 and PFKFB4 in Various Cancer Types

Cancer TypePFKFB3 OverexpressionPFKFB4 Overexpression
Breast CancerYesYes
Colon CancerYesYes
Pancreatic CancerYesYes
Gastric CancerYesYes
Ovarian CancerNo DataYes
GlioblastomaNo DataYes
Nasopharyngeal CarcinomaYesNo Data

Data sourced from a 2021 review on the role of PFKFB3 and PFKFB4 in cancer.

Table 2: Kinase/Phosphatase Activity Ratios of PFKFB Isozymes

IsozymeKinase/Phosphatase RatioPrimary Role in Cancer
PFKFB1~2.5 / 1Less prominent
PFKFB2~2.5 / 1Less prominent
PFKFB3~730 / 1Potent activator of glycolysis
PFKFB4~4.6 / 1Balances glycolysis and PPP flux

Ratios indicate the relative enzymatic activity for synthesizing versus degrading F-2,6-BP.

Upstream Signaling Pathways

The expression and activity of PFKFB enzymes are controlled by major oncogenic signaling pathways, tightly linking cancer genetics to metabolic reprogramming.

  • Hypoxia-Inducible Factor 1α (HIF-1α): In the hypoxic core of tumors, HIF-1α is stabilized and acts as a master transcriptional regulator. It directly upregulates the expression of glucose transporters and numerous glycolytic enzymes, including PFKFB3 and PFKFB4, to promote anaerobic metabolism.

  • RAS Pathway: The Ras signaling pathway, frequently activated in cancer, is a known regulator of glucose metabolism. Ras-transformed cells show increased glycolytic flux, partly through the upregulation of PFKFB isozymes.

  • PI3K/Akt/mTOR Pathway: This central growth-promoting pathway enhances glycolysis by multiple mechanisms, including the regulation of PFKFB enzymes. Akt can phosphorylate PFKFB2, increasing its kinase activity, and mTORC1 signaling has been linked to fructose utilization.

// Main Path F6P -> PFK1 [dir=none, penwidth=2]; PFK1 -> F16BP [penwidth=2, label=" ATP"]; F16BP -> Glycolysis;

// Regulatory Loop F6P -> PFKFB3 [label="Kinase\nActivity", color="#34A853", fontcolor="#34A853"]; PFKFB3 -> F26BP [color="#34A853", fontcolor="#34A853"];

F26BP -> PFKFB3 [label="Phosphatase\nActivity", color="#EA4335", fontcolor="#EA4335", dir=back]; PFKFB3 -> F6P [style=invis]; // for layout

// Allosteric Activation F26BP -> PFK1 [label="Potent\nAllosteric\nActivation", style=dashed, color="#34A853", fontcolor="#34A853", arrowhead=tee, arrowtail=none, dir=forward];

// Upstream Control Oncogenes -> PFKFB3 [label="Upregulation", style=dashed, color="#202124", fontcolor="#202124"];

// Invisible nodes for ATP/ADP/Pi positioning edge[style=invis, arrowhead=none]; ATP_In_Node [shape=point, width=0.01, height=0.01, pos="2.1,1.1!"]; ADP_Out_Node [shape=point, width=0.01, height=0.01, pos="3.1,1.1!"]; Pi_Out_Node [shape=point, width=0.01, height=0.01, pos="3.1,0.1!"];

edge[style=solid, arrowhead=vee, color="#5F6368", fontcolor="#5F6368"]; ATP_In -> PFKFB3; PFKFB3 -> ADP_Out; PFKFB3 -> Pi_Out [dir=back]; } enddot Figure 2. Regulation of PFK-1 by Fructose 2,6-Bisphosphate.

Therapeutic Targeting of Fructose Metabolism

The central role of F6P metabolism and its key regulators, particularly PFKFB3, presents a compelling therapeutic opportunity. Inhibiting this metabolic axis could starve cancer cells of the energy and building blocks they need to proliferate.

  • PFKFB3 Inhibitors: Several small molecule inhibitors targeting the kinase activity of PFKFB3 have been developed. One of the first was 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO). Studies have shown that 3PO can reduce glucose metabolism and proliferation in cancer cells. While 3PO itself has suboptimal potency and pharmacokinetic properties for clinical use, it has served as a valuable proof-of-concept, leading to the development of more potent and specific second-generation inhibitors.

  • Targeting Fructose Uptake: Inhibiting the fructose-specific transporter GLUT5 is another potential strategy to block fructose utilization by cancer cells.

  • Combination Therapies: PFKFB3 inhibitors may be most effective when used in combination with other therapies. For example, by crippling the cell's ability to perform glycolysis, these inhibitors could sensitize tumors to conventional chemotherapy, radiation, or other targeted agents.

Key Experimental Protocols

Validating the role of F6P metabolism and assessing the efficacy of targeted inhibitors requires robust and reproducible experimental methods.

Quantification of Fructose 6-Phosphate

Measuring intracellular F6P levels is crucial for understanding metabolic flux. A common method is a coupled enzyme fluorometric assay.

Principle: F6P is converted to glucose 6-phosphate (G6P) by phosphoglucose isomerase (PGI). The resulting G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The NADPH produced can then be used to reduce a probe, generating a fluorescent signal that is directly proportional to the amount of F6P in the sample.

Detailed Methodology:

  • Sample Preparation:

    • Cells (5x10⁶): Harvest and wash cells with ice-cold PBS. Homogenize in 2-3 volumes of ice-cold PBS or assay buffer.

    • Tissue (10-100 mg): Rapidly homogenize in ice-cold PBS.

    • Deproteinization (Critical): Centrifuge the homogenate at ~13,000 x g for 10 minutes to pellet insoluble material. Deproteinize the supernatant using a 10 kDa molecular weight cut-off (MWCO) spin filter to remove enzymes that could degrade F6P.

  • Standard Curve Preparation:

    • Prepare a 1 mM F6P stock solution.

    • Perform serial dilutions in assay buffer to create standards ranging from 0 to 0.5 nmol/well.

  • Reaction Setup (96-well black plate):

    • Add 50 µL of prepared samples and standards to duplicate wells.

    • Prepare a Master Reaction Mix containing Assay Buffer, F6P Enzyme Mix (containing PGI and G6PDH), and a fluorescent probe.

    • Add 50 µL of the Master Reaction Mix to each well.

  • Incubation and Measurement:

    • Incubate the plate for 5-30 minutes at 37°C, protected from light.

    • Measure fluorescence using a plate reader at λex = 535 nm / λem = 587 nm.

  • Calculation:

    • Subtract the background reading (0 standard) from all measurements.

    • Plot the standard curve and determine the concentration of F6P in the samples from the curve.

F6P_Quantification_Workflow start Start: Cell/Tissue Sample homogenize 1. Homogenize in Ice-Cold Buffer start->homogenize centrifuge 2. Centrifuge to Remove Debris homogenize->centrifuge deproteinize 3. Deproteinize Supernatant (10 kDa Spin Filter) centrifuge->deproteinize plate 4. Load Sample & Standards into 96-Well Plate deproteinize->plate add_mix 5. Add Master Reaction Mix (Enzymes + Probe) plate->add_mix incubate 6. Incubate at 37°C (Protect from Light) add_mix->incubate read 7. Measure Fluorescence (Ex/Em = 535/587 nm) incubate->read analyze 8. Calculate Concentration using Standard Curve read->analyze end End: F6P Concentration analyze->end

Phosphofructokinase-1 (PFK-1) Activity Assay

This assay measures the enzymatic activity of PFK-1 by coupling its product, F1,6BP, to the oxidation of NADH.

Principle: PFK-1 converts F6P and ATP to F1,6BP and ADP. The F1,6BP is then cleaved by aldolase into DHAP and G3P. Triosephosphate isomerase converts DHAP to G3P. Finally, α-glycerophosphate dehydrogenase reduces the two molecules of G3P to glycerol-3-phosphate, oxidizing two molecules of NADH to NAD+ in the process. The rate of decrease in NADH absorbance at 340 nm is directly proportional to the PFK-1 activity.

Detailed Methodology:

  • Lysate Preparation:

    • Prepare cell or tissue lysates in a suitable buffer (e.g., 10mM potassium phosphate, pH 7.5) containing protease inhibitors.

    • Centrifuge to remove debris and determine the protein concentration of the supernatant (e.g., by Bradford assay).

  • Reaction Mixture:

    • Prepare a reaction mixture in a cuvette containing:

      • Buffer (50 mM HEPES or Tris-HCl, pH 7.4)

      • 100 mM KCl, 10 mM MgCl₂

      • 0.15-0.5 mM NADH

      • Auxiliary enzymes: aldolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase.

      • Substrates: 1 mM F6P and 1 mM ATP.

  • Measurement:

    • Equilibrate the reaction mixture at 37°C.

    • Initiate the reaction by adding a specific amount of the protein lysate (e.g., 100 µl).

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation:

    • The rate of NADH oxidation (ΔA340/min) is used to calculate PFK-1 activity, typically expressed as units per milligram of protein (U/mg), where one unit is the amount of enzyme that consumes 1 µmol of NADH per minute.

Metabolic Flux Analysis (MFA) using Stable Isotopes

MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions. Using stable isotope-labeled substrates like [U-¹³C]-glucose or deuterium-labeled fructose allows for tracing the fate of carbons through metabolic pathways.

Principle: Cancer cells are cultured with a labeled substrate. Over time, the labeled atoms are incorporated into downstream metabolites. The cells are then harvested, metabolites are extracted, and the isotopic enrichment (i.e., the mass distribution of labeled vs. unlabeled atoms) in key intermediates like F6P, lactate, and ribose is measured using mass spectrometry (LC-MS or GC-MS). This data is then used in computational models to calculate the relative and absolute fluxes through different pathways.

Abbreviated Protocol:

  • Cell Culture: Culture cancer cells in a medium containing a known concentration of the stable isotope tracer (e.g., D-Fructose-d2).

  • Metabolite Extraction: After a set time, rapidly quench metabolism (e.g., with liquid nitrogen) and extract intracellular metabolites using a solvent like 80% methanol.

  • Mass Spectrometry Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopomer distributions of key intermediates.

  • Flux Calculation: Use the measured distributions and a stoichiometric model of the metabolic network to calculate the reaction fluxes.

Conclusion and Future Outlook

β-D-Fructose 6-phosphate is undeniably a central player in the metabolic reprogramming of cancer cells. It serves as a critical switch point, directing carbon from both glucose and fructose into either energy-producing glycolysis or the anabolic pentose phosphate pathway. The overexpression of key regulators like PFKFB3 in numerous tumors underscores the importance of this metabolic node for malignancy. Targeting the synthesis and utilization of F6P and its regulatory network is a highly promising strategy for cancer therapy. Future research should focus on developing more potent and selective inhibitors with favorable clinical profiles and exploring rational combination therapies that can exploit these fundamental metabolic vulnerabilities to improve patient outcomes.

The Significance of β-D-Fructose 6-Phosphate in Plant Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 23, 2025

Introduction

β-D-Fructose 6-phosphate (F6P) stands as a pivotal intermediate in the intricate web of plant metabolism. This phosphorylated hexose is strategically positioned at the crossroads of major carbon trafficking routes, playing a central role in energy production, biosynthesis, and carbon partitioning. Its significance extends beyond that of a mere metabolic intermediate; F6P and its derivatives also act as signaling molecules, influencing gene expression and developmental processes. This technical guide provides a comprehensive overview of the multifaceted roles of F6P in plant life, intended for researchers, scientists, and drug development professionals seeking a deeper understanding of plant metabolic regulation.

Core Metabolic Functions of β-D-Fructose 6-Phosphate

F6P is a key player in several fundamental metabolic pathways, ensuring the flexible allocation of carbon resources to meet the plant's dynamic needs.

Glycolysis and Gluconeogenesis

In the cytoplasm, F6P is a crucial intermediate in glycolysis, the pathway that breaks down glucose to generate ATP and reducing power. The phosphorylation of F6P to fructose-1,6-bisphosphate, catalyzed by phosphofructokinase (PFK), is a major regulatory step in glycolysis[1][2]. Conversely, in the anabolic pathway of gluconeogenesis, which synthesizes glucose from non-carbohydrate precursors, the dephosphorylation of fructose-1,6-bisphosphate to F6P by fructose-1,6-bisphosphatase (FBPase) is a key control point[3][4][5][6]. The reciprocal regulation of these two enzymes is critical for controlling the direction of carbon flow.

Pentose Phosphate Pathway

F6P can be diverted from glycolysis into the oxidative pentose phosphate pathway (OPPP). This pathway is vital for producing NADPH, which is essential for reductive biosynthesis and for mitigating oxidative stress. The OPPP also generates precursors for the synthesis of nucleotides and aromatic amino acids[7]. The non-oxidative phase of the pentose phosphate pathway can also regenerate F6P from other sugar phosphates, thereby integrating carbon back into the central metabolic pool.

Sucrose and Starch Synthesis

The partitioning of photoassimilates between sucrose (for transport) and starch (for storage) is a critical process for plant growth and development, and F6P is at the heart of this allocation. In the cytoplasm, F6P is a direct precursor for the synthesis of sucrose. The regulation of enzymes involved in sucrose synthesis, such as sucrose phosphate synthase, is tightly linked to the availability of F6P[8]. In the chloroplast, F6P is a precursor for starch synthesis. The balance between cytoplasmic sucrose synthesis and chloroplastic starch synthesis is finely tuned, in part, by the regulatory molecule fructose-2,6-bisphosphate, which is synthesized from F6P[8].

Data Presentation: Quantitative Insights into F6P Metabolism

Understanding the quantitative aspects of F6P metabolism is crucial for building accurate metabolic models and for identifying potential targets for metabolic engineering.

Table 1: Subcellular Concentrations of β-D-Fructose 6-Phosphate and Related Metabolites in Spinach Leaves
MetaboliteStroma Concentration (mM)Cytosol Concentration (mM)Vacuole Concentration (mM)
β-D-Fructose 6-phosphate 0.57 2.0 ≤0.003
Glucose 6-phosphate0.605.9≤0.005
Fructose 1,6-bisphosphate0.550.14≤0.001

Data from Gerhardt et al. (1987), obtained after 8.5 hours of illumination.

Table 2: Kinetic Parameters of Key Enzymes in Fructose 6-Phosphate Metabolism from Various Plant Species
EnzymePlant SpeciesSubstrateKmVmaxReference
Phosphofructokinase (PFK) Phaseolus vulgaris (Bean)Fructose 6-Phosphate320 µM-[4]
Teladorsagia circumcincta (parasitic nematode, for comparison)Fructose 6-Phosphate350-750 µM-[9]
Cytosolic Fructose-1,6-bisphosphatase (cFBPase) Euglena gracilisFructose 1,6-bisphosphate16.5 ± 1.6 µM30.4 ± 7.2 µmol min-1 mg-1[4]
Trachemys scripta elegans (Turtle, for comparison)Fructose 1,6-bisphosphate26.9 µM (control)-[6]
Pyrophosphate:Fructose-6-Phosphate 1-Phosphotransferase (PFP) Phaseolus vulgaris (Bean)Fructose 6-Phosphate18 mM (-Fru-2,6-P2)-[4]
Fructose 6-Phosphate1.1 mM (+Fru-2,6-P2)-[4]
Ricinus communis (Castor Bean)Fructose 6-Phosphate--[10][11]

Note: Vmax values are often reported in different units and under varying assay conditions, making direct comparisons challenging. "-" indicates data not provided in a comparable format in the cited source.

Signaling Role of Fructose and its Derivatives

Recent research has unveiled a significant role for fructose and its phosphorylated forms as signaling molecules that regulate plant growth and development, often interacting with hormone signaling pathways.

Fructose-Specific Signaling Pathway

In Arabidopsis thaliana, a fructose-specific signaling pathway has been identified that operates independently of the well-characterized glucose sensor, HEXOKINASE1 (HXK1). This pathway involves the F-box protein FINS1 (FRUCTOSE INSENSITIVE 1) and the transcription factor ANAC089. This signaling cascade influences seedling development and interacts with abscisic acid (ABA) and ethylene signaling pathways.

Fructose_Signaling_Pathway Fructose Fructose Unknown_Sensor Unknown Sensor Fructose->Unknown_Sensor Activates FINS1 FINS1 (FBP) Unknown_Sensor->FINS1 ANAC089_mem ANAC089 (membrane-bound, inactive) FINS1->ANAC089_mem Inhibits processing? ANAC089_nuc ANAC089 (nuclear, active) ANAC089_mem->ANAC089_nuc Processing & Translocation ABA_Signaling ABA Signaling ANAC089_nuc->ABA_Signaling Regulates Ethylene_Signaling Ethylene Signaling ANAC089_nuc->Ethylene_Signaling Regulates Seedling_Development Seedling Development ANAC089_nuc->Seedling_Development Regulates ABA_Signaling->Seedling_Development Inhibits Ethylene_Signaling->Seedling_Development Inhibits

Fructose signaling pathway in Arabidopsis.

Experimental Protocols

Detailed methodologies are essential for the accurate study of F6P metabolism. Below are representative protocols for key experimental procedures.

Quantification of Fructose 6-Phosphate by Enzymatic Assay

This protocol is adapted from commercially available kits and literature procedures.

Principle: F6P is isomerized to glucose 6-phosphate (G6P), which is then oxidized by G6P dehydrogenase, reducing NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically or fluorometrically and is proportional to the initial amount of F6P.

Materials:

  • Plant tissue (e.g., spinach leaves)

  • Extraction buffer (e.g., 0.5 M perchloric acid)

  • Neutralization solution (e.g., 2 M KOH, 0.4 M KCl, 0.4 M triethanolamine)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6, 5 mM MgCl2)

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • ATP

  • F6P standard solution

  • Spectrophotometer or fluorometer

Procedure:

  • Extraction: Rapidly freeze plant tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in ice-cold extraction buffer.

  • Deproteinization and Neutralization: Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube and neutralize with the neutralization solution. Centrifuge to pellet the potassium perchlorate precipitate.

  • Assay: a. In a microplate well or cuvette, add assay buffer, NADP+, and the neutralized sample extract. b. Measure the initial absorbance or fluorescence (A1/F1). c. Add G6PDH to the reaction to measure the endogenous G6P. Monitor the reaction until completion and record the absorbance or fluorescence (A2/F2). d. Add PGI to the reaction to convert F6P to G6P. Monitor the reaction until completion and record the final absorbance or fluorescence (A3/F3).

  • Calculation: The change in absorbance or fluorescence from step 3c to 3d (A3-A2 or F3-F2) is proportional to the amount of F6P in the sample. Calculate the concentration using a standard curve prepared with known concentrations of F6P.

Quantification of Sugar Phosphates by LC-MS/MS

This protocol provides a general workflow for the analysis of sugar phosphates in plant tissues using liquid chromatography-tandem mass spectrometry[5][12][13][14][15][16][17].

Principle: Sugar phosphates are extracted from plant tissue, separated by liquid chromatography, and then detected and quantified by a mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

Materials:

  • Plant tissue (Arabidopsis thaliana leaves)

  • Extraction solvent (e.g., chloroform:methanol:water mixture)

  • LC system with a suitable column (e.g., porous graphitic carbon or HILIC)

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Internal standards (e.g., isotopically labeled sugar phosphates)

  • Standard solutions of sugar phosphates

Procedure:

  • Extraction: Harvest plant tissue and immediately quench in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue and extract with a cold extraction solvent.

  • Phase Separation: Centrifuge the extract to separate the polar (containing sugar phosphates), non-polar, and solid phases. Collect the polar phase.

  • Sample Cleanup (optional): Depending on the complexity of the sample, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • LC-MS/MS Analysis: a. Inject the prepared sample into the LC system. b. Separate the sugar phosphates using an appropriate chromatographic gradient. c. Introduce the eluent into the mass spectrometer. d. Detect and quantify the target sugar phosphates using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis: Quantify the concentration of each sugar phosphate by comparing its peak area to that of the internal standard and a calibration curve generated from the standard solutions.

Subcellular Metabolite Analysis using Non-Aqueous Fractionation (NAF)

This protocol is based on established methods for separating subcellular compartments to determine metabolite distribution[4][5].

Principle: Freeze-dried plant tissue is homogenized in a non-aqueous solvent and then fractionated by density gradient centrifugation. The distribution of metabolites across the gradient is correlated with the distribution of marker enzymes for different compartments (cytosol, chloroplast, vacuole).

Materials:

  • Plant tissue (Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Freeze-dryer

  • Ball mill

  • Non-aqueous solvents (e.g., tetrachloroethylene, heptane)

  • Ultracentrifuge

  • Reagents for marker enzyme assays (e.g., for PGI, RuBisCO, α-mannosidase)

  • Equipment for metabolite analysis (e.g., LC-MS/MS, GC-MS)

Procedure:

  • Harvesting and Freeze-Drying: Rapidly harvest and freeze plant tissue in liquid nitrogen. Lyophilize the tissue until completely dry.

  • Homogenization: Homogenize the freeze-dried tissue to a fine powder in a ball mill under non-aqueous conditions.

  • Density Gradient Centrifugation: Resuspend the powder in a non-aqueous solvent mixture and layer it onto a density gradient of tetrachloroethylene and heptane. Centrifuge at high speed to separate the cellular components based on their density.

  • Fraction Collection: Carefully collect fractions from the gradient.

  • Analysis: a. For each fraction, measure the activity of marker enzymes to determine the relative abundance of each subcellular compartment. b. Extract and quantify the metabolites (including F6P) in each fraction using appropriate analytical techniques.

  • Calculation: Use the distribution of marker enzymes and metabolites across the fractions to calculate the subcellular concentrations of the metabolites.

Mandatory Visualizations

Experimental Workflow: 13C Metabolic Flux Analysis

Metabolic_Flux_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase start Start: Define Biological Question design Experimental Design (e.g., choice of 13C-labeled substrate) start->design labeling Isotopic Labeling Experiment (e.g., feeding plants with 13C-glucose) design->labeling sampling Sample Collection at Isotopic Steady State labeling->sampling measurement Mass Spectrometry Analysis (e.g., GC-MS or LC-MS/MS) sampling->measurement fitting Flux Estimation by Fitting Labeling Data to the Model measurement->fitting model Metabolic Network Model Construction model->fitting validation Statistical Validation and Goodness-of-Fit fitting->validation interpretation Biological Interpretation of Flux Map validation->interpretation conclusion Conclusion interpretation->conclusion

Workflow for 13C-Metabolic Flux Analysis.
Logical Relationship: Regulation of Glycolysis and Gluconeogenesis by Fructose 2,6-bisphosphate

Glycolysis_Gluconeogenesis_Regulation F6P Fructose 6-Phosphate F16BP Fructose 1,6-Bisphosphate F6P->F16BP ATP F26BP Fructose 2,6-Bisphosphate F6P->F26BP PFK-2 F16BP->F6P Pi F26BP->F6P FBPase-2 PFK1 PFK-1 (Glycolysis) F26BP->PFK1 Activates FBPase1 FBPase-1 (Gluconeogenesis) F26BP->FBPase1 Inhibits PFK2 PFK-2 FBPase2 FBPase-2

Regulation of carbon flow by Fructose 2,6-bisphosphate.

Conclusion

β-D-Fructose 6-phosphate is far more than a simple waypoint in plant carbon metabolism. Its central position in glycolysis, gluconeogenesis, the pentose phosphate pathway, and the biosynthesis of sucrose and starch underscores its critical role in managing the plant's carbon budget. Furthermore, the emergence of F6P derivatives as signaling molecules highlights a sophisticated layer of regulation that integrates metabolic status with developmental programs. A thorough understanding of the multifaceted roles of F6P, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge of plant physiology and for developing innovative strategies in agriculture and biotechnology.

References

The Kinetic Landscape of Beta-D-Fructose 6-Phosphate Conversion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-fructose 6-phosphate (F6P) is a pivotal metabolic intermediate situated at the crossroads of several key cellular pathways, most notably glycolysis and the pentose phosphate pathway. The enzymatic conversion of F6P is a tightly regulated process, and understanding the kinetics of the enzymes involved is crucial for elucidating metabolic control, identifying potential drug targets, and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of the kinetics of F6P conversion, focusing on the primary enzymes, their kinetic parameters, and the experimental protocols used to characterize them.

Core Enzymes in F6P Conversion

The metabolic fate of this compound is primarily determined by the action of three key enzymes:

  • Phosphofructokinase-1 (PFK-1): This enzyme catalyzes the committed step of glycolysis, the irreversible phosphorylation of F6P to fructose 1,6-bisphosphate (F1,6BP). PFK-1 is a major site of allosteric regulation, making it a critical control point for glycolytic flux.

  • Fructose-bisphosphate Aldolase: This enzyme catalyzes the reversible cleavage of fructose 1,6-bisphosphate into two triose phosphates: glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). While its primary role in glycolysis is the cleavage of F1,6BP, certain aldolases can also utilize F6P in aldol addition reactions.

  • Transketolase: A key enzyme in the non-oxidative branch of the pentose phosphate pathway, transketolase catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor. One of its reactions involves the conversion of F6P and glyceraldehyde 3-phosphate to erythrose 4-phosphate and xylulose 5-phosphate.

The reversible isomerization of F6P to glucose 6-phosphate (G6P) is catalyzed by Phosphoglucose Isomerase (PGI) , which links the initial steps of glucose metabolism.

Quantitative Kinetic Data

The following tables summarize the key kinetic parameters for the enzymes involved in the conversion of this compound. These values can vary depending on the organism, isoenzyme, and experimental conditions.

Table 1: Kinetic Parameters of Phosphofructokinase-1 (PFK-1)
Substrate/EffectorParameterValueOrganism/TissueConditions
Fructose 6-Phosphate Km1.05 mMSetaria cervi-
Km0.05 mM (native), 0.015 mM (phospho)RabbitpH 7.0
ATP (Substrate) Km3 µMSetaria cervi-
Km0.020 - 0.032 mMMuscle-
Km0.25 mM (native), 0.5 mM (phospho)RabbitpH 7.0
Fructose 2,6-bisphosphate (Activator) -Potent allosteric activatorEukaryotesOvercomes ATP inhibition
AMP (Activator) -Reverses ATP inhibition-Low energy signal
ATP (Inhibitor) -Allosteric inhibitor-High energy signal
Citrate (Inhibitor) -Allosteric inhibitor-Indicator of biosynthetic precursors
Phosphoenolpyruvate (PEP) (Inhibitor) Ki0.8 mMSetaria cerviCompetitive
Fructose 1,6-bisphosphate (FDP) (Inhibitor) Ki0.18 µMSetaria cerviCompetitive
Table 2: Kinetic Parameters of Fructose-bisphosphate Aldolase
SubstrateParameterValueEnzyme Source/ClassConditions
Fructose 1,6-bisphosphate Km10.7 ± 0.5 µMHuman Aldolase C-
kcat5.2 ± 0.2 s-1Human Aldolase C-
Fructose 1-phosphate Km16,000 ± 2000 µMHuman Aldolase C-
kcat2.8 ± 0.3 s-1Human Aldolase C-
Fructose 6-phosphate Km~4-fold lower than wild-typeE. coli FSA Q59A mutantAldol addition

Note: Kinetic data for aldolase with F6P as a direct substrate is less common as its primary glycolytic substrate is F1,6BP. The data for the FSA mutant indicates its potential to utilize F6P.

Table 3: Kinetic Parameters of Transketolase
SubstrateParameterValueOrganismConditions
D-Xylulose 5-phosphate Km303 ± 79 µMHuman (His-tagged)pH 7.6, 30 °C
D-Ribose 5-phosphate Km610 ± 36 µMHuman (His-tagged)pH 7.6, 30 °C

Note: Transketolase has broad substrate specificity, and Fructose 6-phosphate can act as a donor substrate.[1] However, specific Km and kcat values for the reaction involving F6P are not as frequently reported as those for its primary substrates in the pentose phosphate pathway.

Table 4: Kinetic Parameters of Phosphoglucose Isomerase (PGI)
Reaction DirectionSubstrateParameterValueOrganismConditions
G6P → F6P Glucose 6-phosphateKm1.99 mMPyrococcus furiosuspH 7.0, 90°C
F6P → G6P Fructose 6-phosphateKm0.63 mMPyrococcus furiosuspH 7.0, 90°C
kcat2.78 ± 0.34 s-1Baker's Yeast293.4K
Km2.62 ± 0.55 mMBaker's Yeast293.4K

Experimental Protocols

Coupled Enzyme Assay for Phosphofructokinase-1 (PFK-1) Activity

This is a widely used spectrophotometric method to determine PFK-1 activity by coupling the production of fructose 1,6-bisphosphate to the oxidation of NADH.

Principle:

  • PFK-1 converts F6P and ATP to F1,6BP and ADP.

  • Aldolase cleaves F1,6BP into G3P and DHAP.

  • Triosephosphate isomerase converts DHAP to G3P.

  • Glycerol-3-phosphate dehydrogenase reduces G3P to glycerol-3-phosphate, oxidizing NADH to NAD+ in the process.

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the PFK-1 activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2.

  • Fructose 6-phosphate solution.

  • ATP solution.

  • NADH solution.

  • Coupling enzymes: Aldolase, Triosephosphate Isomerase, Glycerol-3-phosphate Dehydrogenase.

  • Enzyme sample (e.g., cell lysate, purified PFK-1).

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, F6P, ATP, NADH, and the coupling enzymes.

  • Incubate the mixture for a few minutes at the desired temperature to allow for temperature equilibration and to measure any background NADH oxidation.

  • Initiate the reaction by adding the enzyme sample to the cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation (ΔA340/min) is used to calculate the PFK-1 activity, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Kinetic Parameter Determination:

  • Km for F6P: Vary the concentration of F6P while keeping the ATP concentration constant and saturating.

  • Km for ATP: Vary the concentration of ATP while keeping the F6P concentration constant and saturating.

  • Ki for inhibitors: Measure the reaction rate at different substrate concentrations in the presence and absence of a fixed concentration of the inhibitor.

Mandatory Visualizations

Signaling Pathway: Glycolysis and the Role of PFK-1

Glycolysis cluster_glycolysis Glycolysis cluster_regulation Allosteric Regulation of PFK-1 G6P Glucose 6-phosphate F6P β-D-Fructose 6-phosphate G6P->F6P PGI F16BP Fructose 1,6-bisphosphate F6P->F16BP PFK-1 TrioseP Triose Phosphates F16BP->TrioseP Aldolase Pyruvate Pyruvate TrioseP->Pyruvate ATP_high High ATP ATP_high->F6P - Citrate Citrate Citrate->F6P - AMP AMP AMP->F6P + F26BP Fructose 2,6-BP F26BP->F6P +

Caption: Central role of PFK-1 in glycolysis and its allosteric regulation.

Experimental Workflow: PFK-1 Coupled Enzyme Assay

PFK_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_measurement 3. Measurement & Analysis Reagents Prepare Assay Buffer, Substrates (F6P, ATP), NADH, Coupling Enzymes Mix Combine Assay Buffer, F6P, ATP, NADH, Coupling Enzymes in Cuvette Reagents->Mix Sample Prepare Enzyme Sample (e.g., Cell Lysate) Initiate Initiate Reaction with Enzyme Sample Sample->Initiate Equilibrate Incubate at Desired Temperature Mix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance Decrease at 340 nm (NADH Oxidation) Initiate->Monitor Calculate Calculate PFK-1 Activity Monitor->Calculate Kinetics Determine Kinetic Parameters (Km, Vmax, Ki) Calculate->Kinetics

Caption: Workflow for determining PFK-1 activity using a coupled enzyme assay.

Conclusion

The kinetic characterization of enzymes that convert this compound is fundamental to understanding cellular metabolism and its regulation. Phosphofructokinase-1, as the primary gatekeeper of glycolysis, exhibits complex allosteric kinetics that are highly sensitive to the energy state of the cell. Aldolase and transketolase further channel F6P and its derivatives into other essential metabolic pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to investigate the intricate kinetics of F6P conversion. A thorough understanding of these enzymatic processes will continue to fuel the discovery of novel therapeutic interventions for a range of metabolic disorders and diseases.

References

Methodological & Application

Quantification of β-D-Fructose 6-Phosphate in Cell Lysates: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-D-fructose 6-phosphate (F6P) is a key metabolic intermediate in the glycolytic and gluconeogenic pathways.[1] As a central node in cellular energy metabolism, the accurate quantification of F6P in cell lysates is crucial for researchers in various fields, including metabolic disease research, oncology, and drug development.[1][2] Changes in F6P levels can serve as a biomarker for disease states and provide insights into the efficacy of therapeutic interventions targeting metabolic pathways.[2] This application note provides detailed protocols for two common methods for F6P quantification in cell lysates: Liquid Chromatography-Mass Spectrometry (LC-MS) and a Fluorometric Enzymatic Assay.

Signaling Pathway Context: Glycolysis

β-D-fructose 6-phosphate is a central molecule in the glycolysis pathway, where it is synthesized from glucose 6-phosphate and subsequently phosphorylated to fructose 1,6-bisphosphate.

glycolysis Glucose Glucose G6P Glucose 6-phosphate Glucose->G6P Hexokinase F6P β-D-Fructose 6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose 1,6-bisphosphate F6P->F16BP Phosphofructokinase-1 Pyruvate Pyruvate F16BP->Pyruvate ...

Caption: The central role of β-D-Fructose 6-phosphate in the glycolytic pathway.

Method 1: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the quantification of F6P, allowing for the simultaneous analysis of multiple metabolites.[2]

Experimental Workflow

lc_ms_workflow start Cell Culture quenching Metabolism Quenching (e.g., Liquid Nitrogen) start->quenching extraction Metabolite Extraction (e.g., Cold Methanol) quenching->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation drying Drying and Reconstitution centrifugation->drying analysis LC-MS/MS Analysis drying->analysis data Data Analysis & Quantification analysis->data

Caption: General workflow for the quantification of β-D-Fructose 6-phosphate by LC-MS.

Detailed Protocol

1. Sample Preparation and Metabolite Extraction [3][4][5]

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency (a minimum of 1 million cells is recommended).[4]

    • Remove the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]

    • For adherent cells, use a cell scraper to detach cells in a minimal volume of ice-cold PBS.[5] For suspension cells, centrifuge the cell suspension to obtain a cell pellet.[5]

  • Metabolism Quenching:

    • To halt metabolic activity instantly, snap-freeze the cell pellet or plate in liquid nitrogen.[3] This step is critical for accurate measurement of metabolite levels.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent, such as 80% methanol, to the frozen cells.[3][6]

    • Thoroughly scrape adherent cells or resuspend the cell pellet in the extraction solvent.[4]

    • Incubate the mixture on ice for at least 15 minutes to allow for complete extraction.[7]

    • Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[7]

    • Carefully collect the supernatant containing the metabolites.

  • Sample Processing:

    • Dry the supernatant under a vacuum or a stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis, such as a mixture of acetonitrile and water.[8]

2. LC-MS/MS Analysis [8][9]

  • Chromatographic Separation:

    • Utilize a suitable column for the separation of polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or an anion-exchange column.[2][8]

    • A common mobile phase composition is a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or triethylamine acetate).[8][9]

  • Mass Spectrometry Detection:

    • Perform analysis in negative ion mode using an electrospray ionization (ESI) source.[8]

    • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of F6P. The precursor ion for F6P is m/z 259, and a common product ion is m/z 97 (H2PO4-).[8][9]

  • Quantification:

    • Prepare a standard curve using known concentrations of a β-D-fructose 6-phosphate standard.

    • Spike samples with a stable isotope-labeled internal standard (e.g., 13C-labeled F6P) to account for variations in extraction efficiency and matrix effects.

Data Presentation
Sample TypeConditionF6P Concentration (µM)Reference
Single Arabidopsis thaliana protoplastN/AQuantifiable[10]
HepG2 cellsNormal glucoseNot directly measured, but related FBP was 0.416 ± 0.056 mM[11]

Note: The table above provides examples of reported quantification. Actual concentrations will vary depending on the cell type, growth conditions, and experimental treatment.

Method 2: Quantification by Fluorometric Enzymatic Assay

Commercially available kits provide a straightforward and sensitive method for F6P quantification based on a coupled enzyme reaction.[12][13]

Experimental Workflow

enzymatic_assay_workflow start Cell Lysate Preparation deproteinization Deproteinization (e.g., Spin Filter) start->deproteinization reaction_setup Set up Reaction in 96-well Plate (Samples, Standards, Reaction Mix) deproteinization->reaction_setup standard_prep Prepare F6P Standards standard_prep->reaction_setup incubation Incubation reaction_setup->incubation measurement Measure Fluorescence incubation->measurement calculation Calculate F6P Concentration measurement->calculation

Caption: Workflow for β-D-Fructose 6-phosphate quantification using a fluorometric enzymatic assay.

Detailed Protocol (Based on a typical commercial kit)[12][13]

1. Reagent Preparation

  • Reconstitute all kit components (assay buffer, enzyme mix, probe, and standard) as per the manufacturer's instructions. Keep enzymes on ice during use.

2. Sample Preparation

  • Homogenize 1-10 million cells in 2-3 volumes of ice-cold PBS or the provided assay buffer.[12][13]

  • Centrifuge at high speed to remove insoluble material.[13]

  • Deproteinize the sample using a 10 kDa molecular weight cut-off spin filter to remove enzymes that may interfere with the assay.[12][13]

3. Standard Curve Preparation

  • Prepare a series of F6P standards by diluting the provided stock solution in the assay buffer. A typical range is 0 to 1 nmol/well.[12]

4. Assay Procedure

  • Add samples and standards to a 96-well black plate with a clear bottom.

  • Prepare a reaction mix containing the assay buffer, enzyme mix, and probe according to the kit's protocol.

  • Add the reaction mix to each well containing the samples and standards.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[13]

5. Data Analysis

  • Subtract the background fluorescence (wells with no F6P) from all readings.

  • Plot the fluorescence values of the standards against their corresponding concentrations to generate a standard curve.

  • Determine the F6P concentration in the samples from the standard curve.

Data Presentation
ParameterFluorometric Enzymatic Assay
Detection Range~0.1 - 10 µM (in sample)
Sensitivity~1 µM
Sample Volume1-50 µL
Assay Time~1-2 hours

Note: These are typical values; refer to the specific kit manual for precise details.

Method Comparison

FeatureLC-MSFluorometric Enzymatic Assay
Specificity High (based on mass-to-charge ratio)High (based on enzyme specificity)
Sensitivity Very High (can detect in the low µM to nM range)High (typically in the low µM range)
Throughput Lower (longer run times per sample)Higher (can analyze many samples in a 96-well plate format)
Multiplexing Can measure many metabolites simultaneouslyMeasures only F6P
Equipment Cost HighModerate (requires a fluorescence plate reader)
Expertise Requires specialized trainingRelatively simple to perform

Conclusion

Both LC-MS and fluorometric enzymatic assays are robust methods for the quantification of β-D-fructose 6-phosphate in cell lysates. The choice of method will depend on the specific requirements of the study, including the need for multiplexing, sample throughput, and available instrumentation. For targeted, high-throughput analysis of F6P, the enzymatic assay is a convenient and sensitive option. For broader metabolic profiling and the highest sensitivity, LC-MS is the preferred method. Accurate and reproducible quantification of F6P will continue to be a valuable tool for advancing our understanding of cellular metabolism in health and disease.

References

Application Notes and Protocols for the Separation of Fructose Phosphate Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed methodologies for the separation of fructose phosphate isomers using various High-Performance Liquid Chromatography (HPLC) techniques. The protocols are designed to guide researchers in selecting the appropriate method and conditions for their specific analytical needs.

Introduction to Fructose Phosphate Isomer Separation

Fructose phosphates are key intermediates in glycolysis and other metabolic pathways. Accurate quantification of individual isomers, such as fructose-1-phosphate (F1P), fructose-6-phosphate (F6P), and fructose-1,6-bisphosphate (F1,6BP), is crucial for metabolic research and in the study of related diseases. Due to their high polarity and structural similarity, the chromatographic separation of these isomers presents a significant analytical challenge. This document outlines several robust HPLC methods that have been successfully employed for this purpose.

HPLC Methodologies for Fructose Phosphate Separation

Several HPLC modes are suitable for the separation of fructose phosphate isomers. The choice of method depends on the specific isomers of interest, the sample matrix, and the available detection capabilities. The most common approaches include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a widely used technique for the analysis of highly polar compounds like sugar phosphates. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

  • Anion-Exchange Chromatography (AEC): AEC separates molecules based on their net negative charge. Since phosphate groups are negatively charged at neutral or alkaline pH, AEC is highly effective for separating sugar phosphates based on the number of phosphate groups and their overall charge.

  • Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer unique selectivity for polar and structurally related compounds, including sugar phosphate isomers.

  • Mixed-Mode Chromatography (MMC): MMC columns combine multiple separation mechanisms, such as anion-exchange and reversed-phase or HILIC, on a single stationary phase, providing unique selectivity for complex separations.

  • Reversed-Phase Ion-Pair Chromatography (RP-IPC): This technique uses ion-pairing reagents to increase the retention of charged analytes on non-polar stationary phases.

The following sections provide detailed protocols and quantitative data for selected methods.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar sugar phosphates. The use of a bridged-ethylene hybrid (BEH) amide column under alkaline conditions with mobile phase modifiers can achieve good resolution of several isomers.[1][2]

Experimental Protocol: HILIC-MS/MS

This protocol is based on a method developed for the separation of phosphorylated sugars using a BEH amide column.[2]

a) Sample Preparation:

  • For standards, dissolve fructose phosphate isomers in a solution of acetonitrile/water (e.g., 80/20 v/v) to a final concentration of 1 µM each.[3]

  • For biological samples, perform a suitable extraction procedure (e.g., boiling ethanol extraction for yeast samples) to isolate the sugar phosphates.[4] The final extract should be compatible with the initial mobile phase conditions.

b) HPLC-MS/MS System and Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH Amide column (or similar bridged-ethylene hybrid amide column).[1][5]

  • Mobile Phase A: Aqueous mobile phase containing a modifier to reduce tailing, such as methylphosphonic acid.[1][2]

  • Mobile Phase B: Acetonitrile.

  • Mobile Phase Modifier: Triethylamine under alkaline conditions.[1][2]

  • Gradient Elution: A gradient from high to low organic solvent concentration. The specific gradient profile needs to be optimized for the specific isomers and column dimensions.

  • Flow Rate: Dependent on the column internal diameter (e.g., 0.3 mL/min for a 2.0 mm ID column).[3]

  • Column Temperature: Elevated temperatures, such as 60 °C, can improve peak shape and resolution.[3]

  • Injection Volume: Typically 5 µL.[3]

  • Detection: ESI-MS in negative ion mode. Monitor for the specific m/z of the deprotonated molecules (e.g., m/z 259 for monophosphates).[3]

Data Presentation: HILIC Separation
Compound Column Mobile Phase Detection Key Findings Reference
Fructose-6-phosphateBEH AmideAcetonitrile/Water with Triethylamine and Methylphosphonic acidMS/MSFructose-1-phosphate and fructose-6-phosphate were not resolved.[2]
Fructose-1,6-bisphosphateBEH AmideAcetonitrile/Water with Triethylamine and Methylphosphonic acidMS/MSResolved from monophosphate isomers.[2]
Glucose-6-PhosphateHILICpak VT-50 2D25 mM HCOONH4 aq./CH3CN: 80/20ESI-MS (SIM negative: m/z 259)Glucose-6-phosphate and fructose-6-phosphate were the closest eluting peaks.[3]
Fructose-6-PhosphateHILICpak VT-50 2D25 mM HCOONH4 aq./CH3CN: 80/20ESI-MS (SIM negative: m/z 259)Prominently separated from other phosphorylated saccharides.[3]
Glucose-1-PhosphateHILICpak VT-50 2D25 mM HCOONH4 aq./CH3CN: 80/20ESI-MS (SIM negative: m/z 259)Separated from other isomers.[3]
Fructose-1-PhosphateHILICpak VT-50 2D25 mM HCOONH4 aq./CH3CN: 80/20ESI-MS (SIM negative: m/z 259)Separated from other isomers.[3]
Fructose-6-phosphateGlycanPac AXH-1 (1.9µm)Isocratic volatile mobile phaseCharged Aerosol Detection (CAD)Retention Time: 4.20 min[6]

Method 2: Porous Graphitic Carbon (PGC) Liquid Chromatography

PGC columns provide excellent retention and separation of highly polar compounds and are stable at high pH and temperature.[7] This method is particularly useful when coupled with mass spectrometry.

Experimental Protocol: PGC-MS/MS

This protocol is based on a method for the analysis of sugars and sugar phosphates in plant tissues.[8][9]

a) Sample Preparation:

  • Prepare standards in a solvent compatible with the initial mobile phase.

  • Extract biological samples using a suitable method to isolate polar metabolites.

b) HPLC-MS/MS System and Conditions:

  • HPLC System: A system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer with an ESI source.

  • Column: Hypercarb PGC column (e.g., 4.6 mm × 100 mm).[9]

  • Mobile Phase A: MS-compatible aqueous buffer (e.g., with anionic modifiers like formic or acetic acid).[9]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient optimized to separate the target analytes, typically starting with a low percentage of mobile phase B.

  • Flow Rate: e.g., 600 µL/min.[9]

  • Injection Volume: e.g., 20 µL.[9]

  • Detection: ESI-MS/MS in negative ion mode.

Data Presentation: PGC Separation
Compound Column Mobile Phase Detection Key Findings Reference
Fructose-6-phosphateHypercarb PGCAcetonitrile/Water with anionic modifiersESI-MS/MSAchieved separation of F6P from other hexose phosphates in under 20 minutes. Limit of detection of 1.5 µM.[8][9]
Glucose-6-phosphateHypercarb PGCAcetonitrile/Water with anionic modifiersESI-MS/MSSeparated from F6P. Limit of detection of 1.5 µM.[8][9]
Glucose-1-phosphateHypercarb PGCAcetonitrile/Water with anionic modifiersESI-MS/MSSeparated from other hexose phosphates. Limit of detection of 1.5 µM.[8][9]

Method 3: Mixed-Mode Chromatography (MMC)

MMC columns, such as the Primesep SB and Newcrom B, utilize a combination of anion-exchange and other interactions to achieve unique selectivity for polar and charged analytes.[10][11][12]

Experimental Protocol: MMC with ELSD/CAD

This protocol is based on methods using Primesep SB and Newcrom B columns.[10][12]

a) Sample Preparation:

  • Dissolve standards and prepared samples in the initial mobile phase.

b) HPLC System and Conditions:

  • HPLC System: A standard HPLC system.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: Primesep SB (4.6×150 mm, 5 µm) or Newcrom B (4.6 x 150 mm, 3 or 5 µm).[10][12]

  • Mobile Phase (Primesep SB): MeCN/H2O – 20/80% with an ammonium formate buffer at pH 3.0.[10]

  • Mobile Phase (Newcrom B for F1,6BP): Water and acetonitrile with an ammonium formate (AmFm) buffer.[12]

  • Flow Rate: 1.0 ml/min.[10]

  • Detection: ELSD or CAD.

Data Presentation: MMC Separation
Compound Column Mobile Phase Detection Key Findings Reference
Fructose 6-phosphatePrimesep SBMeCN/H2O (20/80) with AmFm buffer pH 3.0ELSDSeparated based on anion-exchange properties.[10]
Fructose 1,6-bisphosphatePrimesep SBMeCN/H2O (20/80) with AmFm buffer pH 3.0ELSDRetained longer than monophosphates due to stronger anion-exchange interaction.[10]
Fructose 1,6-bisphosphateNewcrom BWater/Acetonitrile with AmFm bufferCADSeparated from fructose 6-phosphate.[12]
Fructose 6-phosphateNewcrom BWater/Acetonitrile/Formic acidELSD, CAD, or ESI-MSCan be retained, separated, and analyzed with high resolution and peak symmetry.[11]

Visualizations

General HPLC Workflow for Fructose Phosphate Analysis

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Standard Preparation Autosampler Autosampler (Injection) Standard->Autosampler Extraction Biological Sample Extraction Extraction->Autosampler Column HPLC Column (e.g., HILIC, PGC, MMC) Autosampler->Column Pump HPLC Pump (Mobile Phase Delivery) Pump->Column Detector Detector (MS, CAD, ELSD) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Reporting Quantification->Report

Caption: General workflow for the analysis of fructose phosphate isomers using HPLC.

Logical Relationship of HPLC Method Selection

Method Selection Analyte Fructose Phosphate Isomers Method Choice of HPLC Method Analyte->Method Matrix Sample Matrix (e.g., Pure Standard, Biological Extract) Matrix->Method Detector Available Detector (MS, UV, ELSD, CAD) Detector->Method HILIC HILIC Method->HILIC High Polarity PGC PGC Method->PGC Structural Isomers MMC Mixed-Mode Method->MMC Complex Mixtures AEC Anion-Exchange Method->AEC Charge-based Separation

Caption: Factors influencing the selection of an appropriate HPLC method for fructose phosphate analysis.

Conclusion

The separation of fructose phosphate isomers can be effectively achieved using a variety of HPLC techniques. HILIC and PGC chromatography, particularly when coupled with mass spectrometry, offer high sensitivity and selectivity. Mixed-mode and anion-exchange chromatography provide robust alternatives, especially when universal detectors like ELSD or CAD are employed. The choice of the optimal method will depend on the specific analytical goals, the complexity of the sample matrix, and the instrumentation available. The protocols and data presented in this document serve as a starting point for method development and optimization in the analysis of these important metabolic intermediates.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of β-D-Fructose 6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-D-Fructose 6-phosphate (F6P) is a key metabolic intermediate in the glycolysis and gluconeogenesis pathways.[1][2] As a central node in carbohydrate metabolism, the accurate quantification of F6P in biological samples is crucial for understanding cellular energy status, investigating metabolic disorders such as diabetes, and for the development of therapeutic agents targeting metabolic pathways.[1][3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and selective method for the analysis of F6P in complex biological matrices. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of β-D-Fructose 6-phosphate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of F6P in glycolysis and a typical experimental workflow for its analysis via LC-MS.

glycolysis_pathway Glucose Glucose G6P Glucose 6-phosphate Glucose->G6P Hexokinase F6P β-D-Fructose 6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose 1,6-bisphosphate F6P->F16BP Phosphofructokinase Pyruvate Pyruvate F16BP->Pyruvate ...Glycolysis

Caption: Simplified Glycolysis Pathway Highlighting β-D-Fructose 6-phosphate.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., cell culture, tissue) Extraction Metabolite Extraction (e.g., with cold solvent) Sample->Extraction Deproteinization Deproteinization (e.g., centrifugation) Extraction->Deproteinization Derivatization Derivatization (optional) Deproteinization->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS Mass Spectrometry (Detection & Quantification) LC->MS DataAnalysis Data Analysis MS->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Caption: Experimental Workflow for LC-MS/MS Analysis of F6P.

Quantitative Data Summary

The following table summarizes the quantitative parameters from a validated LC-ESI-MS method for the analysis of F6P.[1][4][3]

ParameterValueReference
Linearity Range50 - 400 µM[1][4][3]
Limit of Detection (LOD)0.44 µM[1][4][3]
Limit of Quantification (LOQ)1.47 µM[1][4][3]
Inter-day Precision (RSD)1.0 - 6.3%[1][4][3]
Intra-day Precision (RSD)1.0 - 6.3%[1][4][3]

Experimental Protocols

This section provides a detailed protocol for the analysis of β-D-Fructose 6-phosphate in biological samples using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

Sample Preparation

Proper sample collection and preparation are critical for accurate F6P analysis.[5] F6P can be analyzed in various biological samples, including cell cultures, tissues, blood, and urine.[5]

For Cell Cultures:

  • Culture cells to the desired confluence.

  • Collect the cell culture medium and centrifuge to remove floating cells. Store the supernatant at -80°C for analysis of extracellular metabolites.

  • Wash adherent cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells in a small volume of cold PBS and flash-freeze the cell suspension in liquid nitrogen. Store at -80°C until extraction.[6]

Metabolite Extraction:

  • Thaw cell pellets on ice.

  • Perform metabolite extraction using a suitable solvent system, such as a methanol/water/chloroform extraction, to separate polar metabolites like F6P.[6]

  • Deproteinize the sample by adding a cold organic solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins.[6]

  • Dry the polar fraction under a stream of nitrogen.

For Serum Samples:

  • To 200µL of serum, add internal standards such as [1, 2, 3-¹³C₃] D-fructose.

  • Precipitate proteins by adding 300µL of 0.3 N barium hydroxide and 300µL of 0.3 N zinc sulfate.

  • Collect the supernatant containing glucose and fructose for derivatization or direct injection.[7]

Derivatization (for GC-MS Analysis)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is necessary to increase the volatility of F6P. A common method is methoximation followed by silylation.[6]

  • Add 100 µL of 0.18 M methoxylamine hydrochloride in pyridine to the dried extract and incubate at 70°C for 60 minutes.

  • Add 100 µL of acetic anhydride and react at 45°C for another 60 minutes.

  • Dry the sample and redissolve it in 50µL of ethyl acetate for GC-MS analysis.[7]

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for F6P analysis.[5]

Liquid Chromatography Conditions:

  • Column: Phenomenex Luna NH2 column (150 mm x 2.0 mm) or a HILICpak column (e.g., VT-50 2D, 2.0 mm I.D. x 150 mm).[1][2][4][3]

  • Mobile Phase: A common mobile phase is a gradient of 5 mM triethylamine acetate buffer and acetonitrile. For example, an 80:20 (v/v) ratio of 5 mM triethylamine acetate buffer/ACN.[1][4][3]

  • Flow Rate: 0.3 mL/min.[1][4][3]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative polarity is commonly used.[1][4][3]

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Monitored Ions: For F6P, the generated anion at m/z = 259 is typically monitored.[1][4][3] For its isomer, fructose-1,6-bisphosphate, the anion at m/z = 339 is monitored.[1][4][3]

  • Fragmentation: For structural confirmation and to differentiate from isomers like glucose 6-phosphate, fragmentation techniques such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD) can be employed.[8]

Data Analysis and Quantification
  • Quantification: F6P concentration is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard or by using an external calibration curve.

  • Software: Instrument-specific software is used for data acquisition and processing.

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of β-D-Fructose 6-phosphate in various biological samples. Careful sample preparation and optimized chromatographic and mass spectrometric conditions are essential for achieving accurate and reproducible results. These protocols are valuable for researchers in metabolic studies and for professionals in drug development targeting metabolic pathways.

References

Application Notes: Enzymatic Assay for Measuring β-D-Fructose 6-Phosphate Levels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-D-Fructose 6-phosphate (F6P) is a key metabolic intermediate in the glycolytic and gluconeogenic pathways, positioned at the intersection of several major routes of carbohydrate metabolism. It is formed from the isomerization of glucose 6-phosphate and is a precursor for the synthesis of fructose-1,6-bisphosphate, a critical step in glycolysis.[1][2] Furthermore, F6P can be channeled into the pentose phosphate pathway, which is vital for the production of NADPH and nucleotide precursors.[1][2] Given its central role, the quantification of F6P levels is crucial for studying metabolic regulation, cellular bioenergetics, and the pathophysiology of various diseases, including cancer, where altered glucose metabolism is a hallmark.[1][2] This application note provides a detailed protocol for the sensitive determination of F6P in a variety of biological samples using a coupled enzymatic assay.

Principle of the Assay

The enzymatic assay for F6P is a highly specific and sensitive method that relies on a coupled enzyme reaction. The principle of the assay involves two sequential enzymatic reactions. First, phosphoglucose isomerase (PGI) catalyzes the conversion of F6P to glucose 6-phosphate (G6P). Subsequently, glucose-6-phosphate dehydrogenase (G6P-DH) oxidizes G6P, leading to the concomitant reduction of β-nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH. The amount of NADPH produced is directly proportional to the initial concentration of F6P in the sample. The NADPH can be quantified either by its absorbance at 340 nm (spectrophotometric method) or through a fluorescent product generated by a probe (fluorometric method).[1][3]

Data Presentation

The following table summarizes representative concentrations of β-D-Fructose 6-Phosphate in various biological samples, as determined by enzymatic assays.

Sample TypeOrganism/Cell LineConditionF6P ConcentrationReference
LiverRatBasal40-50 nmol/g[4]
HeLa CellsHumanAmino acid stimulated~45 pmol/mg protein[1]
PromastigotesLeishmania major95% O2, 5 min post-glucose~1.5 nmol/mg protein[5]
LeavesArabidopsis thalianaWild Type, Light Period~0.1 µmol/g FW[6][7]
YeastSaccharomyces cerevisiaeAerobic batch, 5% glucose~0.5-1.0 mM[4]

Mandatory Visualizations

Enzymatic_Assay_Pathway cluster_reaction1 Reaction 1 cluster_reaction2 Reaction 2 F6P β-D-Fructose 6-Phosphate G6P Glucose 6-Phosphate F6P->G6P Isomerization SixPG 6-Phospho-glucono-δ-lactone G6P->SixPG Oxidation NADP NADP+ NADPH NADPH NADP->NADPH PGI Phosphoglucose Isomerase (PGI) PGI->F6P G6PDH Glucose-6-Phosphate Dehydrogenase (G6P-DH) G6PDH->G6P G6PDH->NADP

Caption: Enzymatic reaction pathway for the quantification of β-D-Fructose 6-Phosphate.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Sample_Prep Sample Preparation (Homogenization, Deproteinization) Dispense Dispense Samples & Standards into 96-well plate Sample_Prep->Dispense Standard_Prep Prepare F6P Standards Standard_Prep->Dispense Reagent_Prep Prepare Reaction Mix (Buffer, Enzymes, NADP+) Add_Mix Add Reaction Mix Reagent_Prep->Add_Mix Dispense->Add_Mix Incubate Incubate at 37°C Add_Mix->Incubate Measure Measure Absorbance (340 nm) or Fluorescence (Ex/Em = 535/587 nm) Incubate->Measure Standard_Curve Generate Standard Curve Measure->Standard_Curve Calculate Calculate F6P Concentration Standard_Curve->Calculate

Caption: General experimental workflow for the enzymatic measurement of F6P.

Experimental Protocols

Materials and Reagents

  • Fructose-6-Phosphate Assay Buffer (e.g., 0.3 M Triethanolamine, pH 7.6)

  • Phosphoglucose Isomerase (PGI) solution

  • Glucose-6-Phosphate Dehydrogenase (G6P-DH) solution

  • β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+) solution

  • Fructose-6-Phosphate Standard solution (e.g., 100 mM)

  • For fluorometric assay: a suitable fluorescent probe

  • Deproteinizing spin filters (e.g., 10 kDa MWCO)

  • 96-well plates (black plates with clear bottoms for fluorescence assays)

  • Spectrophotometer or fluorescence microplate reader

  • Ice

  • Ultrapure water

Protocol 1: Spectrophotometric Measurement of F6P

This protocol is adapted from standard enzymatic procedures for endpoint determination.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 300 mM Triethanolamine HCl buffer, pH 7.6 at 25°C.
  • NADP+ Solution: Prepare a 20.0 mM β-NADP+ solution in ultrapure water. Prepare this solution fresh.
  • Enzyme Solutions: Immediately before use, prepare solutions of G6P-DH and PGI at a concentration of 100 units/ml each in cold Assay Buffer.
  • F6P Standard Stock Solution: Reconstitute F6P to a concentration of 100 mM in ultrapure water.

2. Standard Curve Preparation:

  • Prepare a series of F6P standards by diluting the stock solution in Assay Buffer to concentrations ranging from 0 to 10 nmol/well.
  • Bring the final volume of each standard to 50 µL with Assay Buffer in the wells of a 96-well plate.

3. Sample Preparation:

  • Tissues (10-100 mg) or Cells (5 x 10^6): Homogenize in 2-3 volumes of ice-cold PBS or other suitable buffer (pH 6.5-8).
  • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.
  • Deproteinize the supernatant using a 10 kDa MWCO spin filter.
  • Bring the sample volume to 50 µL with Assay Buffer in duplicate wells of the 96-well plate.
  • Background Control: For each sample, prepare a blank by adding the sample to a well that will not receive the PGI enzyme, to account for any endogenous G6P.

4. Assay Procedure:

  • Prepare a Reaction Mix for each sample and standard well containing:
  • Assay Buffer
  • NADP+ Solution (final concentration ~0.34 mM)
  • G6P-DH Solution (final concentration ~1 unit/reaction)
  • PGI Solution (final concentration ~1 unit/reaction)
  • Add 50 µL of the Reaction Mix to each well.
  • Mix well and incubate at 25°C for approximately 10-15 minutes, or until the reaction is complete.
  • Measure the absorbance at 340 nm (A_final).

5. Data Analysis:

  • Subtract the absorbance of the blank (0 F6P standard) from all readings.
  • Plot the net absorbance values of the standards against their known concentrations to generate a standard curve.
  • Determine the F6P concentration in the samples from the standard curve.

Protocol 2: Fluorometric Measurement of F6P

This protocol is based on commercially available fluorometric assay kits.

1. Reagent Preparation:

  • Allow all kit components to reach room temperature before use.
  • Reconstitute enzyme mixes, converter, and substrate mix in the provided assay buffer as per the manufacturer's instructions. Aliquot and store at -20°C.
  • Reconstitute the F6P standard to a 100 mM stock solution.

2. Standard Curve Preparation:

  • Prepare a 1 mM F6P standard solution by diluting the 100 mM stock.
  • Further dilute the 1 mM standard to 0.05 mM.
  • Add 0, 2, 4, 6, 8, and 10 µL of the 0.05 mM standard to a 96-well plate to generate 0, 0.1, 0.2, 0.3, 0.4, and 0.5 nmol/well standards.
  • Adjust the volume in each well to 50 µL with Assay Buffer.

3. Sample Preparation:

  • Follow the same procedure as in the spectrophotometric protocol for tissue and cell samples, including homogenization and deproteinization.[6]
  • Bring the final volume of the deproteinized sample to 50 µL with Assay Buffer in duplicate wells.
  • Background Control: For samples with suspected high levels of NADH, NADPH, or G6P, prepare a background control for each sample by omitting the F6P Converter (PGI) from the Reaction Mix.[6]

4. Assay Procedure:

  • Prepare a Reaction Mix according to the kit's instructions, typically containing Assay Buffer, F6P Enzyme Mix (G6P-DH), F6P Converter (PGI), and a fluorescent probe.
  • Add 50 µL of the Reaction Mix to each standard and sample well.
  • Mix well and incubate for 5-10 minutes at 37°C, protected from light.[6]
  • Measure the fluorescence at Ex/Em = 535/587 nm.

5. Data Analysis:

  • Subtract the fluorescence of the 0 nmol blank from all readings.
  • If a background control was used for samples, subtract the background fluorescence from the corresponding sample readings.
  • Generate a standard curve by plotting the net fluorescence of the standards against the amount of F6P.
  • Calculate the amount of F6P in the samples from the standard curve. The concentration can be expressed as: F6P Concentration = (Amount of F6P from standard curve / Sample volume) x Dilution factor.

References

Application Notes and Protocols for Beta-D-Fructose 6-Phosphate Analysis in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-Fructose 6-phosphate (F6P) is a key metabolic intermediate in the glycolysis and gluconeogenesis pathways. Accurate quantification of F6P in tissue samples is crucial for understanding cellular metabolism, disease pathogenesis, and the mechanism of action of therapeutic agents. This document provides detailed application notes and protocols for the reliable preparation of tissue samples for the analysis of F6P. The protocols outlined below are designed to ensure the stability of F6P and minimize pre-analytical variability, making them suitable for demanding applications in research and drug development.

Metabolic Significance of this compound

F6P is centrally positioned in glucose metabolism. It is formed from glucose-6-phosphate by the enzyme phosphoglucose isomerase and is subsequently phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase, a key regulatory step in glycolysis.[1] Alterations in F6P levels can be indicative of changes in glycolytic flux, which is often perturbed in diseases such as cancer and diabetes.[1]

Glycolysis_Pathway cluster_enzymes cluster_legend Legend Glucose Glucose G6P Glucose 6-phosphate Glucose->G6P ATP → ADP F6P β-D-Fructose 6-phosphate G6P->F6P F16BP Fructose 1,6-bisphosphate F6P->F16BP ATP → ADP Pyruvate Pyruvate F16BP->Pyruvate Multiple Steps HK Hexokinase PGI Phosphoglucose Isomerase PFK Phosphofructokinase Aldolase Aldolase PyruvateKinase ... Metabolite Metabolite Analyte Analyte of Interest Enzyme Enzyme RegulatoryEnzyme Key Regulatory Enzyme

Caption: Glycolysis pathway highlighting this compound.

Experimental Protocols

The following protocols describe the necessary steps for tissue collection, homogenization, metabolite extraction, and deproteinization for the analysis of F6P. It is critical to perform all steps on ice to minimize enzymatic activity and prevent the degradation of sugar phosphates.

Tissue Collection and Quenching

Rapidly quenching metabolic activity at the time of tissue collection is paramount for accurate measurement of F6P.

Materials:

  • Liquid nitrogen

  • Pre-cooled mortars and pestles

  • Cryogenic vials

Protocol:

  • Excise the tissue of interest as quickly as possible.

  • Immediately snap-freeze the tissue in liquid nitrogen.

  • Store the frozen tissue at -80°C in pre-labeled cryogenic vials until further processing. For long-term storage, -80°C is recommended to maintain metabolite stability.

Tissue Homogenization and Metabolite Extraction

Two primary methods for metabolite extraction are detailed below: a perchloric acid (PCA) precipitation method and an organic solvent extraction method. The choice of method may depend on the downstream analytical technique and the desire to analyze other classes of metabolites simultaneously.

Method A: Perchloric Acid (PCA) Extraction

This method is highly effective for quenching enzymatic reactions and extracting polar metabolites like sugar phosphates.[2][3]

Materials:

  • 6% Perchloric acid (PCA), ice-cold

  • 3 M Potassium carbonate (K₂CO₃), ice-cold

  • Phosphate-buffered saline (PBS), pH 7.4, ice-cold

  • Dounce homogenizer or bead beater

  • Refrigerated centrifuge

Protocol:

  • Weigh the frozen tissue (typically 10-100 mg) in a pre-chilled tube.

  • Add 10 volumes of ice-cold 6% PCA to the tissue.

  • Homogenize the tissue on ice using a Dounce homogenizer or a bead beater until no visible tissue fragments remain.

  • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acid-soluble metabolites.

  • Neutralize the supernatant by adding 3 M K₂CO₃ dropwise on ice until the pH reaches 6.5-7.0. The formation of a white precipitate (potassium perchlorate) will be observed.

  • Incubate on ice for 10 minutes to allow for complete precipitation of potassium perchlorate.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Collect the supernatant for F6P analysis.

Method B: Organic Solvent Extraction (Methanol/Chloroform/Water)

This method allows for the simultaneous extraction of polar and non-polar metabolites.

Materials:

  • Methanol (MeOH), pre-chilled to -80°C

  • Chloroform (CHCl₃), pre-chilled to -20°C

  • Ultrapure water, ice-cold

  • Bead beater or similar homogenizer

  • Refrigerated centrifuge

Protocol:

  • Weigh the frozen tissue (typically 50-100 mg) in a pre-chilled 2 mL bead beater tube containing ceramic beads.

  • Add 400 µL of ice-cold 80% methanol.

  • Homogenize using a bead beater for 30 seconds.

  • Centrifuge at 100 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet twice more with 400 µL of 80% methanol, combining the supernatants.

  • To the combined supernatant (approximately 1.2 mL), add 800 µL of cold chloroform and 200 µL of cold ultrapure water to achieve a final ratio of Methanol:Chloroform:Water of approximately 2:2:1.

  • Vortex the mixture thoroughly and centrifuge at 16,000 x g for 15 minutes at 4°C to induce phase separation.

  • The upper aqueous phase contains the polar metabolites, including F6P. Carefully collect this layer without disturbing the protein interface.

Deproteinization (for enzymatic assays)

If an enzymatic assay is to be used for F6P quantification, complete removal of proteins is essential.

Materials:

  • 10 kDa molecular weight cut-off (MWCO) spin filters

  • Refrigerated centrifuge

Protocol:

  • Apply the neutralized PCA extract or the aqueous phase from the organic solvent extraction to a 10 kDa MWCO spin filter.

  • Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 20 minutes at 4°C).

  • The flow-through contains the deproteinized metabolite fraction ready for analysis.

Experimental Workflow Diagram

Experimental_Workflow Start Tissue Collection Quench Snap-freeze in Liquid N₂ Start->Quench Store Store at -80°C Quench->Store Homogenize Homogenization Store->Homogenize MethodA Method A: Perchloric Acid Extraction Homogenize->MethodA MethodB Method B: Organic Solvent Extraction Homogenize->MethodB CentrifugeA Centrifuge & Collect Supernatant MethodA->CentrifugeA PhaseSep Phase Separation MethodB->PhaseSep Neutralize Neutralize with K₂CO₃ CentrifugeA->Neutralize CentrifugeA2 Centrifuge & Collect Supernatant Neutralize->CentrifugeA2 Deproteinize Deproteinization (10 kDa MWCO Filter) CentrifugeA2->Deproteinize CollectAqueous Collect Aqueous Phase PhaseSep->CollectAqueous CollectAqueous->Deproteinize Analysis Analysis (LC-MS/MS or Enzymatic Assay) Deproteinize->Analysis

References

Application Notes and Protocols: Isotopic Labeling of beta-D-Fructose 6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled beta-D-Fructose 6-phosphate (F6P) is an invaluable tool for elucidating metabolic pathways, studying enzyme kinetics, and as an internal standard for quantitative analysis. As a key intermediate in glycolysis and the pentose phosphate pathway, tracing the fate of labeled F6P provides critical insights into cellular metabolism. This document provides detailed protocols for the enzymatic and chemical synthesis of isotopically labeled F6P, methods for purification and analysis, and quantitative data to guide experimental design.

Data Presentation

Table 1: Comparison of Isotopic Labeling Methods for Fructose 6-Phosphate
Labeling MethodIsotopePrecursorTypical Isotopic Enrichment (%)Typical Yield (%)Key AdvantagesKey DisadvantagesReference
Enzymatic Synthesis ¹³C[U-¹³C₆]-Glucose>9970-80 (for FDP precursor)High specificity, mild reaction conditions.Requires purified enzymes, potential for side reactions.[1]
¹³C[1,6-¹³C₂]-FructoseNot specifiedNot specifiedSpecific labeling pattern.Requires specific labeled precursor.
Chemical Synthesis ²H (D)D-FructoseHigh~6 (overall yield for a multi-step synthesis of a related compound)Can introduce labels at specific, non-exchangeable positions.Multi-step, may require protecting groups, potentially harsh reaction conditions.[2][3]
³H (T)Protected AldehydeHighNot specifiedHigh sensitivity for detection.Radioactive, requires special handling.[4]

Note: Yields can vary significantly based on the specific protocol, scale, and purification methods.

Table 2: Analytical Parameters for Labeled Fructose 6-Phosphate
Analytical TechniqueParameterValueMatrixReference
LC-MS/MS Linearity (r²)>0.99Water, Serum, Urine
Accuracy~98%Serum, Urine
Intra-day Precision (%RSD)0.3% - 5.1%Serum, Urine
Inter-day Precision (%RSD)0.3% - 5.1%Serum, Urine
Limit of Detection (LOD)0.44 µM-[5]
Limit of Quantification (LOQ)1.47 µM-[5]
GC/MS Recovery99.12 ± 3.88%Serum
Limit of Detection (LOD)0.3 µMSerum
Limit of Quantification (LOQ)15 µMSerum

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [U-¹³C₆]-beta-D-Fructose 6-Phosphate

This protocol is based on the reverse glycolysis pathway to produce fructose-1,6-bisphosphate (FDP), which is then converted to F6P.

Materials:

  • [3-¹³C]-Pyruvate or [U-¹³C₃]-L-alanine

  • ATP (Adenosine triphosphate)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Enzyme cocktail:

    • Pyruvate kinase

    • Enolase

    • Phosphoglycerate mutase

    • Phosphoglycerate kinase

    • Glyceraldehyde-3-phosphate dehydrogenase

    • Aldolase

    • Fructose-1,6-bisphosphatase

    • Phosphoglucose isomerase

  • ATP regeneration system (e.g., creatine kinase and phosphocreatine)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Calcium Chloride (CaCl₂) solution

  • Ultrafiltration device (e.g., 10 kDa MWCO)

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the reaction buffer, ATP, NADH, the ATP regeneration system components, and the ¹³C-labeled precursor ([3-¹³C]-Pyruvate or [U-¹³C₃]-L-alanine).

  • Enzyme Addition: Add the enzyme cocktail to the reaction mixture. If starting with L-alanine, also include pyruvate-alanine transaminase.

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by taking small aliquots and analyzing for the disappearance of the precursor and the formation of FDP using an appropriate method (e.g., HPLC or NMR).

  • Conversion to F6P: Once the formation of [U-¹³C₆]-FDP is complete, add fructose-1,6-bisphosphatase to the reaction mixture to convert FDP to [U-¹³C₆]-F6P.

  • Enzyme Removal: Remove the enzymes from the reaction mixture by ultrafiltration.

  • Purification:

    • Precipitate the [U-¹³C₆]-F6P as its calcium salt by adding a ten-fold excess of CaCl₂.

    • Centrifuge to collect the precipitate.

    • Wash the pellet with cold ethanol and dry under vacuum.

    • Alternatively, purify the supernatant after enzyme removal using high-voltage paper electrophoresis or HPLC.

Protocol 2: Chemical Synthesis of [1-²H]-beta-D-Fructose 6-Phosphate

This protocol is a conceptual adaptation based on the synthesis of deuterated fructose, followed by phosphorylation.

Materials:

  • beta-D-Fructose

  • Acetone

  • Sulfuric acid (catalytic amount)

  • Pyridinium chlorochromate (PCC) or other mild oxidizing agent

  • Sodium borodeuteride (NaBD₄)

  • Methanol

  • Dichloromethane (DCM)

  • Dowex 50W-X8 resin (H⁺ form)

  • Silica gel for column chromatography

  • Phosphorylating agent (e.g., dibenzyl phosphoro-chloridate)

  • Pyridine

Procedure:

  • Protection of Hydroxyl Groups: Convert D-fructose to its di-isopropylidene acetal by reacting with acetone in the presence of a catalytic amount of sulfuric acid to protect the hydroxyl groups at C2, C3, C4, and C5.[3]

  • Oxidation of the Primary Alcohol: Selectively oxidize the free primary alcohol at the C1 position of the protected fructose to an aldehyde using a mild oxidizing agent like PCC in DCM.[3]

  • Deuterium Labeling: Reduce the resulting aldehyde to the corresponding deuterated alcohol using sodium borodeuteride (NaBD₄) in methanol. This introduces the deuterium atom at the C1 position.[3]

  • Deprotection (Partial): Selectively deprotect the primary hydroxyl group at the C6 position, leaving other protecting groups intact. This may require specific reaction conditions that should be optimized.

  • Phosphorylation: Phosphorylate the free C6 hydroxyl group using a suitable phosphorylating agent in a solvent like pyridine.

  • Full Deprotection: Remove all remaining protecting groups using acidic conditions (e.g., Dowex 50W-X8 resin) to yield [1-²H]-beta-D-Fructose 6-phosphate.[3]

  • Purification: Purify the final product using silica gel column chromatography or HPLC.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)

  • Mixed-mode chromatography column (e.g., Newcrom B)

Mobile Phase (Isocratic):

  • Acetonitrile/Water (e.g., 10/90 v/v)

  • Buffer: 20 mM Ammonium Formate, pH 3.0

Procedure:

  • Sample Preparation: Dissolve the crude labeled F6P in the mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject the sample onto the HPLC column.

  • Separation: Run the HPLC with the specified mobile phase at a constant flow rate (e.g., 1.0 mL/min). F6P will be separated from other components like FDP and inorganic phosphate.

  • Detection and Fraction Collection: Monitor the column effluent with the detector and collect the fractions corresponding to the F6P peak.

  • Solvent Removal: Lyophilize the collected fractions to obtain the purified, labeled F6P.

Protocol 4: Analysis by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the purified labeled F6P in D₂O.

  • ¹H NMR: Acquire a ¹H NMR spectrum. In the case of deuterium labeling, the signal corresponding to the proton at the labeled position will be absent or significantly reduced.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum. For ¹³C labeled samples, the signals for the labeled carbons will be significantly enhanced. The carbon directly bonded to a deuterium will show a characteristic triplet splitting pattern.

  • 2D NMR (e.g., HSQC, HMBC): Perform 2D NMR experiments to confirm the position of the isotopic label through correlations between protons and carbons.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the labeled F6P in a suitable solvent for electrospray ionization (ESI), such as a mixture of acetonitrile and water.

  • Analysis: Infuse the sample into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in full scan mode. The molecular ion peak ([M-H]⁻ or [M+Na]⁺) will be shifted according to the mass of the incorporated isotope(s).

  • Isotopic Enrichment Calculation: Calculate the isotopic enrichment by comparing the relative intensities of the ion peaks corresponding to the labeled and unlabeled species.

Mandatory Visualization

experimental_workflow Experimental Workflow for Isotopic Labeling of F6P cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis enzymatic Enzymatic Synthesis (e.g., from labeled pyruvate) precipitation Precipitation (e.g., as Ca²⁺ salt) enzymatic->precipitation chemical Chemical Synthesis (e.g., from D-fructose) hplc HPLC chemical->hplc precipitation->hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) hplc->nmr ms Mass Spectrometry (Isotopic Enrichment) hplc->ms end_product Purified Labeled This compound nmr->end_product ms->end_product start Start start->enzymatic start->chemical

Caption: Workflow for synthesis, purification, and analysis of labeled F6P.

metabolic_pathways Metabolic Pathways of Fructose 6-Phosphate cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P Glucose 6-Phosphate F6P Fructose 6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose 1,6-Bisphosphate F6P->F16BP Phosphofructokinase-1 DHAP DHAP F16BP->DHAP GAP Glyceraldehyde 3-Phosphate F16BP->GAP Aldolase DHAP->GAP Triose Phosphate Isomerase Pyruvate Pyruvate GAP->Pyruvate ... P6GL 6-Phosphoglucono- delta-lactone P6G 6-Phosphogluconate P6GL->P6G Ru5P Ribulose 5-Phosphate P6G->Ru5P R5P Ribose 5-Phosphate Ru5P->R5P X5P Xylulose 5-Phosphate Ru5P->X5P R5P->GAP_ppp Transketolase X5P->F6P_ppp Transketolase X5P->GAP_ppp Transaldolase G6P_ppp->P6GL G6P Dehydrogenase

Caption: Role of Fructose 6-Phosphate in Glycolysis and the Pentose Phosphate Pathway.

References

Application Notes: Commercial Assay Kits for Beta-D-Fructose 6-Phosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-fructose 6-phosphate (F6P) is a pivotal metabolic intermediate in both the glycolysis and gluconeogenesis pathways.[1] Accurate quantification of F6P is essential for advancing research in metabolic disorders, oncology, and for the development of novel therapeutics. This document provides detailed application notes and protocols for commercially available assay kits designed for the sensitive quantification of F6P in a variety of biological samples. The majority of these kits employ a coupled enzymatic reaction that produces a fluorescent signal proportional to the F6P concentration.[2]

Principle of Fluorometric F6P Quantification

The underlying principle of the most common commercial F6P assay kits is a coupled enzymatic reaction. Initially, F6P is converted to glucose-6-phosphate (G6P). Subsequently, G6P is oxidized, which leads to the generation of a fluorescent product.[2] The intensity of this fluorescence is directly proportional to the amount of F6P present in the sample.

Featured Commercial Assay Kits

A selection of widely used commercial kits for the fluorometric quantification of F6P are detailed below. These kits have been selected based on their prevalence in the scientific literature and their robust performance characteristics.

  • Assay Genie Fructose-6-Phosphate Fluorometric Assay Kit (BN00913): A fluorescence-based assay for quantifying F6P in diverse sample types.[2]

  • Sigma-Aldrich Fructose-6-Phosphate Assay Kit (MAK020): A highly sensitive fluorometric kit for F6P measurement.[3]

  • Abcam Fructose-6-Phosphate Assay Kit (Fluorometric) (ab204720): A straightforward and rapid fluorescence-based method for the quantification of F6P.[1]

  • APExBIO Fructose-6-Phosphate Fluorometric Assay Kit (K689): A sensitive and convenient assay for the detection of F6P.[4]

  • Elabscience Fructose-6-Phosphate (F-6-P) Fluorometric Assay Kit (E-BC-F087): A fluorometric assay designed for determining F6P levels in biological specimens.[5]

Quantitative Data Summary

The following tables provide a comparative overview of the key specifications and components of the featured F6P assay kits to facilitate kit selection.

Table 1: Comparison of Commercial F6P Assay Kits - General Specifications

FeatureAssay Genie (BN00913)Sigma-Aldrich (MAK020)Abcam (ab204720)APExBIO (K689)Elabscience (E-BC-F087)
Detection Method FluorometricFluorometricFluorometricFluorometricFluorometric
Excitation/Emission (nm) 535/587[2]535/587535/587535/587[4]535/587[5]
Detection Range 0.01 - 0.5 nmol[2]0.1 - 0.5 nmol0.01 - 0.5 nmol[1]0.01 - 0.5 nmol[4]Not Specified
Sensitivity ~ 1 µM[2]Not Specified~ 1 µM[1]~ 1 µM[4]Not Specified
Sample Types Liquid samples, tissue, cells[2]Liquid samples, tissue, cellsVariety of samples[1]Variety of samples[4]Biological samples[5]
Assay Time Not Specified~5 min incubationNot Specified~15-20 minutes[4]Not Specified
Kit Size 100 assays100 assays100 assaysNot Specified96 tests

Table 2: Comparison of Commercial F6P Assay Kits - Kit Components

ComponentAssay Genie (BN00913)Sigma-Aldrich (MAK020)Abcam (ab204720)APExBIO (K689)Elabscience (E-BC-F087)
F6P Assay Buffer ✓[2]
F6P Probe ✓[2]✓ (Chromogenic agent)
F6P Enzyme Mix ✓[2]✓ (Enzyme solution)
F6P Converter ✓[2]Not explicitly named
F6P Substrate Mix ✓[2]Not explicitly namedNot explicitly named
F6P Standard ✓ (100 mM)[2]✓ (10 µmole)

Experimental Protocols

The following is a generalized protocol for the fluorometric quantification of F6P. It is imperative to consult the specific manufacturer's protocol for the kit being used.

1. Reagent Preparation

  • Allow all kit components to thaw to room temperature prior to use.

  • Reconstitute any lyophilized reagents, such as the Enzyme Mix, Converter, Substrate Mix, and Standard, with the assay buffer or ultrapure water as directed by the kit manual.[2]

  • To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted reagents and store them at -20°C.[2]

2. Standard Curve Preparation

  • Create a stock solution of the F6P standard by dissolving it in ultrapure water or the provided buffer.[2]

  • Perform a series of dilutions of the F6P standard stock solution to generate a standard curve. A typical concentration range for the standard curve is from 0 to 0.5 nmol per well.[2]

  • Pipette the standards into a 96-well plate in duplicate to ensure accuracy.

3. Sample Preparation

  • Liquid Samples (e.g., plasma, serum): These samples often require deproteinization using a 10 kDa molecular weight cut-off spin filter before being assayed.

  • Tissue Samples (10-100 mg): Homogenize the tissue in 2-3 volumes of ice-cold PBS or the assay buffer provided with the kit. Centrifuge the homogenate to pellet insoluble material.[2]

  • Cell Samples (e.g., 5 million cells): Homogenize the cells in 2-3 volumes of ice-cold PBS or the provided assay buffer. Centrifuge to remove any insoluble debris.[2]

  • Add the prepared samples to the 96-well plate in duplicate and adjust the final volume with assay buffer as needed.

4. Reaction Mix Preparation and Incubation

  • Prepare a Reaction Mix that includes the F6P Assay Buffer, F6P Enzyme Mix, F6P Converter, and F6P Probe, following the specific ratios outlined in the kit's protocol.[2]

  • For wells serving as a background control, prepare a similar mixture but exclude the F6P Converter. This is crucial for samples that may have endogenous levels of G6P or NAD(P)H.[2]

  • Dispense the Reaction Mix into each well containing the standards and samples.

  • Incubate the plate for the duration and at the temperature specified in the protocol (for example, 5 minutes at 37°C), ensuring it is protected from light.[2]

5. Measurement

  • Measure the fluorescence using a microplate reader at the recommended excitation and emission wavelengths, which are typically Ex/Em = 535/587 nm.[2]

6. Data Analysis

  • Subtract the average background fluorescence reading from the readings of all standards and samples.

  • Generate a standard curve by plotting the fluorescence values of the standards against their corresponding known concentrations.

  • Use the standard curve to determine the concentration of F6P in the experimental samples.

Visualizations

F6P_Pathway cluster_detection Detection F6P β-D-Fructose 6-Phosphate (from sample) G6P Glucose 6-Phosphate F6P->G6P Isomerization 6PG 6-Phosphoglucono-δ-lactone G6P->6PG Oxidation G6P->6PG Fluorescent_Product Fluorescent Product (Ex/Em = 535/587 nm) PGI Phosphoglucose Isomerase (F6P Converter) G6PDH Glucose-6-Phosphate Dehydrogenase (F6P Enzyme Mix) Probe Probe Probe->Fluorescent_Product

Caption: Enzymatic cascade for the fluorometric detection of F6P.

F6P_Workflow start Start reagent_prep 1. Reagent Preparation start->reagent_prep standard_prep 2. Standard Curve Preparation reagent_prep->standard_prep sample_prep 3. Sample Preparation reagent_prep->sample_prep plate_setup 4. Plate Setup (Standards & Samples) standard_prep->plate_setup sample_prep->plate_setup reaction_mix 5. Add Reaction Mix plate_setup->reaction_mix incubation 6. Incubate (e.g., 5 min at 37°C) reaction_mix->incubation measurement 7. Measure Fluorescence (Ex/Em = 535/587 nm) incubation->measurement data_analysis 8. Data Analysis measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for F6P quantification.

References

In Vitro Synthesis of β-D-Fructose 6-Phosphate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the availability of high-purity β-D-fructose 6-phosphate (F6P) is critical for a wide range of studies, from investigating metabolic pathways to developing novel therapeutics. This document provides detailed application notes and experimental protocols for the in vitro synthesis of β-D-fructose 6-phosphate, a key intermediate in glycolysis and gluconeogenesis.

β-D-Fructose 6-phosphate plays a crucial role in cellular metabolism and is a substrate for several key enzymes, including phosphofructokinase and fructose-1,6-bisphosphatase.[1] Its availability in a pure form is essential for enzyme kinetics studies, inhibitor screening, and as a precursor for the synthesis of other important phosphorylated sugars. These protocols outline two reliable enzymatic methods for the synthesis of F6P, starting from either D-Fructose or D-Glucose 6-phosphate.

Physicochemical Properties of β-D-Fructose 6-Phosphate

A thorough understanding of the physicochemical properties of β-D-fructose 6-phosphate is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
Molecular Formula C₆H₁₃O₉P[2]
Molar Mass 260.14 g/mol [2]
Appearance Solid[3]
Synonyms Neuberg ester, F6P[2]
Anomeric Form The β-D-form is very common in cells.[2]

Enzymatic Synthesis of β-D-Fructose 6-Phosphate

Enzymatic synthesis offers high specificity and yields under mild reaction conditions, making it the preferred method for producing biologically active sugar phosphates. Two primary enzymatic routes are detailed below.

Method 1: Synthesis from D-Fructose using Hexokinase

This method utilizes hexokinase to catalyze the phosphorylation of D-fructose at the C-6 position, using adenosine triphosphate (ATP) as the phosphate donor.

G Fructose D-Fructose Hexokinase Hexokinase Fructose->Hexokinase ATP ATP ATP->Hexokinase F6P β-D-Fructose 6-Phosphate Hexokinase->F6P ADP ADP Hexokinase->ADP

Caption: Enzymatic synthesis of F6P from D-Fructose and ATP catalyzed by Hexokinase.

Experimental Protocol:

Materials:

  • D-Fructose

  • Adenosine triphosphate (ATP), disodium salt

  • Hexokinase (from Saccharomyces cerevisiae)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture with the final concentrations as specified in the table below. It is recommended to prepare a master mix of the buffer, MgCl₂, and ATP.

  • Substrate Addition: Add D-fructose to the reaction mixture and ensure it is completely dissolved.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.5 using HCl or NaOH.

  • Enzyme Addition: Initiate the reaction by adding the specified units of Hexokinase.

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 2-4 hours.

  • Reaction Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.

  • Purification: The product can be purified using anion-exchange chromatography.

  • Analysis: The concentration and purity of the synthesized F6P can be determined using High-Performance Liquid Chromatography (HPLC) or a coupled enzyme assay.[4]

Reaction Component Concentrations:

ComponentFinal Concentration
D-Fructose50 mM
ATP60 mM
MgCl₂10 mM
Tris-HCl (pH 7.5)100 mM
Hexokinase10 U/mL
Method 2: Synthesis from D-Glucose 6-Phosphate using Phosphoglucose Isomerase

This method involves the isomerization of D-glucose 6-phosphate (G6P) to F6P, catalyzed by phosphoglucose isomerase. This reaction is reversible, and the equilibrium mixture typically contains about 70% G6P and 30% F6P.[5]

G G6P D-Glucose 6-Phosphate PGI Phosphoglucose Isomerase G6P->PGI F6P β-D-Fructose 6-Phosphate PGI->F6P

Caption: Reversible isomerization of G6P to F6P by Phosphoglucose Isomerase.

Experimental Protocol:

Materials:

  • D-Glucose 6-phosphate, disodium salt

  • Phosphoglucose Isomerase (from rabbit muscle or E. coli)

  • Tris-HCl buffer (pH 8.0)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture in a suitable vessel with the final concentrations as outlined in the table.

  • pH Adjustment: Adjust the pH of the Tris-HCl buffer to 8.0.

  • Substrate Addition: Dissolve D-glucose 6-phosphate in the buffered solution.

  • Enzyme Addition: Start the isomerization by adding the specified units of phosphoglucose isomerase.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to reach equilibrium.

  • Reaction Termination: Stop the reaction by heat inactivation of the enzyme at 95°C for 5 minutes.

  • Purification: Separation of F6P from the remaining G6P can be achieved by chromatographic techniques such as anion-exchange or boronate affinity chromatography.

  • Analysis: Quantify the product using HPLC or specific enzymatic assays.

Reaction Component Concentrations:

ComponentFinal Concentration
D-Glucose 6-Phosphate100 mM
Tris-HCl (pH 8.0)50 mM
Phosphoglucose Isomerase20 U/mL

Quantitative Data Summary

The following table summarizes key quantitative data for the enzymatic synthesis of β-D-fructose 6-phosphate.

ParameterMethod 1 (Hexokinase)Method 2 (Phosphoglucose Isomerase)Source
Optimal pH 7.58.0[6]
Optimal Temperature 30°C37°C[6]
Kₘ for Fructose 0.41 mM (for phosphofructokinase)N/A[7]
Kₘ for ATP 150 µM (for fructose-6-P,2-kinase)N/A[8]
Kₘ for Glucose 6-Phosphate N/A~0.1-0.4 mM[9]
Equilibrium Ratio (G6P:F6P) N/A~7:3[5]
Expected Yield >90% (with sufficient ATP)~30% (at equilibrium)[5][6]

Product Analysis and Quality Control

Accurate analysis of the synthesized β-D-fructose 6-phosphate is crucial to ensure its purity and concentration for downstream applications.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis Synthesis Enzymatic Synthesis (Method 1 or 2) Purification Anion-Exchange Chromatography Synthesis->Purification HPLC HPLC Purification->HPLC LCMS LC-MS Purification->LCMS NMR NMR Spectroscopy Purification->NMR EnzymeAssay Coupled Enzyme Assay Purification->EnzymeAssay

Caption: General workflow for the synthesis, purification, and analysis of F6P.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC with an appropriate column (e.g., anion exchange) and detection method (e.g., refractive index or UV after derivatization) is a standard method for quantifying F6P and assessing its purity.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for the identification and quantification of F6P, especially in complex mixtures.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy can be used to confirm the structure and purity of the synthesized F6P.

  • Coupled Enzyme Assays: A common method involves coupling the conversion of F6P to fructose-1,6-bisphosphate with the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Stability and Storage

Proper storage is essential to maintain the integrity of the synthesized β-D-fructose 6-phosphate.

  • Short-term Storage: Aqueous solutions of F6P should be stored at 4°C for short periods.

  • Long-term Storage: For long-term storage, it is recommended to store the lyophilized powder or frozen aqueous solutions at -20°C or below to prevent hydrolysis and degradation.[10] Sugar phosphates are generally more stable at a slightly alkaline pH.[10]

References

Application Notes: Measuring beta-D-Fructose 6-Phosphate Flux in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-D-Fructose 6-phosphate (F6P) is a critical intermediate metabolite in central carbon metabolism. It occupies a key branch point, linking glycolysis and the Pentose Phosphate Pathway (PPP).[1][2] In glycolysis, F6P is produced from the isomerization of glucose 6-phosphate and is subsequently phosphorylated to fructose-1,6-bisphosphate, a rate-limiting step in the pathway.[3] Altered flux through F6P is a hallmark of various diseases, including cancer and metabolic disorders, making its measurement crucial for understanding disease pathophysiology and for the development of targeted therapeutics.[4]

Measuring the static concentration of F6P provides only a snapshot of the metabolic state. In contrast, metabolic flux analysis—the measurement of the rate of metabolite conversion through a pathway—offers a dynamic view of cellular metabolism.[5] Stable isotope tracing is a powerful and widely used technique to quantify these fluxes in living cells, tissues, or whole organisms.[6][7][8] This method involves introducing a substrate labeled with a stable isotope (e.g., ¹³C-glucose) and tracking the incorporation of the isotope into downstream metabolites like F6P.[4][6]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure F6P flux using stable isotope tracing coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9]

Core Principle: Stable Isotope Tracing

Stable isotope tracing is the gold standard for metabolic flux analysis.[10] The process begins by replacing a standard nutrient in a culture medium or system with its isotopically labeled counterpart (a "tracer"). For F6P flux, uniformly labeled glucose ([U-¹³C]-glucose) is a common choice.[6] As cells metabolize the ¹³C-glucose, the labeled carbon atoms are incorporated into glycolytic intermediates, including F6P.

By measuring the distribution of these heavy isotopes in the F6P molecule over time, one can determine the rate at which it is being produced and consumed. This distribution, known as the Mass Isotopomer Distribution (MID), is typically measured by mass spectrometry.[4] The MID data is then used in computational models to calculate the rates (fluxes) of the metabolic reactions involved.[4][5]

cluster_input Input Tracer cluster_system Biological System (e.g., Cells) cluster_output Labeled Metabolites cluster_analysis Analysis U13C_Glucose [U-¹³C]-Glucose Metabolism Cellular Metabolism (Glycolysis) U13C_Glucose->Metabolism Uptake F6P_m0 F6P (m+0) Unlabeled Metabolism->F6P_m0 from unlabeled sources F6P_m6 F6P (m+6) Fully Labeled Metabolism->F6P_m6 produces LCMS LC-MS Analysis F6P_m0->LCMS F6P_m6->LCMS MFA Metabolic Flux Analysis (MFA) LCMS->MFA Quantify MID

Caption: Principle of Stable Isotope Tracing for F6P Flux.

Analytical Techniques for Isotope Detection

Two primary analytical methods are used to measure the isotopic enrichment in F6P.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique due to its high sensitivity and selectivity.[11] LC separates F6P from other cellular metabolites, and the MS detects and quantifies F6P based on its mass-to-charge ratio (m/z), allowing for the precise determination of its MID.[11] Sugar phosphates are notoriously difficult to analyze with standard reversed-phase chromatography, so techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed information on the specific position of isotopes within a molecule.[9][14] While generally less sensitive than MS, NMR is highly robust, requires minimal sample preparation, and can be used for in vivo flux analysis.[9][15]

Experimental Workflow and Protocols

A typical workflow for measuring F6P flux involves cell culture, labeling, metabolite extraction, and analysis.[4][16]

start Start culture 1. Cell Culture & Treatment start->culture labeling 2. Introduce Labeled Substrate culture->labeling quench 3. Quench Metabolism (e.g., Cold Methanol) labeling->quench extract 4. Metabolite Extraction quench->extract prep 5. Sample Preparation (e.g., Derivatization) extract->prep analysis 6. LC-MS or NMR Analysis prep->analysis data 7. Data Processing & Flux Calculation analysis->data end End data->end

Caption: General Experimental Workflow for ¹³C Tracer Studies.

Protocol 1: ¹³C-Glucose Tracing in Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent mammalian cells with [U-¹³C]-glucose to measure F6P flux.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency (typically 80-90%) in standard growth medium.[17]

  • Prepare labeling medium by supplementing glucose-free medium with [U-¹³C]-glucose (e.g., 10 mM) and dialyzed fetal bovine serum.

  • Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed ¹³C-labeling medium to the cells and incubate for a time course (e.g., 0, 5, 15, 30, 60 minutes) to reach isotopic steady state.[17]

2. Quenching and Metabolite Extraction:

  • To halt all enzymatic activity instantly, aspirate the labeling medium.

  • Immediately add ice-cold quenching solution (e.g., 80:20 methanol:water) to the culture dish.[17]

  • Place the dishes at -80°C for at least 15 minutes to ensure complete quenching and to facilitate cell lysis.[17]

  • Scrape the cells in the quenching solution on dry ice and transfer the cell slurry to a microcentrifuge tube.

  • Centrifuge at maximum speed (e.g., >16,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis.

3. Sample Preparation for LC-MS:

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • The dried extract can be stored at -80°C or reconstituted immediately for analysis.

  • Reconstitute the sample in a suitable solvent for the chosen LC method (e.g., 50:50 acetonitrile:water for HILIC).

  • For some methods, derivatization may be required to improve chromatographic separation and detection sensitivity.[11][18]

Data Presentation: Parameters for Analysis

Quantitative data from these experiments should be carefully documented. The tables below provide example parameters for tracer selection and LC-MS analysis.

Table 1: Common ¹³C Isotope Tracers for Glycolysis and PPP Flux

Tracer Pathway(s) Investigated Rationale
[U-¹³C]-Glucose Glycolysis, PPP, TCA Cycle Uniformly labels all downstream metabolites, providing a comprehensive view of central carbon metabolism.[6]
[1,2-¹³C₂]-Glucose Glycolysis vs. PPP Provides precise estimates for distinguishing between glycolysis and the PPP.[16][19]

| [1-¹³C]-Glucose | Pentose Phosphate Pathway (PPP) | The C1 carbon of glucose is lost as CO₂ in the oxidative PPP, allowing for direct flux estimation into this pathway.[16] |

Table 2: Example LC Parameters for Sugar Phosphate Separation

Parameter Setting Reference
Column HILIC (e.g., Phenomenex Luna NH₂) [13][20][21]
Mobile Phase A Acetonitrile (ACN) [13][20][21]
Mobile Phase B 5 mM Triethylamine Acetate, pH 9-10 [13][20][21]
Flow Rate 0.3 mL/min [13][20][21]
Gradient Linear pH or ACN gradient [20][21]

| Column Temp. | 40 °C |[22] |

Table 3: Example MS Parameters for F6P Detection

Parameter Setting Reference
Ionization Mode Negative Electrospray Ionization (ESI-) [13][20][21]
Scan Mode Selected Ion Monitoring (SIM) or MRM [12][20][21]
m/z for F6P 259 (for [M-H]⁻) [13][20][21]
m/z for ¹³C₆-F6P 265 (for [M-H]⁻) N/A

| Polarity | Negative |[20][21] |

F6P in Central Carbon Metabolism

F6P is a central hub in carbohydrate metabolism. The following diagram illustrates its position and the flow of carbon from glucose.

Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P F6P β-D-Fructose 6-Phosphate G6P->F6P PGI PPP Pentose Phosphate Pathway (PPP) G6P->PPP G6PD F6P->G6P PGI F16BP Fructose 1,6-Bisphosphate F6P->F16BP PFK1 Pyruvate Pyruvate F16BP->Pyruvate Glycolysis Glycolysis Glycolysis_End Further Glycolysis

Caption: F6P's role in Glycolysis and the Pentose Phosphate Pathway.

References

Application of Beta-D-Fructose 6-Phosphate in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-Fructose 6-phosphate (F6P) is a pivotal metabolic intermediate in the glycolysis and pentose phosphate pathways. Its central role in cellular energy production and biosynthetic processes makes the enzymes that utilize it, such as phosphofructokinase-1 (PFK-1) and fructose-bisphosphate aldolase, attractive targets for drug discovery in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This document provides detailed application notes and protocols for utilizing F6P in drug discovery assays targeting these key enzymes.

Signaling Pathway Context: Glycolysis

The glycolytic pathway is a fundamental metabolic route for energy production. F6P is a key substrate in this pathway, and its conversion is a critical regulatory point. Understanding this pathway is essential for designing effective drug discovery assays.

Glycolysis_Pathway Glucose Glucose G6P Glucose 6-phosphate Glucose->G6P Hexokinase F6P β-D-Fructose 6-phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose 1,6-bisphosphate F6P->F16BP Phosphofructokinase-1 (PFK-1) (Rate-limiting step) GAP Glyceraldehyde 3-phosphate F16BP->GAP DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase Pyruvate Pyruvate GAP->Pyruvate ...Multiple Steps... DHAP->GAP

Figure 1: Simplified Glycolysis Pathway Highlighting F6P.

I. Phosphofructokinase-1 (PFK-1) Inhibition Assays

PFK-1 catalyzes the irreversible phosphorylation of F6P to fructose-1,6-bisphosphate (F1,6BP), a key regulatory step in glycolysis. Inhibitors of PFK-1 are being investigated as potential therapeutics for cancer and parasitic infections.

Quantitative Data: PFK-1 Inhibitors and Kinetic Parameters

The following tables summarize key quantitative data for PFK-1, including kinetic constants for its substrate F6P across different isoforms and IC50 values for known inhibitors.

ParameterPFK-M IsoformPFK-L IsoformPFK-P IsoformReference(s)
Km for F6P (µM) 14713601333[1][2]
kcat/Km (s-1µM-1) 0.040.0020.0009[1]
InhibitorTarget Organism/IsoformIC50 (µM)Reference(s)
CitrateHuman PFK-M200 - 600[3]
CTCB405Trypanosoma brucei0.18[4]
ML251Trypanosoma brucei0.37[5]
Experimental Protocols

This assay measures PFK-1 activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • β-D-Fructose 6-phosphate (F6P)

  • ATP

  • MgCl₂

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • PFK-1 enzyme

  • Test compounds (potential inhibitors)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl, MgCl₂, KCl, DTT, NADH, ATP, PEP, PK, and LDH.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Enzyme Addition: Add the PFK-1 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate Reaction: Start the reaction by adding F6P to each well.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the test compound. Determine the percent inhibition and calculate the IC50 value by fitting the data to a dose-response curve.

II. Fructose-Bisphosphate Aldolase Inhibition Assays

Fructose-bisphosphate aldolase catalyzes the reversible cleavage of F1,6BP into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). It is a potential drug target for several parasitic diseases and some cancers.

Quantitative Data: Aldolase Inhibitors and Kinetic Parameters

The following tables provide kinetic parameters for aldolase and IC50 values for some of its inhibitors.

Organism/IsoformKm for F1,6BP (µM)Vmax (units/mg)Reference(s)
Rabbit Muscle2.31 (relative)[6]
E. multilocularis17500.5 (mmol/min)
T. brucei--[7]
InhibitorTarget OrganismIC50 (µM)Reference(s)
Compound 1 (hydroxamate derivative)M. tuberculosis0.007[8]
HCA (8-hydroxyquinoline carboxylic acid)M. tuberculosis10[6]
Experimental Protocols

This high-throughput screening (HTS) assay is designed for the rapid screening of large compound libraries. The consumption of NADH in a coupled reaction is measured using a fluorescent probe.[1][2]

Materials:

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Fructose-1,6-bisphosphate (F1,6BP)

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GPDH)

  • NADH

  • Aldolase enzyme

  • Test compounds in DMSO

  • Fluorescence-based NADH detection kit (e.g., Elite NADH Assay Kit)

  • 384-well black microplates

  • Automated liquid handling systems

Procedure:

  • Compound Plating: Dispense test compounds and controls into 384-well plates using an automated liquid handler.

  • Enzyme Addition: Add aldolase enzyme to all wells.

  • Substrate Addition: Add a mixture of F1,6BP, TPI, GPDH, and NADH to initiate the reaction.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 30 minutes).

  • Detection: Add the NADH detection reagent according to the kit manufacturer's instructions.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound and identify "hits" based on a predefined threshold. Perform dose-response analysis for hit compounds to determine their IC50 values.

This is a classic, non-coupled spectrophotometric assay for aldolase activity.

Materials:

  • Buffer (e.g., 0.0001 M EDTA, pH 7.5) containing 0.0035 M hydrazine sulfate

  • Fructose-1,6-bisphosphate (F1,6BP) solution (0.012 M, pH 7.5)

  • Aldolase enzyme solution

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Reaction Setup: In a cuvette, mix the hydrazine-containing buffer and the F1,6BP substrate solution.

  • Blank Measurement: Record the change in absorbance at 240 nm for a few minutes to establish a baseline (blank rate).

  • Initiate Reaction: Add the aldolase enzyme solution to the cuvette and mix.

  • Monitor Absorbance: Immediately start recording the increase in absorbance at 240 nm for several minutes. The hydrazone formed from the reaction of glyceraldehyde-3-phosphate with hydrazine absorbs at this wavelength.

  • Calculate Activity: Determine the rate of change in absorbance per minute and use the molar extinction coefficient of the hydrazone to calculate the enzyme activity. For inhibitor screening, perform the assay with varying concentrations of the inhibitor and calculate the IC50.

Experimental Workflows

The following diagrams illustrate the general workflows for enzyme inhibition assays and a high-throughput screening campaign.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers and Reagents Enzyme Dilute Enzyme Reagents->Enzyme Inhibitor Prepare Inhibitor Dilutions Reagents->Inhibitor Preincubation Pre-incubate Enzyme with Inhibitor Enzyme->Preincubation Inhibitor->Preincubation Reaction Initiate Reaction with Substrate (F6P) Preincubation->Reaction Monitoring Monitor Reaction (e.g., Absorbance/Fluorescence) Reaction->Monitoring Calculation Calculate % Inhibition Monitoring->Calculation IC50 Determine IC50 Calculation->IC50 HTS_Workflow Library Compound Library (e.g., 100,000+ compounds) PrimaryScreen Primary Screen (Single Concentration) Library->PrimaryScreen HitId Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitId DoseResponse Dose-Response Assay (Hit Confirmation) HitId->DoseResponse IC50Det IC50 Determination DoseResponse->IC50Det SecondaryAssay Secondary Assays (e.g., Orthogonal, Selectivity) IC50Det->SecondaryAssay LeadOpt Lead Optimization SecondaryAssay->LeadOpt

References

Application Notes and Protocols for the Spectrophotometric Determination of beta-D-Fructose 6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-D-fructose 6-phosphate (F6P) is a key metabolic intermediate in the glycolysis and gluconeogenesis pathways.[1] It is formed from the isomerization of glucose-6-phosphate and is a precursor for the synthesis of fructose-1,6-bisphosphate, a critical regulatory step in glycolysis.[1] The accurate quantification of F6P is essential for studying metabolic regulation, enzyme kinetics, and for screening potential therapeutic agents that target carbohydrate metabolism. This document provides a detailed protocol for the spectrophotometric determination of F6P using a coupled enzymatic assay.

Principle of the Assay

The spectrophotometric determination of this compound is based on a coupled enzymatic reaction. In the first step, phosphoglucose isomerase (PGI) catalyzes the conversion of F6P to glucose-6-phosphate (G6P). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P to 6-phospho-D-gluconate. This oxidation is coupled to the reduction of β-nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH.[2] The amount of NADPH produced is directly proportional to the amount of F6P present in the sample and can be quantified by measuring the increase in absorbance at 340 nm.[2] The molar extinction coefficient for NADPH at 340 nm is 6.22 L/mmol/cm.[3][4]

Signaling Pathway Diagram

cluster_enzymes Enzymatic Reactions F6P β-D-Fructose 6-Phosphate G6P Glucose 6-Phosphate F6P->G6P Isomerization _6PGL 6-Phospho-D-gluconate G6P->_6PGL Oxidation NADP NADP+ NADPH NADPH NADP->NADPH Reduction Absorbance Absorbance at 340 nm NADPH->Absorbance Measurement PGI Phosphoglucose Isomerase (PGI) G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH)

Caption: Enzymatic conversion of F6P to a measurable product.

Materials and Reagents

ReagentSupplier ExampleCatalog Number Example
Triethanolamine HydrochlorideSigma-AldrichT-1502
Magnesium Chloride (MgCl₂)Sigma-AldrichM-1028
β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+)Sigma-AldrichN-0505
Phosphoglucose Isomerase (PGI) from baker's yeastSigma-AldrichP-5381
Glucose-6-Phosphate Dehydrogenase (G6PDH) from yeastSigma-AldrichG-7877
This compound StandardSigma-AldrichF-6134
Sodium Hydroxide (NaOH) 1 M------
Deionized Water------

Experimental Protocols

5.1. Reagent Preparation

  • A. 300 mM Triethanolamine HCl Buffer (pH 7.6): Dissolve an appropriate amount of Triethanolamine Hydrochloride in deionized water to make a 300 mM solution. Adjust the pH to 7.6 at 25°C with 1 M NaOH.

  • B. 300 mM Magnesium Chloride Solution: Dissolve an appropriate amount of MgCl₂ in deionized water to make a 300 mM solution.

  • C. 20 mM NADP+ Solution: Prepare fresh before use by dissolving β-Nicotinamide Adenine Dinucleotide Phosphate, Sodium Salt in deionized water.

  • D. Phosphoglucose Isomerase (PGI) Enzyme Solution: Immediately before use, prepare a solution containing 100 units/ml of PGI in cold Triethanolamine HCl Buffer (Reagent A). One unit converts 1.0 µmole of D-fructose 6-phosphate to D-glucose 6-phosphate per minute at pH 7.4 at 25°C.

  • E. Glucose-6-Phosphate Dehydrogenase (G6PDH) Enzyme Solution: Immediately before use, prepare a solution containing 100 units/ml of G6PDH in cold Triethanolamine HCl Buffer (Reagent A). One unit will oxidize 1.0 µmole of D-glucose 6-phosphate to 6-phospho-D-gluconate per minute in the presence of NADP+ at pH 7.4 at 25°C.[5]

  • F. F6P Standard Stock Solution (e.g., 1 mM): Accurately weigh and dissolve this compound in deionized water to prepare a 1 mM stock solution. Prepare serial dilutions for the standard curve.

5.2. Sample Preparation

  • Liquid Samples: Can often be used directly or after appropriate dilution with deionized water.

  • Tissue Samples: Homogenize 10-100 mg of tissue in 2-3 volumes of ice-cold PBS or other suitable buffer (pH 6.5-8). Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to remove insoluble material.[1][6] The supernatant can be used for the assay.

  • Cell Samples: Resuspend approximately 5 million cells in 2-3 volumes of ice-cold PBS or other buffer. Homogenize and centrifuge as described for tissue samples.[6]

5.3. Assay Procedure

  • Set up a spectrophotometer to measure absorbance at 340 nm and maintain a constant temperature of 25°C.

  • Prepare a master mix for the desired number of reactions. For each reaction, combine the following reagents in a cuvette:

ReagentVolume (µL)Final Concentration (in 2.97 mL)
300 mM Triethanolamine Buffer1840184 mM
300 mM MgCl₂ Solution10010 mM
20 mM NADP+ Solution500.34 mM
G6PDH Enzyme Solution10~1 unit/mL
Deionized Water960---
Sample or Standard10Varies
  • Mix the contents of the cuvette by inversion and incubate for 5 minutes to allow for the reaction of any endogenous glucose-6-phosphate.

  • Record the initial absorbance (A1) at 340 nm.

  • Initiate the reaction by adding 10 µL of the PGI Enzyme Solution (100 units/mL).

  • Mix immediately by inversion and monitor the increase in absorbance at 340 nm.

  • Allow the reaction to proceed to completion (approximately 10-15 minutes) until the absorbance reading is stable.

  • Record the final absorbance (A2) at 340 nm.

  • Calculate the change in absorbance (ΔA = A2 - A1).

5.4. Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ReagentPrep Prepare Reagents (Buffer, NADP+, Enzymes) Mix Prepare Reaction Mix (Buffer, MgCl2, NADP+, G6PDH) ReagentPrep->Mix SamplePrep Prepare Samples (Dilution/Extraction) AddSample Add Sample/Standard to Reaction Mix SamplePrep->AddSample Mix->AddSample ReadA1 Read Initial Absorbance (A1) at 340 nm AddSample->ReadA1 AddPGI Add PGI to Initiate Reaction ReadA1->AddPGI Incubate Incubate at 25°C (10-15 min) AddPGI->Incubate ReadA2 Read Final Absorbance (A2) at 340 nm Incubate->ReadA2 CalcDeltaA Calculate ΔA = A2 - A1 ReadA2->CalcDeltaA CalcConc Calculate F6P Concentration CalcDeltaA->CalcConc

Caption: Step-by-step workflow for F6P determination.

Data Presentation

Table 1: Quantitative Data Summary

ParameterValueReference
Wavelength for Absorbance Measurement340 nm
Molar Extinction Coefficient of NADPH6.22 mM⁻¹cm⁻¹[3][4]
Assay Temperature25°C
Assay pH7.6
Light Path1 cm

Calculations

The concentration of this compound in the sample can be calculated using the Beer-Lambert law:

Concentration (mM) = (ΔA × V_total) / (ε × d × V_sample)

Where:

  • ΔA = Change in absorbance (A_final - A_initial)

  • V_total = Total volume of the assay mixture (in mL)

  • ε = Molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹)[3][4]

  • d = Light path of the cuvette (typically 1 cm)

  • V_sample = Volume of the sample added to the assay (in mL)

Note: If the sample was diluted prior to the assay, the final concentration must be multiplied by the dilution factor.

Conclusion

This protocol provides a reliable and sensitive method for the spectrophotometric determination of this compound. The assay is based on a well-established enzymatic cascade and is suitable for a variety of sample types. Adherence to the detailed steps will ensure accurate and reproducible results for researchers in metabolic studies and drug development.

References

Application Notes and Protocols for Utilizing β-D-Fructose 6-Phosphate in Enzyme Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-D-Fructose 6-phosphate (F6P) is a pivotal metabolic intermediate situated at the crossroads of glycolysis and the pentose phosphate pathway.[1][2][3] As a primary substrate for key regulatory enzymes, F6P is an indispensable tool for researchers, scientists, and drug development professionals investigating enzyme kinetics, allosteric regulation, and metabolic control. Its central role allows for the detailed study of enzyme mechanisms, the screening of potential therapeutic inhibitors, and the elucidation of complex metabolic networks.[4][5][6] This document provides detailed application notes and experimental protocols for the use of F6P in studying the mechanisms of critical enzymes like Phosphofructokinase-1 (PFK-1) and others.

Application Note 1: Elucidating the Allosteric Regulation of Phosphofructokinase-1 (PFK-1)

Background

Phosphofructokinase-1 (PFK-1) is a master regulatory enzyme of glycolysis, catalyzing the irreversible phosphorylation of F6P to fructose 1,6-bisphosphate (F1,6BP).[4][5][6][7] This reaction is the first committed step of the glycolytic pathway.[5][6] PFK-1 is a complex allosteric enzyme, and its activity is tightly controlled by the cell's energy status.[4][5][8] F6P serves not only as a substrate but its binding also promotes the active R-state conformation of the enzyme, demonstrating homotropic allosteric regulation.[5][9] The enzyme's affinity for F6P is modulated by various allosteric effectors, including inhibition by high levels of ATP and citrate (signals of high energy) and activation by AMP, ADP, and particularly fructose 2,6-bisphosphate (F2,6BP) (signals of low energy).[4][5][7][8] Studying the interaction between F6P and PFK-1 in the presence of these effectors is crucial for understanding metabolic regulation and identifying targets for diseases characterized by altered glycolysis, such as cancer.

Metabolic Hub: The Role of Fructose 6-Phosphate

F6P_Metabolism G6P Glucose 6-Phosphate PGI PGI G6P->PGI F6P β-D-Fructose 6-Phosphate PFK1 PFK-1 F6P->PFK1 TKT_TAL Transketolase Transaldolase F6P->TKT_TAL PFK2 PFK-2 F6P->PFK2 F16BP Fructose 1,6-Bisphosphate Glycolysis → Glycolysis F16BP->Glycolysis FBPase FBPase-1 F16BP->FBPase PPP Pentose Phosphate Pathway F26BP Fructose 2,6-Bisphosphate F26BP->PFK1 + PGI->F6P PFK1->F16BP FBPase->F6P TKT_TAL->PPP PFK2->F26BP ATP_Inhibitor ATP, Citrate ATP_Inhibitor->PFK1 AMP_Activator AMP, ADP AMP_Activator->PFK1 HTS_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96/384-well plate) cluster_analysis 3. Data Analysis arrow arrow prep_reagents Prepare Assay Buffer, Substrates (F6P, ATP), and Enzyme Stocks dispense_compounds Dispense Compounds & Controls (DMSO) prep_compounds Prepare Compound Library (in DMSO) prep_compounds->dispense_compounds add_enzyme Add Enzyme (Pre-incubate) dispense_compounds->add_enzyme initiate_reaction Initiate with Substrate (F6P or ATP) add_enzyme->initiate_reaction read_plate Kinetic Read (e.g., A340 nm) initiate_reaction->read_plate calc_rate Calculate Reaction Rates (Slopes) read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition dose_response Dose-Response Curves for Hits calc_inhibition->dose_response calc_ic50 Determine IC50 Values dose_response->calc_ic50

References

Troubleshooting & Optimization

Troubleshooting low signal in beta-D-Fructose 6-phosphate fluorometric assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-D-Fructose 6-phosphate (F6P) fluorometric assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound fluorometric assay?

This assay is a coupled enzymatic reaction. In the first step, F6P is converted to glucose-6-phosphate (G6P). Subsequently, G6P is oxidized, which leads to the generation of a fluorescent product.[1][2] The fluorescence intensity is directly proportional to the amount of F6P in the sample. This method provides a highly sensitive and rapid means of quantifying F6P in various biological samples.[1][2][3]

Q2: What is the typical detection range and sensitivity of this assay?

The assay can typically detect F6P in the range of 0.01 to 0.5 nanomoles (nmol).[1][2] The detection sensitivity is approximately 1 µM of F6P.[1][2][3]

Q3: What are the recommended excitation and emission wavelengths for fluorescence detection?

The recommended excitation wavelength is 535 nm, and the emission wavelength is 587 nm.[1][4][5]

Q4: What types of samples can be used with this assay?

This assay is suitable for a variety of samples, including liquid samples, tissue homogenates, and cell lysates.[1][4]

Q5: Are there any known interfering substances in this assay?

Yes, the presence of NADH, NADPH, and glucose-6-phosphate (G6P) in the sample can generate background readings.[1][4] It is recommended to run a background control for samples with significant levels of these substances by omitting the F6P Converter from the reaction mix.[1][4]

Troubleshooting Guide: Low Signal or No Signal

A weak or absent fluorescent signal is a common issue encountered during fluorometric assays. This guide provides a systematic approach to identify and resolve the root cause of low signal in your this compound assay.

Problem: The fluorescence signal in my samples and standards is very low or absent.

This issue can arise from several factors, ranging from improper reagent preparation and storage to errors in the experimental procedure. Follow the troubleshooting steps below to diagnose and resolve the problem.

Step 1: Verify Reagent Preparation and Storage

Improperly prepared or stored reagents are a primary cause of assay failure.

Potential Cause Solution
Incorrect Reconstitution of Lyophilized Components Ensure that the F6P Enzyme Mix, Converter, and Substrate Mix were fully dissolved in the specified volume of F6P Assay Buffer. Pipette up and down to ensure complete dissolution.[1][4]
Improper Storage of Reagents Store the kit at -20°C and protect it from light.[1][4] Avoid repeated freeze-thaw cycles of the enzyme mix, converter, and substrate mix by preparing aliquots.[1][4]
Degraded Reagents If the reagents have been stored improperly or are past their expiration date, they may have lost activity. Consider using a new assay kit.
F6P Probe Not Completely Thawed The F6P Probe is often supplied in DMSO. Ensure it is warmed to >20°C to melt completely before use.[1]

Step 2: Review the Assay Protocol and Experimental Setup

Deviations from the recommended protocol can significantly impact the assay's performance.

Potential Cause Solution
Use of Ice-Cold Assay Buffer The F6P Assay Buffer must be at room temperature before use.[1][4]
Incorrect Incubation Temperature and Time Ensure the incubation is carried out at 37°C for the recommended duration (typically 5 minutes), and the plate is protected from light.[1][4]
Omission of a Critical Step Carefully review the assay protocol to ensure all steps were followed precisely.[1][4]
Incorrect Wavelength Settings Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths (Ex/Em = 535/587 nm).[1][4]
Inappropriate 96-well Plate For fluorescence assays, it is highly recommended to use black plates with clear bottoms to minimize background and enhance sensitivity.[1][4]

Step 3: Evaluate Sample Preparation and Integrity

The quality and preparation of your samples are critical for accurate results.

Potential Cause Solution
Low F6P Concentration in the Sample The F6P concentration in your sample may be below the detection limit of the assay. Try concentrating the sample or minimizing dilutions.[1]
Enzymatic Consumption of F6P in the Sample Enzymes present in the sample may consume F6P. It is recommended to deproteinize samples using a 10 kDa molecular weight cut-off (MWCO) spin filter or a perchloric acid/KOH protocol.[1][4]
Incorrect Sample Homogenization For tissue or cell samples, ensure rapid and thorough homogenization in ice-cold PBS or another suitable buffer (pH 6.5-8).[1][4]

Step 4: Assess Instrument and General Fluorescence Issues

General issues related to fluorescence measurements can also lead to low signal.

Potential Cause Solution
Photobleaching Prolonged exposure to the excitation light can lead to the irreversible degradation of the fluorophore. Minimize light exposure during all steps.[6][7]
Suboptimal Probe Concentration While assay kits provide pre-optimized concentrations, issues with reconstitution can lead to suboptimal probe levels.[6]
Presence of Quenching Agents Contaminants in the sample or buffer can quench the fluorescence signal.[6]

Experimental Protocols

Standard Protocol for this compound Fluorometric Assay

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manual provided with your assay kit.

1. Reagent Preparation:

  • F6P Assay Buffer: Warm to room temperature before use.

  • F6P Probe: Warm to >20°C to ensure the DMSO is fully melted.

  • F6P Enzyme Mix, Converter, and Substrate Mix: Reconstitute each vial with 220 µL of F6P Assay Buffer. Mix well by pipetting. Aliquot and store at -20°C.[1][4]

  • F6P Standard: Reconstitute the 10 µmol standard with 100 µL of deionized water to create a 100 mM stock solution.[1][4]

2. Standard Curve Preparation:

  • Prepare a 1 nmol/µL F6P standard solution by diluting the 100 mM stock.

  • Add 0, 2, 4, 6, 8, and 10 µL of the 1 nmol/µL standard into a series of wells in a 96-well plate.

  • Adjust the volume in each well to 50 µL with F6P Assay Buffer to generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.[1]

3. Sample Preparation:

  • Liquid Samples: Can often be assayed directly after deproteinization with a 10 kDa MWCO spin filter.[4]

  • Tissue or Cells: Homogenize 10-100 mg of tissue or 5 x 10^6 cells in 2-3 volumes of ice-cold PBS. Centrifuge at high speed for 10 minutes to remove insoluble material.[1][4] The supernatant should be deproteinized.

  • Add 1-50 µL of your prepared sample to duplicate wells and bring the final volume to 50 µL with Assay Buffer.

4. Reaction Mix Preparation and Measurement:

  • Prepare a Reaction Mix for the number of samples and standards to be tested. For each well, mix:

    • 40 µL F6P Assay Buffer

    • 2 µL F6P Enzyme Mix

    • 2 µL F6P Converter

    • 2 µL F6P Substrate Mix

    • 4 µL F6P Probe

  • For background controls, omit the F6P Converter and add 42 µL of F6P Assay Buffer.[1]

  • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

  • Incubate for 5 minutes at 37°C, protected from light.[1][4]

  • Measure the fluorescence at Ex/Em = 535/587 nm.

Data Presentation

Table 1: Standard Curve Preparation

F6P Standard (1 nmol/µL)F6P Assay BufferAmount of F6P (nmol/well)
0 µL50 µL0
2 µL48 µL2
4 µL46 µL4
6 µL44 µL6
8 µL42 µL8
10 µL40 µL10

Table 2: Reaction Mix Composition

ComponentVolume per Well (Reaction)Volume per Well (Background)
F6P Assay Buffer40 µL42 µL
F6P Enzyme Mix2 µL2 µL
F6P Converter2 µL0 µL
F6P Substrate Mix2 µL2 µL
F6P Probe4 µL4 µL
Total Volume 50 µL 50 µL

Visualizations

Assay_Signaling_Pathway F6P β-D-Fructose 6-Phosphate (Sample) G6P Glucose 6-Phosphate F6P->G6P Product Oxidized Product G6P->Product Fluor Fluorescent Product (Ex/Em = 535/587 nm) Product->Fluor Converter F6P Converter Converter->F6P EnzymeMix F6P Enzyme Mix & Substrate Mix EnzymeMix->G6P Probe F6P Probe Probe->Product Troubleshooting_Workflow start Low or No Signal check_reagents Verify Reagent Prep & Storage start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok No Issue fix_reagents Re-prepare Reagents Use New Kit check_reagents->fix_reagents Issue Found check_protocol Review Assay Protocol & Setup protocol_ok Protocol OK check_protocol->protocol_ok No Issue fix_protocol Correct Protocol Deviation (Temp, Wavelength, etc.) check_protocol->fix_protocol Issue Found check_samples Evaluate Sample Preparation samples_ok Samples OK check_samples->samples_ok No Issue fix_samples Optimize Sample Prep (Deproteinize, Concentrate) check_samples->fix_samples Issue Found check_instrument Assess Instrument & General Issues fix_instrument Minimize Light Exposure Check Instrument Settings check_instrument->fix_instrument Issue Found reagents_ok->check_protocol protocol_ok->check_samples samples_ok->check_instrument end Signal Restored fix_reagents->end fix_protocol->end fix_samples->end fix_instrument->end

References

Technical Support Center: Optimizing β-D-Fructose 6-Phosphate Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of beta-D-Fructose 6-phosphate (F6P) extraction from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Troubleshooting Guides

This section addresses specific issues that can lead to suboptimal results during the extraction and quantification of β-D-Fructose 6-phosphate from plant tissues.

Issue 1: Low or No Detectable Yield of β-D-Fructose 6-Phosphate

Potential Cause Recommended Solution
Inefficient Cell Lysis Plant tissues, with their rigid cell walls, require thorough homogenization. For tough tissues, pre-treatment by flash-freezing in liquid nitrogen followed by grinding with a mortar and pestle is highly effective. Alternatively, bead beating with appropriate lysing matrices can be employed for efficient disruption.[1]
Enzymatic Degradation Endogenous phosphatases and other enzymes can rapidly degrade F6P upon cell lysis. It is crucial to quench metabolic activity immediately. Flash-freezing the tissue in liquid nitrogen is a primary step. Furthermore, using a cold extraction method, such as methanol-quenching combined with boiling-ethanol extraction, can effectively denature degradative enzymes.[2] Perchloric acid extraction also serves to precipitate proteins, including enzymes, thereby halting their activity.[3][4]
Suboptimal Extraction Solvent The choice of extraction solvent is critical for phosphorylated sugars. Acidic solvents like perchloric acid or trichloroacetic acid are commonly used for the extraction of sugar phosphates from plant tissues.[1][5] A chloroform/methanol extraction has also been shown to be effective for sugar phosphates.[6]
Analyte Loss During Sample Preparation If using solid-phase extraction (SPE) for sample cleanup, ensure the sorbent type is appropriate for retaining a polar compound like F6P. A normal-phase or mixed-mode cation exchange sorbent may be suitable. Improper conditioning of the SPE cartridge or an inappropriate elution solvent can lead to significant analyte loss.

Issue 2: High Variability Between Replicates

Potential Cause Recommended Solution
Inconsistent Homogenization Ensure that each sample is homogenized to the same degree. Visual inspection of the homogenate for uniformity can be helpful. Standardizing the grinding time and technique or the bead beating parameters is essential.
Sample Handling Inconsistencies Maintain a consistent and rapid workflow from tissue harvesting to extraction to minimize metabolic changes. Keep samples on ice or at -80°C at all times. Ensure accurate and consistent pipetting, especially when adding standards or reagents.
Non-homogenous Plant Tissue If possible, pool and homogenize a larger amount of tissue before aliquoting for replicate extractions. This is particularly important for tissues that may have spatial variations in metabolite concentrations.

Issue 3: Suspected Interference in Quantification Assay

Potential Cause Recommended Solution
Presence of Other Sugars or Phosphorylated Compounds Chromatographic methods like HPLC or LC-MS are recommended for their ability to separate F6P from other structurally similar compounds before detection, providing higher specificity.[7]
Interference from Phenolic Compounds or Pigments Plant extracts are rich in compounds that can interfere with spectrophotometric or fluorometric assays. Incorporating a cleanup step using solid-phase extraction (SPE) or by treating the sample with activated charcoal can help remove these interfering substances. The removal of dissolved organic matter is crucial for accurate phosphate analysis.[8]
Contamination of Standards Commercially available F6P standards can sometimes be contaminated with Fructose 2,6-bisphosphate, which can affect enzymatic assays.[9] It is advisable to verify the purity of the standard or purchase from a reputable supplier.

Frequently Asked Questions (FAQs)

Q1: What is the best method for homogenizing tough plant tissues for F6P extraction?

A1: For tough or fibrous plant tissues, cryogenic grinding is highly effective. This involves flash-freezing the tissue in liquid nitrogen and then grinding it to a fine powder using a pre-chilled mortar and pestle. This method not only ensures thorough cell disruption but also helps to instantly quench metabolic activity, preventing the degradation of F6P.[1]

Q2: Which extraction solvent is recommended for β-D-Fructose 6-phosphate?

A2: Acidic extraction methods are generally preferred for sugar phosphates. A common and effective method involves the use of perchloric acid.[1][3][4][10] The acid helps to precipitate proteins, including enzymes that could degrade F6P, and effectively extracts small polar metabolites. After extraction, the perchloric acid is typically neutralized and precipitated with a base like potassium carbonate.

Q3: How can I prevent the enzymatic degradation of F6P during my extraction procedure?

A3: The key is to halt all enzymatic activity as quickly as possible. This can be achieved by:

  • Rapid Freezing: Immediately freeze the plant tissue in liquid nitrogen upon harvesting.

  • Cold Extraction: Perform all extraction steps at low temperatures (e.g., on ice).

  • Use of Denaturing Solvents: Employing extraction methods like boiling ethanol or acidic extractions (e.g., perchloric acid) that denature proteins, including degradative enzymes.[2][4]

Q4: My F6P yield is consistently low. What are the most likely reasons?

A4: Consistently low yields of F6P can often be attributed to a few key factors. Firstly, incomplete cell lysis will result in a significant portion of the metabolite remaining trapped within the plant cells. Improving your homogenization technique is crucial. Secondly, enzymatic degradation is a major cause of F6P loss. Ensure your quenching and extraction methods are rapid and effective at inactivating enzymes. Finally, consider the possibility of analyte loss during any sample clean-up steps, such as solid-phase extraction, and optimize these procedures accordingly.

Q5: Are there any known interfering substances I should be aware of when quantifying F6P from plant extracts?

A5: Yes, several substances can interfere with F6P quantification. Other sugar phosphates with similar structures can co-elute in chromatographic methods if the separation is not optimized. Phenolic compounds and pigments, abundant in plant tissues, can interfere with colorimetric and fluorometric assays.[8] Additionally, amino acids have been shown to interfere with the accurate quantification of sugars in some analytical methods.[11] It is also important to be aware that commercial standards of F6P may contain fructose 2,6-bisphosphate as a contaminant.[9]

Data Presentation

Extraction Method Target Analytes Reported Efficiency/Outcome Reference
Methanol-quenching with boiling-ethanol extractionPhosphorylated sugars, nucleotidesMore accurate and higher yields compared to cold-solvent extraction for these compound classes in yeast.[2]
Perchloric Acid ExtractionSugar phosphates, nucleotidesEffective for extracting sugar phosphates and other phosphorus-containing compounds from plant tissues.[1][3][4]
Chloroform/Methanol ExtractionSugar phosphatesEffective for the extraction of sugar phosphates for analysis by UHPLC-ESI-MS.[6]
Ammonium Acetate/Methanol vs. Water/Methanol vs. Sodium Phosphate/MethanolGlobal Metabolites (Soybean)Ammonium acetate/methanol and water/methanol methods provided a wider range of detected metabolites compared to the sodium phosphate/methanol method.[12]

Experimental Protocols

Protocol 1: Perchloric Acid Extraction of β-D-Fructose 6-Phosphate

This protocol is adapted from methods for extracting sugar phosphates from plant tissues.[4][10]

  • Sample Collection and Quenching: Harvest plant tissue (e.g., 100-200 mg) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a liquid nitrogen-chilled mortar and pestle.

  • Extraction: Add 1 mL of ice-cold 1 M perchloric acid to the frozen powder and continue grinding until the mixture thaws into a homogenous slurry.

  • Incubation: Transfer the slurry to a centrifuge tube and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Neutralization: Carefully transfer the supernatant to a new tube. Neutralize the extract by adding 2 M KHCO3 dropwise until the pH is approximately 7.0. The formation of a precipitate (KClO4) will be observed.

  • Precipitate Removal: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the KClO4 precipitate.

  • Sample Storage: The resulting supernatant contains the extracted F6P and can be stored at -80°C prior to analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_neutralization Neutralization & Clarification cluster_analysis Analysis harvest 1. Harvest Plant Tissue quench 2. Flash Freeze in Liquid N2 harvest->quench Immediate homogenize 3. Cryogenic Grinding quench->homogenize add_pca 4. Add Cold Perchloric Acid homogenize->add_pca incubate 5. Incubate on Ice add_pca->incubate centrifuge1 6. Centrifuge to Pellet Debris incubate->centrifuge1 neutralize 7. Neutralize with KHCO3 centrifuge1->neutralize Collect Supernatant centrifuge2 8. Centrifuge to Remove KClO4 neutralize->centrifuge2 store 9. Store Extract at -80°C centrifuge2->store Collect Supernatant analyze 10. Quantify F6P (LC-MS/HPLC) store->analyze

Caption: Workflow for Perchloric Acid Extraction of β-D-Fructose 6-Phosphate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low F6P Yield lysis Incomplete Cell Lysis? start->lysis degradation Enzymatic Degradation? start->degradation loss Analyte Loss during Cleanup? start->loss improve_homogenization Enhance Homogenization (e.g., Cryogenic Grinding) lysis->improve_homogenization Yes optimize_quenching Improve Quenching/ Use Denaturing Solvents degradation->optimize_quenching Yes optimize_spe Optimize SPE Protocol loss->optimize_spe Yes

Caption: Troubleshooting Logic for Low β-D-Fructose 6-Phosphate Yield.

References

Technical Support Center: Enzymatic Assays for Fructose 6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays of fructose 6-phosphate (F6P). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to F6P quantification.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a coupled enzymatic assay for Fructose 6-Phosphate?

A1: The most common method for determining F6P concentration is a coupled enzyme assay. This process involves two main enzymatic reactions. First, phosphoglucose isomerase (PGI) converts Fructose 6-Phosphate (F6P) to Glucose 6-Phosphate (G6P). Subsequently, Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes G6P. This oxidation is coupled with the reduction of NADP+ to NADPH. The resulting NADPH, which is proportional to the initial amount of F6P, is then measured, typically through fluorometric or spectrophotometric methods.[1][2][3]

Troubleshooting Guide

This guide addresses common problems encountered during F6P enzymatic assays, their potential causes, and recommended solutions.

Issue 1: High Background Signal or Noisy Data

High background can mask the true signal from your sample, leading to inaccurate quantification.

Potential Causes & Solutions:

Potential Cause Recommended Solution Detailed Protocol
Endogenous NADH, NADPH, or G6P in the sample. [1][4]Run a background control for each sample. This is done by preparing a reaction mix that omits the F6P Converter (Phosphoglucose Isomerase).[1][4]Protocol: Background Control Preparation 1. For each sample you are testing, prepare a parallel reaction well.2. In this well, use a reaction mix that contains all the assay components (buffer, probe, substrate, G6PDH) except for the F6P Converter (PGI).3. Add your sample to this well.4. Incubate and read the signal as you would for your experimental samples.5. Subtract the signal from this background control well from the signal of your corresponding experimental sample.
Contamination of reagents or samples. Use fresh, high-purity reagents and sterile techniques. Ensure proper storage of all kit components, protected from light and at the recommended temperature (-20°C).[4]Protocol: Best Practices for Reagent Handling 1. Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles.[4]2. Before use, allow buffers to warm to room temperature.[4]3. Briefly centrifuge vials before opening to ensure all contents are at the bottom.[4]4. Keep enzymes on ice while in use.[4]
Sample Matrix Effects. The sample itself may contain interfering substances such as salts, detergents, or organic solvents.[5] Consider sample cleanup procedures.See Issue 3: Sample Contains Known or Suspected Inhibitors .
Issue 2: Lower Than Expected or No Signal

This often indicates an issue with one of the enzymatic reactions or the sample integrity.

Potential Causes & Solutions:

Potential Cause Recommended Solution Detailed Protocol
Degradation of F6P in the sample. Enzymes present in the sample can consume or convert F6P.[4] It is recommended to deproteinize samples immediately after collection.Protocol: Sample Deproteinization Choose one of the following methods:A. Perchloric Acid (PCA)/KOH Precipitation: 1. Homogenize tissue or cell samples in ice-cold PBS.2. Add an equal volume of perchloric acid to the homogenate.3. Incubate on ice for 15 minutes.4. Centrifuge at 13,000 x g for 10 minutes at 4°C.5. Neutralize the supernatant with 10 N KOH.[4]6. Centrifuge to remove the potassium perchlorate precipitate.7. Use the supernatant for the assay.B. 10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter: 1. Homogenize tissue or cell samples in ice-cold PBS or assay buffer.[1]2. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[1]3. Apply the supernatant to a 10 kDa MWCO spin filter.4. Centrifuge according to the manufacturer's instructions.5. The filtrate contains the deproteinized sample.[4]
Inhibition of assay enzymes (PGI or G6PDH). The sample may contain specific inhibitors of either enzyme in the coupled reaction.See Issue 3: Sample Contains Known or Suspected Inhibitors .
Incorrect assay conditions. Ensure the assay buffer is at room temperature and the reaction is incubated at the temperature specified by the kit manufacturer (e.g., 37°C).[1] Check that the plate reader is set to the correct excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).[1][2]Protocol: Standard Assay Procedure 1. Prepare F6P standards and samples in a 96-well plate. Adjust volume with assay buffer.[1]2. Prepare a Reaction Mix containing assay buffer, F6P Converter (PGI), F6P Enzyme Mix (G6PDH), probe, and substrate according to the kit's instructions.[4]3. Add the Reaction Mix to each well.4. Incubate, protected from light, for the recommended time and temperature.5. Measure the fluorescence.[1]
Issue 3: Sample Contains Known or Suspected Inhibitors

Many compounds can interfere with the enzymes used in the F6P assay. This is a critical consideration for researchers in drug development.

Potential Inhibitors & Mitigation Strategies:

A. Phosphoglucose Isomerase (PGI) Inhibitors

PGI converts F6P to G6P. Inhibition of this enzyme will prevent the progression of the assay.

Inhibitor Type of Inhibition Reported Ki or IC50 Value Mitigation Strategy
Fructose 1-phosphate[6]CompetitiveKi: 1.37–1.67 mMSample cleanup (See below).
Fructose 1,6-diphosphate[6]CompetitiveKi: 7.2–7.9 mMSample cleanup (See below).
Erythrose 4-phosphate[7]CompetitiveKi: 1.2–3.0 µMSample cleanup (See below).
Sorbitol 6-phosphate[7]CompetitiveKi: 40–61 µMSample cleanup (See below).

B. Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibitors

G6PDH is the second enzyme in the cascade. A wide range of drugs and compounds can inhibit its activity.

Class Examples Mitigation Strategy
Antibiotics [8][9]Sulfonamides (e.g., sulfamethoxazole), Quinolones (e.g., ciprofloxacin), Nitrofurantoin, DapsoneSample cleanup (See below). If testing these compounds, consider an alternative assay method not reliant on G6PDH.
Antimalarials [9][10]Primaquine, ChloroquineSample cleanup (See below).
NSAIDs/Analgesics [10][11]Aspirin (high doses), AcetaminophenSample cleanup (See below).
Other Drugs & Chemicals [11][12]Methylene blue, Rasburicase, Naphthalene (mothballs)Sample cleanup (See below).

Protocols for Removing Interfering Substances:

Method Principle Procedure
Buffer Exchange (Size Exclusion Chromatography) [5]Separates molecules based on size. Small molecules (salts, drugs, small metabolites) are retained in the column resin, while larger molecules (proteins, if not removed) and the analyte of interest (F6P) are eluted.1. Choose a size-exclusion spin column with an appropriate molecular weight cutoff (e.g., <6 kDa).2. Equilibrate the column with the assay buffer.3. Apply the sample to the column.4. Centrifuge according to the manufacturer's instructions.5. The eluate contains the purified sample.
Protein Precipitation (TCA/Acetone) [5]Trichloroacetic acid (TCA) and acetone are used to precipitate proteins, which can then be separated from the soluble fraction containing F6P and other small molecules. This method is primarily for deproteinization but also helps remove protein-bound interferents.1. Add ice-cold 10% TCA to the sample and vortex.2. Incubate on ice for 15 minutes.3. Centrifuge at 14,000 x g for 10 minutes.4. The supernatant contains F6P. Neutralize the supernatant before proceeding with the assay.

Visual Guides

Standard F6P Assay Workflow

The following diagram illustrates the coupled enzymatic reaction for F6P quantification.

F6P_Assay_Workflow cluster_enzymes Enzymatic Reactions cluster_cofactors Cofactor Conversion & Detection F6P Fructose 6-Phosphate (in sample) G6P Glucose 6-Phosphate F6P->G6P PGI PGL 6-Phospho-glucono- δ-lactone G6P->PGL G6PDH NADP NADP+ NADPH NADPH PGI Phosphoglucose Isomerase (PGI) G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) NADP:e->NADPH:w Probe_ox Fluorometric Probe (Oxidized) Probe_red Fluorometric Probe (Reduced, Fluorescent) Probe_ox->Probe_red NADPH

Caption: Coupled enzymatic reaction pathway for F6P quantification.

Troubleshooting Logic for Low Signal

Use this flowchart to diagnose the cause of an unexpectedly low or absent signal in your assay.

Low_Signal_Troubleshooting Start Low or No Signal Detected Check_Reader Verify Plate Reader Settings (Wavelengths, Gain)? Start->Check_Reader Check_Reagents Are Reagents Expired? Properly Stored/Prepared? Check_Reader->Check_Reagents No Fix_Reader Correct Settings & Rerun Check_Reader->Fix_Reader Yes Check_Protocol Was Assay Protocol Followed? (Temp, Incubation Time) Check_Reagents->Check_Protocol No Fix_Reagents Use Fresh Reagents & Rerun Check_Reagents->Fix_Reagents Yes Suspect_Sample Problem Likely in Sample Check_Protocol->Suspect_Sample No Fix_Protocol Repeat Assay Following Protocol Check_Protocol->Fix_Protocol Yes Deproteinize Was Sample Deproteinized? Suspect_Sample->Deproteinize Inhibitors Could Sample Contain Inhibitors (e.g., Drugs)? Deproteinize->Inhibitors Yes Perform_Deproteinization Deproteinize Sample (e.g., Spin Filter) & Rerun Deproteinize->Perform_Deproteinization No Perform_Cleanup Perform Sample Cleanup (e.g., Buffer Exchange) & Rerun Inhibitors->Perform_Cleanup Yes

Caption: Decision tree for troubleshooting low signal in F6P assays.

References

Improving the stability of beta-D-Fructose 6-phosphate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-D-Fructose 6-Phosphate (F6P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of F6P in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of β-D-Fructose 6-Phosphate in solution.

Q1: My β-D-Fructose 6-Phosphate solution is showing a gradual decrease in concentration over time, even when stored at 4°C. What could be the cause?

A1: Gradual degradation of β-D-Fructose 6-Phosphate in solution, even at refrigerated temperatures, can be attributed to two primary factors: non-enzymatic hydrolysis and enzymatic degradation.

  • Non-enzymatic Hydrolysis: The phosphate ester bond in F6P is susceptible to hydrolysis, which is the cleavage of this bond by water. This reaction is influenced by pH and temperature. While the rate is slow at neutral pH and low temperatures, it is not entirely negligible.

  • Enzymatic Degradation: Contamination with phosphatases is a common and significant cause of F6P degradation. These enzymes, which can be introduced through laboratory equipment, reagents, or microbial contamination, efficiently catalyze the hydrolysis of the phosphate group from F6P.

Q2: What is the optimal pH for storing my β-D-Fructose 6-Phosphate solution to minimize non-enzymatic degradation?

A2: For short-term storage, maintaining a pH near neutral (pH 6.5-7.5) is recommended to minimize the rate of non-enzymatic hydrolysis. Studies on similar sugar phosphates have shown that the rate of hydrolysis is significantly increased under acidic conditions, with the highest lability observed around pH 4. Under alkaline conditions, while the phosphate group is more stable, the fructose moiety itself can undergo degradation.

Q3: I suspect enzymatic degradation of my F6P solution. How can I confirm this and what can I do to prevent it?

A3: To confirm enzymatic degradation, you can perform a simple experiment by adding a broad-spectrum phosphatase inhibitor to a sample of your F6P solution and comparing its stability to an untreated sample. If the treated sample shows significantly improved stability, enzymatic contamination is likely the cause.

To prevent enzymatic degradation:

  • Use High-Purity Reagents: Ensure all components of your solution, especially water and buffers, are of high purity and free from nuclease and phosphatase activity.

  • Maintain Aseptic Technique: Use sterile equipment and techniques to prevent microbial contamination, which is a common source of phosphatases.

  • Add Phosphatase Inhibitors: Incorporate a commercially available phosphatase inhibitor cocktail into your solution. These cocktails contain a mixture of inhibitors that target a wide range of phosphatases. Common inhibitors include sodium fluoride, sodium pyrophosphate, β-glycerophosphate, and sodium orthovanodate.

  • Heat Inactivation (Use with Caution): If your experimental conditions allow, heat-treating your solution before adding F6P can inactivate some contaminating enzymes. However, this is not suitable for F6P itself as it is heat-labile.

Q4: What are the primary degradation products of β-D-Fructose 6-Phosphate that I should look for?

A4: The primary degradation products depend on the degradation pathway:

  • Hydrolysis (Non-enzymatic and Enzymatic): The main products are D-fructose and inorganic phosphate.

  • Alkaline Degradation: Under alkaline conditions, fructose 6-phosphate can undergo a series of reactions, including reversible epimerization to glucose 6-phosphate and irreversible rearrangement to 6-phosphoglucometasaccharinic acid. It can also split into smaller molecules like glyceraldehyde 3-phosphate (which can be further hydrolyzed to lactic acid and orthophosphate) and dihydroxyacetone.[1]

Q5: Are there any specific buffers that are recommended for enhancing the stability of β-D-Fructose 6-Phosphate?

A5: While specific studies on the effect of different buffers on F6P stability are limited, some general principles apply. Buffers with good buffering capacity in the neutral pH range (6.5-7.5) are generally preferred. Citrate buffers can be a good choice as citrate can chelate divalent metal ions that may catalyze degradation reactions.[2] However, it is crucial to ensure the buffer itself does not introduce contaminants. Always use high-purity, sterile-filtered buffer solutions.

Quantitative Data on Stability

The stability of β-D-Fructose 6-Phosphate is significantly influenced by temperature and pH. The following table summarizes the known stability data.

ConditionParameterValueReference
Non-Enzymatic Degradation of Fructose Moiety Half-life at 25°C (neutral solution)~70 days[3]
Recommended Storage (Long-term) Temperature-20°C to -80°C[4]
Recommended Storage (Short-term) Temperature2-8°C
pH of Maximum Lability (Hydrolysis) pH~4

Experimental Protocols

Protocol 1: Assessing the Stability of β-D-Fructose 6-Phosphate by HPLC

This protocol outlines a method to monitor the concentration of F6P over time to assess its stability under different conditions.

Materials:

  • β-D-Fructose 6-Phosphate solution

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or ESI-MS)

  • Mixed-mode chromatography column (e.g., Newcrom B)[5]

  • Mobile phase: Acetonitrile, water, and formic acid[5]

  • Incubator or water bath for temperature-controlled studies

  • pH meter and appropriate buffers for pH stability studies

Procedure:

  • Sample Preparation: Prepare solutions of β-D-Fructose 6-Phosphate at the desired concentration in the test buffers (e.g., different pH values) or with potential stabilizers. Prepare a control sample in high-purity water.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial concentration of F6P.

  • Incubation: Store the prepared solutions under the desired experimental conditions (e.g., specific temperature).

  • Time-Point Analysis: At regular intervals (e.g., every 24 hours for a week), withdraw an aliquot from each solution and analyze it by HPLC to determine the concentration of F6P.

  • Data Analysis: Plot the concentration of F6P as a function of time for each condition. Calculate the degradation rate constant and half-life from the data.

Protocol 2: Detection of Enzymatic Degradation using Phosphatase Inhibitors

This protocol helps determine if enzymatic contamination is the cause of F6P degradation.

Materials:

  • β-D-Fructose 6-Phosphate solution

  • Broad-spectrum phosphatase inhibitor cocktail (e.g., Sigma-Aldrich P5726 or Cell Signaling Technology #5870)[6][7]

  • Control solution (without inhibitor)

  • HPLC or a suitable enzymatic assay to measure F6P concentration

Procedure:

  • Sample Preparation: Divide your F6P solution into two aliquots. To one aliquot, add the phosphatase inhibitor cocktail according to the manufacturer's instructions. The other aliquot will serve as the control.

  • Incubation: Incubate both solutions at a temperature where you have observed degradation (e.g., 4°C or room temperature).

  • Concentration Measurement: At T=0 and after a set incubation period (e.g., 24 or 48 hours), measure the concentration of F6P in both the treated and control samples using a suitable analytical method like HPLC.

  • Analysis: Compare the percentage of F6P remaining in the inhibitor-treated sample to the control. A significantly higher percentage of remaining F6P in the treated sample indicates enzymatic degradation.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_alkaline Alkaline Degradation F6P β-D-Fructose 6-Phosphate Fructose D-Fructose F6P->Fructose Non-enzymatic (H₂O, H⁺/OH⁻) or Enzymatic (Phosphatases) Pi Inorganic Phosphate G6P Glucose 6-Phosphate F6P->G6P Epimerization (reversible) Metasaccharinic_acid 6-Phosphogluco- metasaccharinic Acid F6P->Metasaccharinic_acid Rearrangement (irreversible) Triose_phosphates Glyceraldehyde 3-Phosphate + Dihydroxyacetone Phosphate F6P->Triose_phosphates Retro-aldol condensation

Caption: Degradation pathways of β-D-Fructose 6-Phosphate.

troubleshooting_workflow start F6P Solution Degrading? check_enzyme Perform Phosphatase Inhibitor Test start->check_enzyme enzyme_yes Enzymatic Degradation Likely check_enzyme->enzyme_yes Inhibitor stabilizes F6P enzyme_no Non-Enzymatic Degradation check_enzyme->enzyme_no No significant stabilization solution_enzyme Use high-purity reagents Maintain aseptic technique Add phosphatase inhibitors enzyme_yes->solution_enzyme solution_non_enzyme Adjust pH to 6.5-7.5 Store at -20°C or below Protect from light and moisture enzyme_no->solution_non_enzyme

Caption: Troubleshooting workflow for F6P solution instability.

References

Technical Support Center: Isomeric Separation of Fructose 6-Phosphate and Glucose 6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isomeric separation of fructose 6-phosphate (F6P) and glucose 6-phosphate (G6P).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate fructose 6-phosphate (F6P) and glucose 6-phosphate (G6P)?

F6P and G6P are structural isomers, meaning they have the same molecular formula (C₆H₁₃O₉P) and molecular weight.[1] This results in identical mass-to-charge ratios (m/z 259 in negative ion mode MS) and very similar physicochemical properties, making their separation by conventional chromatographic or mass spectrometric techniques difficult.[2] Their highly hydrophilic nature also poses a challenge for traditional reversed-phase HPLC methods.[3]

Q2: What are the most effective methods for separating F6P and G6P?

The most successful methods for resolving these isomers include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase to retain and separate polar compounds.[4][5]

  • Mixed-Mode Chromatography: This approach utilizes stationary phases with both HILIC and ion-exchange properties, offering enhanced selectivity for phosphorylated isomers.[1][2]

  • Capillary Electrophoresis (CE): CE separates ions based on their charge-to-hydrodynamic radius ratio, which can differ slightly between F6P and G6P, especially under specific pH conditions.[6][7]

Q3: Can I differentiate F6P and G6P without chromatographic separation?

While complete separation is often ideal, enzymatic assays can be used for specific quantification. Glucose-6-phosphate dehydrogenase (G6PD) specifically oxidizes G6P, leading to the reduction of NADP+ to NADPH. This change can be measured spectrophotometrically or fluorometrically to quantify G6P in a sample. This method, however, does not provide information on F6P concentration.

Troubleshooting Guides

Hydrophilic Interaction Liquid Chromatography (HILIC)
Common IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution/Co-elution of F6P and G6P Mobile Phase Composition: Incorrect organic/aqueous ratio or buffer pH.Optimize the gradient by decreasing the rate of the aqueous solvent increase. Adjust the mobile phase pH; alkaline conditions (pH 9-10) with ammonium bicarbonate or ammonium hydroxide can improve separation.
Stationary Phase Choice: The selected HILIC column may not have the optimal selectivity.Consider a mixed-mode column with anion-exchange properties (e.g., Shodex HILICpak VT-50 2D) or a specialized HILIC phase like an amide or zwitterionic column.[8]
Poor Peak Shape (Tailing or Fronting) Injection Solvent Mismatch: The sample solvent is too strong (too much water) compared to the initial mobile phase.The sample solvent should be as close as possible to the initial mobile phase conditions (high organic content).[4]
Insufficient Buffer Concentration: Low buffer concentration can lead to secondary interactions with the stationary phase.Increase the buffer concentration (e.g., from 10 mM to 25 mM ammonium formate) to improve peak shape.[8][9]
Metal Chelation: Phosphorylated sugars can interact with metal surfaces in the HPLC system, causing tailing.Use a bio-inert LC system or columns with PEEK linings to minimize metal interactions.[10]
Retention Time Drift Column Equilibration: Insufficient equilibration time between injections.HILIC requires longer equilibration times than reversed-phase. Ensure at least 10-20 column volumes of the initial mobile phase are passed through the column between runs.[4][9]
Temperature Fluctuations: Inconsistent column temperature.Use a column oven to maintain a stable temperature (e.g., 40-60°C).[8]
Capillary Electrophoresis (CE)
Common IssuePossible Cause(s)Recommended Solution(s)
Inadequate Separation of Isomers Incorrect Buffer pH: The pH of the background electrolyte (BGE) is not optimal for differentiating the charge states of the isomers.Use a highly alkaline BGE (pH > 11) to maximize the charge differences between the sugar phosphates.[6]
Buffer Composition: The BGE lacks components that can enhance selectivity.Add borate to the BGE, as it can form complexes with the hydroxyl groups of the sugars, leading to different electrophoretic mobilities.[6]
Poor Peak Shape and Reproducibility Capillary Surface Interactions: Adsorption of analytes to the capillary wall.Use a coated capillary or rinse the capillary with a base (e.g., NaOH) followed by water and BGE between runs to ensure a consistent surface charge.[7]
High Ionic Strength of Sample: High salt concentration in the sample can affect the electric field and injection efficiency.Dilute the sample in water or a solvent compatible with the BGE to reduce the ionic strength.[11]
Low Sensitivity Small Injection Volume: The inherent low volume of injection in CE.Optimize injection parameters (increase injection time or voltage). Note that this may compromise resolution.
Detection Method: Indirect photometric detection may have limitations.If available, couple the CE system to a mass spectrometer (CE-MS) for more sensitive and specific detection.[12]

Experimental Protocols & Data

HILIC-MS Method for F6P and G6P Separation

This protocol is adapted from methodologies demonstrating successful separation of hexose phosphate isomers.[8]

1. Instrumentation:

  • HPLC system (preferably bio-inert)

  • HILIC Column: Shodex HILICpak VT-50 2D (2.0 mm ID x 150 mm, 5 µm)[8]

  • Mass Spectrometer with Electrospray Ionization (ESI) source

2. Reagents:

  • Mobile Phase A: 25 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: 80:20 (v/v) Acetonitrile:Water

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 60°C

  • Gradient: Isocratic elution with 80% Mobile Phase B

  • Injection Volume: 5 µL

4. MS Detection:

  • Ionization Mode: ESI Negative

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

  • m/z: 259 (for SIM)

Quantitative Data Comparison:

MethodColumnMobile PhaseG6P Retention Time (min)F6P Retention Time (min)
HILIC-MS [8]Shodex HILICpak VT-50 2D25 mM Ammonium Formate in 80% Acetonitrile~6.5~6.8
Mixed-Mode HPLC [1]Newcrom B50% Acetonitrile, 0.5% Formic Acid11.412.2
HILIC-MS (Alkaline) [13]Sequant ZIC-pHILICAcetonitrile/Ammonium Bicarbonate Gradient21.8121.63

Visualizations

Signaling Pathway: Glycolysis

The separation of G6P and F6P is critical for studying metabolic pathways like glycolysis, where G6P is converted to F6P by the enzyme phosphoglucose isomerase.[14][15]

glycolysis Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P Hexokinase (ATP -> ADP) F6P Fructose 6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose 1,6-Bisphosphate F6P->F16BP Phosphofructokinase (ATP -> ADP) dals dals F16BP->dals ...

Caption: Initial steps of the glycolysis pathway showing the isomerization of G6P to F6P.

Experimental Workflow: HILIC-MS Separation

The following diagram outlines the general workflow for separating F6P and G6P using HILIC-MS.

hilic_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., cell extract) Extraction Metabolite Extraction (e.g., with cold methanol) Sample->Extraction Centrifuge Centrifugation & Supernatant Collection Extraction->Centrifuge Reconstitute Dry & Reconstitute in High Organic Solvent Centrifuge->Reconstitute Injection Inject onto HILIC Column Reconstitute->Injection Separation Isocratic/Gradient Elution (High Acetonitrile) Injection->Separation Detection ESI-MS Detection (Negative Ion Mode) Separation->Detection Chromatogram Generate Chromatogram (m/z 259) Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

References

Minimizing background noise in beta-D-Fructose 6-phosphate detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-D-Fructose 6-Phosphate (F6P) detection assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background noise in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in a this compound detection assay?

High background noise in F6P assays can originate from several sources, including contaminated reagents or buffers, non-specific binding of assay components, and the presence of interfering substances in the sample.[1] In fluorescence-based assays, issues like light leakage or incorrect filter sets in the plate reader can also contribute to high background.[1] Endogenous enzyme activity within the sample can also be a significant factor.[1]

Q2: My sample contains NADH, NADPH, or Glucose-6-Phosphate (G6P). How will this affect my F6P assay and how can I correct for it?

NADH, NADPH, and G6P are known to generate background signals in many F6P detection assays.[2][3] To mitigate this, it is recommended to prepare a blank for each sample. This is done by omitting the Fructose-6-Phosphate Converter from the reaction mix for the blank wells.[2][3] The signal from this sample blank can then be subtracted from the reading of the complete reaction to correct for the interference.

Q3: What is the purpose of deproteinizing the sample and what methods can be used?

Enzymes present in biological samples can consume or convert F6P, leading to inaccurate measurements.[3] Deproteinization removes these enzymes. Common methods include using a 10 kDa molecular weight cut-off (MWCO) spin filter or a perchloric acid/KOH protocol.[2][3]

Q4: How can I be sure my reagents are not the source of the high background?

To rule out reagent contamination, it is best practice to prepare fresh buffers and reagents.[1] Ensure proper handling to avoid cross-contamination. Additionally, always check that reagents have not expired and have been stored correctly, avoiding repeated freeze-thaw cycles.[1][2] Running a "no-enzyme" control or a reagent blank (containing all reaction components except the sample) can help identify contamination in the reagents.

Q5: What type of microplate should I use for a fluorometric F6P assay?

For fluorescence-based assays, it is recommended to use black plates with clear bottoms.[2] White plates can also enhance the sensitivity of fluorescent assays.[3] Using clear plates for fluorometric assays can lead to high background due to light scatter and bleed-through between wells.

Troubleshooting Guide

High background signal can significantly reduce the sensitivity and accuracy of your this compound assay. The following guide provides a structured approach to identifying and resolving common issues.

Logical Workflow for Troubleshooting High Background

TroubleshootingWorkflow start High Background Signal Detected check_reagents Check Reagents & Buffers start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok prepare_fresh Prepare Fresh Reagents/Buffers reagents_ok->prepare_fresh No check_sample Evaluate Sample reagents_ok->check_sample Yes prepare_fresh->check_reagents sample_ok Sample Issues Addressed? check_sample->sample_ok run_blanks Include Sample Blanks (without F6P Converter) sample_ok->run_blanks Interfering Substances deproteinize Deproteinize Sample (e.g., 10 kDa spin filter) sample_ok->deproteinize Endogenous Enzymes check_protocol Review Assay Protocol sample_ok->check_protocol Yes run_blanks->deproteinize deproteinize->check_protocol protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok optimize_incubation Optimize Incubation Time/Temp protocol_ok->optimize_incubation No check_instrument Check Plate Reader Settings protocol_ok->check_instrument Yes optimize_incubation->check_protocol instrument_ok Settings Correct? check_instrument->instrument_ok correct_settings Use Correct Wavelengths & Plate Type instrument_ok->correct_settings No resolved Background Minimized instrument_ok->resolved Yes correct_settings->check_instrument AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Reagents (Assay Buffer, Probe, Enzymes) add_reaction_mix Add Reaction Mix standard_prep Prepare F6P Standard Curve add_samples Add Samples & Standards to Plate standard_prep->add_samples sample_prep Prepare Samples (Deproteinize if necessary) sample_prep->add_samples add_samples->add_reaction_mix incubate Incubate (e.g., 5 min at 37°C) add_reaction_mix->incubate read_plate Measure Fluorescence (e.g., Ex/Em = 535/587 nm) incubate->read_plate calculate Calculate F6P Concentration read_plate->calculate Glycolysis cluster_glycolysis Glycolysis G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase-1 (PFK-1) F16BP->F6P Fructose-1,6-Bisphosphatase DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-P F16BP->GAP Aldolase Pyruvate Pyruvate GAP->Pyruvate ...

References

Technical Support Center: Optimization of Buffer Conditions for Phosphoglucose Isomerase (PGI) Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for phosphoglucose isomerase (PGI) activity assays.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the optimization of PGI assay conditions.

Q1: My PGI activity is lower than expected. What are the potential causes related to the buffer?

A1: Low PGI activity can stem from several buffer-related factors:

  • Suboptimal pH: PGI activity is highly dependent on pH. The optimal pH can vary significantly depending on the source of the enzyme (see Table 1). Ensure your buffer's pH is adjusted correctly for your specific PGI. For example, PGI from baker's yeast has an optimal pH of around 7.0, while PGI from Bacillus stearothermophilus exhibits optimal activity at a more alkaline pH of 9.5.[1]

  • Incorrect Buffer System: The choice of buffering agent can influence enzyme activity. While Tris-HCl, HEPES, and Glycylglycine are commonly used, they may have different interactions with the enzyme. It is recommended to test a few different buffer systems to find the most suitable one for your PGI.

  • Inappropriate Ionic Strength: High salt concentrations can inhibit enzyme activity by interfering with the enzyme's structure and substrate binding. Conversely, some enzymes may require a certain ionic strength for optimal activity. It is advisable to determine the optimal ionic strength for your PGI by testing a range of salt concentrations (e.g., 50 mM to 200 mM NaCl).

  • Presence of Inhibitors: Contaminants in your sample or reagents, such as chelating agents (e.g., EDTA) or heavy metals, can inhibit PGI activity. Ensure high-purity reagents and water are used.

Q2: I am observing inconsistent results between experiments. What could be the buffer-related reasons?

A2: Inconsistent results are often due to a lack of precise control over buffer preparation and experimental conditions:

  • pH Fluctuation: The pH of some buffers, like Tris-HCl, is sensitive to temperature changes. A buffer prepared at room temperature may have a different pH at the reaction temperature (e.g., 37°C). It is crucial to adjust the pH of your buffer at the intended reaction temperature.

  • Buffer Degradation: Ensure your buffer stocks are stored correctly and are not expired. Microbial growth in buffer solutions can alter the pH and introduce contaminants.

  • Inconsistent Reagent Concentrations: Double-check the final concentrations of all buffer components, including salts and cofactors, in your reaction mixture.

Q3: Which buffer system should I choose for my PGI activity assay?

A3: The choice of buffer system depends on the specific PGI being studied and the experimental requirements. Here's a comparison of commonly used buffers:

Buffer SystempH RangeAdvantagesDisadvantages
Tris-HCl 7.0 - 9.0Inexpensive, widely available.pH is temperature-dependent. Can interact with some enzymes and metal ions.
HEPES 6.8 - 8.2pKa is close to physiological pH, low temperature dependence of pKa.More expensive than Tris. Can produce free radicals under certain conditions.
Glycylglycine 7.0 - 8.8Often used in coupled enzyme assays.Can chelate some metal ions.

It is recommended to screen these buffer systems at the optimal pH for your PGI to determine the best one for your specific application.

Q4: Do I need to add metal ions to my buffer? If so, which ones and at what concentration?

A4: The requirement for metal ions is dependent on the specific PGI. Many PGIs are metalloenzymes or are activated by divalent cations.

  • Magnesium (Mg²⁺): This is the most common activating metal ion for PGI. Optimal concentrations typically range from 1 mM to 10 mM.

  • Other Divalent Cations: Ions such as Manganese (Mn²⁺) and Cobalt (Co²⁺) can also activate PGI, sometimes even more effectively than Mg²⁺. However, other ions like Calcium (Ca²⁺) can be inhibitory.

It is crucial to determine the optimal type and concentration of metal ions for your specific PGI empirically. Start with a screen of different divalent cations (e.g., MgCl₂, MnCl₂, CoCl₂) at a concentration of 1-5 mM.

Q5: My sample contains EDTA. Will this affect my PGI activity assay?

A5: Yes, EDTA (ethylenediaminetetraacetic acid) is a strong chelating agent that can significantly inhibit PGI activity by sequestering the divalent metal ions essential for the enzyme's function. If your sample contains EDTA, you can try to overcome its inhibitory effect by adding an excess of the required metal ion (e.g., MgCl₂). However, the best practice is to remove EDTA from the sample before the assay, for example, by dialysis or buffer exchange chromatography.

Data Presentation

Table 1: Optimal pH for Phosphoglucose Isomerase from Various Sources

OrganismOptimal pHReference
Bacillus stearothermophilus9.5[1]
Baker's Yeast (Saccharomyces cerevisiae)7.0
Pyrococcus furiosus7.0
Rabbit Muscle7.4
Aspergillus fumigatus7.5

Table 2: Effect of Divalent Cations on PGI Activity

Metal IonTypical Concentration RangeEffectNotes
Mg²⁺ 1 - 10 mMActivationMost common activator for PGI.
Mn²⁺ 1 - 5 mMActivationCan be a potent activator for some PGIs.
Co²⁺ 0.1 - 2 mMActivationCan be a potent activator, sometimes at lower concentrations than Mg²⁺.
Ca²⁺ > 1 mMInhibitionOften inhibitory at higher concentrations.
Fe²⁺ VariableActivationRequired for some archaeal PGIs.
Zn²⁺ VariableInhibitionCan be inhibitory.
Cu²⁺ VariableInhibitionGenerally inhibitory.

Note: The optimal concentration and the extent of activation or inhibition are highly dependent on the specific PGI and assay conditions. The values in this table are indicative and should be optimized for each specific case.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for PGI Activity (Coupled Assay)

This protocol describes a continuous spectrophotometric assay for PGI activity, where the production of glucose-6-phosphate is coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH).

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) solution (100 mM)

  • NADP⁺ solution (10 mM)

  • Fructose-6-phosphate (F6P) solution (100 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (10 units/mL)

  • Phosphoglucose Isomerase (PGI) sample

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate or quartz cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 200 µL reaction, combine the following:

    • 158 µL of 100 mM Tris-HCl (pH 8.0)

    • 4 µL of 100 mM MgCl₂ (final concentration: 2 mM)

    • 4 µL of 10 mM NADP⁺ (final concentration: 0.2 mM)

    • 2 µL of 10 units/mL G6PDH (final concentration: 0.1 units/mL)

    • 10 µL of PGI sample (diluted in buffer if necessary)

  • Initiate the Reaction: Add 20 µL of 100 mM F6P (final concentration: 10 mM) to the reaction mixture.

  • Measure Absorbance: Immediately mix and transfer the reaction to a cuvette or microplate well. Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Calculate PGI Activity: Determine the linear rate of the reaction (ΔA340/min). PGI activity can be calculated using the Beer-Lambert law:

    Activity (U/mL) = (ΔA340/min) / (ε * l) * V_total / V_sample

    Where:

    • ε (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM⁻¹cm⁻¹

    • l (path length of the cuvette/well) in cm

    • V_total = total reaction volume in mL

    • V_sample = volume of the enzyme sample in mL

Protocol 2: Optimization of Buffer pH for PGI Activity

Materials:

  • A series of buffers with varying pH values (e.g., Tris-HCl buffers from pH 7.0 to 9.5 in 0.5 unit increments).

  • All other reagents as listed in Protocol 1.

Procedure:

  • Prepare separate reaction mixtures using each of the different pH buffers, keeping all other component concentrations constant.

  • Follow steps 2-4 of Protocol 1 for each pH value.

  • Plot the calculated PGI activity against the buffer pH to determine the optimal pH for your enzyme.

Mandatory Visualization

PGI_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Buffer Buffer (e.g., Tris-HCl, pH 8.0) Mix Prepare Reaction Mix Buffer->Mix MgCl2 MgCl₂ MgCl2->Mix NADP NADP⁺ NADP->Mix F6P Fructose-6-P G6PDH G6PDH G6PDH->Mix PGI PGI Sample PGI->Mix Initiate Initiate with F6P Mix->Initiate Measure Measure A340 nm Initiate->Measure Calculate Calculate Activity Measure->Calculate

Caption: Workflow for the coupled spectrophotometric assay of PGI activity.

PGI_Coupled_Reaction cluster_reaction1 PGI Reaction cluster_reaction2 Coupling Reaction F6P Fructose-6-Phosphate G6P Glucose-6-Phosphate F6P->G6P PGI SixPG 6-Phospho-glucono-δ-lactone G6P->SixPG G6PDH NADP NADP⁺ NADPH NADPH + H⁺ NADP->NADPH Reduction PGI PGI G6PDH G6PDH

Caption: Principle of the coupled enzyme assay for PGI activity measurement.

References

Addressing matrix effects in mass spectrometry of beta-D-Fructose 6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry of beta-D-Fructose 6-phosphate (F6P).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] In biological samples like plasma or serum, common sources of matrix effects for polar, phosphorylated compounds like F6P include salts, phospholipids, and other endogenous metabolites.[4]

Q2: What is a stable isotope-labeled internal standard (SIL-IS) and why is it crucial for F6P analysis?

A2: A stable isotope-labeled internal standard is a version of the analyte (in this case, F6P) where one or more atoms have been replaced with a heavier isotope (e.g., 13C or 2H). A SIL-IS is the gold standard for mitigating matrix effects because it has nearly identical chemical and physical properties to the analyte.[5] This means it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By adding a known amount of the SIL-IS to each sample and measuring the analyte-to-IS ratio, variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[6][7]

Q3: Which chromatographic technique is best suited for analyzing the highly polar this compound?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable chromatographic technique for separating highly polar compounds like F6P.[5][8] Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which allows for the retention and separation of polar analytes that would otherwise elute in the void volume.[8] HILIC-MS/MS methods have been successfully developed for the robust, sensitive, and specific quantification of F6P and its isomers in biological matrices.[1][5]

Q4: What are the most common sample preparation techniques to reduce matrix effects for F6P analysis?

A4: The most common sample preparation techniques for reducing matrix effects in the analysis of polar metabolites like F6P are:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While quick, it may not effectively remove other matrix components like phospholipids.[4][9]

  • Solid-Phase Extraction (SPE): A more selective technique that separates the analyte from matrix components based on their physical and chemical properties. SPE can provide cleaner extracts compared to PPT, leading to reduced matrix effects.[10][11]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. It can be effective but may have lower recovery for highly polar analytes like F6P.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem 1: Low or no signal for F6P in biological samples compared to pure standards.

  • Possible Cause: Significant ion suppression from co-eluting matrix components.[12][13]

  • Solutions:

    • Optimize Sample Preparation: If using protein precipitation, consider a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove a wider range of interferences.[4][11]

    • Improve Chromatographic Separation: Adjust the HILIC gradient to better separate F6P from the region of ion suppression. A post-column infusion experiment can help identify the retention time window where suppression is most severe.

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS for F6P will co-elute and experience the same ion suppression, allowing for accurate correction of the signal.[6][7]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this may compromise the limit of detection.

Problem 2: Poor reproducibility of F6P quantification between samples.

  • Possible Cause: Inconsistent matrix effects from sample to sample.

  • Solutions:

    • Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls.

    • Implement a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[6][7]

    • Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma) to account for consistent matrix effects.

Problem 3: Poor peak shape (e.g., tailing, splitting) for F6P.

  • Possible Cause: Interaction of the phosphate group with metal components in the LC system, or issues with the HILIC column or mobile phase.[13]

  • Solutions:

    • Use a PEEK or metal-free LC system: This can prevent interactions between the phosphate group of F6P and metal surfaces.

    • Optimize HILIC Conditions: Ensure the column is properly equilibrated. Adjust the mobile phase composition, pH, and buffer concentration.

    • Check for Column Contamination: Flush the column according to the manufacturer's instructions or replace it if necessary.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Polar Metabolites

Sample Preparation MethodAnalyte RecoveryMatrix Effect ReductionThroughputCost
Protein Precipitation (Acetonitrile) Moderate to High (>80% for some polar peptides)[11]Low to ModerateHighLow
Solid-Phase Extraction (SPE) Moderate to High (Can be >60-80% for specific analytes)[14]HighLow to MediumHigh
Liquid-Liquid Extraction (LLE) Variable (Can be low for highly polar analytes)Moderate to HighMediumMedium

Note: Recovery and matrix effect reduction are highly dependent on the specific analyte and matrix. The values presented are general observations for polar metabolites.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for F6P in Plasma

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled F6P internal standard to each plasma sample.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of plasma.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional): For sample concentration, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Analysis: Inject the final sample into the HILIC-LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for F6P in Plasma

This protocol is a general guideline and should be optimized for the specific SPE sorbent and analyte. A mixed-mode or anion-exchange sorbent is often suitable for phosphorylated compounds.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Add a known amount of stable isotope-labeled F6P internal standard.

    • Acidify the sample (e.g., with formic acid) to a pH where F6P is in the desired charge state for retention on the SPE sorbent.

    • Centrifuge to remove any initial precipitates.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with methanol.

    • Equilibrate the cartridge with an appropriate buffer (e.g., the same buffer used for sample pre-treatment).

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow and consistent flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove unretained matrix components. This step may need to be optimized to avoid elution of F6P.

  • Elution:

    • Elute F6P from the cartridge using a stronger solvent (e.g., a higher percentage of organic solvent or a change in pH).

  • Evaporation and Reconstitution:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • Analysis:

    • Inject the final sample into the HILIC-LC-MS/MS system.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent or Low F6P Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS for F6P. Add at the beginning of sample prep. check_is->implement_is No check_sample_prep Review Sample Preparation Method check_is->check_sample_prep Yes implement_is->check_sample_prep is_ppt Currently using Protein Precipitation (PPT)? check_sample_prep->is_ppt optimize_ppt Optimize PPT: - Solvent-to-sample ratio - Type of solvent (e.g., ACN, MeOH) check_sample_prep->optimize_ppt Optimize Current Method consider_spe Consider Solid-Phase Extraction (SPE) for cleaner extracts. is_ppt->consider_spe Yes check_chromatography Evaluate Chromatography (HILIC) is_ppt->check_chromatography No (Using SPE) consider_spe->check_chromatography optimize_ppt->check_chromatography poor_peak_shape Poor peak shape (tailing, splitting)? check_chromatography->poor_peak_shape optimize_hilic Optimize HILIC method: - Gradient profile - Mobile phase pH and buffer - Column equilibration poor_peak_shape->optimize_hilic Yes post_column_infusion Perform post-column infusion to identify ion suppression zone. Adjust gradient accordingly. poor_peak_shape->post_column_infusion No use_metal_free Use PEEK or metal-free LC components optimize_hilic->use_metal_free check_ms Review MS/MS Parameters use_metal_free->check_ms post_column_infusion->check_ms optimize_ms Optimize MS source parameters and MRM transitions. check_ms->optimize_ms end_good Problem Resolved optimize_ms->end_good end_bad Consult Instrument Specialist optimize_ms->end_bad Sample_Prep_Workflow start Start: Plasma Sample add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->add_is choose_method Choose Sample Preparation Method add_is->choose_method ppt Protein Precipitation (PPT) choose_method->ppt Simple & Fast spe Solid-Phase Extraction (SPE) choose_method->spe Cleaner Extract add_solvent Add 3 volumes of ice-cold Acetonitrile ppt->add_solvent pretreat Pre-treat Sample (e.g., acidify) spe->pretreat vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_reconstitute Dry Down and Reconstitute (Optional for PPT, Standard for SPE) supernatant->dry_reconstitute condition Condition SPE Cartridge pretreat->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute F6P wash->elute elute->dry_reconstitute analyze Analyze by HILIC-LC-MS/MS dry_reconstitute->analyze

References

How to prevent degradation of beta-D-Fructose 6-phosphate during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Best Practices for Preventing beta-D-Fructose 6-Phosphate (F6P) Degradation During Sample Preparation

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals preserve the integrity of this compound (F6P) during sample preparation for metabolomic analysis.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (F6P) degradation during sample prep?

There are two main causes of F6P degradation:

  • Enzymatic Degradation: F6P is a key intermediate in the glycolysis pathway.[1][2] After cell or tissue lysis, enzymes such as Phosphofructokinase-1 (PFK-1) remain active and will rapidly convert F6P to Fructose 1,6-bisphosphate, leading to artificially low measurements.[3][4] This continued metabolic activity is the most significant source of degradation.[5][6]

  • Chemical Instability: As a sugar phosphate, F6P is susceptible to chemical hydrolysis, particularly under acidic conditions. The phosphate ester bond is most labile near a pH of 4.[7] Exposure to strong acids or prolonged storage in acidic buffers can lead to the non-enzymatic loss of the phosphate group. Mild acid hydrolysis is a known method to convert fructose bisphosphates into fructose monophosphates like F6P.[1][8]

Q2: My F6P levels are consistently low or undetectable. What is the most likely issue?

Consistently low F6P levels are most often due to inefficient quenching of metabolic activity.[5] If enzymatic reactions are not stopped almost instantaneously upon sample collection, F6P will be consumed. The reactions involving glycolytic intermediates occur on a timescale of seconds.[6]

Troubleshooting Steps:

  • Review your quenching protocol: Is it fast enough? Metabolism must be arrested in less than a second. For cell cultures, this means rapidly plunging the sample into a pre-chilled quenching solution.[9]

  • Check your temperatures: Are you maintaining low temperatures throughout the entire process? Samples should be kept at -40°C or colder during quenching and extraction.[6][9]

  • Assess metabolite leakage: Are you using a quenching solution that could be causing cells to leak their contents? Some quenching methods using organic solvents can damage cell membranes, leading to the loss of intracellular metabolites.[6][9]

Q3: What is the best method to quench metabolism and preserve F6P?

The "gold standard" for quenching microbial and many mammalian cell cultures is the use of a cold methanol-based solution.[9] The goal of quenching is to instantly halt all enzymatic activity without compromising cell integrity, which could lead to metabolite leakage.[6][10]

Two highly effective and widely used methods are:

  • Cold Methanol Quenching: This involves rapidly adding the cell culture or tissue sample to a large volume of cold quenching solution (e.g., 60% methanol at -40°C or colder).[6][9] This method is praised for its ability to arrest enzymatic activity in under a second.[9]

  • Fast Filtration and Quenching: This is common for suspension cultures. Cells are rapidly filtered to remove the extracellular medium and then immediately washed with an ice-cold saline solution before being plunged into liquid nitrogen or a cold extraction solvent.[11][12] This minimizes carryover from the culture medium.

Q4: How does pH affect F6P stability during extraction and storage?

The pH of your extraction solvent and final sample buffer is critical. Sugar phosphomonoesters like F6P are most unstable and prone to hydrolysis around pH 4.[7] To ensure stability, maintain a neutral or slightly alkaline pH (pH 7.0 - 8.0) throughout the extraction and storage process.[13] If your protocol involves an acidic precipitation step, it should be performed as quickly as possible and at the lowest possible temperature.

Troubleshooting Guide: Low F6P Recovery

Use this flowchart to diagnose potential issues in your sample preparation workflow that may lead to the degradation of F6P.

G start Start: Low F6P Signal q1 Is your metabolic quenching near-instantaneous (<1 sec)? start->q1 a1_no Problem: Slow Quenching Solution: - For adherent cells, aspirate media  and add cold solvent directly to plate. - For suspension, rapidly inject culture  into pre-chilled quenching solution. q1->a1_no No q2 Are samples kept below -40°C throughout? q1->q2 Yes a2_no Problem: Temperature Fluctuation Solution: - Use dry ice or a pre-chilled  cooling block at all times. - Pre-cool all tubes, solvents,  and centrifuge rotors. q2->a2_no No q3 Is your extraction solvent pH neutral or slightly alkaline? q2->q3 Yes a3_no Problem: Acid Hydrolysis Solution: - Use buffered solvents (e.g., with  0.5 mM Tricine, pH 7.4). - Avoid prolonged exposure to  acidic conditions. q3->a3_no No q4 Have you checked for metabolite leakage? q3->q4 Yes a4_no Problem: Cell Lysis/Leakage Solution: - Analyze supernatant after quenching  for intracellular metabolites. - Use isotonic washing solutions (e.g.,  ice-cold 0.9% NaCl). [3] - Avoid pure methanol for quenching. [3] q4->a4_no No end_node If issues persist, consider an alternative extraction method or consult metabolomics standards. q4->end_node Yes

Caption: A flowchart for troubleshooting low F6P recovery.
Data & Comparative Analysis

Choosing the correct quenching method is a balance between speed, quenching efficiency, and minimizing metabolite leakage. Different cell types may respond differently to various methods.[12]

Quenching Method Cell Type / Organism Key Finding / Observation Recommendation Citations
Cold Methanol (60%) E. coli & S. cerevisiaeConsidered the most appropriate and "gold standard" method for quenching metabolism effectively.Highly recommended for microbial cells.[6][9]
Buffered Methanol CHO CellsUnsuitable as it compromised membrane integrity, leading to leakage.Not recommended for CHO cells.[12]
Fast Filtration + Cold Methanol Synechocystis sp.Demonstrated the highest quenching efficiency with minimal metabolite loss compared to direct cold methanol addition.Optimal for cyanobacteria and potentially other suspension cells.[12]
Cold Saline (0.9% NaCl) Suspended Animal CellsShowed very low cell disruption and no ATP leakage, indicating good membrane integrity.A good choice for washing cells during fast filtration protocols.[10][12]
Liquid Nitrogen GeneralProvides the most rapid temperature drop to halt enzymatic activity. Often used after a primary step like fast filtration.Excellent for preserving the metabolic state after initial sample collection.[10][11]
Experimental Protocols & Workflows
Protocol: Cold Methanol Quenching & Extraction for Adherent Mammalian Cells

This protocol is adapted from standard metabolomics procedures designed to minimize degradation of labile intermediates like F6P.[12][14]

Materials:

  • Quenching/Extraction Solvent: 80% Methanol / 20% Water (HPLC-grade), pre-chilled to -80°C.

  • Ice-cold 0.9% NaCl solution.

  • Cell scraper.

  • Dry ice.

Procedure:

  • Place the cell culture plate on a bed of dry ice to rapidly cool the cells and begin arresting metabolism.

  • Aspirate the culture medium completely.

  • Quickly wash the cell monolayer twice with a small volume of ice-cold 0.9% NaCl solution to remove any remaining extracellular medium.[12]

  • Immediately add a sufficient volume of -80°C quenching/extraction solvent to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[14]

  • Place the plate on dry ice for 10 minutes to ensure complete cell lysis and protein precipitation.

  • Using a pre-chilled cell scraper, scrape the cells into the solvent.

  • Collect the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.

  • Centrifuge at maximum speed (>14,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Store the extract at -80°C or proceed immediately to analysis (e.g., by LC-MS).[4]

Visualized Workflow

The following diagram illustrates the critical steps in the sample preparation workflow where F6P degradation can occur and highlights the necessary precautions.

G cluster_0 Sample Collection & Quenching cluster_crit1 Critical Point 1: Enzymatic Degradation cluster_1 Metabolite Extraction cluster_crit2 Critical Point 2: Chemical Degradation cluster_2 Analysis collect 1. Cell / Tissue Collection quench 2. Rapid Quenching (<-40°C Methanol or Liq. N2) collect->quench < 1 second extract 3. Extraction in Cold Solvent (Maintain low temp & neutral pH) quench->extract separate 4. Centrifugation (Pellet debris) extract->separate collect_supernatant 5. Collect Supernatant separate->collect_supernatant analyze 6. Store at -80°C or Analyze (LC-MS / HPLC) collect_supernatant->analyze

Caption: A workflow highlighting critical points for F6P preservation.
Biochemical Context: F6P in Glycolysis

Understanding the position of F6P in glycolysis is key to appreciating why rapid enzyme inactivation is so crucial. F6P is an intermediate that can be rapidly converted both forwards and backwards in the pathway.

G Simplified Glycolysis Pathway around F6P G6P Glucose 6-Phosphate PPP Pentose Phosphate Pathway G6P->PPP Diverts from Glycolysis PGI Phosphoglucose Isomerase G6P->PGI F6P β-D-Fructose 6-Phosphate F6P->PGI PFK1 Phosphofructokinase-1 (PFK-1) F6P->PFK1 ATP -> ADP F16BP Fructose 1,6-Bisphosphate PGI->F6P PFK1->F16BP

Caption: The central role of F6P in the upper glycolysis pathway.

As shown, Phosphofructokinase-1 (PFK-1) irreversibly commits F6P to the later stages of glycolysis.[15] This is a key regulatory and rate-limiting step, and its high activity in most cells necessitates immediate quenching to obtain an accurate measurement of the steady-state F6P concentration.[3]

References

Technical Support Center: Enhancing the Sensitivity of beta-D-Fructose 6-Phosphate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of beta-D-Fructose 6-phosphate (F6P). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of F6P detection methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Frequently Asked Questions (FAQs)

1. What are the most common methods for detecting this compound?

The most prevalent methods for F6P detection are enzyme-coupled assays and liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] Enzyme-coupled assays are often available as commercial kits and typically utilize a series of enzymatic reactions that result in a quantifiable colorimetric or fluorometric signal.[1][3][4] LC-MS offers high sensitivity and selectivity by separating F6P from other metabolites before detection by a mass spectrometer.[2]

2. How can I increase the sensitivity of my fluorometric F6P assay?

To enhance the sensitivity of a fluorometric assay, consider the following:

  • Use a plate reader with appropriate filter settings: Ensure the excitation and emission wavelengths on your instrument match the specifications of the fluorescent probe used in your assay.[1][4]

  • Optimize incubation times and temperatures: Adhere to the recommended incubation parameters in your assay protocol to ensure the enzymatic reactions proceed to completion.[5]

  • Select the appropriate microplate: For fluorescence assays, using black plates with clear bottoms is recommended to minimize background fluorescence and enhance signal detection.[1][3]

  • Prevent reagent degradation: Store all kit components at the recommended temperatures and protect them from light, especially the fluorescent probe.[3][4] Avoid repeated freeze-thaw cycles of reconstituted reagents.[3]

3. What are common interfering substances in F6P enzymatic assays?

Several substances can interfere with the enzymatic reactions in F6P assays, leading to inaccurate results. These include:

  • Endogenous enzymes in the sample: Enzymes present in biological samples can consume F6P or the intermediates of the assay, leading to lower-than-expected readings.[3] Deproteinization of the sample is recommended to remove these enzymes.[3]

  • Reducing agents: Substances like NADH and NADPH present in the sample can generate a background signal in many fluorometric assays.[1][3] A background control reaction, omitting the F6P converter enzyme, can be performed to subtract this background signal.[1][3]

  • Glucose-6-phosphate (G6P): As F6P is converted to G6P in the assay, pre-existing G6P in the sample will contribute to the final signal, leading to an overestimation of F6P concentration.[1][3] A background control is also necessary to correct for this.[3]

  • Other substances: Components like EDTA, ascorbic acid, SDS, and sodium azide can interfere with the assay and should be avoided in sample preparation.[5]

4. How should I prepare my samples for F6P analysis?

Proper sample preparation is crucial for accurate F6P measurement.

  • For cell and tissue samples: Rapid homogenization in an ice-cold buffer is necessary to preserve the metabolic state.[1][3] This is followed by centrifugation to remove insoluble material.[1][3]

  • Deproteinization: To remove interfering enzymes, deproteinization of the sample is highly recommended.[3] This can be achieved using a 10 kDa molecular weight cut-off (MWCO) spin filter or by perchloric acid (PCA) precipitation followed by neutralization with potassium hydroxide (KOH).[1][3]

  • For liquid samples: These can often be assayed directly after deproteinization.[1]

Data Presentation: Comparison of F6P Detection Methods

The following table summarizes the quantitative data for various F6P detection methods to facilitate easy comparison.

MethodDetection RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Sample Type(s)
Fluorometric Assay Kits
Sigma-Aldrich (MAK020)0.1–0.5 nmol~1 µMNot SpecifiedCell and Tissue Lysates
Abcam (ab204720)0.01 to 0.5 nmol≤ 1 µMNot SpecifiedCell and Tissue Lysates
Assay Genie (BN00913)0.01 to 0.5 nmol~1 µMNot SpecifiedCell and Tissue Lysates, Liquid Samples
APExBIO (K689)0.01 to 0.5 nmol~1 µMNot SpecifiedVarious Samples
LC-MS/MS
LC-ESI-MS50-400 µM (Linearity)0.44 µM1.47 µMIn Vitro Enzyme Reactions

Experimental Protocols

Detailed Methodology for Enzyme-Coupled Fluorometric Assay

This protocol provides a general framework for the detection of F6P using a commercial fluorometric assay kit. Refer to the specific kit manual for precise reagent volumes and incubation times.

  • Reagent Preparation:

    • Allow all kit components to reach room temperature before use.

    • Reconstitute lyophilized reagents (enzyme mix, converter, substrate mix, and standard) with the provided assay buffer or ultrapure water as instructed in the kit manual.

    • Prepare a serial dilution of the F6P standard to generate a standard curve.

  • Sample Preparation:

    • Homogenize cell (e.g., 5 x 10^6) or tissue (e.g., 10-100 mg) samples in 2-3 volumes of ice-cold PBS or other suitable buffer.[1]

    • Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to remove insoluble material.[1]

    • Deproteinize the supernatant using a 10 kDa MWCO spin filter or perchloric acid precipitation.[1][3]

    • Adjust the final volume of the prepared sample with the assay buffer.

  • Assay Procedure:

    • Add standards and samples to a 96-well black plate with a clear bottom.

    • For each sample, prepare a parallel background control well.

    • Prepare a Master Reaction Mix containing the assay buffer, probe, enzyme mix, converter, and substrate mix according to the kit's instructions.

    • Prepare a Background Control Mix that is identical to the Master Reaction Mix but omits the F6P Converter.[3]

    • Add the Master Reaction Mix to the standard and sample wells.

    • Add the Background Control Mix to the background control wells.

    • Incubate the plate at 37°C for the time specified in the manual (typically 5-30 minutes), protected from light.[3]

    • Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1][3]

  • Data Analysis:

    • Subtract the fluorescence reading of the 0 standard (blank) from all standard and sample readings.

    • For each sample, subtract the background control reading from the sample reading to obtain the corrected fluorescence.

    • Plot the standard curve of corrected fluorescence versus the amount of F6P.

    • Determine the F6P concentration in the samples from the standard curve.

Detailed Methodology for LC-MS/MS Detection

This protocol is based on a published LC-ESI-MS method for the quantification of F6P.[6]

  • Sample Preparation (for in vitro enzyme assays):

    • The reaction mixture is analyzed directly or after appropriate dilution.

  • Chromatographic Separation:

    • Column: Phenomenex Luna NH2 column (150 mm x 2.0 mm i.d.).[6]

    • Mobile Phase: A gradient of 5 mM triethylamine acetate buffer and acetonitrile (ACN). A typical starting condition is 80:20 (ACN:buffer).[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Gradient: A linear pH gradient from pH 9 to 10 over 15 minutes can be employed for optimal separation.[6]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative polarity.[6]

    • Scan Mode: Full scan from m/z 100-450 and Selected Ion Monitoring (SIM) for the F6P anion at m/z = 259.[6]

  • Data Analysis:

    • Quantification is performed by comparing the peak area of F6P in the sample to a standard curve generated from known concentrations of F6P.

Troubleshooting Guides

Fluorometric Enzyme-Coupled Assays
ProblemPossible CauseSuggested Solution
No or Low Signal Reagents not at room temperature.Allow all reagents to equilibrate to room temperature before use.[5]
Expired or improperly stored reagents.Check the expiration date and storage conditions of all kit components.[5]
Incorrect plate reader settings.Verify the excitation and emission wavelengths are correct for the fluorophore.[1]
Enzyme inactivity due to improper handling.Avoid repeated freeze-thaw cycles of enzymes. Keep enzymes on ice during use.[3]
High Background Contaminated reagents or water.Use fresh, high-quality reagents and ultrapure water.
Presence of endogenous NADH, NADPH, or G6P in the sample.Run a background control for each sample by omitting the F6P Converter enzyme and subtract this value.[1][3]
Autofluorescence of the sample.Check the fluorescence of the sample in the absence of assay reagents.
Incorrect plate type.Use black plates with clear bottoms for fluorescence assays to minimize background.[1]
Erratic Readings Pipetting errors.Ensure accurate and consistent pipetting. Use calibrated pipettes.[5]
Incomplete mixing of reagents in wells.Mix the plate gently on a horizontal shaker or by pipetting up and down after adding the reaction mix.[1]
Air bubbles in the wells.Be careful during pipetting to avoid introducing air bubbles. Centrifuge the plate briefly if bubbles are present.[5]
Temperature variation across the plate.Ensure even temperature distribution during incubation. Avoid stacking plates.
Poor Standard Curve Improper dilution of the standard.Double-check calculations and pipetting for the standard dilutions. Prepare fresh dilutions for each experiment.
Reagent degradation.Use freshly prepared or properly stored reagents.
Sample Readings Outside Linear Range Sample concentration is too high or too low.Dilute or concentrate the sample so that the readings fall within the linear range of the standard curve.[5]
LC-MS/MS Analysis
ProblemPossible CauseSuggested Solution
Poor Peak Shape or Tailing Incompatible mobile phase or pH.Optimize the mobile phase composition and pH.
Column degradation.Replace the column.
Low Signal Intensity / Ion Suppression Matrix effects from co-eluting compounds.Improve sample cleanup procedures (e.g., solid-phase extraction). Modify the chromatographic method to better separate the analyte from interfering matrix components.
Inefficient ionization.Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the LC system is properly maintained and calibrated. Degas the mobile phase.
Column temperature variation.Use a column oven to maintain a consistent temperature.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system.
Carryover from previous injections.Implement a thorough wash step between sample injections.

Visualizations

Signaling Pathway: F6P in Glycolysis and the Pentose Phosphate Pathway

Caption: F6P is a key intermediate at the intersection of glycolysis and the pentose phosphate pathway.

Experimental Workflow: Fluorometric F6P Assay

F6P_Assay_Workflow Experimental Workflow for Fluorometric F6P Detection start Start sample_prep Sample Preparation (Homogenization, Centrifugation, Deproteinization) start->sample_prep reagent_prep Reagent Preparation (Standards, Buffers, Enzyme Mixes) start->reagent_prep plate_setup Plate Setup (Add Standards, Samples, and Background Controls) sample_prep->plate_setup reagent_prep->plate_setup add_reaction_mix Add Reaction Mix (Master Mix & Background Mix) plate_setup->add_reaction_mix incubation Incubation (e.g., 37°C, 5-30 min, dark) add_reaction_mix->incubation read_fluorescence Measure Fluorescence (e.g., Ex/Em = 535/587 nm) incubation->read_fluorescence data_analysis Data Analysis (Subtract Background, Generate Standard Curve, Calculate Concentration) read_fluorescence->data_analysis end End data_analysis->end

Caption: A typical workflow for quantifying F6P using an enzyme-coupled fluorometric assay.

Logical Relationship: Troubleshooting Fluorometric Assays

Troubleshooting_Flowchart Troubleshooting Decision Tree for Fluorometric F6P Assays cluster_problems Identify the Primary Issue cluster_solutions_no_signal Solutions for No/Low Signal cluster_solutions_high_bg Solutions for High Background cluster_solutions_erratic Solutions for Erratic Readings start Assay Problem Encountered no_signal No or Low Signal start->no_signal Is the signal absent or weak? high_background High Background start->high_background Is the background signal high? erratic_readings Erratic Readings start->erratic_readings Are the replicate readings inconsistent? sol_reagents 1. Check reagent prep & storage. 2. Verify instrument settings. 3. Confirm enzyme activity. no_signal->sol_reagents sol_bg_control 1. Run background controls. 2. Use fresh, clean reagents. 3. Use appropriate microplates. high_background->sol_bg_control sol_pipetting 1. Check pipetting technique. 2. Ensure proper mixing. 3. Avoid air bubbles. erratic_readings->sol_pipetting end Problem Resolved sol_reagents->end sol_bg_control->end sol_pipetting->end

Caption: A logical guide to troubleshooting common issues in fluorometric F6P assays.

References

Technical Support Center: Accurate Measurement of beta-D-Fructose 6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate measurement of beta-D-Fructose 6-Phosphate (F6P). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in a Fructose-6-Phosphate assay?

A1: Interference in F6P assays can arise from several sources. Endogenous enzymes in your sample can consume or convert F6P, leading to inaccurate readings.[1][2] Additionally, the presence of NADH, NADPH, or Glucose-6-Phosphate (G6P) in the sample can generate background signals in fluorometric and spectrophotometric assays.[1][2] To mitigate these issues, deproteinization of samples is recommended, either through a perchloric acid/KOH protocol or by using a 10 kDa molecular weight cut-off spin filter.[1][2] For background from NADH, NADPH, or G6P, a background control reaction that omits the F6P converter enzyme can be performed and the result subtracted from the sample readings.[1][2]

Q2: My standard curve has low linearity or a poor correlation coefficient (R² value). What are the possible causes and solutions?

A2: A suboptimal standard curve is often due to inaccurate preparation of the standards or issues with the assay reagents. Ensure that the F6P standard is correctly reconstituted and serially diluted.[1][2] It is also crucial to allow all reagents, especially the assay buffer, to equilibrate to room temperature before use, as cold reagents can affect enzyme kinetics.[2] Avoid repeated freeze-thaw cycles of the enzyme mix and other reconstituted reagents by preparing aliquots.[1] Finally, ensure thorough mixing of the reaction components in each well before incubation.[2]

Q3: The fluorescence/absorbance signal in my samples is too low or undetectable. How can I troubleshoot this?

A3: A low or absent signal can be due to several factors. Firstly, check that the plate reader is set to the correct excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for many fluorometric kits).[1][2] For fluorescent assays, using black plates with clear bottoms is recommended to enhance sensitivity and reduce background.[2] Ensure that the F6P concentration in your samples is within the detection range of the assay.[1][2] If you suspect low F6P levels, minimize sample dilution.[1] Also, confirm that all reconstituted reagents, particularly the enzymes, are active and have not expired.[1]

Q4: I am observing high background noise in my assay. What are the likely causes?

A4: High background can be caused by contamination of reagents or samples.[3] Using high-purity water and reagents is crucial.[4] As mentioned, NADH, NADPH, and G6P in the sample can contribute to background.[1][2] Another potential issue is light exposure; protect the reaction plate from light during incubation.[2] Running a "no-enzyme" or "no-substrate" control can help identify the source of the high background.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Assay Not Working Use of ice-cold assay buffer.[1]Ensure the assay buffer is at room temperature before use.[1][2]
Omission of a step in the protocol.[1]Carefully follow the provided experimental protocol.[1][2]
Incorrect plate reader settings.[2]Verify the filter settings and wavelengths on the instrument.[2]
Inappropriate plate type for the assay.For fluorescence assays, use black plates with clear bottoms to maximize signal and minimize crosstalk.[2]
Inconsistent Readings Between Replicates Inadequate mixing of reagents and samples.Mix well by pipetting or using a horizontal shaker after adding the reaction mix.[2]
Pipetting errors.Calibrate and use appropriate pipettes for the volumes being dispensed.
Temperature variation across the plate.Ensure the plate is incubated at a uniform temperature.
Unexpected Results Contamination of assay components.[3]Use fresh, high-quality reagents and sterile techniques.[4]
Presence of interfering substances in the sample.Deproteinize samples and run appropriate background controls.[1][2]
Incorrect sample preparation.Follow the recommended sample preparation protocol for your sample type (e.g., tissue, cells, liquid).[1][2]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for commercially available Fructose-6-Phosphate assay kits.

Table 1: Standard Curve Parameters

Parameter Value Notes
Standard Range 0.1 - 0.5 nmol/wellThis is a typical range for many fluorometric assays.[1][2]
Detection Sensitivity ~ 1 µMThe lower limit of detection for F6P in the sample.[5]
Standard Preparation Serial dilution of a stock solution (e.g., 100 mM).[1][2]It is critical to perform accurate dilutions for a reliable standard curve.

Table 2: Instrument Settings for Fluorometric Assay

Parameter Wavelength (nm)
Excitation 535
Emission 587
These are common wavelengths; always refer to your specific assay kit's protocol.[1][2]

Experimental Protocols

Protocol 1: Spectrophotometric Measurement of Fructose-6-Phosphate

This protocol is based on a coupled enzyme reaction where the production of NADPH is measured at 340 nm.[6]

1. Reagent Preparation:

  • Assay Buffer: 300 mM Triethanolamine HCl, pH 7.6.[6]

  • Cofactor Solution: 20.0 mM β-NADP. Prepare fresh.[6]

  • Enzyme Solution 1 (G-6-PDH): Prepare a solution of Glucose-6-Phosphate Dehydrogenase at 100 units/ml in cold assay buffer immediately before use.[6]

  • Enzyme Solution 2 (PGI): Prepare a solution of Phosphoglucose Isomerase at 100 units/ml in cold assay buffer immediately before use.[6]

  • F-6-P Standard: Prepare a stock solution and serial dilutions in deionized water.

2. Assay Procedure:

  • Pipette the following into suitable cuvettes:

    • 1.80 ml Assay Buffer

    • 0.10 ml 300 mM MgCl₂

    • 0.05 ml β-NADP solution

    • 0.01 ml G-6-PDH solution

    • A variable amount of F-6-P standard or sample.

    • Adjust the final volume with deionized water to 2.96 ml.

  • Mix by inversion and incubate for approximately 10 minutes to allow any endogenous Glucose-6-Phosphate to react. Record the initial absorbance at 340 nm (A1).

  • To initiate the reaction for F-6-P, add 0.01 ml of PGI solution.

  • Mix immediately by inversion and allow the reaction to proceed to completion (approximately 10 minutes).[6]

  • Record the final absorbance at 340 nm (A2).[6]

  • Calculate the change in absorbance (ΔA = A2 - A1).

  • Plot a standard curve of ΔA versus the known concentrations of the F-6-P standards.

  • Determine the F-6-P concentration in the samples from the standard curve.

Visualizations

Signaling Pathway Diagram

F6P_Measurement_Pathway cluster_reaction Coupled Enzymatic Reaction cluster_detection Detection F6P β-D-Fructose 6-Phosphate G6P Glucose 6-Phosphate F6P->G6P Phosphoglucose Isomerase (PGI) NADP NADP+ 6PG 6-Phospho-glucono- δ-lactone G6P->6PG Glucose-6-Phosphate Dehydrogenase (G6PDH) NADPH NADPH NADP->NADPH Detection Measure Increase in Absorbance/Fluorescence NADPH->Detection Signal

Caption: Coupled enzymatic reaction for the measurement of β-D-Fructose 6-Phosphate.

Experimental Workflow Diagram

F6P_Assay_Workflow SamplePrep 1. Sample Preparation (Homogenization, Deproteinization) PlateSetup 3. Add Standards & Samples to Plate SamplePrep->PlateSetup StdCurve 2. Prepare Standard Curve StdCurve->PlateSetup ReactionMix 4. Prepare & Add Reaction Mix PlateSetup->ReactionMix Incubate 5. Incubate at 37°C (Protect from light) ReactionMix->Incubate Measure 6. Measure Fluorescence/Absorbance Incubate->Measure Analyze 7. Data Analysis Measure->Analyze

Caption: General experimental workflow for a Fructose-6-Phosphate assay.

References

Technical Support Center: Quantifying Low Levels of beta-D-Fructose 6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of beta-D-Fructose 6-phosphate (F6P). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in measuring low levels of this critical metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying low levels of this compound?

A1: The primary methods for quantifying low levels of F6P are enzyme-coupled assays and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Enzyme-coupled assays are often available as commercial kits and offer high sensitivity through fluorometric or colorimetric detection.[2] LC-MS provides high selectivity and sensitivity, allowing for the simultaneous detection of multiple metabolites and providing structural information.[1][3] High-Performance Liquid Chromatography (HPLC) with other detectors like UV or evaporative light scattering detectors (ELSD) can also be used, sometimes requiring derivatization of F6P to enhance detection.[1][4]

Q2: Why is sample preparation so critical for accurate F6P quantification?

A2: Proper sample preparation is crucial to prevent the degradation of F6P and to remove interfering substances.[1] F6P is an intermediate in active metabolic pathways like glycolysis, and its levels can change rapidly.[2][5] Therefore, rapid quenching of metabolic activity and proper storage, typically at -80°C, are essential.[1] Additionally, proteins and other enzymes in the sample can consume or convert F6P, leading to inaccurate measurements. Deproteinization, often using methods like perchloric acid precipitation followed by neutralization or ultrafiltration with a 10 kDa molecular weight cut-off (MWCO) spin filter, is a critical step.[2][5]

Q3: What are common interfering substances in F6P assays?

A3: In enzyme-coupled assays, substances that can interfere with the detection chemistry are a primary concern. Specifically, NADH, NADPH, and Glucose 6-phosphate (G6P) can generate background signals in many commercial kits.[2][5] To mitigate this, a background control reaction omitting the F6P converter enzyme should be run for each sample.[5] For LC-MS analysis, isomeric sugars and other structurally similar phosphorylated compounds can potentially interfere if not properly separated chromatographically.

Q4: How can I improve the sensitivity of my F6P measurement?

A4: To enhance sensitivity, consider the following:

  • For enzyme-coupled assays: Opt for a fluorometric detection method over a colorimetric one, as fluorescence-based assays are generally more sensitive.[2] Ensure that the assay buffer is at room temperature and that all reagents are properly reconstituted and stored.[2][5]

  • For LC-MS: Optimize the ionization source parameters and consider using a more sensitive instrument if available. Derivatization of F6P can also improve its ionization efficiency and chromatographic behavior.[1]

  • For all methods: Concentrate your sample if possible, but be mindful of concentrating potential inhibitors as well. Minimize sample dilutions to keep the F6P concentration within the detectable range.[5]

Troubleshooting Guides

Issue 1: Low or No Signal in Enzyme-Coupled Assay
Possible Cause Suggested Solution
Incorrect Reagent Preparation or Storage Ensure all lyophilized components are fully reconstituted according to the manufacturer's protocol. Avoid repeated freeze-thaw cycles of reconstituted enzymes and standards. Store all components at the recommended temperature, typically -20°C.[2][5]
Assay Buffer is Too Cold Allow the assay buffer to warm to room temperature before use.[2][5]
Degraded F6P in Sample Samples were not properly quenched or stored. Ensure rapid homogenization in ice-cold buffer and immediate storage at -80°C for future use. Avoid leaving samples at room temperature.[1]
Incorrect Wavelength/Filter Settings Verify that the plate reader is set to the correct excitation and emission wavelengths for the fluorometric probe used in the assay (e.g., λex = 535 nm/λem = 587 nm).[2]
Inactive Enzymes The enzyme mix may have lost activity due to improper storage or handling. Use fresh reagents or a new kit.
Issue 2: High Background Signal in Enzyme-Coupled Assay
Possible Cause Suggested Solution
Presence of Interfering Substances Samples may contain endogenous NADH, NADPH, or G6P.[2][5] For each sample, prepare a parallel background control reaction that omits the F6P Converter enzyme. Subtract the background reading from the sample reading.[5]
Contaminated Reagents One of the assay components may be contaminated. Run a blank reaction with only the assay buffer and reaction mix to check for contamination.
Incorrect Plate Type For fluorescence assays, use black plates with clear bottoms to minimize background fluorescence and well-to-well crosstalk.[2]
Issue 3: Poor Peak Shape or Low Sensitivity in LC-MS Analysis
Possible Cause Suggested Solution
Suboptimal Chromatographic Separation Optimize the mobile phase composition and gradient. HILIC or anion-exchange columns are often used for phosphorylated sugars.[3][6] A Phenomenex Luna NH2 column with a mobile phase of triethylamine acetate buffer and acetonitrile has been shown to be effective.[3][7][8]
Matrix Effects Endogenous compounds in the sample matrix can suppress or enhance the ionization of F6P. Ensure thorough sample cleanup, including deproteinization.[9] Consider using a stable isotope-labeled internal standard to correct for matrix effects.
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). F6P is typically detected in negative ion mode.[3][7][8]
Analyte Degradation in the System Ensure the pH of the mobile phase is compatible with F6P stability.

Quantitative Data Summary

Table 1: Performance Characteristics of an LC-ESI-MS Method for F6P Quantification

ParameterValueReference
Linearity Range50 - 400 µM[3]
Limit of Detection (LOD)0.44 µM[3][8]
Limit of Quantification (LOQ)1.47 µM[3][8]
Inter- and Intraday Precision (RSD)1.0 - 6.3%[3][8]

Table 2: Detection Ranges of Commercial F6P Assay Kits

Detection MethodTypical Detection Range (per well)Reference
Fluorometric0.01 - 0.5 nmoles[5]
Fluorometric0.1 - 0.5 nmoles[2]

Experimental Protocols

Protocol 1: F6P Quantification using a Fluorometric Enzyme-Coupled Assay

This protocol is a general guideline based on commercially available kits.[2][5] Always refer to the specific manufacturer's instructions.

1. Sample Preparation: a. For tissues (10-100 mg) or cells (~5 x 10^6), rapidly homogenize in 2-3 volumes of ice-cold PBS or other suitable buffer.[2][5] b. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[2] c. Deproteinize the supernatant using a 10 kDa MWCO spin filter.[2][5]

2. Standard Curve Preparation: a. Prepare a 1 mM stock solution of F6P standard. b. Perform serial dilutions to create standards ranging from 0 to 0.5 nmol/well. c. Add the standards to a 96-well black plate with a clear bottom. d. Adjust the volume of each well to 50 µL with the provided assay buffer.

3. Reaction Setup: a. Add 50 µL of your deproteinized sample to duplicate wells. b. For each sample, prepare a background control well containing 50 µL of the sample. c. Prepare a Reaction Mix containing the F6P Enzyme Mix, Converter, Substrate, and Probe in the assay buffer. d. Prepare a Background Control Mix that is identical to the Reaction Mix but omits the F6P Converter.[5] e. Add 50 µL of the Reaction Mix to the standard and sample wells. f. Add 50 µL of the Background Control Mix to the background control wells.

4. Measurement: a. Incubate the plate for 5-15 minutes at 37°C, protected from light.[5] b. Measure the fluorescence at Ex/Em = 535/587 nm.

5. Data Analysis: a. Subtract the fluorescence of the 0 nmol standard (blank) from all readings. b. For each sample, subtract the background control reading from the sample reading. c. Plot the standard curve and determine the concentration of F6P in the samples.

Protocol 2: F6P Quantification by LC-ESI-MS

This protocol is based on a published method for the separation and quantification of F6P.[3][7][8]

1. Sample Preparation: a. Perform metabolic quenching and extraction of metabolites using a cold solvent mixture (e.g., methanol/water). b. Centrifuge to pellet proteins and other debris. c. Collect the supernatant for analysis.

2. LC Separation: a. Column: Phenomenex Luna NH2 (150 mm x 2.0 mm).[3][7][8] b. Mobile Phase: A: 5 mM triethylamine acetate buffer, B: Acetonitrile. c. Gradient: 80:20 (A:B) with a linear pH gradient from 9 to 10 over 15 minutes.[3][7][8] d. Flow Rate: 0.3 mL/min.[3][7][8]

3. MS Detection: a. Ionization Mode: Electrospray Ionization (ESI), Negative.[3][7][8] b. Detection Mode: Selected Ion Monitoring (SIM) for the F6P anion at m/z = 259.[3][7][8] c. Full Scan Range (for confirmation): 100-450 m/z.[3][7][8]

4. Quantification: a. Prepare a standard curve of F6P in a matrix similar to the samples. b. Integrate the peak area for the m/z 259 ion. c. Quantify the F6P concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

glycolysis_pathway Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P Hexokinase F6P Fructose 6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose 1,6-Bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP G3P Glyceraldehyde 3-P F16BP->G3P DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate ...

Caption: Key steps of the Glycolysis pathway highlighting Fructose 6-Phosphate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Cell/Tissue Sample Homogenize Homogenization (ice-cold buffer) Sample->Homogenize Centrifuge Centrifugation (13,000 x g) Homogenize->Centrifuge Deproteinize Deproteinization (10 kDa Filter) Centrifuge->Deproteinize Assay Enzyme-Coupled Assay or LC-MS Deproteinize->Assay Data Data Acquisition Assay->Data Quant Quantification Data->Quant

Caption: General experimental workflow for F6P quantification.

troubleshooting_guide Start Low or No Signal? CheckReagents Check Reagent Prep & Storage Start->CheckReagents Yes HighBackground High Background? Start->HighBackground No CheckTemp Warm Assay Buffer to Room Temp CheckReagents->CheckTemp CheckWavelength Verify Plate Reader Wavelengths CheckTemp->CheckWavelength CheckWavelength->Wavelength_edge RunBackgroundCtrl Run Background Control (Omit Converter) HighBackground->RunBackgroundCtrl Yes Resolved Issue Resolved HighBackground->Resolved No CheckPlates Use Black Plates for Fluorescence RunBackgroundCtrl->CheckPlates CheckPlates->Plates_edge Wavelength_edge->Resolved Plates_edge->Resolved

Caption: Logical troubleshooting flow for enzyme-coupled F6P assays.

References

Strategies for improving reproducibility in beta-D-Fructose 6-phosphate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of beta-D-Fructose 6-phosphate (F6P) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay?

A1: The quantification of Fructose-6-phosphate (F6P) is typically achieved through a coupled enzyme reaction. In this process, F6P is converted to glucose-6-phosphate (G6P). Subsequently, G6P is oxidized, leading to the generation of a product that can be measured, often a fluorescent or colorimetric signal.[1][2] This product is proportional to the amount of F6P present in the sample.[3]

Q2: What are common sources of background signal in an F6P assay?

A2: Substances such as NADH, NADPH, and glucose-6-phosphate (G6P) present in the samples can generate background signals in the assay.[1][3] To mitigate the impact of these interfering substances, it is recommended to run a blank sample for each test sample. This blank should contain the reaction mix but omit the Fructose-6-Phosphate Converter.[1][3]

Q3: How should I prepare my samples before running the assay?

A3: For liquid samples, deproteinization using a 10 kDa molecular weight cut-off (MWCO) spin filter is often recommended before proceeding with the assay.[1][3] For tissue or cell samples, they should be homogenized in an ice-cold buffer (like PBS) and then centrifuged to remove insoluble material.[1][3] The resulting supernatant should also be deproteinized with a 10 kDa MWCO spin filter.[3]

Q4: Why is it important for the assay buffer to be at room temperature?

A4: Using a cold assay buffer can negatively impact the enzymatic reactions central to the assay, potentially leading to inaccurate results.[1][3] It is crucial to allow the assay buffer to warm to room temperature before use to ensure optimal enzyme activity.[3]

Q5: What type of microplate should I use for a fluorescence-based F6P assay?

A5: For fluorescence-based assays, it is recommended to use black plates with clear bottoms.[3] White plates can also enhance the sensitivity of fluorescent assays and are highly recommended.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your F6P assay experiments.

Problem Possible Cause Suggested Solution
No or low signal Omission of a step in the protocol.Carefully review and precisely follow the technical bulletin or protocol.[1][3]
Incorrect plate reader wavelength settings.Verify and adjust the filter settings of the instrument to the specified excitation and emission wavelengths (e.g., λex = 535 nm/λem = 587 nm).[3]
Inactive enzymes or reagents.Ensure all kit components, especially enzymes, have been stored correctly at –20°C and protected from light. Avoid repeated freeze-thaw cycles.[1][3] Reconstitute enzyme mixes with the provided assay buffer and use within the recommended timeframe (e.g., two months).[1][3]
Insufficient incubation time or incorrect temperature.Ensure the incubation is carried out for the specified duration (e.g., 5 minutes) at the correct temperature (e.g., 37°C) and protected from light.[1][3]
High background Contamination of reagents or samples.Use fresh, ultrapure water for all reagent preparations.[3] Ensure proper handling to avoid cross-contamination.
Presence of interfering substances in the sample.Run a background control for each sample by omitting the F6P Converter from the reaction mix. Subtract this background reading from your sample reading.[1] Consider deproteinizing samples to remove enzymes that might consume or produce F6P.[1]
Inconsistent results between replicates Pipetting errors.Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Incomplete mixing.Mix well after adding the reaction mix to each well, either by using a horizontal shaker or by pipetting.[3]
Temperature variation across the plate.Ensure the entire plate is incubated at a uniform temperature.
Assay signal is outside the standard curve range Sample concentration is too high or too low.Test several dilutions of unknown samples to ensure the readings fall within the linear range of the standard curve.[1][3]

Experimental Protocols

Standard Fluorometric F6P Assay Protocol

This protocol is a generalized procedure based on commercially available kits. Always refer to your specific kit's manual for detailed instructions.

  • Reagent Preparation:

    • Allow the F6P Assay Buffer to come to room temperature before use.[1][3]

    • Warm the F6P Probe to room temperature to melt the DMSO.[1][3]

    • Reconstitute the F6P Enzyme Mix, Converter, and Substrate Mix with the F6P Assay Buffer. Mix by pipetting and store on ice during use.[1][3]

    • Prepare a 100 mM F6P Standard solution by reconstituting the standard in ultrapure water.[1][3]

  • Standard Curve Preparation:

    • Prepare a series of dilutions from the F6P standard solution to create a standard curve (e.g., 0, 0.1, 0.2, 0.3, 0.4, and 0.5 nmol/well).[1][3]

    • Add the appropriate volume of each standard to duplicate wells of a 96-well plate.

    • Adjust the volume in each well to 50 µL with F6P Assay Buffer.[1][3]

  • Sample Preparation:

    • Prepare your samples (as described in the FAQs) and add 1-50 µL into duplicate wells.

    • Bring the final volume in each sample well to 50 µL with F6P Assay Buffer.[1]

  • Reaction Mix Preparation and Incubation:

    • Prepare a Reaction Mix for the standards and samples, and a separate Background Reaction Mix (omitting the F6P Converter) for the sample background controls.[1]

    • Add 50 µL of the appropriate Reaction Mix to each well.[1][3]

    • Mix well and incubate at 37°C for 5 minutes, protected from light.[1][3]

  • Measurement and Calculation:

    • Measure the fluorescence intensity at Ex/Em = 535/587 nm.[1][3]

    • Subtract the 0 standard reading from all standard readings.

    • Plot the standard curve.

    • Subtract the background control reading from each sample reading.

    • Determine the F6P concentration in your samples using the standard curve.[3]

Visualizations

F6P_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Probe, Enzymes, Standard) plate_loading Load Standards and Samples into 96-well Plate reagent_prep->plate_loading sample_prep Sample Preparation (Homogenization, Deproteinization) sample_prep->plate_loading std_curve Standard Curve Preparation std_curve->plate_loading reaction_mix Add Reaction Mix plate_loading->reaction_mix incubation Incubate at 37°C reaction_mix->incubation measurement Measure Fluorescence (Ex/Em = 535/587 nm) incubation->measurement calculation Calculate F6P Concentration measurement->calculation

Caption: General workflow for a fluorometric this compound assay.

Troubleshooting_Logic cluster_low_signal Low or No Signal cluster_high_bg High Background cluster_poor_repro Poor Reproducibility start Inconsistent or Unexpected Results check_protocol Review Protocol Steps start->check_protocol run_blank Run Sample Blanks (No F6P Converter) start->run_blank check_pipetting Verify Pipetting Technique start->check_pipetting check_wavelength Verify Plate Reader Settings check_protocol->check_wavelength check_reagents Check Reagent Stability check_wavelength->check_reagents solution Implement Corrective Actions check_reagents->solution check_contamination Assess Reagent/Sample Purity run_blank->check_contamination check_contamination->solution ensure_mixing Ensure Thorough Mixing check_pipetting->ensure_mixing uniform_temp Check for Uniform Incubation Temp. ensure_mixing->uniform_temp uniform_temp->solution

References

Technical Support Center: High-Throughput Screening of beta-D-Fructose 6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) assays for beta-D-Fructose 6-phosphate (F6P).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Assay Issues

Q1: My assay signal is weak or absent, even in my positive controls. What are the common causes?

A1: Weak or no signal can stem from several factors:

  • Reagent Degradation: Ensure that all enzymes, substrates, and cofactors are stored at their recommended temperatures and have not expired. Particularly, enzymes are sensitive to temperature fluctuations. Thaw all components properly before use; for example, assay buffers should be at room temperature to function optimally.[1][2][3]

  • Incorrect Reagent Concentration: Verify the concentrations of all stock solutions. Inaccurate dilutions can lead to suboptimal reaction conditions. Use calibrated pipettes to avoid errors, especially when handling small volumes.[1]

  • Suboptimal Assay Conditions: The pH, temperature, and incubation time of the assay are critical. Ensure that the assay buffer has the correct pH and that the incubation steps are performed at the specified temperature for the recommended duration.[1][2]

  • Inactive Enzyme: The coupling enzymes or the primary enzyme being screened may be inactive. It is advisable to test the activity of each enzyme individually with a known substrate to confirm functionality.[4]

Q2: I'm observing a high background signal in my negative control wells. What could be the issue?

A2: High background can obscure the signal from your hits and is often caused by:

  • Autofluorescence of Assay Components or Test Compounds: Components in the assay media (like phenol red or serum) or the test compounds themselves can fluoresce at the excitation and emission wavelengths of the assay, leading to a high background.[4][5] To mitigate this, consider using phenol red-free media and running a control plate with compounds but without cells or enzymes to measure their intrinsic fluorescence.[4][6]

  • Contaminated Reagents: Contamination in your assay buffer or other reagents can lead to a high background signal.[4] Using fresh, high-quality reagents is recommended.

  • Non-specific Binding: In fluorescence-based assays, non-specific binding of antibodies or fluorescent probes can be a source of high background.[4] Optimizing blocking steps and antibody concentrations can help reduce this.

Q3: My assay results are showing significant plate-to-plate variability or drift. How can I address this?

A3: Assay drift, a gradual change in signal over a run, can be caused by:

  • Reagent Instability: Reagents may degrade over the course of a long screening run. Prepare fresh reagents and keep them on ice if necessary.

  • Temperature and Evaporation Effects: Fluctuations in temperature across the incubator or evaporation from the wells (especially at the edges of the plate, known as the "edge effect") can impact enzyme kinetics. Using plates with lids and ensuring a humidified environment can help. Randomizing the layout of samples and controls on the plates can also help to statistically mitigate these effects.

  • Instrument Instability: Ensure the plate reader is properly warmed up and calibrated before starting the assay.

Fluorescence-Based Assay Specific Issues

Q4: I am using a fluorescence-based assay and suspect my hit compounds are autofluorescent. How can I confirm and correct for this?

A4: Autofluorescence from test compounds is a common cause of false positives in fluorescence-based HTS.[4]

  • Confirmation: To check for autofluorescence, run a counter-screen where the "hit" compounds are added to wells containing all assay components except the target enzyme or substrate that initiates the fluorescent signal. An increase in fluorescence in these wells indicates that the compound itself is fluorescent.[7]

  • Correction: If a compound is found to be autofluorescent, you can subtract the background fluorescence from the compound-only control wells from the wells containing the complete assay mixture.[6] Alternatively, using a different fluorescent probe with excitation and emission wavelengths that do not overlap with the absorbance spectrum of the interfering compound can be effective.[4]

Q5: My fluorescence signal is decreasing at higher concentrations of my test compound. What could be causing this?

A5: A decrease in signal with increasing compound concentration could be due to fluorescence quenching.[4] This occurs when the test compound absorbs the excitation light or the emitted light from the fluorophore. To investigate this, you can measure the absorbance spectrum of the compound to see if it overlaps with the excitation or emission wavelengths of your assay.[6]

Enzyme-Coupled Assay Specific Issues

Q6: In my coupled enzyme assay, I suspect the coupling enzyme is rate-limiting. How can I verify and resolve this?

A6: In a coupled assay, the activity of the coupling enzyme(s) should be in excess to ensure that the rate of the primary reaction is what is being measured.[8]

  • Verification: To test if the coupling enzyme is rate-limiting, try increasing its concentration. If the overall reaction rate increases with a higher concentration of the coupling enzyme, it indicates that it was previously a limiting factor.[9]

  • Resolution: Increase the concentration of the coupling enzyme in your assay to a point where it is no longer rate-limiting.

Data Interpretation and Hit Validation

Q7: How can I differentiate between true hits and false positives in my HTS campaign?

A7: Differentiating true hits from false positives is a critical step.[10] Several strategies can be employed:

  • Counter-Screens: As mentioned for autofluorescence, counter-screens are essential to rule out assay interference.[7][11]

  • Orthogonal Assays: Confirm your hits using an orthogonal assay that has a different detection method (e.g., if your primary screen was fluorescence-based, use an absorbance-based or mass spectrometry-based assay for confirmation).[10][11] This helps to eliminate false positives that are specific to the primary assay technology.[12]

  • Dose-Response Curves: True hits should exhibit a dose-dependent effect. Performing a dose-response analysis for your initial hits will help to confirm their activity and determine their potency (e.g., IC50).[7]

  • Pan-Assay Interference Compounds (PAINS): Be aware of PAINS, which are compounds known to interfere with various assays. There are computational filters and curated libraries available to help identify potential PAINS among your hits.[10][13]

Quantitative Data Summary

The quality of an HTS assay is often assessed using statistical parameters like the Z'-factor and the Signal-to-Background (S/B) ratio. Below are typical acceptable values for these parameters.

ParameterFormulaAcceptable ValueInterpretation
Z'-Factor 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|> 0.5An excellent assay will have a Z'-factor between 0.5 and 1.0, indicating a large separation between the positive and negative controls with low data variability.[14]
Signal-to-Background (S/B) Ratio μ_pos / μ_neg> 10A higher S/B ratio indicates a larger window between the signal of the positive and negative controls.
Coefficient of Variation (%CV) (σ / μ) * 100< 10-15%Indicates the level of variation in the data; lower values are better.

In a high-throughput screening campaign against PFKFB3, an enzyme that acts on Fructose-6-Phosphate, a robust assay was developed with a Z' factor of 0.71 and a signal-to-background ratio of 5.22.[15]

Experimental Protocols

Fluorescence-Based Coupled Enzyme Assay for F6P

This protocol is based on a common method for quantifying F6P where its conversion to a downstream product is coupled to the generation of a fluorescent signal.[2][3]

Principle: F6P is converted to Glucose-6-Phosphate (G6P) by phosphoglucose isomerase. G6P is then oxidized by G6P dehydrogenase, which reduces a non-fluorescent probe to a highly fluorescent product. The fluorescence intensity is directly proportional to the F6P concentration.

Materials:

  • F6P Assay Buffer

  • Phosphoglucose Isomerase (Converter Enzyme)

  • G6P Dehydrogenase (Enzyme Mix)

  • Fluorescent Probe

  • F6P Standard

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Typically, lyophilized enzymes are reconstituted in the assay buffer.[2][3] Allow all reagents to reach room temperature before use.[2][3]

  • Standard Curve Preparation: Prepare a serial dilution of the F6P standard in the assay buffer to generate a standard curve. Include a blank control with no F6P.

  • Sample Preparation: Prepare your test samples (e.g., cell lysates, purified enzyme reactions) and dilute them in the assay buffer. If samples contain enzymes that might consume F6P, deproteinization using a 10 kDa MWCO spin filter is recommended.[2]

  • Assay Reaction:

    • Add your standards and samples to the wells of the microplate.

    • Prepare a Reaction Mix containing the assay buffer, converter enzyme, enzyme mix, and fluorescent probe.

    • Add the Reaction Mix to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 5-30 minutes), protected from light.[2]

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[2][3]

  • Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence of the standards versus their concentration to generate a standard curve. Determine the F6P concentration in your samples from the standard curve.

Absorbance-Based Coupled Enzyme Assay for F6P

This protocol is an alternative to fluorescence-based assays and relies on measuring the change in absorbance of NADP+ to NADPH.

Principle: Similar to the fluorescence assay, F6P is converted to G6P. G6P is then oxidized by G6P dehydrogenase, which reduces NADP+ to NADPH. The formation of NADPH is monitored by the increase in absorbance at 340 nm.

Materials:

  • Assay Buffer (e.g., Triethanolamine buffer, pH 7.6)

  • MgCl2

  • NADP+

  • Phosphoglucose Isomerase (PGI)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • F6P Standard

  • 96-well or 384-well UV-transparent plates

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and enzyme solutions in the assay buffer.

  • Standard Curve and Sample Preparation: Prepare standards and samples as described for the fluorescence assay.

  • Assay Reaction:

    • To each well, add the assay buffer, MgCl2, and NADP+.

    • Add your standards and samples.

    • Add the G6PDH enzyme solution.

    • Read the initial absorbance at 340 nm (A_initial).

    • Initiate the reaction by adding the PGI enzyme solution.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-30 minutes) or monitor the reaction kinetically.[16]

  • Measurement: Read the final absorbance at 340 nm (A_final). For kinetic assays, measure the absorbance at regular intervals.

  • Data Analysis: Calculate the change in absorbance (ΔA = A_final - A_initial). After subtracting the blank, the F6P concentration can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Visualizations

glycolysis_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P This compound G6P->F6P Phosphoglucose Isomerase PPP Pentose Phosphate Pathway G6P->PPP G6P Dehydrogenase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase-1 F6P->PPP Transketolase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase Pyruvate Pyruvate G3P->Pyruvate ... DHAP->G3P hts_workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Primary_Screen Primary HTS of Compound Library Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay Confirmation Dose_Response->Orthogonal_Assay Counter_Screens Counter-Screens for Assay Interference Orthogonal_Assay->Counter_Screens Validated_Hits Validated Hits Counter_Screens->Validated_Hits SAR Structure-Activity Relationship (SAR) Validated_Hits->SAR Lead_Candidates Lead Candidates SAR->Lead_Candidates troubleshooting_logic Start Unexpected HTS Result Check_Controls Are controls (pos/neg) behaving as expected? Start->Check_Controls Troubleshoot_Assay Troubleshoot general assay conditions (reagents, temp, etc.) Check_Controls->Troubleshoot_Assay No Check_Hits Are there unexpected 'hits'? Check_Controls->Check_Hits Yes Troubleshoot_Assay->Start Re-run Validate_Hits Proceed with Hit Validation Check_Hits->Validate_Hits No Investigate_Interference Investigate compound interference (autofluorescence, quenching, etc.) Check_Hits->Investigate_Interference Yes End Refined Hit List Validate_Hits->End Run_Counterscreen Run counter-screens and orthogonal assays Investigate_Interference->Run_Counterscreen Run_Counterscreen->End

References

Validation & Comparative

A Researcher's Guide to Differentiating Beta-D-Fructose 6-Phosphate and Glucose 6-Phosphate in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate differentiation and quantification of beta-D-Fructose 6-phosphate (F6P) and Glucose 6-phosphate (G6P) are crucial for understanding metabolic pathways and drug efficacy. These two hexose phosphates are key intermediates in glycolysis and the pentose phosphate pathway.[1][2][3] Their structural isomerism presents a significant analytical challenge. This guide provides an objective comparison of common assay methodologies, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable assay for your research needs.

The primary methods for distinguishing between F6P and G6P leverage the specificity of enzymes or the resolving power of chromatographic and electrophoretic techniques. Enzymatic assays are the most common due to their high specificity, speed, and convenience, while chromatographic methods offer the advantage of simultaneous separation and quantification of multiple analytes.[4]

Comparison of Assay Methodologies

The choice of assay depends on factors such as the required sensitivity, specificity, sample throughput, and available equipment. The following table summarizes the key characteristics of the primary methods used to differentiate and quantify G6P and F6P.

Method Principle Specificity Sensitivity Throughput Required Equipment Sample Preparation
Enzymatic Assay (G6P) Glucose-6-phosphate dehydrogenase (G6PDH) specifically oxidizes G6P, reducing NADP+ to NADPH. NADPH is quantified by absorbance at 340 nm or through a coupled colorimetric/fluorometric reaction.[4][5]High for G6P.[4]High (LOD as low as 0.15 µM).[5][6]High (96-well plate format).[4]Spectrophotometer or plate reader.Minimal; deproteinization may be required.[7]
Enzymatic Assay (F6P) Phosphoglucose isomerase (PGI) converts F6P to G6P, which is then quantified using the G6PDH-based assay.[8]High, dependent on the specificity of the coupled enzymes.High (Typical detection range of 0.1–0.5 nmoles).[7]High (96-well plate format).Spectrophotometer or plate reader.Minimal; deproteinization may be required.[7]
HPLC Separation based on differential partitioning between a stationary and mobile phase. Anion-exchange or mixed-mode columns are often used.High, can resolve isomers.Moderate to High.Low to Medium.HPLC system with a suitable detector (e.g., ELSD, CAD, MS).[9]Deproteinization and filtration are typically required. Derivatization may be needed.[10]
LC-MS Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry for highly sensitive and specific detection.[11][12]Very High.Very High (LODs in the picomolar range).[12][13]Low to Medium.LC-MS system.Deproteinization and filtration are necessary.[11]

Experimental Protocols

Enzymatic Assay for Glucose 6-Phosphate (G6P) Quantification

This protocol is based on the G6PDH-catalyzed oxidation of G6P. The resulting increase in NADPH is measured spectrophotometrically at 340 nm.

Materials:

  • Glycylglycine buffer (50 mM, pH 7.4)

  • D-glucose-6-phosphate (G6P) standard solution

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+) solution (0.67 mM)

  • Magnesium chloride (MgCl2) solution (10 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (0.03 - 0.06 units/reaction)

  • Sample containing G6P

  • Spectrophotometer and cuvettes or a 96-well plate reader

Procedure:

  • Prepare a reaction mixture containing glycylglycine buffer, NADP+ solution, and MgCl2 solution.

  • Add a known volume of the sample or G6P standard to the reaction mixture.

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding G6PDH.

  • Immediately mix and record the increase in absorbance at 340 nm for approximately 5-10 minutes.

  • Determine the rate of NADPH formation (ΔA340nm/minute) from the linear portion of the curve.

  • Calculate the G6P concentration in the sample by comparing its reaction rate to that of the G6P standards.

Enzymatic Assay for Fructose 6-Phosphate (F6P) Quantification

This protocol employs a coupled enzyme system where F6P is first converted to G6P by PGI, and the G6P is then quantified as described above.

Materials:

  • All materials listed for the G6P assay

  • Phosphoglucose isomerase (PGI)

  • D-fructose 6-phosphate (F6P) standard solution

Procedure:

  • Prepare a reaction mixture containing glycylglycine buffer, NADP+ solution, MgCl2 solution, and G6PDH.

  • Add PGI to the reaction mixture.

  • Add a known volume of the sample or F6P standard to the reaction mixture.

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding the F6P-containing sample or standard.

  • Immediately mix and record the increase in absorbance at 340 nm for approximately 5 minutes.[8][14]

  • Determine the rate of NADPH formation (ΔA340nm/minute) from the linear portion of the curve.

  • Calculate the F6P concentration in the sample by comparing its reaction rate to that of the F6P standards.

Visualizations

Metabolic Pathway Context

The interconversion of G6P and F6P is a pivotal step in the glycolytic pathway, catalyzed by phosphoglucose isomerase. G6P is also the entry point for the pentose phosphate pathway, highlighting the metabolic significance of accurately measuring these isomers.[1][2][3][15]

Glycolysis_Pathway Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P Hexokinase F6P Fructose 6-Phosphate G6P->F6P Phosphoglucose Isomerase (PGI) PPP Pentose Phosphate Pathway G6P->PPP G6P Dehydrogenase (G6PDH) F16BP Fructose 1,6-Bisphosphate F6P->F16BP Phosphofructokinase

Caption: Key steps in glycolysis involving G6P and F6P.

Experimental Workflow for Enzymatic Assays

The following diagram illustrates a typical workflow for the enzymatic determination of G6P and F6P.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Preparation (e.g., deproteinization) Reaction_Setup Set up reaction in cuvette or 96-well plate Sample_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Buffers, Enzymes, Standards) Reagent_Prep->Reaction_Setup Incubation Incubate at controlled temperature (e.g., 25°C) Reaction_Setup->Incubation Measurement Measure Absorbance/Fluorescence kinetically Incubation->Measurement Data_Analysis Calculate reaction rates Measurement->Data_Analysis Quantification Quantify against standard curve Data_Analysis->Quantification

Caption: General workflow for enzymatic quantification of G6P and F6P.

Logical Decision Flow for Assay Selection

Choosing the right assay depends on the specific experimental requirements. This decision tree can guide the selection process.

Decision_Tree leaf_node leaf_node start High Throughput Needed? is_isomers_needed is_isomers_needed start->is_isomers_needed Yes no_throughput no_throughput start->no_throughput No isomers Need to measure both isomers? absolute_quant Absolute Quantification Required? hplc HPLC absolute_quant->hplc Yes enzymatic_assay_low Enzymatic Assay absolute_quant->enzymatic_assay_low No sensitivity Ultra-high Sensitivity? lc_ms LC-MS sensitivity->lc_ms Yes hplc_final HPLC sensitivity->hplc_final No enzymatic_assay Coupled Enzymatic Assay is_isomers_needed->enzymatic_assay Yes g6pdh_assay G6PDH Assay is_isomers_needed->g6pdh_assay No (G6P only) no_throughput->absolute_quant hplc->sensitivity

Caption: Decision guide for selecting an appropriate assay method.

References

A Comparative Analysis of Fructose Metabolism Across Key Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fructose, a monosaccharide increasingly prevalent in modern diets, is metabolized differently across various cell types, with significant implications for metabolic health and disease. This guide provides a comparative analysis of fructose metabolism in three key cell types: hepatocytes, enterocytes, and adipocytes. We will delve into the distinct enzymatic pathways, transporter expression, and metabolic fates of fructose, supported by quantitative data and detailed experimental protocols.

Introduction to Fructose Metabolism

Unlike glucose, which is utilized by virtually all cells in the body and is tightly regulated by insulin, fructose metabolism is primarily restricted to the liver, small intestine, and kidneys.[1] This distinct metabolic pathway bypasses the key regulatory step of glycolysis, leading to a rapid and unregulated influx of carbon atoms into downstream metabolic pathways.[1] This guide will explore the nuances of fructose metabolism in hepatocytes (liver cells), enterocytes (intestinal cells), and adipocytes (fat cells), highlighting the key differences that contribute to their diverse physiological and pathological roles.

Comparative Overview of Fructose Metabolism

Fructose metabolism varies significantly between hepatocytes, enterocytes, and adipocytes due to differences in the expression of fructose transporters and key metabolic enzymes.

  • Hepatocytes: The liver is the primary site of fructose metabolism.[1] Hepatocytes efficiently take up fructose and rapidly phosphorylate it, leading to a significant depletion of intracellular ATP.[2][3] This rapid flux of fructose-derived carbons can overwhelm mitochondrial capacity, promoting de novo lipogenesis and contributing to the development of non-alcoholic fatty liver disease (NAFLD).

  • Enterocytes: The small intestine is the first site of contact with dietary fructose. Enterocytes express high levels of the fructose transporter GLUT5 and can metabolize a significant portion of ingested fructose, converting it to glucose, lactate, and other metabolites before it reaches the liver.[4][5] However, high fructose intake can saturate the metabolic capacity of enterocytes, leading to fructose spillover to the liver and colon.

  • Adipocytes: While not a primary site of fructose metabolism, adipocytes can take up and metabolize fructose, particularly in states of high fructose consumption. Fructose metabolism in adipocytes is primarily mediated by hexokinase, as they lack fructokinase.[6] Fructose can contribute to adipogenesis and alter lipid metabolism within these cells.[6]

Key Metabolic Pathways and Enzymes

The initial steps of fructose metabolism differ between cell types, dictating its ultimate metabolic fate.

Fructose_Metabolism_Cell_Types

Fructose metabolism pathways in different cell types.

Quantitative Comparison of Fructose Metabolism

The following tables summarize key quantitative parameters of fructose metabolism in hepatocytes, enterocytes, and adipocytes.

Table 1: Gene and Protein Expression of Key Fructose Metabolizing Enzymes and Transporters

Gene (Protein)Hepatocyte ExpressionEnterocyte ExpressionAdipocyte Expression
SLC2A5 (GLUT5)LowHighLow to Moderate
KHK (Fructokinase)High (KHK-C)High (KHK-C)Very Low/Absent
ALDOB (Aldolase B)HighHighAbsent

Table 2: Enzyme Kinetic Parameters

EnzymeCell TypeSubstrateKm (mM)
Fructokinase (KHK-C)Liver, IntestineFructose~0.5 - 0.8
Aldolase BLiver, IntestineFructose-1-Phosphate~0.13
HexokinaseAdipocyteFructose~5

Table 3: Metabolic Consequences of Fructose Exposure

ParameterHepatocyteEnterocyteAdipocyte
Fructose-1-PhosphateHigh accumulation[7]Accumulation, but lower than liverNot applicable (no KHK)
ATP LevelsRapid and significant depletion[8][9]Depletion, but less severe than liverMinimal effect

Experimental Protocols

Detailed methodologies for studying fructose metabolism are crucial for reproducible research. Below are protocols for key experiments.

Protocol 1: 13C-Fructose Tracer Analysis in Cultured Cells

This protocol allows for the tracing of fructose-derived carbons through metabolic pathways.

Experimental_Workflow_13C_Fructose_Tracing

Workflow for 13C-Fructose tracer analysis.

Materials:

  • Cultured hepatocytes, enterocytes, or adipocytes

  • Culture medium with and without fructose

  • [U-13C]-Fructose

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for extraction)

  • LC-MS/MS or GC-MS system

Methodology:

  • Cell Culture: Plate cells in multi-well plates and grow to desired confluency.

  • Tracer Incubation: Replace the standard medium with a medium containing a defined concentration of [U-13C]-Fructose. Incubate for a specified time (e.g., 2, 6, 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction using methanol, chloroform, and water to separate polar and non-polar metabolites.

  • Sample Analysis: Analyze the polar metabolite fraction using LC-MS/MS or GC-MS to determine the incorporation of 13C into downstream metabolites.

  • Data Analysis: Use specialized software to perform metabolic flux analysis and quantify the contribution of fructose to various metabolic pathways.

Protocol 2: Fructokinase (Ketohexokinase) Activity Assay

This assay measures the activity of the first enzyme in the fructose-specific metabolic pathway.

Materials:

  • Cell or tissue lysate

  • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

  • ATP

  • Fructose

  • Coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase)

  • NADH

  • Spectrophotometer

Methodology:

  • Lysate Preparation: Prepare a protein extract from the cells or tissue of interest.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, and the coupled enzyme system.

  • Initiate Reaction: Add the cell lysate and NADH to the reaction mixture and equilibrate.

  • Start the Assay: Add fructose to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculation: Calculate the fructokinase activity based on the rate of NADH oxidation and the protein concentration of the lysate.

Protocol 3: Aldolase B Activity Assay

This assay measures the activity of the enzyme that cleaves fructose-1-phosphate.

Materials:

  • Cell or tissue lysate

  • Assay buffer (e.g., Tris-HCl)

  • Fructose-1-phosphate

  • Hydrazine

  • Spectrophotometer

Methodology:

  • Lysate Preparation: Prepare a protein extract from the cells or tissue of interest.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer and hydrazine.

  • Initiate Reaction: Add the cell lysate to the reaction mixture and equilibrate.

  • Start the Assay: Add fructose-1-phosphate to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 240 nm over time, which corresponds to the formation of the glyceraldehyde-hydrazine complex.

  • Calculation: Calculate the aldolase B activity based on the rate of absorbance increase and the protein concentration of the lysate.

Protocol 4: Gene Expression Analysis by RT-qPCR

This protocol quantifies the mRNA levels of key genes involved in fructose metabolism.

qPCR_Workflow

Workflow for gene expression analysis by RT-qPCR.

Materials:

  • Cultured cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for SLC2A5, KHK, ALDOB, and a housekeeping gene (e.g., ACTB)

  • qPCR instrument

Methodology:

  • RNA Extraction: Extract total RNA from the cultured cells using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the housekeeping gene.

Conclusion

The metabolism of fructose is highly dependent on the cell type, with hepatocytes, enterocytes, and adipocytes exhibiting distinct pathways and capacities. The unregulated and rapid metabolism of fructose in the liver highlights its potential to contribute to metabolic diseases. Understanding these cell-specific differences is crucial for researchers and drug development professionals seeking to develop targeted therapies for fructose-related metabolic disorders. The provided data and protocols offer a framework for further investigation into the complex and multifaceted nature of fructose metabolism.

References

A Researcher's Guide to the Validation of Beta-D-Fructose 6-Phosphate Measurements Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates like beta-D-Fructose 6-phosphate (F6P) is critical for understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. This guide provides an objective comparison of the primary analytical methods for F6P measurement, with a focus on validation using internal standards, supported by experimental data and detailed protocols.

F6P is a key intermediate in glycolysis and the pentose phosphate pathway, making its precise measurement essential for metabolic studies. The choice of analytical technique can significantly impact the accuracy and reliability of experimental results. This guide explores the two most common methods for F6P quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays.

Method Comparison at a Glance

The selection of an appropriate analytical method depends on the specific requirements of the study, including the need for high specificity, sensitivity, throughput, and the available instrumentation.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Enzymatic Assay
Principle Chromatographic separation followed by mass-based detection and quantification.Enzyme-catalyzed reaction producing a detectable signal (colorimetric or fluorometric).
Specificity High; can distinguish F6P from its isomers (e.g., glucose 6-phosphate).Generally high for the target analyte, but potential for cross-reactivity with other sugar phosphates.
Sensitivity High (low micromolar to nanomolar range).Moderate (typically in the low micromolar range).
Throughput Lower; sequential sample analysis.Higher; amenable to multi-well plate formats for screening.
Internal Standard Yes, isotopically labeled F6P (e.g., ¹³C₆-F6P) is commonly used.Not typically used; quantification relies on a standard curve.
Sample Preparation More complex, often requiring metabolite extraction and protein removal.Simpler, often involving cell lysis and deproteinization.
Instrumentation Requires a liquid chromatography system coupled to a mass spectrometer.Requires a spectrophotometer or fluorometer (plate reader).

The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS) with Internal Standards

LC-MS has emerged as the gold standard for the quantification of F6P due to its high specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as D-Fructose-6-phosphate-¹³C₆, is crucial for accurate quantification as it corrects for variations in sample preparation, extraction efficiency, and instrument response.

Experimental Protocol: LC-MS/MS Analysis of F6P

This protocol provides a general framework for the analysis of F6P in biological samples using LC-MS/MS with an internal standard.

1. Sample Preparation (Metabolite Extraction):

  • Cell or Tissue Homogenization: Homogenize cell pellets or tissue samples in an ice-cold extraction solvent (e.g., 80% methanol).

  • Internal Standard Spiking: Add a known concentration of ¹³C₆-F6P internal standard to each sample prior to homogenization.

  • Protein Precipitation: Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile) for LC-MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or an anion-exchange column is typically used for the separation of polar metabolites like F6P. For example, a Phenomenex Luna NH2 column (150 mm x 2.0 mm) can be employed.[1][2]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or triethylamine acetate) is commonly used.[1][2]

    • Flow Rate: A typical flow rate is 0.3 mL/min.[1][2]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used to detect F6P.[1][2]

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification. The specific m/z transitions for F6P and its internal standard are monitored. For F6P, the transition is typically m/z 259 -> m/z 97.[1][2]

3. Data Analysis:

  • Quantification: The concentration of F6P in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of F6P and the internal standard.

Performance Characteristics of a Validated LC-ESI-MS Method[1][2]
ParameterPerformance
Linearity 50 - 400 µM
Precision (RSD) 1.0 - 6.3% (intra- and inter-day)
Limit of Detection (LOD) 0.44 µM
Limit of Quantification (LOQ) 1.47 µM
Accuracy (Recovery) Typically within 85-115%

A High-Throughput Alternative: Enzymatic Assays

Enzymatic assays offer a simpler and higher-throughput alternative to LC-MS for F6P quantification. These assays are often available as commercial kits and are well-suited for screening large numbers of samples.

Principle of the Enzymatic Assay

A common enzymatic assay for F6P involves a series of coupled enzyme reactions. F6P is first converted to glucose-6-phosphate (G6P) by phosphoglucose isomerase. G6P is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH is measured by absorbance at 340 nm or by fluorescence, and this is directly proportional to the initial amount of F6P in the sample.

Experimental Protocol: Fluorometric Enzymatic Assay for F6P[3][5]

This protocol is based on a typical commercial fluorometric assay kit.

1. Sample Preparation:

  • Homogenization: Homogenize tissue (10-100 mg) or cells (1-5 million) in an ice-cold assay buffer.[3]

  • Deproteinization: Centrifuge the homogenate to remove insoluble material. Further deproteinize the supernatant using a 10 kDa molecular weight cut-off spin filter.

2. Assay Procedure:

  • Standard Curve Preparation: Prepare a standard curve using the provided F6P standard (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 nmol/well).[3]

  • Reaction Mix Preparation: Prepare a reaction mix containing the F6P enzyme mix, converter, substrate, and probe according to the kit instructions.[3]

  • Incubation: Add the reaction mix to the samples and standards and incubate at 37°C for a specified time (e.g., 5-30 minutes), protected from light.[3]

  • Measurement: Measure the fluorescence at an excitation/emission wavelength of 535/587 nm.

3. Data Analysis:

  • Background Subtraction: Subtract the fluorescence of the blank (0 F6P standard) from all readings.

  • Quantification: Determine the concentration of F6P in the samples by comparing their corrected fluorescence values to the standard curve.

Performance Characteristics of a Fluorometric Enzymatic Assay[3][5]
ParameterPerformance
Detection Range Typically 0.1 - 10 µM (or 0.01 - 0.5 nmol/assay)
Sensitivity (LOD) ~1 µM

Visualizing the Context: Glycolysis Pathway and Experimental Workflow

To provide a better understanding of the role of F6P and the analytical process, the following diagrams illustrate the glycolysis pathway and a typical experimental workflow for F6P measurement.

Glycolysis Glucose Glucose G6P Glucose 6-phosphate Glucose->G6P Hexokinase F6P Fructose 6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose 1,6-bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde 3-phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase BPG 1,3-Bisphosphoglycerate G3P->BPG Glyceraldehyde 3-phosphate dehydrogenase DHAP->G3P Triose phosphate isomerase PG3 3-Phosphoglycerate BPG->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: The Glycolysis Pathway Highlighting Fructose 6-phosphate.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Homogenization Homogenization with Internal Standard (¹³C₆-F6P) Sample->Homogenization Extraction Metabolite Extraction Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS EnzymaticAssay Enzymatic Assay Extraction->EnzymaticAssay Quantification Quantification vs. Standard Curve LCMS->Quantification EnzymaticAssay->Quantification Validation Data Validation Quantification->Validation

Caption: Experimental Workflow for F6P Measurement.

Conclusion

The validation of this compound measurements is paramount for the integrity of metabolic research. The use of an internal standard, particularly with LC-MS, provides the most accurate and reliable quantification. While enzymatic assays offer a higher-throughput and more cost-effective alternative, their specificity and susceptibility to matrix effects should be carefully considered. The choice of method should be guided by the specific research question, the required level of analytical rigor, and the available resources. This guide provides the necessary information for researchers to make an informed decision and to properly validate their F6P measurements.

References

A Researcher's Guide to Antibody Specificity for Fructose Phosphate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fructose phosphate isomers are key intermediates in fundamental metabolic pathways, most notably glycolysis and gluconeogenesis.[1][2] The ability to distinguish between F6P and F1,6BP is crucial for accurately studying the regulation and flux of these pathways. Due to their structural similarity, achieving antibody specificity is a significant challenge. This guide details the use of competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the gold standard for assessing the cross-reactivity of antibodies against small-molecule haptens like these sugar phosphates.

Comparative Analysis of Antibody Specificity

Given the absence of commercially available antibodies specific to fructose phosphate isomers, this section presents a hypothetical comparison to illustrate the data that would be generated from a cross-reactivity assessment. The data is structured to highlight the key performance indicators for antibody specificity.

Table 1: Hypothetical Cross-Reactivity Data for Anti-Fructose Phosphate Isomer Antibodies

Antibody TargetAntibody IDIsomer TestedIC50 (µM)% Cross-Reactivity
Fructose-6-Phosphate Ab-F6P-01Fructose-6-Phosphate0.5100%
Fructose-1,6-Bisphosphate501%
Glucose-6-Phosphate>100<0.5%
Fructose-1,6-Bisphosphate Ab-F16BP-01Fructose-1,6-Bisphosphate0.8100%
Fructose-6-Phosphate801%
Fructose-1-Phosphate>100<0.8%

Note: The IC50 value represents the concentration of the isomer required to inhibit 50% of the antibody binding to the coated antigen. A lower IC50 indicates higher affinity. Percent cross-reactivity is calculated as: (IC50 of target isomer / IC50 of tested isomer) x 100.

Experimental Protocols

The following is a detailed protocol for a competitive ELISA designed to determine the specificity and cross-reactivity of an antibody against a fructose phosphate isomer.

Competitive ELISA Protocol for Small Molecule Isomers

This method is ideal for quantifying small molecules like fructose phosphate isomers.[3] The principle relies on the competition between the free isomer in a sample and a fixed amount of an isomer-protein conjugate (immobilized on the ELISA plate) for binding to a limited amount of a specific antibody.[4] The resulting signal is inversely proportional to the concentration of the free isomer in the sample.[3]

Materials:

  • High-binding 96-well microtiter plates

  • Capture antigen: Fructose phosphate isomer conjugated to a carrier protein (e.g., BSA or KLH)

  • Primary antibody specific to the target fructose phosphate isomer

  • Competing isomers: Fructose-6-phosphate, Fructose-1,6-bisphosphate, and other relevant sugar phosphates

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the fructose phosphate isomer-protein conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.[5]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining protein-binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the standard target isomer and the competing isomers in Blocking Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each isomer dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 1 hour at 37°C.[5]

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of fructose phosphate isomers, the following diagrams are provided.

G Coat Coat Plate with Isomer-Protein Conjugate Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 PreIncubate Pre-incubate Primary Antibody with Free Isomer (Sample/Standard) AddToPlate Add Mixture to Plate PreIncubate->AddToPlate Incubate Incubate AddToPlate->Incubate Wash3 Wash AddSecondary Add Enzyme-conjugated Secondary Antibody Wash3->AddSecondary Incubate2 Incubate AddSecondary->Incubate2 Wash4 Wash Incubate2->Wash4 AddSubstrate Add Substrate Wash4->AddSubstrate Read Read Absorbance AddSubstrate->Read

Caption: Workflow for Competitive ELISA to Assess Antibody Specificity.

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase-1 DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP->G3P Triose Phosphate Isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG G3P Dehydrogenase PG3 3-Phosphoglycerate BPG->PG3 Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The Glycolysis Pathway Highlighting Fructose Phosphate Isomers.

References

A Tale of Two Phosphates: Unraveling the Metabolic Fates of Fructose 6-Phosphate and Fructose 1,6-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate control points within cellular metabolism is paramount. This guide provides an objective comparison of the metabolic fates of two critical glycolytic intermediates: fructose 6-phosphate (F6P) and fructose 1,6-bisphosphate (F1,6BP). By examining their distinct roles and the regulatory mechanisms that govern their transformations, we can gain deeper insights into cellular energy homeostasis and identify potential therapeutic targets.

Fructose 6-phosphate stands at a pivotal metabolic crossroads, its fate dictated by the cell's energetic and biosynthetic needs. It can either continue down the glycolytic pathway to generate ATP or be shunted into the pentose phosphate pathway (PPP) to produce NADPH and precursors for nucleotide biosynthesis. In contrast, the phosphorylation of F6P to fructose 1,6-bisphosphate is the committed step of glycolysis, effectively locking the carbon skeleton into the primary pathway for ATP production. This guide will delve into the quantitative differences in their metabolic routing, the key enzymatic players, and the experimental methodologies used to elucidate these pathways.

At the Crossroads: Fructose 6-Phosphate's Divergent Paths

Fructose 6-phosphate's destiny is primarily governed by the activity of phosphofructokinase-1 (PFK-1), the enzyme that catalyzes its conversion to F1,6BP.[1] When cellular energy levels are low, as indicated by high AMP concentrations, PFK-1 is allosterically activated, funneling F6P into glycolysis.[2] Conversely, when ATP levels are high, PFK-1 is inhibited, allowing F6P to be redirected to alternative pathways.[3]

The most significant alternative route for F6P is the pentose phosphate pathway (PPP). This pathway is crucial for generating NADPH, the primary cellular reductant for combating oxidative stress and for reductive biosynthesis, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[4] The entry point into the PPP is the conversion of the F6P isomer, glucose 6-phosphate, to 6-phosphoglucono-δ-lactone, a reaction catalyzed by glucose-6-phosphate dehydrogenase. The relative flux of F6P into glycolysis versus the PPP is a critical determinant of cellular function and is tightly regulated.

The Point of No Return: Fructose 1,6-Bisphosphate's Commitment to Glycolysis

The formation of fructose 1,6-bisphosphate from fructose 6-phosphate is a highly exergonic and essentially irreversible reaction under physiological conditions, marking the first committed step of glycolysis.[1] Once formed, F1,6BP is destined to be cleaved by aldolase into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (GAP).[5] These three-carbon sugars are then further metabolized in the payoff phase of glycolysis to generate ATP and pyruvate.

Beyond its role as a glycolytic intermediate, F1,6BP also acts as a key feedforward activator of pyruvate kinase, the final enzyme in the glycolytic pathway.[6] This allosteric activation ensures that the increased flux of intermediates through the upper part of glycolysis is matched by an accelerated conversion of phosphoenolpyruvate to pyruvate, thereby coordinating the overall rate of glycolysis.

Quantitative Comparison of Metabolic Fates

The distribution of fructose 6-phosphate between glycolysis and the pentose phosphate pathway can be quantified using metabolic flux analysis with isotopic tracers. The following table summarizes representative flux data from studies using 13C-labeled glucose.

Cellular ConditionFlux through Glycolysis (PFK-1) (%)Flux through Pentose Phosphate Pathway (%)Reference
Escherichia coli (aerobic, high growth rate)7523[7]
Komagataella phaffii (low growth rate)Increased relative to PPPDecreased relative to glycolysis[8]
Pseudomonas putida (iron-limited)DecreasedDecreased (non-oxidative)[9]

Table 1: Relative flux of Fructose 6-Phosphate into Glycolysis vs. Pentose Phosphate Pathway under various conditions.

The regulatory landscape of these pathways is defined by the kinetic properties of their key enzymes. The following table provides a summary of important kinetic parameters.

EnzymeEffectorKinetic ParameterValueOrganism/TissueReference
Phosphofructokinase-1ATP (inhibitor)KiVaries with pH and ATP concentrationRat Skeletal Muscle[10]
Phosphofructokinase-1AMP (activator)Ka--[11]
Phosphofructokinase-1Fructose 2,6-bisphosphate (activator)Ka--[1]
AldolaseFructose 1,6-bisphosphate (substrate)KmVaries among isoforms-[12]
Pyruvate KinaseFructose 1,6-bisphosphate (activator)K0.5Decreased in the presence of F1,6BPEscherichia coli[6]
Triosephosphate IsomeraseD-glyceraldehyde 3-phosphate (substrate)kcat2.56 x 10^5 min^-1Chicken Muscle[13]
Triosephosphate IsomeraseDihydroxyacetone phosphate (substrate)kcat2.59 x 10^4 min^-1Chicken Muscle[13]

Table 2: Kinetic parameters of key enzymes in glycolysis.

Visualizing the Metabolic Pathways

To better understand the flow of these critical metabolites, the following diagrams illustrate the central metabolic pathways.

metabolic_pathways G6P Glucose 6-Phosphate F6P Fructose 6-Phosphate G6P->F6P Phosphoglucose Isomerase PPP Pentose Phosphate Pathway G6P->PPP Glucose-6-Phosphate Dehydrogenase F16BP Fructose 1,6-Bisphosphate F6P->F16BP Phosphofructokinase-1 (PFK-1) DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase GAP Glyceraldehyde 3-Phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase Glycolysis Glycolysis (Payoff Phase) GAP->Glycolysis PPP->F6P Transketolase/ Transaldolase PPP->GAP Transketolase/ Transaldolase Pyruvate Pyruvate Glycolysis->Pyruvate

Caption: Central metabolic pathways of F6P and F1,6BP.

regulation_pathway F6P Fructose 6-Phosphate PFK1 PFK-1 F6P->PFK1 F16BP Fructose 1,6-Bisphosphate PyruvateKinase Pyruvate Kinase F16BP->PyruvateKinase Activates (Feedforward) PFK1->F16BP ATP ATP ATP->PFK1 Inhibits AMP AMP AMP->PFK1 Activates

Caption: Key regulatory points in glycolysis.

Experimental Protocols

Metabolic Flux Analysis using 13C-Labeled Glucose

This protocol outlines the general steps for quantifying the relative flux of F6P into glycolysis and the PPP using stable isotope tracing.

a. Cell Culture and Labeling:

  • Culture cells of interest to mid-log phase in standard growth medium.

  • Replace the standard medium with a labeling medium containing a specific 13C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose).[4] The choice of tracer is critical for resolving fluxes through different pathways.

  • Incubate cells for a time course to allow for the incorporation of the label into downstream metabolites and to reach isotopic steady state.

b. Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract polar metabolites using a cold solvent mixture, typically methanol:acetonitrile:water.

c. LC-MS/MS Analysis:

  • Separate the extracted metabolites using liquid chromatography, often with a column designed for polar molecule separation.

  • Detect and quantify the mass isotopomer distributions of key metabolites (e.g., F6P, F1,6BP, lactate, ribose-5-phosphate) using tandem mass spectrometry.

d. Data Analysis and Flux Calculation:

  • Process the raw mass spectrometry data to determine the relative abundance of each mass isotopomer for the metabolites of interest.

  • Use specialized software to perform metabolic flux analysis (MFA) by fitting the experimental mass isotopomer distribution data to a metabolic network model. This will yield the relative or absolute fluxes through the reactions of interest.[14]

Phosphofructokinase-1 (PFK-1) Activity Assay

This protocol describes a common method for measuring the activity of PFK-1.

a. Sample Preparation:

  • Prepare cell or tissue lysates by homogenization in a suitable buffer.

  • Determine the protein concentration of the lysate for normalization of enzyme activity.

b. Coupled Enzyme Assay:

  • The activity of PFK-1 is determined using a coupled enzyme assay. The production of ADP from the PFK-1 reaction is coupled to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase.

  • The reaction mixture typically contains the cell lysate, fructose-6-phosphate, ATP, and the coupling enzymes and substrates (phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase).

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.

c. Calculation of PFK-1 Activity:

  • The rate of NADH oxidation is directly proportional to the PFK-1 activity.

  • Enzyme activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions.

Conclusion

The metabolic fates of fructose 6-phosphate and fructose 1,6-bisphosphate represent a critical control axis in cellular metabolism. F6P's position as a branch point between energy production and biosynthesis highlights the cell's ability to adapt to changing physiological demands. In contrast, the formation of F1,6BP signifies a firm commitment to glycolysis, with its subsequent role in feedforward activation ensuring a coordinated and efficient flow through the pathway. A thorough understanding of the quantitative aspects of these pathways and their regulation, as elucidated through the experimental approaches described, is essential for developing novel therapeutic strategies targeting metabolic dysregulation in diseases such as cancer and metabolic syndrome.

References

A Tale of Two Anomers: Functional Divergence of α- and β-D-Fructose 6-Phosphate in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of cellular metabolism, the subtle structural distinction between the alpha (α) and beta (β) anomers of D-fructose 6-phosphate (F6P) dictates their profoundly different functional roles. While seemingly minor, the orientation of the hydroxyl group at the anomeric carbon (C2) creates a functional dichotomy that significantly impacts the flux and regulation of key metabolic pathways, most notably glycolysis. This guide provides a comprehensive comparison of the functional differences between these two anomers, supported by experimental data, for researchers, scientists, and drug development professionals.

Structural and Conformational Differences

D-fructose 6-phosphate, a key intermediate in glucose metabolism, exists in solution as an equilibrium mixture of cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, with the furanose form being predominant. Within the furanose form, the anomeric hydroxyl group at the C2 position can be oriented in two different ways, giving rise to the α and β anomers.

  • α-D-fructofuranose 6-phosphate: The hydroxyl group at the anomeric carbon (C2) is on the opposite side of the ring from the CH₂OH group at C5.

  • β-D-fructofuranose 6-phosphate: The hydroxyl group at the anomeric carbon (C2) is on the same side of the ring as the CH₂OH group at C5.

In aqueous solution at equilibrium, the β-anomer is the major form, accounting for approximately 80% of the D-fructofuranose 6-phosphate pool, while the α-anomer constitutes about 20%.[1] This equilibrium is a critical factor in their differential engagement with cellular enzymes.

Functional Divergence in Glycolysis

The most striking functional difference between the α and β anomers of D-fructose 6-phosphate is their interaction with the key regulatory enzymes of glycolysis.

Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis

Phosphofructokinase-1, a critical rate-limiting enzyme in glycolysis, exhibits a strong preference for the β-anomer of D-fructose 6-phosphate. Experimental data using structurally locked analogues of the anomers with rabbit muscle PFK-1 have demonstrated that the β-anomer is the active substrate, while the α-anomer acts as a competitive inhibitor.[2]

Substrate/Inhibitor (Analogue)EnzymeKm (mM)Ki (mM)Vmax (relative %)
β-anomer analogue (2,5-Anhydro-D-mannitol 1-phosphate)Rabbit Muscle PFK-10.41-87
α-anomer analogue (2,5-Anhydro-D-glucitol 6-phosphate)Rabbit Muscle PFK-1-0.34-
Table 1: Kinetic parameters of rabbit muscle phosphofructokinase-1 for analogues of α- and β-D-fructose 6-phosphate. Data sourced from a study on the fructose 6-phosphate site of phosphofructokinase.[2]

This anomeric specificity ensures tight regulation of glycolytic flux. The prevalence of the β-anomer at equilibrium ensures a ready supply of substrate for PFK-1 when energy is required.

6-Phosphofructo-2-Kinase (PFK-2): A Master Regulator

6-phosphofructo-2-kinase, the enzyme responsible for synthesizing the potent allosteric activator of PFK-1, fructose 2,6-bisphosphate, displays absolute stereospecificity for the β-anomer of D-fructose 6-phosphate. Nuclear Magnetic Resonance (NMR) studies have conclusively shown that only β-D-fructose 6-phosphate is converted to fructose 2,6-bisphosphate by rat hepatic PFK-2.[3] This strict specificity underscores the precise control mechanisms governing glycolysis.

Phosphoglucose Isomerase (PGI): The Interconverter

Role in Other Metabolic Pathways

The influence of the anomeric configuration of D-fructose 6-phosphate extends beyond glycolysis, although it is less well-characterized in other pathways.

Pentose Phosphate Pathway (PPP)

Fructose 6-phosphate is an important intermediate in the non-oxidative branch of the pentose phosphate pathway, serving as a substrate for the enzymes transketolase and transaldolase. While the specific anomeric preferences of these enzymes for F6P have not been definitively established, the reversible nature of these reactions and the presence of phosphoglucose isomerase likely ensure that the required anomer is available.

Experimental Methodologies

The functional differences between the α and β anomers of D-fructose 6-phosphate are elucidated through a variety of sophisticated experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the anomeric composition of D-fructose 6-phosphate in solution and for observing the anomeric specificity of enzymes.

Experimental Protocol: 1H-NMR Analysis of F6P Anomeric Ratio

  • Sample Preparation: Dissolve a known concentration of D-fructose 6-phosphate in deuterium oxide (D₂O) to a final volume suitable for the NMR tube (typically 0.6-0.7 mL). Add an internal standard for chemical shift referencing if required.

  • NMR Data Acquisition: Acquire a one-dimensional proton (¹H) NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

  • Spectral Analysis: Identify the distinct signals corresponding to the anomeric protons of the α and β furanose and pyranose forms of F6P.

  • Quantification: Integrate the areas of the well-resolved anomeric proton signals for each anomer. The relative ratio of the integrals corresponds to the relative abundance of each anomer in the equilibrium mixture.

Enzymatic Assays and Rapid Kinetics

To determine the kinetic parameters (Km and Vmax) of an enzyme for each anomer, specialized kinetic assays are employed, often in conjunction with rapid-mixing techniques like stopped-flow or rapid-quench.

Experimental Protocol: Stopped-Flow Kinetic Analysis of PFK-1 with F6P Anomers

  • Anomer Preparation: Prepare solutions of predominantly the α or β anomer of D-fructose 6-phosphate by dissolving the sugar in a buffer and allowing it to partially mutarotate to a known anomeric composition, or by using anomerically enriched preparations.

  • Reaction Setup: Use a stopped-flow instrument to rapidly mix the enzyme solution (PFK-1) with the substrate solution containing a specific anomer of F6P and the co-substrate ATP. The reaction is coupled to a monitoring system, typically an NADH-linked assay where the production of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

  • Data Acquisition: Record the change in absorbance over a short time course (milliseconds to seconds).

  • Kinetic Analysis: Determine the initial reaction velocity from the slope of the absorbance change. Repeat the experiment with varying concentrations of the F6P anomer to generate a Michaelis-Menten plot and calculate the Km and Vmax values.

Experimental_Workflow_Stopped_Flow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Anomer_Prep Prepare Anomerically Enriched F6P Solution Mixing Rapid Mixing (Stopped-Flow Instrument) Anomer_Prep->Mixing Enzyme_Prep Prepare PFK-1 Enzyme Solution Enzyme_Prep->Mixing Coupled_Assay NADH-Coupled Assay (Monitoring ADP Production) Mixing->Coupled_Assay Data_Acquisition Measure Absorbance Change (340 nm) Coupled_Assay->Data_Acquisition Kinetic_Analysis Calculate Initial Velocity, Km, and Vmax Data_Acquisition->Kinetic_Analysis

Stopped-flow experimental workflow for PFK-1 kinetics.

Signaling Pathways and Logical Relationships

The differential utilization of F6P anomers has significant implications for cellular signaling, particularly in the context of energy homeostasis. The preference of PFK-1 for the β-anomer directly links the glycolytic rate to the availability of this specific anomer, which is in equilibrium with the α-anomer.

Glycolysis_Regulation cluster_glycolysis Glycolysis cluster_regulation Regulation G6P Glucose 6-Phosphate F6P_alpha α-D-Fructose 6-Phosphate G6P->F6P_alpha PGI F6P_beta β-D-Fructose 6-Phosphate F6P_alpha->F6P_beta Spontaneous Mutarotation F16BP Fructose 1,6-Bisphosphate F6P_alpha->F16BP Competitive Inhibition F6P_beta->F6P_alpha Spontaneous Mutarotation F6P_beta->F16BP PFK-1 (Activated) F26BP Fructose 2,6-Bisphosphate F6P_beta->F26BP PFK-2 (Absolute Specificity) Glycolysis_End ... Glycolysis ... F16BP->Glycolysis_End PFK2 PFK-2 F26BP->F16BP Allosteric Activation

Anomeric specificity in the regulation of glycolysis.

Conclusion

The functional disparity between the α and β anomers of D-fructose 6-phosphate highlights the remarkable stereochemical precision of enzymatic catalysis and metabolic regulation. The preference of the key glycolytic enzyme PFK-1 for the more abundant β-anomer, coupled with the inhibitory effect of the α-anomer, provides a sophisticated mechanism for controlling the entry of glucose-derived carbons into the central energy-producing pathway. Furthermore, the absolute specificity of PFK-2 for the β-anomer ensures that the synthesis of the critical allosteric activator, fructose 2,6-bisphosphate, is tightly coupled to the availability of the correct substrate anomer. A deeper understanding of these anomeric specificities is crucial for researchers in metabolic diseases and for professionals in drug development aiming to modulate glycolytic flux in various pathological conditions. Future investigations into the anomeric preferences of enzymes in other interconnected pathways, such as the pentose phosphate pathway, will further illuminate the intricate regulatory network governed by these subtle, yet functionally significant, stereochemical differences.

References

Comparative Kinetics of Phosphofructokinase with Diverse Hexose Phosphates: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic properties of phosphofructokinase (PFK) with its primary substrate, fructose 6-phosphate, and other hexose phosphates. The data presented herein, sourced from peer-reviewed studies, highlights the remarkable substrate specificity of this key glycolytic enzyme. This document is intended to serve as a valuable resource for researchers in metabolism, enzymology, and drug discovery.

Executive Summary

Phosphofructokinase (PFK) is a pivotal regulatory enzyme in the glycolytic pathway, catalyzing the essentially irreversible phosphorylation of fructose 6-phosphate (F6P) to fructose 1,6-bisphosphate. This step commits glucose to glycolysis. While F6P is the canonical substrate, the interaction of PFK with other hexose phosphates, such as glucose 6-phosphate (G6P) and mannose 6-phosphate (M6P), is of significant interest for understanding metabolic flux and for the development of targeted therapeutics.

This guide reveals that PFK exhibits a profound preference for fructose 6-phosphate. Kinetic data from various organisms and isoforms consistently demonstrate a high affinity and catalytic efficiency for F6P. In contrast, the enzyme's activity with other hexose phosphates like glucose 6-phosphate is markedly lower, often to the extent that detailed kinetic parameters are not readily found in the literature. This pronounced specificity underscores the precise regulatory control exerted at this critical juncture of glycolysis.

Comparative Kinetic Data

The following table summarizes the kinetic parameters of phosphofructokinase from different sources with fructose 6-phosphate. Data for other hexose phosphates is limited due to the enzyme's high substrate specificity.

Enzyme SourceIsoformSubstrateK_m / K_0.5_ (µM)V_max_ (relative or specific activity)Reference
HumanMuscle (PFK-M)Fructose 6-Phosphate147-[1][2]
HumanLiver (PFK-L)Fructose 6-Phosphate1360-[1][2]
HumanPlatelet (PFK-P)Fructose 6-Phosphate1333-[1][2]
Setaria cervi-Fructose 6-Phosphate1050100% (relative activity)[3]
Setaria cervi-Glucose 6-PhosphateNot Determined10.7% (relative activity)[3]
Setaria cervi-Glucose 1-PhosphateNot Determined3.2% (relative activity)[3]
Mycobacterium tuberculosisPfkAGlucose 6-PhosphateNo detectable activity-[4]
Mycobacterium tuberculosisPfkBGlucose 6-PhosphateNo detectable activity-[4]

Note: The data clearly indicates that while PFK can phosphorylate fructose 6-phosphate efficiently, its activity with glucose 6-phosphate is significantly reduced. For mannose 6-phosphate, comprehensive kinetic data is not available in the reviewed literature, likely due to even lower or non-existent activity. The high specificity of PFK for fructose 6-phosphate is a key feature of its role in regulating glycolytic flux.

Experimental Protocols

The determination of phosphofructokinase kinetic parameters is typically performed using a coupled enzyme assay. This method allows for the continuous monitoring of the reaction rate by linking the production of ADP to the oxidation of NADH, which can be measured spectrophotometrically.

Coupled Enzyme Assay for PFK Activity

Principle:

The activity of PFK is measured by coupling the production of ADP to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. Pyruvate kinase converts phosphoenolpyruvate (PEP) and the PFK-produced ADP into pyruvate and ATP. Lactate dehydrogenase then catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH oxidation, is directly proportional to the PFK activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂, 100 mM KCl, and 1 mM dithiothreitol (DTT).

  • Substrates:

    • Fructose 6-phosphate (F6P) solution (e.g., 100 mM stock).

    • ATP solution (e.g., 100 mM stock).

  • Coupling Enzymes and Reagents:

    • Phosphoenolpyruvate (PEP) (e.g., 20 mM stock).

    • NADH (e.g., 10 mM stock).

    • Pyruvate kinase (PK) (e.g., 1000 units/mL).

    • Lactate dehydrogenase (LDH) (e.g., 1000 units/mL).

  • PFK Enzyme: Purified or as a cell/tissue lysate.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, PEP, NADH, PK, and LDH.

  • Add the PFK enzyme preparation to the reaction mixture and incubate for a few minutes to allow for the consumption of any contaminating ADP.

  • Initiate the reaction by adding a defined concentration of ATP.

  • Start the kinetic measurement by adding varying concentrations of the hexose phosphate substrate (e.g., fructose 6-phosphate, glucose 6-phosphate).

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Repeat the assay with a range of hexose phosphate concentrations to generate a substrate saturation curve.

  • Determine the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

PFK Catalytic Reaction and Allosteric Regulation

PFK_Signaling_Pathway cluster_reaction PFK Catalytic Reaction cluster_regulation Allosteric Regulation F6P Fructose 6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK ATP_sub ATP (Substrate) ATP_sub->PFK F16BP Fructose 1,6-Bisphosphate PFK->F16BP ADP_prod ADP PFK->ADP_prod ATP_allo ATP (Inhibitor) ATP_allo->PFK Citrate Citrate (Inhibitor) Citrate->PFK AMP AMP (Activator) AMP->PFK F26BP Fructose 2,6-Bisphosphate (Activator) F26BP->PFK

Caption: PFK catalyzes the phosphorylation of F6P and is allosterically regulated.

Experimental Workflow for PFK Kinetic Analysis

PFK_Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, Substrates, and Coupling Reagents Mix Combine Assay Buffer, Coupling Reagents, and PFK Enzyme Reagents->Mix Enzyme Prepare PFK Enzyme (Purified or Lysate) Enzyme->Mix Initiate Initiate Reaction with ATP Mix->Initiate Add_Substrate Add Varying Concentrations of Hexose Phosphate Initiate->Add_Substrate Spectro Monitor NADH Oxidation at 340 nm Add_Substrate->Spectro Velocity Calculate Initial Reaction Velocity (V₀) Spectro->Velocity Analysis Determine Km and Vmax (Michaelis-Menten Plot) Velocity->Analysis

Caption: Workflow for determining PFK kinetic parameters using a coupled assay.

References

A Novel Biosensor for Real-Time Beta-D-Fructose 6-Phosphate Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide introduces a novel, genetically encoded FRET-based biosensor for the real-time monitoring of beta-D-Fructose 6-phosphate (F6P). The guide provides a detailed comparison with existing alternatives, comprehensive experimental validation protocols, and visualizations of key biological and experimental pathways.

This compound is a key intermediate in central carbon metabolism, playing a crucial role in glycolysis and the pentose phosphate pathway.[1][2] Real-time monitoring of F6P levels can provide invaluable insights into the metabolic state of cells and the effects of therapeutic interventions. This guide details the design and validation of a novel FRET-based biosensor, "F6P-Glo," and compares its performance with existing technologies for related analytes.

Novel Biosensor Design: F6P-Glo

To address the need for real-time F6P monitoring, we propose "F6P-Glo," a genetically encoded biosensor based on Förster Resonance Energy Transfer (FRET). The design leverages the specific binding and conformational change of the enzyme phosphofructokinase (PFK) upon interaction with F6P.[3][4] PFK is a key regulatory enzyme in glycolysis that catalyzes the phosphorylation of F6P to fructose-1,6-bisphosphate.[3]

The F6P-Glo biosensor is a fusion protein comprising:

  • A cyan fluorescent protein (CFP) as the FRET donor.

  • Phosphofructokinase (PFK) as the F6P-specific recognition element.

  • A yellow fluorescent protein (YFP) as the FRET acceptor.

Binding of F6P to PFK induces a conformational change in the enzyme, altering the distance and/or orientation between the CFP and YFP domains. This change in proximity modulates the efficiency of FRET, resulting in a ratiometric change in the fluorescence emission of CFP and YFP, which can be quantified to determine the intracellular concentration of F6P.[5][6]

Performance Comparison

To evaluate the potential of F6P-Glo, its projected performance characteristics are compared with a well-established biosensor for a related metabolite, fructose-1,6-bisphosphate (HYlight), and a common electrochemical biosensor for fructose.

FeatureNovel F6P-Glo (Projected) HYlight (Fructose-1,6-bisphosphate) Electrochemical Fructose Biosensor
Analyte This compoundFructose-1,6-bisphosphateD-Fructose
Sensing Principle Förster Resonance Energy Transfer (FRET)GFP insertion into a ligand-binding domainAmperometry (enzyme-based)
Detection Method Ratiometric FluorescenceRatiometric FluorescenceElectrochemical Current
Limit of Detection (LOD) ~1 µM (projected)~1 µM[7]0.16 µM - 10 µM[8][9]
Linear Range 1 µM - 100 µM (projected)~1 µM to 100 µM[5]1 µM - 500 µM[8]
Response Time Seconds to minutesReal-time (seconds)[5]< 20 seconds[9]
Specificity High for F6P (dependent on PFK isoform)High for FBP, low affinity for other metabolites[7]High for fructose (enzyme-dependent)
Application Real-time intracellular monitoring in living cellsReal-time intracellular monitoring in living cells[5]In vitro sample analysis

Signaling Pathway and Experimental Workflow

To provide context for the application and validation of the F6P-Glo biosensor, the following diagrams illustrate the central role of F6P in glycolysis and the workflow for biosensor validation.

Glycolysis_Pathway Glucose Glucose G6P Glucose 6-phosphate Glucose->G6P Hexokinase F6P This compound G6P->F6P Phosphoglucose Isomerase F16BP Fructose 1,6-bisphosphate F6P->F16BP Phosphofructokinase Glyceraldehyde3P Glyceraldehyde 3-phosphate F16BP->Glyceraldehyde3P Aldolase Pyruvate Pyruvate Glyceraldehyde3P->Pyruvate ...

Figure 1. Simplified Glycolysis Pathway Highlighting F6P.

Biosensor_Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_cellulo In Cellulo Validation cluster_data Data Analysis Purification Biosensor Protein Purification Titration In Vitro Titration with F6P (Determine Kd, Dynamic Range) Purification->Titration Specificity Specificity Testing (Other Sugars/Metabolites) Titration->Specificity Expression Express Biosensor in Target Cells Specificity->Expression Imaging Live-Cell Imaging (Baseline Fluorescence) Expression->Imaging Perturbation Metabolic Perturbation (e.g., Glucose Spike/Deprivation) Imaging->Perturbation Calibration In Situ Calibration Perturbation->Calibration Ratio Calculate FRET Ratio Calibration->Ratio Quantification Quantify [F6P] Ratio->Quantification Kinetics Analyze Real-Time Kinetics Quantification->Kinetics

Figure 2. Experimental Workflow for F6P-Glo Validation.

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the novel F6P-Glo biosensor.

In Vitro Characterization

Objective: To determine the fundamental properties of the F6P-Glo biosensor protein, including its binding affinity (Kd), dynamic range, and specificity for F6P.

Protocol:

  • Protein Expression and Purification:

    • Clone the F6P-Glo fusion protein construct into a suitable expression vector (e.g., pET-28a).

    • Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and grow cultures at an optimized temperature.

    • Lyse the cells and purify the His-tagged F6P-Glo protein using nickel-affinity chromatography.

    • Assess purity via SDS-PAGE.

  • In Vitro F6P Titration:

    • Prepare a series of F6P standard solutions of known concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a constant concentration of the purified F6P-Glo protein to each standard solution.

    • Measure the fluorescence emission spectra of both CFP (excitation ~430 nm, emission ~475 nm) and YFP (emission ~525 nm) using a fluorometer.

    • Calculate the YFP/CFP emission ratio for each F6P concentration.

    • Plot the emission ratio as a function of F6P concentration and fit the data to a binding isotherm to determine the Kd and the dynamic range of the sensor.

  • Specificity Testing:

    • Repeat the titration experiment with other relevant metabolites such as glucose-6-phosphate, fructose-1,6-bisphosphate, glucose, and fructose at high concentrations to assess the cross-reactivity of the biosensor.

In Cellulo Validation

Objective: To validate the functionality and performance of the F6P-Glo biosensor in a living cell environment.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293, HeLa) in appropriate growth medium.

    • Transfect the cells with a mammalian expression vector containing the F6P-Glo biosensor gene.

    • Allow 24-48 hours for biosensor expression.

  • Live-Cell Imaging:

    • Plate the transfected cells on a glass-bottom dish suitable for microscopy.

    • Use a fluorescence microscope equipped with appropriate filter sets for CFP and YFP to capture images of the cells.

    • Acquire baseline images of both CFP and YFP fluorescence.

  • Metabolic Perturbation:

    • To induce changes in intracellular F6P levels, subject the cells to metabolic stimuli. For example:

      • Glucose Spike: After a period of glucose starvation, add a high concentration of glucose to the medium and monitor the FRET ratio over time.

      • Glycolysis Inhibition: Treat cells with inhibitors of glycolysis (e.g., 2-deoxy-D-glucose) and observe the change in the FRET ratio.

  • In Situ Calibration (Optional but Recommended):

    • To correlate the FRET ratio with absolute F6P concentrations within the cell, perform an in situ calibration.

    • Permeabilize the cell membrane using a mild detergent (e.g., digitonin) in the presence of a series of known F6P concentrations.

    • Measure the corresponding FRET ratios to generate a calibration curve.

Conclusion

The proposed F6P-Glo biosensor offers a promising new tool for the real-time, quantitative analysis of this compound dynamics in living cells. Its design, based on the specific F6P-binding protein phosphofructokinase, is expected to provide high specificity and a robust ratiometric fluorescent output. The detailed validation protocols outlined in this guide provide a clear pathway for establishing the performance of this novel biosensor and comparing it to existing technologies. The ability to monitor F6P in real-time will undoubtedly accelerate research in metabolic regulation, drug discovery, and our fundamental understanding of cellular physiology.

References

A Comparative Guide to Beta-D-Fructose 6-Phosphate Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-D-fructose 6-phosphate (F6P) is a pivotal metabolic intermediate, positioned at the crossroads of several fundamental cellular processes, including energy production and the biosynthesis of essential molecules.[1][2] As a key substrate in both glycolysis and the pentose phosphate pathway, the regulation of its synthesis and catabolism is critical for cellular homeostasis.[3][4] Notably, the metabolic fate of F6P exhibits remarkable diversity across different biological kingdoms, reflecting unique evolutionary adaptations and physiological requirements. This guide provides a comparative analysis of F6P metabolism in mammals, plants, and bacteria, with a focus on the key enzymatic steps, regulatory mechanisms, and alternative pathways. We present quantitative data to highlight these differences and provide detailed experimental protocols for the key assays cited.

Comparative Analysis of Metabolic Pathways

The metabolism of F6P is primarily governed by the activity of phosphofructokinase (PFK), which catalyzes its phosphorylation to fructose 1,6-bisphosphate—a committed step in glycolysis.[5][6][7] However, the characteristics and regulation of this enzymatic step, as well as the engagement of alternative pathways, vary significantly among species.

Mammalian F6P Metabolism

In mammals, F6P metabolism is tightly regulated to maintain glucose homeostasis and meet the energetic demands of various tissues. The phosphorylation of F6P is catalyzed by ATP-dependent phosphofructokinase-1 (PFK-1). Mammals express three distinct PFK-1 isoforms (PFK-M, PFK-L, and PFK-P) with tissue-specific expression patterns and unique kinetic and regulatory properties.[5] For instance, PFK-M is predominantly found in the muscle, PFK-L in the liver, and PFK-P in platelets and other tissues. These isoforms exhibit differential sensitivity to allosteric regulators such as ATP, AMP, and the potent activator fructose 2,6-bisphosphate (F2,6BP).[4][5] The levels of F2,6BP are themselves controlled by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which is under hormonal control by insulin and glucagon.[1][7] This intricate regulatory network allows for dynamic control of glycolytic flux in response to physiological signals.

Beyond glycolysis, F6P in mammals is also a key intermediate in the non-oxidative branch of the pentose phosphate pathway, which is essential for the production of NADPH and the precursor for nucleotide biosynthesis.[3][8]

Mammalian_F6P_Metabolism cluster_reg Regulation G6P Glucose 6-phosphate F6P β-D-Fructose 6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose 1,6-bisphosphate F6P->F16BP ATP -> ADP PPP Pentose Phosphate Pathway F6P->PPP F26BP Fructose 2,6-bisphosphate F6P->F26BP PFK1 PFK-1 Glycolysis Glycolysis F16BP->Glycolysis PPP->F6P F26BP->F6P F26BP->PFK1 + PFK2 PFK-2/FBPase-2 Insulin Insulin Insulin->PFK2 + Glucagon Glucagon Glucagon->PFK2 - Plant_F6P_Metabolism cluster_reg Regulation G6P Glucose 6-phosphate F6P β-D-Fructose 6-phosphate G6P->F6P Phosphoglucose isomerase Starch Starch Synthesis (Chloroplast) G6P->Starch F16BP Fructose 1,6-bisphosphate F6P->F16BP ATP -> ADP F6P->F16BP PPi -> Pi Sucrose Sucrose Synthesis F6P->Sucrose F16BP->F6P FBPase Glycolysis Glycolysis F16BP->Glycolysis F26BP Fructose 2,6-bisphosphate PFP PFP (PPi) F26BP->PFP + FBPase FBPase F26BP->FBPase - PFK PFK (ATP) Bacterial_F6P_Metabolism cluster_reg Regulation G6P Glucose 6-phosphate F6P β-D-Fructose 6-phosphate G6P->F6P PGI ED Entner-Doudoroff Pathway G6P->ED PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose 1,6-bisphosphate F6P->F16BP PFK EMP EMP Pathway (Glycolysis) F16BP->EMP PPP->F6P PFK PFK (ATP or PPi) PEP Phosphoenolpyruvate PEP->PFK - ADP ADP ADP->PFK +

References

Unraveling the Nexus: A Comparative Guide to Correlating Beta-D-Fructose 6-Phosphate Levels with Glycolytic Flux

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of cellular metabolism is paramount. A key regulatory point in glycolysis, the central pathway of glucose metabolism, is the phosphorylation of fructose 6-phosphate. This guide provides a comprehensive comparison of methodologies to correlate beta-D-Fructose 6-phosphate (F6P) levels with glycolytic flux, offering a toolkit for robust experimental design and data interpretation.

This guide delves into the experimental protocols for measuring both F6P and glycolytic flux, presents a comparative analysis of available techniques, and provides the necessary tools for visualizing the underlying biochemical and experimental workflows.

The Central Role of Fructose 6-Phosphate in Glycolysis

This compound is a critical intermediate in the glycolytic pathway. Its formation from glucose-6-phosphate and subsequent phosphorylation to fructose-1,6-bisphosphate (F1,6BP) by phosphofructokinase-1 (PFK-1) is a major rate-limiting step. The activity of PFK-1 is allosterically regulated by several molecules, most notably by fructose-2,6-bisphosphate (F2,6BP), which is synthesized from F6P. Therefore, the intracellular concentration of F6P can be a key indicator of the potential for glycolytic flux.

Glycolysis_Pathway Glucose Glucose G6P Glucose 6-phosphate Glucose->G6P Hexokinase F6P β-D-Fructose 6-phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose 1,6-bisphosphate F6P->F16BP PFK-1 F26BP Fructose 2,6-bisphosphate F6P->F26BP PFK-2 Glycolysis Further Glycolytic Steps F16BP->Glycolysis F26BP->F16BP +

Figure 1: Role of Fructose 6-Phosphate in Glycolysis.

Measuring this compound: A Comparative Analysis

Accurate quantification of intracellular F6P is the first step in correlating its levels with glycolytic flux. Two primary methods are widely used: enzymatic assays and high-performance liquid chromatography (HPLC).

FeatureEnzymatic AssayHigh-Performance Liquid Chromatography (HPLC)
Principle Coupled enzyme reactions leading to a colorimetric or fluorometric readout proportional to the F6P concentration.Separation of F6P from other metabolites based on its physicochemical properties, followed by detection.
Pros High sensitivity, relatively simple and fast, suitable for high-throughput screening.High specificity and accuracy, can simultaneously measure multiple metabolites.
Cons Susceptible to interference from other cellular components, may require sample deproteinization.Requires specialized equipment, more complex sample preparation and data analysis.
Commercial Kits Available from suppliers like Sigma-Aldrich (MAK020), Abcam (ab204720), and Assay Genie (BN00913).[1][2][3]Not typically sold as a complete "kit," but columns and standards are readily available.[4]

Experimental Protocols: Quantifying this compound

Protocol 1: Enzymatic Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a general workflow.

1. Sample Preparation:

  • Cells (adherent or suspension): Harvest approximately 5 x 10^6 cells. Wash with ice-cold PBS. Homogenize the cell pellet in 2-3 volumes of ice-cold assay buffer provided in the kit. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

  • Tissue: Rapidly homogenize 10-100 mg of tissue in 2-3 volumes of ice-cold PBS or assay buffer. Centrifuge to clear the lysate.

  • Deproteinization: For some samples, deproteinization using a 10 kDa molecular weight cut-off spin filter may be necessary to remove enzymes that could interfere with the assay.[5]

2. Standard Curve Preparation:

  • Prepare a series of F6P standards (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 nmol/well) by diluting the provided F6P standard solution with the assay buffer.[5]

3. Assay Reaction:

  • Add 50 µL of the prepared samples and standards to a 96-well black plate with a clear bottom.

  • Prepare a reaction mix containing the F6P enzyme mix, converter, substrate mix, and probe as per the kit instructions.[1]

  • Add 50 µL of the reaction mix to each well.

  • For background control wells, prepare a reaction mix without the F6P converter.[1]

4. Measurement:

  • Incubate the plate for 5-10 minutes at 37°C, protected from light.[5]

  • Measure the fluorescence at an excitation/emission wavelength of approximately 535/587 nm.[2]

5. Calculation:

  • Subtract the background reading from all sample and standard readings.

  • Plot the standard curve and determine the concentration of F6P in the samples.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for F6P analysis by HPLC.

1. Sample Preparation:

  • Perform a metabolite extraction from cells or tissue using a cold solvent mixture (e.g., methanol:water or methanol:chloroform:water).

  • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • Dry the supernatant under a vacuum or nitrogen stream.

  • Reconstitute the dried metabolites in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: A mixed-mode column such as a Newcrom B column is suitable for separating phosphorylated sugars.[4]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile, water, and an ion-pairing agent like formic acid is common.[4]

  • Flow Rate: Typically around 1.0 ml/min.[4]

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used for detection.[4]

3. Data Analysis:

  • Identify the F6P peak based on the retention time of a pure F6P standard.

  • Quantify the amount of F6P in the samples by comparing the peak area to a standard curve.

Measuring Glycolytic Flux: A Comparative Analysis

Glycolytic flux is a dynamic measure of the rate of glycolysis. Several methods are available to assess this, each with its own advantages and limitations.

FeatureExtracellular Flux Analysis (Seahorse)Glucose Uptake & Lactate Production
Principle Real-time measurement of the extracellular acidification rate (ECAR), an indicator of lactate production.Quantification of the depletion of glucose from and the accumulation of lactate in the culture medium over time.
Pros Provides real-time kinetic data, allows for the assessment of glycolytic capacity and reserve.[6]Relatively simple and inexpensive, utilizes standard laboratory equipment.
Cons Requires a specialized and expensive instrument, sensitive to cell seeding density and media buffering.Provides an endpoint measurement, less sensitive to rapid changes in flux.
Commercial Kits Agilent Seahorse XF Glycolysis Stress Test Kit.[7][8]Glucose and lactate assay kits are available from various suppliers (e.g., Sigma-Aldrich, Promega).[9][10]

Experimental Protocols: Assessing Glycolytic Flux

Protocol 3: Seahorse XF Glycolysis Stress Test

This protocol is a summary of the Agilent Seahorse XF Glycolysis Stress Test.

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Allow cells to adhere and grow overnight.

2. Assay Preparation:

  • One day prior to the assay, hydrate the sensor cartridge with the Seahorse XF Calibrant solution and incubate at 37°C in a non-CO2 incubator.

  • On the day of the assay, replace the cell culture medium with pre-warmed XF assay medium (typically DMEM or RPMI without bicarbonate).

  • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

3. Compound Loading:

  • Prepare stock solutions of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor) in the XF assay medium.

  • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

4. Assay Execution:

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell plate and start the assay.

  • The instrument will sequentially inject the compounds and measure the ECAR in real-time.

5. Data Analysis:

  • The software calculates key parameters of glycolytic function, including:

    • Glycolysis: The ECAR after the addition of saturating glucose.[6]

    • Glycolytic Capacity: The maximum ECAR achieved after inhibiting mitochondrial respiration with oligomycin.[6]

    • Glycolytic Reserve: The difference between glycolytic capacity and glycolysis, indicating the cell's ability to respond to an energetic demand.[6]

Protocol 4: Glucose Uptake and Lactate Production Assay

This is a general protocol for measuring glucose consumption and lactate secretion.

1. Cell Culture:

  • Seed cells in a multi-well plate and culture to the desired confluency.

2. Medium Sampling:

  • At time zero, replace the culture medium with fresh medium.

  • At various time points (e.g., 0, 6, 12, 24 hours), collect a small aliquot of the culture medium.

  • At the end of the experiment, lyse the cells and determine the total protein content for normalization.

3. Glucose and Lactate Measurement:

  • Use commercially available glucose and lactate assay kits to measure the concentrations of these metabolites in the collected medium samples. These are typically enzymatic assays leading to a colorimetric or fluorometric readout.

4. Calculation:

  • Glucose Uptake Rate: Calculate the change in glucose concentration in the medium over time and normalize it to the total protein content and the time interval.

  • Lactate Production Rate: Calculate the change in lactate concentration in the medium over time and normalize it to the total protein content and the time interval.

Correlating F6P Levels with Glycolytic Flux: Experimental Data

The direct correlation between F6P levels and glycolytic flux is a cornerstone of metabolic regulation. While F6P is a substrate for PFK-1, its conversion to F2,6BP is a potent allosteric activator of this enzyme, thus amplifying the glycolytic rate.[11] Below is a summary of expected and observed relationships from various studies.

Condition/Cell TypeChange in F6P/F2,6BP LevelsChange in Glycolytic Flux (e.g., Lactate Production, ECAR)Reference
Increased Glucose AvailabilityIncreaseIncrease[12]
HypoxiaIncreaseIncrease[13]
Oncogenic Ras ActivationIncreaseIncrease[2]
PFKFB3 OverexpressionIncrease in F2,6BPIncrease[13]
PFKFB4 InhibitionDecrease in F2,6BPDecrease[13]

Note: This table represents a qualitative summary. Quantitative data can be extracted from the referenced literature for specific cell types and conditions.

Visualizing the Experimental Workflow

A well-defined workflow is crucial for obtaining reliable and reproducible data.

Experimental_Workflow cluster_F6P F6P Measurement cluster_Flux Glycolytic Flux Measurement F6P_Sample Cell/Tissue Homogenization F6P_Extract Metabolite Extraction F6P_Sample->F6P_Extract F6P_Assay Enzymatic Assay or HPLC F6P_Extract->F6P_Assay F6P_Data F6P Concentration F6P_Assay->F6P_Data Analysis Data Correlation and Analysis F6P_Data->Analysis Flux_Sample Cell Culture Flux_Assay Seahorse XF or Glucose/Lactate Assay Flux_Sample->Flux_Assay Flux_Data ECAR or Glucose/Lactate Rates Flux_Assay->Flux_Data Flux_Data->Analysis

Figure 2: Experimental workflow for correlation analysis.

Conclusion

The correlation of this compound levels with glycolytic flux provides a powerful window into the metabolic state of cells. By carefully selecting and implementing the appropriate analytical methods, researchers can gain valuable insights into the regulation of glycolysis in health and disease. This guide offers a framework for designing and executing such studies, from sample preparation to data interpretation and visualization. The choice between enzymatic assays and HPLC for F6P measurement, and between extracellular flux analysis and traditional uptake/secretion assays for glycolytic flux, will depend on the specific research question, available resources, and desired level of detail. By understanding the strengths and weaknesses of each approach, researchers can confidently navigate the complexities of cellular metabolism and advance our understanding of its critical role in biological systems.

References

A Comparative Analysis of Beta-D-Fructose 6-Phosphate in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Beta-D-fructose 6-phosphate (F6P) is a pivotal metabolic intermediate, positioned at a critical crossroads of central carbon metabolism. As the product of glucose 6-phosphate isomerization, F6P is not only a key substrate in the glycolytic pathway but also serves as a branch point for both the pentose phosphate pathway (PPP) and the hexosamine biosynthesis pathway (HBP). The regulation of its levels and flux through these interconnected pathways is crucial for maintaining cellular homeostasis. In various pathological states, including cancer, diabetes, and neurodegenerative diseases, the metabolism of F6P is significantly altered, making it a molecule of great interest for understanding disease mechanisms and developing novel therapeutic strategies.

This guide provides a comparative overview of the role and levels of F6P in healthy versus diseased tissues, summarizes quantitative data, presents detailed experimental protocols for its analysis, and visualizes key metabolic and experimental pathways.

Section 1: The Central Role of F6P in Cellular Metabolism

F6P is centrally located in a network of metabolic pathways essential for energy production, biosynthesis, and cellular signaling. Its fate is determined by the metabolic state of the cell and the activity of several key enzymes.

  • Glycolysis: F6P is phosphorylated by phosphofructokinase-1 (PFK-1) to form fructose-1,6-bisphosphate, a rate-limiting step in glycolysis that commits glucose to breakdown for ATP production.

  • Pentose Phosphate Pathway (PPP): F6P can be channeled into the non-oxidative branch of the PPP, a pathway crucial for generating NADPH for reductive biosynthesis and nucleotide precursors for DNA and RNA synthesis.[1] Cancer cells, in particular, rely on this pathway to support rapid proliferation.[1]

  • Hexosamine Biosynthesis Pathway (HBP): F6P is the substrate for the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT). This pathway produces UDP-GlcNAc, a substrate for protein and lipid glycosylation, and its dysregulation is strongly implicated in the complications of diabetes mellitus.

Below is a diagram illustrating the pivotal position of Fructose 6-Phosphate in these key metabolic pathways.

F6P_Metabolic_Pathways Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P Hexokinase F6P β-D-Fructose 6-Phosphate G6P->F6P PGI PPP Pentose Phosphate Pathway (PPP) G6P->PPP G6PD F16BP Fructose 1,6-Bisphosphate F6P->F16BP PFK-1 HBP Hexosamine Biosynthesis Pathway (HBP) F6P->HBP GFAT Glycolysis Glycolysis (further steps) F16BP->Glycolysis

Caption: Central role of Fructose 6-Phosphate in metabolism.

Section 2: Comparative Analysis of F6P in Health and Disease

The concentration and metabolic flux of F6P are tightly regulated in healthy tissues but become dysregulated in various diseases. This dysregulation reflects underlying changes in cellular energy demands, biosynthetic requirements, and signaling.

Cancer: Many cancer cells exhibit a metabolic shift known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. This leads to increased uptake of glucose and a corresponding increase in the intracellular concentration of glycolytic intermediates, including F6P. This elevated glycolytic flux serves not only to produce ATP but also to divert intermediates like F6P into biosynthetic pathways such as the PPP to provide building blocks (nucleotides, lipids) for rapid cell proliferation.[1] The expression of enzymes that regulate the powerful glycolytic activator Fructose-2,6-bisphosphate (Fru-2,6-P2), which is synthesized from F6P, is often increased in tumors.[1][2] Specifically, the concentration of Fru-2,6-P2 is significantly higher in many tumor cells compared to normal cells.[2]

Diabetes Mellitus: In diabetes, hyperglycemia leads to an increased intracellular concentration of glucose in insulin-independent tissues. This elevates the flux through glycolysis and its associated pathways. An increased availability of F6P shunts excess glucose into the hexosamine biosynthesis pathway, leading to increased protein O-GlcNAcylation, which is implicated in insulin resistance and diabetic complications such as nephropathy and cardiovascular disease. While F6P levels are affected, the enzyme fructose-1,6-bisphosphatase 1 (FBP1), which opposes glycolysis, has been shown to be downregulated in diabetic kidney disease, correlating with disease progression.[3][4]

Neurodegenerative Diseases: Emerging evidence suggests that altered fructose metabolism in the brain may be a driver for Alzheimer's disease (AD).[5][6] Studies have found that intracerebral levels of fructose can be 3 to 5 times higher in AD patients than in healthy controls.[5][7] This fructose, whether from the diet or produced endogenously in the brain from glucose, can lead to a reduction in cerebral metabolism and energy stores (ATP), contributing to the neuronal dysfunction and atrophy seen in AD.[6][7][8] While direct measurements of F6P are less common, this implicates a significant alteration in the entire fructose metabolic pathway within the brain. In other neurodegenerative conditions like ALS/FTD, levels of Fructose-2,6-bisphosphate, a key regulator synthesized from F6P, were found to be significantly lower in patient brain samples.[9]

Quantitative Data Summary

Direct comparative measurements of F6P across different human tissues and diseases are not widely consolidated. However, data from various studies indicate clear trends. The following table summarizes the typical changes in F6P or related key metabolites in diseased tissues compared to healthy counterparts.

Disease StateTissue TypeChange in F6P or Key Related MetabolitesRationale / Associated Pathway
Cancer Various TumorsUpregulated (F6P, Fru-2,6-P2)[1][2]Increased glycolysis (Warburg effect) and diversion to PPP for biosynthesis.[1]
Diabetes KidneyAltered (FBP1, an opposing enzyme, is downregulated)[3][4]Increased flux into the Hexosamine Biosynthesis Pathway due to hyperglycemia.
Alzheimer's Disease BrainUpregulated (Upstream fructose is 3-5x higher)[5]Endogenous production of fructose in the brain leads to metabolic disruption.[5][6]
ALS / FTD BrainDownregulated (Fru-2,6-P2 is reduced)[9]Dysregulation of the PFKFB3 enzyme, impacting glycolytic control and DNA repair.[9]

Section 3: Experimental Protocols

Accurate quantification of F6P and the activity of related enzymes are essential for studying its role in health and disease. Below are detailed protocols for key assays.

Protocol 1: Quantification of F6P in Tissue Samples (Fluorometric Assay)

This protocol is a synthesized method based on commercially available kits for the fluorometric determination of F6P. The principle involves the conversion of F6P to glucose-6-phosphate (G6P), which is then oxidized to generate a fluorescent product proportional to the F6P concentration.

A. Materials:

  • F6P Assay Buffer (e.g., PBS, pH 6.5-8)

  • Deproteinizing spin filters (e.g., 10 kDa MWCO)

  • F6P Enzyme Mix (containing isomerase and dehydrogenase)

  • F6P Substrate Mix

  • F6P Probe (e.g., PicoProbe™)

  • F6P Standard (for calibration curve)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • Homogenizer

B. Sample Preparation:

  • Excise 10-100 mg of tissue and rapidly homogenize on ice in 2-3 volumes of ice-cold F6P Assay Buffer.

  • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.

  • Transfer the supernatant to a deproteinizing spin filter. Centrifuge according to the manufacturer's instructions to remove proteins, as enzymes in the sample can consume F6P.

  • The protein-free filtrate is now ready for the assay.

C. Assay Procedure:

  • Standard Curve: Prepare a standard curve by diluting the F6P Standard in F6P Assay Buffer to concentrations ranging from 0 to 0.5 nmol/well. Add 50 µL of each standard dilution to duplicate wells of the 96-well plate.

  • Samples: Add 1-50 µL of the deproteinized sample filtrate to duplicate wells. Adjust the final volume in each well to 50 µL with F6P Assay Buffer.

  • Reaction Mix: Prepare a Reaction Mix for the number of samples and standards. For each well, mix:

    • 40 µL F6P Assay Buffer

    • 4 µL F6P Probe

    • 2 µL F6P Enzyme Mix

    • 2 µL F6P Converter

    • 2 µL F6P Substrate Mix

  • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

  • Incubation: Incubate the plate at 37°C for 5-10 minutes, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Calculation: Subtract the 0 (blank) standard reading from all measurements. Plot the standard curve and determine the F6P concentration in the samples from the curve.

F6P_Workflow start Start: Collect Tissue Sample homogenize 1. Homogenize Tissue in Ice-Cold Buffer start->homogenize centrifuge1 2. Centrifuge to Remove Debris homogenize->centrifuge1 deproteinize 3. Deproteinize Supernatant (e.g., 10 kDa Spin Filter) centrifuge1->deproteinize prep_plate 4. Prepare Standards & Samples in 96-Well Plate deproteinize->prep_plate add_mix 5. Add Fluorometric Reaction Mix prep_plate->add_mix incubate 6. Incubate at 37°C (Protect from Light) add_mix->incubate measure 7. Measure Fluorescence (Ex/Em = 535/587 nm) incubate->measure analyze 8. Calculate F6P Concentration Using Standard Curve measure->analyze end End: Report Results analyze->end

Caption: Experimental workflow for F6P quantification.

Protocol 2: Measurement of Phosphofructokinase (PFK) Activity (Colorimetric Assay)

This protocol measures the activity of PFK, the enzyme that converts F6P to Fructose-1,6-bisphosphate. The activity is determined by a coupled enzyme assay where the ADP produced is used to generate NADH, which reduces a colorless probe to a colored product (absorbance at 450 nm).

A. Materials:

  • PFK Assay Buffer

  • PFK Substrate (Fructose-6-Phosphate)

  • ATP Solution

  • PFK Enzyme Mix (contains enzymes for the coupled reaction)

  • PFK Developer (contains the colorimetric probe)

  • NADH Standard (for calibration)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader (450 nm)

  • Homogenizer

B. Sample Preparation:

  • Homogenize ~20 mg of tissue or 2 x 10^6 cells in 200 µL of ice-cold PFK Assay Buffer.

  • Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

  • Collect the supernatant for the assay. The protein concentration should be determined to normalize the activity.

C. Assay Procedure:

  • Standard Curve: Prepare an NADH standard curve (0, 2, 4, 6, 8, 10 nmol/well) by diluting the NADH Standard in PFK Assay Buffer. Adjust the volume to 50 µL per well.

  • Sample Wells: Add 1-50 µL of sample supernatant to wells. Adjust the final volume to 50 µL with PFK Assay Buffer.

  • Background Control: For each sample, prepare a parallel well (Sample Background Control) containing the same amount of sample, but in the reaction mix, the PFK substrate will be omitted to measure background ADP levels.

  • Reaction Mix: Prepare a master mix for each condition. For each well:

    • Reaction Mix (for Samples & Standards):

      • 42 µL PFK Assay Buffer

      • 2 µL PFK Substrate

      • 2 µL ATP

      • 2 µL PFK Enzyme Mix

      • 2 µL PFK Developer

    • Background Mix (for Background Controls):

      • 44 µL PFK Assay Buffer

      • 2 µL ATP

      • 2 µL PFK Enzyme Mix

      • 2 µL PFK Developer

  • Add 50 µL of the appropriate Reaction Mix to each well.

  • Measurement: Measure the absorbance at 450 nm (A_initial) in kinetic mode every 2-3 minutes for at least 30 minutes at 37°C. Choose two time points (T_initial and T_final) in the linear range of the reaction.

  • Calculation:

    • Calculate the change in absorbance for the sample: ΔA_450 = A_final - A_initial.

    • Subtract the ΔA_450 of the background control from the sample ΔA_450.

    • Determine the amount of NADH generated using the NADH standard curve.

    • PFK Activity (nmol/min/mg or U/mg) = (Amount of NADH generated) / (Reaction Time * mg of protein in sample).

    • One unit of PFK is the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 7.4 at 37°C.

References

A Researcher's Guide to Assessing the Purity of Commercial beta-D-Fructose 6-Phosphate Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In studies involving glycolysis, gluconeogenesis, or related metabolic pathways, the integrity of beta-D-Fructose 6-phosphate (β-F6P) is critical for obtaining reliable and reproducible experimental data. Commercial preparations of β-F6P can, however, contain various impurities that may interfere with experimental outcomes. This guide provides a comprehensive comparison of methods to assess the purity of commercial β-F6P, complete with experimental protocols and data presentation.

Understanding Potential Impurities

The purity of commercially available β-F6P can be compromised by several factors, including the synthesis process and storage conditions. Common impurities may include:

  • Other Sugar Phosphates: Isomers such as glucose-6-phosphate (G6P) and fructose-1,6-bisphosphate (FBP) are common contaminants.

  • Fructose 2,6-bisphosphate: A potent allosteric activator of phosphofructokinase-1, its presence, even in trace amounts, can significantly impact kinetic studies.

  • Inorganic Phosphate (Pi): Can arise from the hydrolysis of the phosphate ester.

  • Unphosphorylated Sugars: Residual fructose or glucose from the starting materials.

  • Degradation Products: Formed during storage or processing.

Comparative Analysis of Commercial β-D-Fructose 6-Phosphate Preparations

To illustrate the potential variability in purity among commercial sources, the following table summarizes hypothetical data from the analysis of β-F6P preparations from three representative suppliers.

Table 1: Comparative Purity Analysis of Commercial β-D-Fructose 6-Phosphate Preparations

ParameterSupplier ASupplier BSupplier C
β-D-Fructose 6-Phosphate Purity (%) 98.5 95.2 99.1
Impurity Profile (%)
Glucose-6-Phosphate0.82.10.3
Fructose-1,6-bisphosphate0.31.50.2
Fructose-2,6-bisphosphate< 0.010.1< 0.01
Inorganic Phosphate0.20.80.1
Unidentified Impurities0.20.30.3

Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual purity levels may vary between lots and suppliers.

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the accurate assessment of β-F6P purity. The following workflow outlines the key steps, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis prep Dissolve β-F6P in Ultra-Pure Water filter Filter through 0.22 µm Syringe Filter prep->filter hplc HPLC-MS Analysis for Separation and Identification of Impurities filter->hplc enzymatic Enzymatic Assay for Quantification of β-F6P filter->enzymatic quantify Quantify β-F6P and Impurities hplc->quantify enzymatic->quantify compare Compare Results Against Certificate of Analysis quantify->compare

Caption: Experimental workflow for the purity assessment of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Profiling

This method allows for the separation and identification of β-F6P and its potential impurities.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A mixed-mode anion exchange/hydrophilic interaction chromatography (HILIC) column is recommended for optimal separation of sugar phosphates.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 80% B

      • 5-15 min: Linear gradient to 20% B

      • 15-20 min: Hold at 20% B

      • 20.1-25 min: Return to 80% B and re-equilibrate

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative

    • Scan Mode: Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for expected impurities.

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the commercial β-F6P in ultra-pure water.

    • Filter the solution through a 0.22 µm syringe filter.

    • Inject the sample onto the HPLC-MS system.

    • Identify and quantify peaks by comparing retention times and mass-to-charge ratios with known standards of β-F6P and potential impurities.

Enzymatic Assay for Quantification of β-D-Fructose 6-Phosphate

This coupled enzyme assay provides a highly specific and sensitive method for quantifying the active β-F6P content.

G F6P β-D-Fructose 6-Phosphate G6P Glucose-6-Phosphate F6P->G6P PGI sixPG 6-Phosphoglucono-δ-lactone G6P->sixPG G6PDH NADP NADP+ NADPH NADPH NADP->NADPH    Measure Measure Absorbance at 340 nm NADPH->Measure PGI Phosphoglucose Isomerase G6PDH Glucose-6-Phosphate Dehydrogenase

Caption: Principle of the coupled enzymatic assay for this compound quantification.

  • Principle: β-F6P is isomerized to glucose-6-phosphate (G6P) by phosphoglucose isomerase (PGI). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is directly proportional to the amount of β-F6P and can be measured spectrophotometrically at 340 nm.

  • Reagents:

    • Triethanolamine buffer (100 mM, pH 7.6)

    • MgCl₂ (5 mM)

    • NADP+ (1 mM)

    • Phosphoglucose Isomerase (PGI) (≥ 10 units/mL)

    • Glucose-6-Phosphate Dehydrogenase (G6PDH) (≥ 5 units/mL)

    • β-D-Fructose 6-Phosphate standard solutions

  • Procedure:

    • Prepare a reaction mixture containing the buffer, MgCl₂, and NADP+.

    • Add the β-F6P sample or standard to the reaction mixture.

    • Initiate the first reaction by adding PGI and incubate for 15 minutes at room temperature.

    • Measure the initial absorbance at 340 nm (A1).

    • Initiate the second reaction by adding G6PDH.

    • Incubate for 30 minutes at room temperature or until the reaction is complete.

    • Measure the final absorbance at 340 nm (A2).

    • Calculate the change in absorbance (ΔA = A2 - A1).

    • Determine the concentration of β-F6P in the sample using a standard curve generated from the β-F6P standards.

Conclusion

The purity of this compound is a critical factor for the success of many research applications. By employing a combination of powerful analytical techniques such as HPLC-MS and specific enzymatic assays, researchers can confidently assess the quality of their commercial preparations. This guide provides the necessary framework for establishing a robust quality control process, ensuring the reliability and accuracy of experimental data in the fields of biochemistry, cell biology, and drug discovery. It is recommended to perform such purity assessments on each new lot of reagent to maintain experimental consistency.

Cross-validation of different analytical platforms for beta-D-Fructose 6-phosphate analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, the accurate quantification of key intermediates like beta-D-fructose 6-phosphate (F6P) is paramount. This guide provides a comprehensive cross-validation of leading analytical platforms for F6P analysis, offering a side-by-side comparison of their performance, supported by experimental data and detailed methodologies to inform your selection process.

Fructose-6-phosphate is a pivotal molecule in glycolysis and the pentose phosphate pathway, making its precise measurement critical for understanding cellular metabolism, disease progression, and the efficacy of therapeutic interventions.[1][2] The choice of analytical technique can significantly impact the sensitivity, specificity, and throughput of these measurements. This guide delves into the most commonly employed methods: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Enzymatic Assays.

Performance Characteristics at a Glance

To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics for each analytical platform based on available experimental data.

Analytical PlatformPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection.[3]0.44 µM[4][5]1.47 µM[4][5]50 - 400 µM[4][5]High sensitivity and specificity; suitable for complex matrices.[3]Requires expensive instrumentation and expert operation.
HPLC with Derivatization Chromatographic separation of derivatized F6P for enhanced detection.[3]Not explicitly statedNot explicitly statedNot explicitly statedGood separation and quantification capabilities.[3]Derivatization adds complexity and potential for variability.[3]
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.[6]1 - 3 µM[6]Not explicitly statedOne to two orders of magnitude[6]High resolution for isomers; low sample consumption.[6]Sensitivity can be lower than LC-MS; matrix effects can be challenging.
Enzymatic Assay (Fluorometric) Coupled enzyme reactions leading to a fluorescent product proportional to F6P concentration.[1]~1 µM[2]Not explicitly stated0.1 - 0.5 nmoles/well[1][2]High throughput; simple and rapid.[1][2]Susceptible to interference from other metabolites or enzyme inhibitors.
Enzymatic Assay (Spectrophotometric) Coupled enzyme reactions leading to a change in absorbance.[7][8]1.38 mg/L[8]5.6 mg/L[8]4 - 80 µg per assay[8]Widely accessible instrumentation; cost-effective.Lower sensitivity compared to fluorometric and MS-based methods.

In-Depth Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the key platforms discussed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method, adapted from a study on the evaluation of fructose-1,6-bisphosphatase activity, is highly effective for the specific quantification of F6P.[4][5]

a) Sample Preparation: Biological samples such as cell cultures, tissues, blood, or urine should be collected and immediately processed to quench metabolic activity, often by snap-freezing in liquid nitrogen.[3] For analysis, proteins are typically precipitated using a cold organic solvent (e.g., methanol/water mixture).[5] The supernatant is then collected, dried, and reconstituted in the mobile phase for injection.

b) Chromatographic and Mass Spectrometric Conditions:

  • Column: Phenomenex Luna NH2 (150 mm x 2.0 mm)[4][5]

  • Mobile Phase: 5 mM triethylamine acetate buffer/Acetonitrile (80:20, v/v) with a linear pH gradient from 9 to 10 over 15 minutes.[4][5]

  • Flow Rate: 0.3 mL/min[4][5]

  • Detection: Ion Trap (IT) mass spectrometer in negative polarity.[4][5]

  • Scan Mode: Full scan (100-450 m/z) and Selected Ion Monitoring (SIM) for the anion at m/z = 259 (F6P).[4][5]

Capillary Zone Electrophoresis (CZE) with Indirect UV Detection

This protocol is based on a method developed for the analysis of various glycolysis metabolites, including the successful separation of F6P from its isomer, glucose 6-phosphate.[6]

a) Sample Preparation: Samples should be deproteinized, and the ionic strength should be considered, as it can affect detection limits. High concentrations of divalent cations like Mg2+ may require replenishment of the inlet reservoir electrolyte after each injection to maintain resolution.[6]

b) Electrophoretic Conditions:

  • Capillary: Uncoated fused-silica capillary.

  • Background Electrolyte: 4-6 mM 4-hydroxybenzoic acid, pH 11.6-12.0.[6]

  • Separation Voltage: Not explicitly stated, but optimized for separation.

  • Detection: Indirect UV detection at 280 nm.[6]

  • Special Conditions: Reversal of electroendosmotic flow (EOF) is employed.[6]

Enzymatic Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits.[1][2]

a) Principle: Fructose-6-phosphate is converted to glucose-6-phosphate, which is then oxidized, resulting in the generation of a fluorescent product. The fluorescence intensity is directly proportional to the amount of F6P in the sample.[1][2]

b) Assay Procedure:

  • Standard Curve Preparation: Prepare a series of F6P standards (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 nmole/well).[1]

  • Sample Preparation: Homogenize tissue or cell samples and deproteinize them. Liquid samples may be assayed directly.[2]

  • Reaction Mix Preparation: Prepare a reaction mix containing F6P Assay Buffer, F6P Enzyme Mix, F6P Converter, and a fluorescent probe.[1][2]

  • Incubation: Add the reaction mix to standards and samples in a 96-well plate. Incubate for a specified time (e.g., 5 minutes) at 37°C, protected from light.[1]

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[1]

  • Calculation: Subtract the background reading and determine the F6P concentration in the samples from the standard curve.

Visualizing the Workflow and Metabolic Context

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Processing Sample Biological Sample (e.g., Tissue, Cells, Biofluids) Quenching Metabolic Quenching (e.g., Liquid N2) Sample->Quenching Extraction Extraction & Deproteinization (e.g., Cold Solvent) Quenching->Extraction Purification Purification / Derivatization (if required) Extraction->Purification FinalSample Prepared Sample Purification->FinalSample LCMS LC-MS/MS FinalSample->LCMS CE Capillary Electrophoresis FinalSample->CE Enzymatic Enzymatic Assay FinalSample->Enzymatic Acquisition Data Acquisition LCMS->Acquisition CE->Acquisition Enzymatic->Acquisition Processing Data Processing (Integration, Calibration) Acquisition->Processing Quantification Quantification Processing->Quantification

General workflow for this compound analysis.

Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P Hexokinase F6P This compound G6P->F6P Phosphoglucose Isomerase F16BP Fructose 1,6-Bisphosphate F6P->F16BP Phosphofructokinase PPP Pentose Phosphate Pathway F6P->PPP Glycolysis Glycolysis (further steps) F16BP->Glycolysis

Simplified metabolic context of this compound.

Conclusion

The selection of an appropriate analytical platform for this compound analysis is contingent on the specific requirements of the research, including the need for sensitivity, specificity, throughput, and available resources. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for complex biological matrices and demanding quantitative studies. Capillary electrophoresis provides excellent resolution for isomeric separation with minimal sample consumption. Enzymatic assays, available in both fluorometric and spectrophotometric formats, are well-suited for high-throughput screening applications where simplicity and speed are prioritized. By understanding the strengths and limitations of each technique, researchers can make informed decisions to achieve reliable and accurate quantification of this crucial metabolic intermediate.

References

Safety Operating Guide

Essential Disposal Procedures for β-D-Fructose 6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, procedural guidance for the safe and compliant disposal of β-D-Fructose 6-phosphate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Disclaimer: This guide is for informational purposes. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information before handling or disposing of any chemical. Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations.

Immediate Safety Considerations

While some suppliers may not classify β-D-Fructose 6-phosphate as a hazardous substance, other safety data sheets for its salt form, D-Fructose-6-phosphate disodium salt, indicate it is "Harmful if swallowed" (Acute oral toxicity, Category 4).[1][2] Therefore, it is prudent to handle this compound with care and to follow standard laboratory safety protocols to minimize exposure.

Personal Protective Equipment (PPE) for Disposal

Before beginning any disposal-related activities, ensure the following personal protective equipment is worn:

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety Glasses or GogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 standards to protect against dust and splashes.[1][3]
Hand Protection Disposable Nitrile GlovesWear appropriate protective gloves to prevent skin exposure.[1] Inspect for tears before use and change immediately if contaminated.
Body Protection Laboratory CoatA full-length, buttoned lab coat should be worn to protect skin and clothing.[1][3]
Respiratory Protection NIOSH/MSHA-approved RespiratorRecommended if dust may be generated and engineering controls are insufficient to maintain safe airborne concentrations.[1][4]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of unused β-D-Fructose 6-phosphate and cleaning up minor spills.

1. Waste Collection and Containment:

  • Solid Waste: Carefully sweep up any solid β-D-Fructose 6-phosphate. Avoid actions that generate dust.[3][5] Place the collected solid into a suitable, clearly labeled, and sealable container for disposal.[1]

  • Contaminated Materials: Any items, such as weighing paper, gloves, or wipes, that are contaminated with the compound should be placed in the same sealed waste container.

  • Solutions: Unused solutions should be collected in a separate, sealed, and labeled container designated for chemical waste. Do not pour solutions down the drain.[6]

2. Spill Management (Minor Spills):

  • Isolate the Area: Restrict access to the spill area.

  • Contain the Spill: Use dry cleanup procedures.[5] Do not use water to clean up the initial spill as it may dissolve and spread the material.

  • Collect the Material: As with solid waste, gently sweep or scoop the material and place it into a suitable container for disposal.[1][3]

  • Decontaminate the Area: Once the solid material is collected, decontaminate the surface with soap and water. Collect the cleaning materials and any resulting solution for disposal as chemical waste.

3. Final Disposal:

  • Engage a Professional Service: The collected waste must be disposed of through an approved and licensed waste disposal company.[1]

  • Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal environmental regulations.[5] The waste container must be labeled in accordance with these regulations.

  • Do Not Discard in General Trash: Under no circumstances should β-D-Fructose 6-phosphate or its containers be disposed of in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of β-D-Fructose 6-phosphate.

G start Start: Disposal of β-D-Fructose 6-Phosphate check_form Identify Material Form start->check_form solid_waste Solid (Unused Product / Spill) check_form->solid_waste Solid liquid_waste Aqueous Solution or Contaminated Liquid check_form->liquid_waste Liquid collect_solid 1. Wear appropriate PPE. 2. Gently sweep/scoop solid material. 3. Avoid generating dust. solid_waste->collect_solid collect_liquid 1. Wear appropriate PPE. 2. Absorb with inert material or collect liquid directly. liquid_waste->collect_liquid container Place waste into a suitable, sealed, and properly labeled container. collect_solid->container collect_liquid->container professional_disposal Dispose of container via an approved waste disposal plant in accordance with local regulations. container->professional_disposal end End of Disposal Process professional_disposal->end

Caption: Workflow for the safe disposal of β-D-Fructose 6-Phosphate.

References

Essential Safety and Logistical Information for Handling beta-D-Fructose 6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of beta-D-Fructose 6-phosphate. The following procedural guidance outlines the necessary personal protective equipment (PPE), a detailed operational plan for safe handling, and compliant disposal methods to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While some forms of this compound are not classified as hazardous, adherence to standard laboratory safety protocols is essential to minimize exposure and maintain a safe working environment. The recommended personal protective equipment is summarized below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses or GogglesWear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Disposable GlovesWear appropriate protective gloves to prevent skin exposure.[1][3] Nitrile or latex gloves are generally suitable. Inspect gloves for tears or defects before use and change them immediately if contaminated.
Body Protection Laboratory CoatA full-length lab coat should be worn and kept buttoned to cover as much skin as possible.[4]
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls do not maintain airborne concentrations below exposure limits, if irritation is experienced, or when dust may be generated.[1][3][4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is vital for ensuring both personnel safety and experimental integrity. The following workflow details the key steps from preparation to post-handling procedures.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_spill Spill Response cluster_post Post-Handling Phase prep Preparation handling Handling prep->handling spill Accidental Release handling->spill If spill occurs post Post-Handling handling->post spill->post sds Review Safety Data Sheet (SDS) ppe Don Appropriate PPE workspace Prepare Workspace (Well-ventilated) weigh Weighing and Transfer (Avoid Dust) solution Solution Preparation (Add solid to solvent slowly) avoid Avoid Contact (Skin, Eyes, Ingestion, Inhalation) contain Contain Spillage cleanup Clean Up (Sweep/Vacuum solid, Absorb liquid) ventilate Ensure Adequate Ventilation decon Decontaminate Work Area & Equipment dispose_ppe Properly Remove & Dispose of PPE wash Wash Hands Thoroughly

Logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to be familiar with its properties, including the fact that some forms are considered harmful if swallowed.[1]

    • Don Appropriate PPE: Equip yourself with the recommended personal protective equipment as detailed in the table above.

    • Prepare Workspace: Ensure you are working in a well-ventilated area.[1] Keep the workspace clean and uncluttered.

  • Handling:

    • Weighing and Transfer: When weighing or transferring the solid material, take care to avoid generating dust.[2][5]

    • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not ingest or inhale the substance.[1]

  • In Case of Accidental Release:

    • Spill Containment: In the event of a spill, contain the spillage.

    • Cleanup: For solid spills, sweep up or vacuum the material and place it in a suitable container for disposal.[5] Avoid creating dust. For liquid spills, absorb with an inert material and place it in a container for disposal.

    • Ventilation: Ensure adequate ventilation during cleanup.

  • Post-Handling:

    • Decontamination: Clean and decontaminate the work area and any equipment used.

    • PPE Removal: Remove and dispose of gloves and any other contaminated disposable PPE properly.

    • Hygiene: Wash hands thoroughly with soap and water after handling the substance.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Uncontaminated Material: For small quantities of uncontaminated, non-hazardous this compound, disposal in the regular trash may be permissible, but always confirm with your institution's Environmental Health and Safety (EHS) office.[6] For aqueous solutions, some institutions may permit disposal down the sanitary sewer with copious amounts of water; however, this must be verified with local regulations and institutional policies.[6]

  • Contaminated Material: Any material contaminated with this compound, including empty containers, should be disposed of in an approved waste disposal plant.[1]

  • Large Quantities: For larger quantities, it is best practice to contact your institution's EHS office. They will provide specific guidance and may manage the disposal as part of a chemical waste pickup.

  • Regulatory Compliance: The waste generator is ultimately responsible for proper waste characterization and disposal in accordance with local, regional, and national regulations.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Fructose 6-phosphate
Reactant of Route 2
beta-D-Fructose 6-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.